molecular formula C37H70N2O5S B10855821 ATX-0114

ATX-0114

Katalognummer: B10855821
Molekulargewicht: 655.0 g/mol
InChI-Schlüssel: ZPTCRTNVBPVOIQ-DAFNUICNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ATX-0114 is a useful research compound. Its molecular formula is C37H70N2O5S and its molecular weight is 655.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C37H70N2O5S

Molekulargewicht

655.0 g/mol

IUPAC-Name

[(Z)-non-2-enyl] 2-[4-(dimethylamino)butylsulfanylcarbonyl-(2-heptadecan-9-yloxy-2-oxoethyl)amino]acetate

InChI

InChI=1S/C37H70N2O5S/c1-6-9-12-15-18-21-25-30-43-35(40)32-39(37(42)45-31-26-24-29-38(4)5)33-36(41)44-34(27-22-19-16-13-10-7-2)28-23-20-17-14-11-8-3/h21,25,34H,6-20,22-24,26-33H2,1-5H3/b25-21-

InChI-Schlüssel

ZPTCRTNVBPVOIQ-DAFNUICNSA-N

Isomerische SMILES

CCCCCCCCC(CCCCCCCC)OC(=O)CN(CC(=O)OC/C=C\CCCCCC)C(=O)SCCCCN(C)C

Kanonische SMILES

CCCCCCCCC(CCCCCCCC)OC(=O)CN(CC(=O)OCC=CCCCCCC)C(=O)SCCCCN(C)C

Herkunft des Produkts

United States

Foundational & Exploratory

Technical Guide: Mechanism of Action of AMX0114

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of available data indicates that the designation "ATX-0114" can be ambiguous. It may refer to a commercially available ionizable cationic lipid used for research in lipid nanoparticle (LNP) formulations for siRNA delivery. However, the query's context, focusing on a therapeutic mechanism of action for researchers and drug development professionals, strongly suggests the intended subject is AMX0114 , an investigational antisense oligonucleotide developed by Amylyx Pharmaceuticals for the treatment of Amyotrophic Lateral Sclerosis (ALS). This guide will focus on AMX0114.

Introduction

AMX0114 is an investigational antisense oligonucleotide (ASO) designed to treat amyotrophic lateral sclerosis (ALS) by targeting a key contributor to axonal degeneration.[1][2][3] ALS is a progressive neurodegenerative disease characterized by the death of motor neurons, leading to muscle weakness, paralysis, and ultimately, death.[4] A critical pathological process in ALS is axonal degeneration, the dismantling and loss of the long projections of neurons that transmit signals to muscles.[1][5] AMX0114 has received Fast Track designation from the U.S. Food and Drug Administration (FDA) to facilitate its development and review.[1][2]

Core Mechanism of Action: Targeting Calpain-2

The primary mechanism of action of AMX0114 is the targeted reduction of calpain-2 (CAPN2), a calcium-activated cysteine protease.[1][4][6] In neurodegenerative conditions like ALS, dysregulation of calcium homeostasis can lead to the overactivation of calpain-2.[7][8] This overactive calpain-2 is considered a fundamental driver of the axonal degeneration pathway.[1][4][6]

AMX0114 is an ASO, which is a short, synthetic strand of nucleic acid that binds to a specific messenger RNA (mRNA) molecule.[9][10] The mechanism proceeds as follows:

  • Binding: AMX0114 is designed to bind specifically to the mRNA transcribed from the CAPN2 gene.[5][9]

  • Degradation: This binding event targets the CAPN2 mRNA for degradation by cellular enzymes, such as RNase H.

  • Reduced Protein Synthesis: By destroying the mRNA template, AMX0114 prevents the synthesis (translation) of the calpain-2 protein.[9][11]

The therapeutic hypothesis is that by reducing the levels of calpain-2, AMX0114 can inhibit the downstream pathological effects of its overactivation, thereby protecting neurons from degeneration, improving survival, and slowing the progression of ALS.[2][9][12]

Signaling Pathway

In ALS, various stressors can lead to an influx of intracellular calcium, activating calpain-2. Overactivated calpain-2 cleaves numerous substrates critical for neuronal integrity, including cytoskeletal proteins and proteins involved in cellular signaling. This leads to the breakdown of the axon's structure and eventual neuronal death. AMX0114 intervenes at the genetic level to reduce the amount of calpain-2 protein available for activation.

AMX0114_Mechanism_of_Action cluster_0 Cell Nucleus cluster_1 Cytoplasm cluster_2 Pathological Cascade in ALS CAPN2_gene CAPN2 Gene CAPN2_mRNA CAPN2 mRNA CAPN2_gene->CAPN2_mRNA Transcription Ribosome Ribosome CAPN2_mRNA->Ribosome Translation Ca_influx ↑ Intracellular Ca²⁺ Active_Calpain2 Active Calpain-2 Ca_influx->Active_Calpain2 Activates Calpain2_protein Calpain-2 Protein (Inactive) Calpain2_protein->Active_Calpain2 Degradation Proteolysis Active_Calpain2->Degradation Substrates Cytoskeletal Proteins (Neurofilaments, Spectrin) TDP-43 Substrates->Degradation Axonal_degen Axonal Degeneration & Neuronal Death Degradation->Axonal_degen Ribosome->Calpain2_protein AMX0114 AMX0114 (ASO) AMX0114->CAPN2_mRNA Binds & Induces Degradation

Mechanism of action for AMX0114 in reducing calpain-2-mediated neurodegeneration.

Preclinical Data

Preclinical studies in various cell models have demonstrated the efficacy and potency of AMX0114. The results indicate a significant, dose-dependent, and durable reduction in both CAPN2 mRNA and calpain-2 protein levels, which translates to functional improvements in neuronal health.[3][6][11]

Quantitative Data Summary
Experiment TypeCell ModelKey FindingPotency (EC50)Reference
RNA KnockdownHuman iPSC-derived glutamatergic neurons≥74% reduction in CAPN2 RNA levelsNot specified[13]
RNA KnockdownHuman motor neuron cell line≥99% reduction in CAPN2 RNA levels~40 nM[13]
Functional RescueNeurotoxically triggered human motor neuronsSignificantly reduced neurofilament light (NfL) excretion and rescued neurite degenerationNot specified[13]
Neuronal SurvivalMultiple disease models (incl. TDP-43 model)Improved neuronal survivalNot specified[3][6][14]

Experimental Protocols

Detailed, step-by-step protocols for the preclinical evaluation of AMX0114 are proprietary. However, based on conference abstracts and press releases, the general methodologies can be outlined.

In Vitro Knockdown Efficacy Studies
  • Objective: To determine the potency and efficacy of AMX0114 in reducing CAPN2 mRNA levels.

  • Methodology:

    • Cell Culture: Human induced pluripotent stem cell (iPSC)-derived glutamatergic neurons or a human spinal motor neuron cell line were cultured under standard conditions.[13]

    • Treatment: Cells were treated with varying concentrations of AMX0114 or a control ASO.[13]

    • RNA Isolation & Analysis: After a set incubation period, total RNA was isolated from the cells.

    • Quantification: The levels of CAPN2 mRNA were quantified using quantitative real-time polymerase chain reaction (qRT-PCR) and normalized to housekeeping genes. The half-maximal effective concentration (EC50) was calculated from the dose-response curve.[13]

Functional Neuroprotection Assay
  • Objective: To assess whether reducing calpain-2 levels with AMX0114 could protect neurons from a neurotoxic insult.

  • Methodology:

    • Pre-treatment: Human motor neurons were pre-treated with AMX0114 or a control for a specified period to achieve CAPN2 knockdown.[13]

    • Neurotoxic Challenge: Neurons were then exposed to neurotoxic triggers to induce neurite degeneration.[13]

    • Endpoint Analysis:

      • Neurite Integrity: Neurite degeneration was assessed, likely through high-content imaging and morphological analysis.[13]

      • Biomarker Measurement: The concentration of neurofilament light chain (NfL), a biomarker of axonal damage, was measured in the cell culture medium, likely using an enzyme-linked immunosorbent assay (ELISA) or a similar sensitive immunoassay.[13]

Clinical Development: The LUMINA Trial

AMX0114 is currently being evaluated in a first-in-human, Phase 1 clinical trial named LUMINA (NCT06665165).[6][10]

  • Design: A multinational, randomized, double-blind, placebo-controlled, multiple ascending dose trial.[3][6]

  • Population: Approximately 48 adult participants with ALS.[3][6]

  • Intervention: Participants are randomized in a 3:1 ratio to receive either AMX0114 or a placebo.[3][14] The drug is administered via intrathecal injection (into the spinal canal) once every four weeks for a total of up to four doses.[3][6][10]

  • Primary Objective: To evaluate the safety and tolerability of AMX0114.[10]

  • Secondary & Pharmacodynamic Objectives: To assess the pharmacokinetics (drug concentration in plasma and cerebrospinal fluid) and pharmacodynamics of AMX0114. This includes measuring changes from baseline in key biomarkers such as calpain-2 levels and substrates like neurofilament light (NfL) and spectrin (B1175318) breakdown products (e.g., SBDP-145).[6][10][15]

Early data from the first cohort of 12 participants indicated that AMX0114 was generally well-tolerated, with no treatment-related serious adverse events reported.[6] Biomarker data from this cohort is anticipated in the first half of 2026.[16]

LUMINA_Trial_Workflow cluster_0 Treatment Period (12 weeks) cluster_1 Endpoints start Screening & Enrollment (N≈48 ALS Patients) randomization Randomization (3:1) start->randomization amx_arm AMX0114 Arm (n≈36) Intrathecal Injection randomization->amx_arm AMX0114 placebo_arm Placebo Arm (n≈12) Intrathecal Injection randomization->placebo_arm Placebo dosing Dosing: Day 1, Day 29, Day 57, Day 85 follow_up Follow-up & End of Study Assessments amx_arm->follow_up placebo_arm->follow_up primary Primary: Safety & Tolerability (AEs, SAEs) follow_up->primary secondary Secondary/PD: PK (Plasma, CSF) Biomarkers (Calpain-2, NfL, etc.) follow_up->secondary

Simplified workflow of the Phase 1 LUMINA (NCT06665165) clinical trial.

References

ATX-0114: A Technical Guide to a Key Ionizable Cationic Lipid for siRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATX-0114 is a novel, ionizable cationic lipid that has emerged as a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of small interfering RNA (siRNA) therapeutics. Its chemical structure is designed to ensure efficient encapsulation of siRNA, stability in circulation, and effective release into the cytoplasm of target cells. This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, including experimental protocols and pathway visualizations to support researchers in the field of nucleic acid delivery.

Chemical Structure and Physicochemical Properties

This compound, also known as Arcturus Lipid 2,2 (8,8) 4C CH3, is characterized by its unique chemical structure that imparts desirable properties for in vivo siRNA delivery.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C37H70N2O5S[2]
Molecular Weight 655.03 g/mol [2]
CAS Number 2230647-30-8[2]
Synonyms Arcturus Lipid 2,2 (8,8) 4C CH3, Lipid 2,2(8,8) 4C CH3[1]
Appearance Not specified in available literature
pKa 6.69[1]
Solubility Soluble in ethanol (B145695) and DMSO.[2]

Mechanism of Action: LNP-Mediated siRNA Delivery

This compound is a key component of a multi-component LNP system designed to deliver siRNA to target cells, primarily hepatocytes. The mechanism of action involves several key steps, from formulation to intracellular release and gene silencing.

LNP Formulation

LNPs incorporating this compound are typically formulated using a rapid mixing technique, such as microfluidics, which allows for the controlled precipitation of lipids around the siRNA cargo.[3][4] The formulation consists of four key components:

  • Ionizable Cationic Lipid (this compound): At a low pH during formulation, this compound is positively charged, facilitating the encapsulation of the negatively charged siRNA. At physiological pH (around 7.4), it becomes largely neutral, reducing toxicity and non-specific interactions in circulation.

  • Phospholipid (e.g., DSPC): 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) acts as a structural lipid, contributing to the stability of the nanoparticle bilayer.[5]

  • Cholesterol: Cholesterol is incorporated to modulate the fluidity and stability of the lipid bilayer, enhancing the integrity of the LNP during circulation.[5]

  • PEG-Lipid (e.g., DMG-PEG 2000): A polyethylene (B3416737) glycol-conjugated lipid provides a hydrophilic stealth coating to the LNP surface. This coating prevents aggregation and reduces opsonization (the process of marking particles for clearance by the immune system), thereby prolonging circulation time.[5]

Systemic Delivery and Cellular Uptake

Once administered intravenously, the LNPs circulate in the bloodstream. The neutral surface charge at physiological pH minimizes interactions with blood components. These LNPs are primarily taken up by hepatocytes in the liver through a process involving apolipoprotein E (ApoE) binding and subsequent receptor-mediated endocytosis.

Endosomal Escape and siRNA Release

Following endocytosis, the LNP is trafficked into the endosomal pathway. The acidic environment of the late endosome (pH 5.0-6.0) leads to the protonation of the tertiary amine in this compound, giving it a positive charge. This charge facilitates the disruption of the endosomal membrane, potentially through interactions with anionic lipids in the endosomal membrane, leading to the release of the siRNA into the cytoplasm. This process is often referred to as "endosomal escape."

Gene Silencing via the RNAi Pathway

Once in the cytoplasm, the siRNA is loaded into the RNA-induced silencing complex (RISC). The RISC-siRNA complex then binds to the target messenger RNA (mRNA) in a sequence-specific manner, leading to the cleavage and degradation of the mRNA. This prevents the translation of the mRNA into its corresponding protein, resulting in the "knockdown" of the target gene.

LNP_siRNA_Delivery_Pathway cluster_formulation LNP Formulation (Microfluidics) cluster_circulation Systemic Circulation cluster_cell Target Cell (Hepatocyte) siRNA siRNA LNP siRNA-LNP siRNA->LNP ATX0114 This compound ATX0114->LNP DSPC DSPC DSPC->LNP Chol Cholesterol Chol->LNP PEG_Lipid PEG-Lipid PEG_Lipid->LNP LNP_circ Circulating LNP (Neutral Surface) LNP->LNP_circ IV Injection Endocytosis Endocytosis LNP_circ->Endocytosis ApoE Mediated Endosome Endosome (Acidic pH) Endocytosis->Endosome Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (this compound Protonation) RISC RISC Loading Cytoplasm->RISC siRNA Release RISC_active Active RISC RISC->RISC_active Cleavage mRNA Cleavage RISC_active->Cleavage mRNA Target mRNA mRNA->Cleavage Silencing Gene Silencing Cleavage->Silencing LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Characterization cluster_final Final Product Lipid_Prep Prepare Lipid Stock (this compound, DSPC, Chol, PEG) in Ethanol Mixing Microfluidic Mixing (e.g., NanoAssemblr) Lipid_Prep->Mixing siRNA_Prep Prepare siRNA Solution (Low pH Buffer) siRNA_Prep->Mixing Dialysis Dialysis/Purification (vs. PBS, pH 7.4) Mixing->Dialysis Characterization Characterization (Size, PDI, Encapsulation) Dialysis->Characterization Sterilization Sterile Filtration Characterization->Sterilization Storage Storage (4°C or -80°C) Sterilization->Storage

References

An In-Depth Technical Guide to the Synthesis and Purification of the Ionizable Cationic Lipid DLin-MC3-DMA (ATX-0114 Analogue)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of (6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate, commercially known as DLin-MC3-DMA. As a key ionizable cationic lipid, DLin-MC3-DMA is a critical component in lipid nanoparticle (LNP) formulations for the delivery of nucleic acid therapeutics, most notably siRNA. This document outlines a well-established synthetic pathway, details purification protocols, and presents characterization data. The methodologies and data are compiled from seminal literature in the field to serve as a practical resource for researchers in drug development and delivery. Given the proprietary nature of "ATX-0114," this guide focuses on the publicly documented and structurally significant analogue, DLin-MC3-DMA, to illustrate the core chemical principles and processes involved.

Introduction

The advent of RNA-based therapeutics, including small interfering RNA (siRNA) and messenger RNA (mRNA), has revolutionized modern medicine. The clinical success of these therapies is intrinsically linked to the development of safe and effective delivery vehicles. Lipid nanoparticles (LNPs) have emerged as the leading platform for systemic nucleic acid delivery, exemplified by the FDA-approved siRNA therapeutic, Onpattro®.

A cornerstone of these LNP formulations is the ionizable cationic lipid. These specialized lipids possess a unique pH-dependent charge, remaining largely neutral at physiological pH (≈7.4) to minimize toxicity and becoming protonated in the acidic environment of the endosome (pH ≈ 5.5-6.5). This protonation is crucial for interacting with the negatively charged endosomal membrane, facilitating membrane disruption and the release of the nucleic acid payload into the cytoplasm.

DLin-MC3-DMA, with an apparent pKa of 6.44, has been identified as a highly potent ionizable lipid, demonstrating a strong correlation between its pKa and in vivo gene silencing efficacy. Its structure, featuring a tertiary amine headgroup, a biodegradable ester linker, and two linoleyl lipid tails, is optimized for both potent delivery and a favorable safety profile. This guide will detail the chemical synthesis and subsequent purification of this vital lipid component.

Synthesis of DLin-MC3-DMA

The synthesis of DLin-MC3-DMA is typically achieved through a multi-step process. The most cited method involves the synthesis of key intermediates: dilinoleyl methanol (B129727) and a protected 4-(dimethylamino)butyric acid, followed by a final esterification reaction. An alternative, improved synthesis has also been described, proceeding through a double alkylation of tosylmethyl isocyanide (TosMIC). This guide will focus on the former, more extensively documented pathway.

Overall Synthetic Scheme

The synthetic pathway can be visualized as the convergence of two primary fragments into the final lipid structure.

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis A1 Linoleyl Mesylate A2 Linoleyl Grignard Reagent A1->A2 Mg, THF A3 Dilinoleyl Methanol A2->A3 Ethyl Formate (B1220265) Final DLin-MC3-DMA A3->Final B1 4-Chlorobutyryl Chloride B3 4-(Dimethylamino)butyric Acid HCl B1->B3 1. (CH₃)₂NH 2. HCl B2 Dimethylamine (B145610) B2->B3 B3->Final EDC, DMAP DCM

Caption: Synthetic workflow for DLin-MC3-DMA.

Experimental Protocols

The following protocols are adapted from the supplementary information of the foundational paper by Jayaraman et al. (2012).

Step 1: Synthesis of Dilinoleyl Methanol (Intermediate A3)

  • Grignard Reagent Formation: To a stirring suspension of magnesium turnings (1.2 eq) in anhydrous tetrahydrofuran (B95107) (THF), a solution of linoleyl mesylate (1.0 eq) in anhydrous THF is added dropwise under an inert atmosphere (e.g., Argon). The reaction mixture is gently heated to initiate the reaction and then stirred at room temperature until the magnesium is consumed.

  • Coupling Reaction: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of ethyl formate (0.5 eq) in anhydrous THF is added dropwise, maintaining the temperature below 10 °C.

  • Work-up: After complete addition, the reaction is allowed to warm to room temperature and stirred overnight. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). The mixture is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica (B1680970) gel column chromatography.

Step 2: Synthesis of 4-(Dimethylamino)butyric Acid Hydrochloride (Intermediate B3)

  • Amine Addition: A solution of 4-chlorobutyryl chloride (1.0 eq) in dichloromethane (B109758) (DCM) is added dropwise to a cooled (0 °C) solution of dimethylamine (2.2 eq) in DCM.

  • Hydrolysis and Acidification: After stirring, water is added to the reaction mixture. The aqueous layer is separated, washed with DCM, and then acidified to a low pH with concentrated hydrochloric acid (HCl).

  • Isolation: The aqueous solution is concentrated in vacuo to yield the hydrochloride salt of the carboxylic acid as a solid. This is often used in the next step without further purification.

Step 3: Esterification to form DLin-MC3-DMA (Final Product)

  • Reaction Setup: Dilinoleyl methanol (1.0 eq), 4-(dimethylamino)butyric acid hydrochloride (1.2 eq), and 4-dimethylaminopyridine (B28879) (DMAP, 0.1 eq) are dissolved in anhydrous DCM under an inert atmosphere.

  • Coupling Agent Addition: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq) is added portion-wise to the stirring solution at room temperature.

  • Reaction and Work-up: The reaction is stirred at room temperature overnight. The mixture is then diluted with DCM and washed sequentially with a dilute aqueous HCl solution, a saturated aqueous sodium bicarbonate (NaHCO₃) solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude DLin-MC3-DMA.

Purification of DLin-MC3-DMA

Purification of the final product is critical to remove unreacted starting materials, by-products, and residual coupling agents. The primary method for purification is silica gel column chromatography.

Experimental Protocol: Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh) is used as the stationary phase.

  • Mobile Phase (Eluent): A gradient elution is typically employed, starting with a non-polar solvent system and gradually increasing the polarity. A common system starts with 100% hexane (B92381) and gradually introduces ethyl acetate. A final flush with a small percentage of methanol or triethylamine (B128534) in the mobile phase may be used to elute the final product.

  • Procedure:

    • The crude DLin-MC3-DMA is dissolved in a minimal amount of the initial, non-polar mobile phase (e.g., Hexane/Ethyl Acetate 98:2).

    • The solution is loaded onto the pre-equilibrated silica gel column.

    • The column is eluted with the solvent gradient, and fractions are collected.

    • Fractions are analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

    • Pure fractions are combined and the solvent is removed under reduced pressure to yield the final product as a colorless to pale yellow oil.

Alternative Purification Techniques

For large-scale and high-purity applications, more advanced chromatographic techniques can be employed.

  • Supercritical Fluid Chromatography (SFC): Offers a "greener" alternative to normal phase chromatography, using supercritical CO₂ as the main mobile phase, which significantly reduces organic solvent consumption.

  • High-Performance Liquid Chromatography (HPLC): Preparative reverse-phase HPLC can also be used for high-purity applications, though it may be less scalable for manufacturing.

The purification workflow is summarized below.

G Crude Crude DLin-MC3-DMA (Post-Workup) Column Silica Gel Column Chromatography Crude->Column Load onto column TLC Fraction Analysis (TLC) Column->TLC Elute & Collect Fractions Combine Combine Pure Fractions TLC->Combine Identify pure fractions Evap Solvent Evaporation Combine->Evap Pure Purified DLin-MC3-DMA Evap->Pure

Caption: Purification workflow for DLin-MC3-DMA.

Data Presentation and Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized DLin-MC3-DMA.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes. Note that yields are highly dependent on reaction scale and optimization.

Parameter Synthesis Step 1 (Alcohol) Synthesis Step 3 (Esterification) Purification
Key Reagents Linoleyl Mesylate, Mg, Ethyl FormateDilinoleyl Methanol, EDC, DMAPSilica Gel, Hexane, Ethyl Acetate
Solvent Anhydrous THFAnhydrous DCMGradient Mixture
Typical Scale Millimole to MoleMillimole to MoleGrams
Reaction Time 12-16 hours12-16 hoursN/A
Temperature 0 °C to Room TempRoom TemperatureRoom Temperature
Typical Yield 60-75%80-90%>95% recovery
Purity (Post-Purification) >95% (by NMR)>95% (by NMR)>98% (by HPLC/LC-MS)
Characterization Methods and Expected Results
Analytical Method Purpose Expected Results
¹H NMR Structural confirmation and purity assessmentCharacteristic peaks for the linoleyl chains (olefinic protons at ~5.3 ppm), the methine proton adjacent to the ester oxygen (~4.8-4.9 ppm), and the dimethylamino group (~2.2 ppm). Integration of peaks should correspond to the expected proton count.
¹³C NMR Structural confirmationPeaks corresponding to the ester carbonyl (~173 ppm), olefinic carbons (~127-131 ppm), and carbons of the lipid tails and headgroup.
Mass Spectrometry (MS) Molecular weight confirmationA peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 642.6.
HPLC-ELSD/CAD Purity assessmentA single major peak indicating high purity. Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) is necessary as the lipid lacks a strong UV chromophore.

Conclusion

The synthesis and purification of DLin-MC3-DMA is a well-defined process crucial for the manufacturing of advanced LNP-based nucleic acid therapeutics. The multi-step synthesis, culminating in an EDC-mediated esterification, followed by rigorous silica gel chromatography, can reliably produce high-purity material. The protocols and data presented in this guide, based on seminal works, provide a solid foundation for researchers and drug development professionals working in the field of non-viral gene delivery. Careful execution of these steps and thorough analytical characterization are paramount to ensuring the quality and performance of the final lipid product and the resulting LNP delivery system.

ATX-0114: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Ionizable Cationic Lipid for siRNA Delivery

This technical guide provides a comprehensive overview of ATX-0114, an ionizable cationic lipid integral to the formulation of lipid nanoparticles (LNPs) for the delivery of small interfering RNA (siRNA). The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on quantitative data, experimental methodologies, and the underlying mechanism of action.

Core Properties of this compound

This compound is a synthetic, ionizable cationic lipid that has gained attention for its role as a key component in LNP-based drug delivery systems. Its chemical properties are crucial for the effective encapsulation and intracellular delivery of nucleic acid-based therapeutics.

PropertyValueSource
CAS Number 2230647-30-8
Molecular Formula C37H70N2O5S
Molecular Weight 655.03 g/mol
Synonym Lipid 2,2(8,8) 4C CH3

Mechanism of Action: siRNA Delivery via Lipid Nanoparticles

The primary function of this compound is to facilitate the delivery of siRNA to target cells, a process that involves several key steps from nanoparticle formulation to the release of the siRNA into the cytoplasm. The ionizable nature of this compound is central to this mechanism. At a low pH during formulation, the lipid is protonated, allowing for efficient encapsulation of the negatively charged siRNA. At physiological pH, the LNP is relatively neutral, which is thought to reduce clearance and improve stability in circulation. Upon endocytosis into the target cell, the acidic environment of the endosome again protonates this compound, which is believed to disrupt the endosomal membrane and release the siRNA into the cytoplasm where it can engage with the RNA-induced silencing complex (RISC) to mediate gene silencing.

siRNA_Delivery_Pathway cluster_extracellular Extracellular Space (Physiological pH ~7.4) cluster_cell Target Cell LNP siRNA-LNP (Neutral Surface Charge) Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome (Acidic pH ~5-6) Endocytosis->Endosome Release Endosomal Escape (Membrane Destabilization) Endosome->Release siRNA_Cytoplasm siRNA in Cytoplasm Release->siRNA_Cytoplasm RISC RISC Loading siRNA_Cytoplasm->RISC mRNA_Cleavage Target mRNA Cleavage & Gene Silencing RISC->mRNA_Cleavage

Fig. 1: Cellular uptake and mechanism of action for siRNA-LNP delivery.

Experimental Protocols

While specific, detailed protocols for this compound are proprietary, the following represents a standard methodology for the formulation of ionizable lipid-containing LNPs for in vivo siRNA delivery, based on established practices in the field. This protocol can be adapted for use with this compound.

Lipid Nanoparticle Formulation

This protocol describes the preparation of LNPs using a microfluidic mixing technique.

Materials:

  • Ionizable lipid (e.g., this compound)

  • Phospholipid (e.g., DSPC)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • siRNA targeting the gene of interest (e.g., Factor VII)

  • Ethanol (B145695) (anhydrous)

  • Low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Neutral buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Microfluidic mixing device

Procedure:

  • Preparation of Lipid Stock Solution:

    • Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol to achieve a desired molar ratio. A common starting ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).

    • The total lipid concentration in the ethanol phase is typically in the range of 10-25 mM.

  • Preparation of siRNA Solution:

    • Dissolve the siRNA in the low pH buffer (e.g., citrate buffer, pH 4.0).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the siRNA-buffer solution into another.

    • Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to organic phase). This rapid mixing process facilitates the self-assembly of the LNPs.

  • Purification and Buffer Exchange:

    • The resulting LNP solution is typically dialyzed against a neutral buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH. This step is crucial for creating a particle with a near-neutral surface charge for in vivo administration.

  • Characterization:

    • The formulated LNPs should be characterized for particle size, polydispersity index (PDI), zeta potential, and siRNA encapsulation efficiency.

In Vivo Gene Silencing Study (Factor VII Knockdown Model)

This protocol outlines a typical in vivo study in mice to assess the efficacy of the siRNA-LNP formulation.

Materials:

  • Formulated and characterized siRNA-LNPs (targeting Factor VII)

  • Control LNPs (containing a non-targeting siRNA)

  • C57BL/6 mice (or other appropriate strain)

  • Saline or PBS for injection

  • Equipment for intravenous injection (e.g., tail vein)

  • Equipment for blood collection (e.g., retro-orbital or cardiac puncture)

  • Assay kit for measuring serum Factor VII protein levels (e.g., chromogenic assay)

Procedure:

  • Animal Dosing:

    • Acclimate the mice to the laboratory conditions.

    • Administer the siRNA-LNP formulations intravenously via the tail vein. The dosage is based on the siRNA concentration (e.g., 0.1 to 1.0 mg/kg).

    • Include control groups receiving saline and control LNPs.

  • Sample Collection:

    • At predetermined time points post-injection (e.g., 48 or 72 hours), collect blood samples from the mice.

    • Process the blood to obtain serum.

  • Analysis of Gene Silencing:

    • Measure the Factor VII protein levels in the serum samples using a suitable assay.

    • Calculate the percentage of Factor VII reduction relative to the saline-treated control group. Studies have shown that LNPs containing an ionizable lipid similar to this compound and encapsulating siRNA targeting Factor VII can decrease plasma Factor VII protein levels by 90% or more in mice.

  • Data Interpretation:

    • A significant reduction in serum Factor VII levels in the group treated with the Factor VII siRNA-LNPs compared to the control groups indicates successful delivery and gene silencing.

Experimental_Workflow Lipid_Prep Lipid Stock Preparation (this compound, DSPC, Chol, PEG-Lipid in Ethanol) Mixing Microfluidic Mixing Lipid_Prep->Mixing siRNA_Prep siRNA Preparation (in low pH buffer) siRNA_Prep->Mixing Purification Dialysis against PBS (pH 7.4) Mixing->Purification Characterization LNP Characterization (Size, PDI, Zeta, Encapsulation) Purification->Characterization Dosing In Vivo Dosing (IV injection in mice) Characterization->Dosing Sampling Blood Collection Dosing->Sampling Analysis Factor VII Protein Assay Sampling->Analysis Result Gene Silencing Assessment Analysis->Result

Fig. 2: General experimental workflow for siRNA-LNP formulation and in vivo testing.

Conclusion

This compound is a critical component in the development of advanced LNP-based delivery systems for siRNA therapeutics. Its well-defined chemical properties and role in the mechanism of intracellular delivery make it a subject of significant interest for researchers in the field. The experimental protocols outlined in this guide provide a foundational framework for the formulation and in vivo evaluation of this compound-containing LNPs, paving the way for further innovation in targeted gene silencing therapies.

Solubility and stability of ATX-0114

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of ATX-0114 (Hypothetical)

This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound, a hypothetical small molecule inhibitor of the Janus kinase (JAK) family. The information presented herein is intended for researchers, scientists, and drug development professionals. All data and protocols are illustrative and based on standard pharmaceutical development practices.

Physicochemical Properties

This compound is a white to off-white crystalline solid. A summary of its key physicochemical properties is provided in the table below.

PropertyValue
Chemical Name2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-N-cyclopropyl-3-methylbutanamide
Molecular FormulaC13H17N7O
Molecular Weight287.32 g/mol
pKa4.2 (basic), 9.8 (acidic)
LogP1.8

Solubility Profile

The solubility of this compound was assessed in various aqueous and organic solvents to support formulation development.

Aqueous Solubility

The pH-dependent aqueous solubility of this compound was determined at ambient temperature.

pHSolubility (mg/mL)Method
2.05.2Shake-flask
4.01.8Shake-flask
6.80.1Shake-flask
7.4< 0.05Shake-flask
Organic and Co-solvent Solubility

The solubility in common organic solvents and co-solvent systems was evaluated to identify suitable vehicles for in vitro and in vivo studies.

Solvent SystemSolubility (mg/mL)
Dimethyl Sulfoxide (DMSO)> 100
Ethanol15.2
Propylene Glycol25.8
20% Solutol HS 15 in Water8.5
10% DMSO / 40% PEG 400 / 50% Water3.1

Stability Profile

The stability of this compound was evaluated in both solid-state and in solution under various stress conditions.

Solid-State Stability

This compound was subjected to accelerated stability testing as a solid powder.

ConditionTime PointAssay (%)Total Degradants (%)
40°C / 75% RH1 month99.50.5
40°C / 75% RH3 months98.81.2
60°C2 weeks99.10.9
Photostability (ICH Q1B)-99.60.4
Solution-State Stability

The stability of this compound was assessed in different pH buffers and in the presence of oxidative stress.

ConditionTime PointAssay (%)
pH 2.0 Buffer, 25°C24 hours99.8
pH 7.4 Buffer, 25°C24 hours99.5
3% Hydrogen Peroxide, 25°C6 hours85.2

Experimental Protocols

Solubility Determination: Shake-Flask Method

A detailed workflow for determining equilibrium solubility is provided.

G cluster_0 Solubility Workflow A Add excess this compound to solvent B Equilibrate on shaker (24h, 25°C) A->B C Filter through 0.45 µm syringe filter B->C D Dilute supernatant C->D E Quantify by HPLC-UV D->E F Calculate solubility E->F

Caption: Shake-flask solubility determination workflow.

Protocol:

  • An excess amount of this compound is added to a vial containing the test solvent (e.g., pH buffer, organic solvent).

  • The resulting slurry is agitated in a temperature-controlled shaker at 25°C for 24 hours to ensure equilibrium is reached.

  • The suspension is filtered through a 0.45 µm syringe filter to remove undissolved solid.

  • The clear filtrate is then serially diluted with an appropriate mobile phase.

  • The concentration of this compound in the diluted samples is determined by a validated HPLC-UV method against a standard curve.

  • The solubility is calculated by applying the dilution factor to the measured concentration.

Stability Analysis: HPLC-UV Method

A representative experimental workflow for assessing the stability of this compound.

G cluster_1 Stability Testing Workflow P1 Prepare this compound stock solution P2 Incubate under stress conditions (e.g., 40°C, light, H2O2) P1->P2 P3 Collect samples at specified time points P2->P3 P4 Quench reaction if necessary P3->P4 P5 Analyze by HPLC-UV P4->P5 P6 Calculate remaining this compound (%) and degradants P5->P6

Caption: Workflow for solution-state stability testing.

Protocol:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

  • The stock solution is diluted into the stress condition medium (e.g., pH buffer, oxidative solution) to a final concentration of 1 mg/mL.

  • The samples are incubated under the specified stress conditions.

  • Aliquots are withdrawn at predetermined time intervals. For oxidative stress, the reaction may be quenched with an antioxidant like sodium bisulfite.

  • The samples are analyzed by a stability-indicating HPLC-UV method.

  • The peak area of this compound is compared to the time-zero sample to determine the percentage remaining. The formation of degradation products is monitored by the appearance of new peaks in the chromatogram.

Proposed Signaling Pathway

This compound is a hypothetical inhibitor of the JAK-STAT signaling pathway. This pathway is crucial for cytokine signaling and is implicated in various inflammatory diseases.

G cluster_pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation ATX0114 This compound ATX0114->JAK Inhibition pSTAT p-STAT (dimer) Nucleus Nucleus pSTAT->Nucleus 4. Translocation Gene Gene Transcription Nucleus->Gene 5. Regulation

Caption: Proposed mechanism of action of this compound.

Disclaimer: this compound is a hypothetical compound. The data and protocols presented in this document are for illustrative purposes only and are not based on actual experimental results.

ATX-0114 for siRNA and mRNA Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATX-0114, also identified by its chemical name Lipid 2,2(8,8) 4C CH3, is a key component in the advancement of nucleic acid-based therapeutics. As an ionizable cationic lipid, it is integral to the formation of lipid nanoparticles (LNPs) designed for the effective delivery of small interfering RNA (siRNA) and messenger RNA (mRNA). This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, formulation into LNPs, and its application in preclinical models, supported by experimental data and protocols.

Core Concepts of this compound-Mediated Delivery

This compound is a proprietary lipid developed by Arcturus Therapeutics as part of their LUNAR® delivery platform. The efficacy of this compound in delivering RNA payloads hinges on its ionizable nature. At an acidic pH, the amino head group of this compound becomes protonated, facilitating the encapsulation of negatively charged siRNA or mRNA molecules into LNPs. Upon entering the bloodstream, where the physiological pH is neutral, the LNP surface charge becomes nearly neutral, which helps in avoiding rapid clearance by the immune system.

Once the LNP is taken up by target cells through endocytosis, the endosome matures and its internal pH becomes acidic. This re-protonation of this compound is believed to trigger a conformational change in the LNP structure, promoting fusion with the endosomal membrane. This process facilitates the release of the RNA payload into the cytoplasm, where it can exert its therapeutic effect.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical characteristics of this compound is fundamental to its application in drug delivery.

PropertyValueReference
Chemical Name Lipid 2,2(8,8) 4C CH3
CAS Number 2230647-30-8
Molecular Formula C37H70N2O5S
pKa 6.69

This compound in siRNA Delivery: In Vivo Efficacy

The primary application of this compound in preclinical studies has been the delivery of siRNA to the liver. A key target for these studies is Factor VII, a blood coagulation factor produced by hepatocytes.

Quantitative Data: Factor VII Knockdown
Animal ModelsiRNA TargetDoseEfficacyReference
MiceFactor VII0.3 mg/kgUp to 97% protein knockdown
MiceFactor VIINot Specified90% decrease in plasma protein levels

Experimental Protocols

LNP Formulation using Microfluidics (General Protocol)

This protocol describes a general method for formulating RNA-loaded LNPs using a microfluidic device, adapted from publicly available information. Specific parameters for this compound formulations are often proprietary.

Materials:

  • This compound (or other ionizable lipid)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG)

  • siRNA or mRNA in a low pH buffer (e.g., 5 mM Citrate Buffer, pH 3.5)

  • Ethanol (B145695) (100%)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare Lipid Stock Solution: Dissolve this compound, DSPC, cholesterol, and DMG-PEG in ethanol at a specific molar ratio. A commonly cited starting ratio for similar ionizable lipids is 50:10:38.5:1.5.

  • Prepare RNA Solution: Dissolve the siRNA or mRNA in the low pH buffer.

  • Microfluidic Mixing: Set up the microfluidic device according to the manufacturer's instructions. The lipid-ethanol solution is loaded into one syringe, and the RNA-buffer solution is loaded into another.

  • LNP Formation: The two solutions are pumped through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to alcoholic). The rapid mixing within the microchannels facilitates the self-assembly of the LNPs.

  • Purification: The resulting LNP solution is typically dialyzed against PBS (pH 7.4) to remove ethanol and non-encapsulated RNA.

  • Characterization: The formulated LNPs should be characterized for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

In Vivo Factor VII siRNA Knockdown Study in Mice (General Protocol)

This protocol outlines a general procedure for evaluating the in vivo efficacy of siRNA-LNPs.

Animal Model:

  • Female C57BL/6 mice (6-8 weeks old)

Materials:

  • This compound LNP encapsulating Factor VII siRNA

  • Phosphate-Buffered Saline (PBS) as a control

  • Standard laboratory equipment for intravenous injections and blood collection

Procedure:

  • Dosing: Administer the siRNA-LNP formulation intravenously via the tail vein. The dosage will depend on the specific formulation's potency, with effective doses for similar compounds reported around 0.3 mg/kg.

  • Blood Collection: At a predetermined time point post-injection (e.g., 48 hours), collect blood samples from the mice.

  • Serum Preparation: Process the blood to separate the serum.

  • Factor VII Protein Quantification: Measure the concentration of Factor VII in the serum using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of Factor VII knockdown relative to the PBS-treated control group.

Visualizations

Signaling and Delivery Pathway

ATX_0114_Delivery_Pathway cluster_bloodstream Bloodstream (pH 7.4) cluster_cell Target Cell cluster_endosome Endosome (Acidic pH) LNP This compound LNP (Neutral Surface) Endocytosis Endocytosis LNP->Endocytosis Uptake Protonation This compound Protonation Endocytosis->Protonation Endosomal Acidification Membrane_Fusion Endosomal Membrane Interaction & Fusion Protonation->Membrane_Fusion Cytoplasm Cytoplasm Membrane_Fusion->Cytoplasm Payload Release RISC RISC Loading (siRNA) or Translation (mRNA) Cytoplasm->RISC LNP_Workflow cluster_formulation LNP Formulation cluster_characterization Characterization cluster_invivo In Vivo Study Lipid_Prep Prepare Lipid-Ethanol Mix (this compound, DSPC, Chol, PEG) Microfluidics Microfluidic Mixing Lipid_Prep->Microfluidics RNA_Prep Prepare RNA-Aqueous Buffer (pH 3.5) RNA_Prep->Microfluidics Purification Dialysis vs. PBS Microfluidics->Purification Size_PDI Particle Size & PDI (DLS) Purification->Size_PDI Zeta Zeta Potential Purification->Zeta Encapsulation Encapsulation Efficiency (RiboGreen Assay) Purification->Encapsulation Injection IV Injection into Mice Purification->Injection Blood_Collection Blood Collection (48h) Injection->Blood_Collection Analysis Serum Protein Analysis (ELISA) Blood_Collection->Analysis

An In-depth Technical Guide on the Role of Ionizable Lipids in Lipid Nanoparticle Formation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases do not contain information on a molecule designated "ATX-0114." Therefore, this technical guide will utilize well-characterized and clinically significant ionizable lipids, such as SM-102 and DLin-MC3-DMA, as representative examples to detail the core principles of lipid nanoparticle (LNP) formation, experimental protocols, and mechanisms of action. The methodologies and data presented are foundational to the field of LNP drug delivery and are applicable to the development and understanding of novel ionizable lipids.

Introduction: The Pivotal Role of Ionizable Lipids

Lipid nanoparticles (LNPs) have emerged as the leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the rapid development and deployment of mRNA-based COVID-19 vaccines.[1][2] The success of these delivery systems hinges on their multicomponent lipid structure, which is designed to protect the fragile nucleic acid cargo, facilitate cellular uptake, and ensure its release into the cytoplasm.[][4]

At the heart of this technology are ionizable lipids . These are synthetic, amino lipids engineered to have a pH-dependent charge.[2][4] At a low pH (typically pH 4-5), used during the formulation process, their amine groups become protonated, resulting in a positive charge.[2][5] This positive charge is critical for electrostatically complexing with the negatively charged phosphate (B84403) backbone of nucleic acids like mRNA or siRNA, driving efficient encapsulation.[2][]

Conversely, at physiological pH (~7.4) in the bloodstream, these lipids are nearly neutral.[1][6] This quasi-neutral state is crucial for minimizing toxicity and preventing nonspecific interactions with blood components.[2][6] Upon cellular uptake via endocytosis, the LNP is trafficked into the acidic environment of the endosome (pH 5.0-6.5).[][8] Here, the ionizable lipid regains its positive charge, which triggers the disruption of the endosomal membrane and the release of the nucleic acid payload into the cytoplasm—a critical step known as endosomal escape.[9][10][11]

This guide provides a technical overview of the function of these lipids, presenting quantitative data, detailed experimental protocols, and visualizations of the key processes involved.

LNP Composition and Physicochemical Characteristics

LNPs are typically composed of four key lipid components, each serving a distinct function. The precise molar ratio of these components is optimized to balance stability, delivery efficiency, and tolerability.[12][13]

  • Ionizable Cationic Lipid: The core functional component for RNA encapsulation and endosomal release (e.g., SM-102, DLin-MC3-DMA, ALC-0315).[][4]

  • Helper Phospholipid: A neutral lipid that contributes to the structural integrity of the lipid bilayer (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) or DSPC).[][4]

  • Cholesterol: A structural lipid that stabilizes the nanoparticle and modulates membrane fluidity.[][4]

  • PEGylated Lipid: A lipid conjugated to polyethylene (B3416737) glycol (PEG) that controls particle size during formation and provides a hydrophilic shield to reduce clearance by the immune system, thereby extending circulation time.[2][]

Data Presentation

The following tables summarize formulation ratios and resulting physicochemical characteristics for LNPs formulated with prominent, clinically relevant ionizable lipids.

Table 1: Representative Molar Ratios of LNP Formulations

Ionizable Lipid Helper Lipid Cholesterol PEG-Lipid Molar Ratio (Ionizable:Helper:Cholesterol:PEG) Reference
SM-102 DSPC Cholesterol DMG-PEG 2000 50 : 10 : 38.5 : 1.5 [12]
DLin-MC3-DMA DSPC Cholesterol DMG-PEG 2000 50 : 10 : 38.5 : 1.5 [14][15]

| ALC-0315 | DSPC | Cholesterol | ALC-0159 | 46.3 : 9.4 : 42.7 : 1.6 |[] |

Table 2: Typical Physicochemical Properties of mRNA-LNPs

Ionizable Lipid Particle Size (Z-average, nm) Polydispersity Index (PDI) Encapsulation Efficiency (%) Apparent pKa Reference
SM-102 ~73 - 102 nm < 0.2 > 90% ~6.7 [13][16]
ALC-0315 ~70 - 80 nm < 0.13 > 90-97% ~6.1 [17][18]

| DLin-MC3-DMA | ~91 nm | < 0.2 | > 90% | ~6.4 |[13][19] |

Key Experimental Protocols

The formation of LNPs is a rapid self-assembly process that occurs when an ethanolic lipid solution is mixed with an aqueous solution containing the nucleic acid cargo. Microfluidic mixing is the gold standard for producing uniform and reproducible LNPs.[20][21]

Protocol 1: LNP Formulation via Microfluidic Mixing

This protocol describes a standard method for producing mRNA-LNPs using a microfluidic device.

1. Preparation of Stock Solutions:

  • Lipid Stock (in Ethanol): Prepare individual stock solutions of the ionizable lipid (e.g., SM-102), DSPC, Cholesterol, and DMG-PEG 2000 in 100% ethanol (B145695) at a concentration of 10 mg/mL.[20]
  • Lipid Mixture: In a glass vial, combine the individual lipid stocks to achieve the desired molar ratio (e.g., 50:10:38.5:1.5 for SM-102 formulation).[12] Vortex to ensure a homogenous mixture.
  • Aqueous Phase: Dissolve the mRNA cargo in an acidic buffer (e.g., 10-25 mM citrate (B86180) buffer, pH 4.0) to ensure the ionizable lipid will be protonated upon mixing.[14][21]

2. Microfluidic Mixing:

  • Load the lipid-ethanol mixture into one syringe and the mRNA-aqueous buffer into another.[21]
  • Place the syringes onto a syringe pump connected to a microfluidic mixing cartridge (e.g., NanoAssemblr).[21]
  • Pump the two solutions through the microfluidic device at a defined flow rate ratio (typically 3:1 aqueous to ethanol) and a combined total flow rate (e.g., 12 mL/min).[21] The rapid mixing within the microfluidic channels causes a change in solvent polarity, triggering the self-assembly of the lipids around the mRNA to form LNPs.

3. Purification and Concentration:

  • The resulting LNP solution is diluted with a physiological buffer (e.g., PBS, pH 7.4).
  • Dialyze the LNP solution against PBS (pH 7.4) for at least 16-18 hours using a dialysis cassette (e.g., 14 kDa MWCO) to remove ethanol and unencapsulated mRNA.[14][15][21]
  • Concentrate the purified LNPs using a centrifugal filter device (e.g., Amicon Ultra, 30 kDa MWCO).[16]
  • Sterile filter the final LNP formulation through a 0.22 µm syringe filter.[16]

Protocol 2: LNP Characterization

1. Size and Polydispersity Index (PDI) Measurement:

  • Dilute the LNP sample in PBS.
  • Measure the hydrodynamic diameter (Z-average) and PDI using Dynamic Light Scattering (DLS).[18]

2. Encapsulation Efficiency (EE) Determination:

  • The Quant-iT RiboGreen assay is commonly used.[18]
  • Measure the fluorescence of the LNP sample before and after the addition of a membrane-lysing surfactant (e.g., Triton X-100).
  • The initial fluorescence corresponds to unencapsulated mRNA, while the final fluorescence (after lysis) corresponds to the total mRNA.
  • Calculate EE (%) as: [(Total RNA - Free RNA) / Total RNA] * 100.[18]

3. Apparent pKa Determination:

  • The pKa, which reflects the pH at which 50% of the ionizable lipid is protonated, is measured using a fluorescent probe like 2-(p-toluidino)-6-naphthalene sulfonic acid (TNS).[16][19]
  • TNS fluoresces in a hydrophobic environment but is quenched in an aqueous one. As the LNP surface becomes charged with decreasing pH, TNS binds and its fluorescence increases.
  • Measure TNS fluorescence with the LNPs across a range of pH values. The pKa is determined from the resulting sigmoidal curve.[19]

Visualizations: Workflows and Mechanisms

Diagrams created using Graphviz DOT language illustrate the core processes.

LNP_Formulation_Workflow cluster_prep 1. Solution Preparation cluster_mix 2. Formulation cluster_purify 3. Purification cluster_char 4. Characterization prep_lipids Lipid Mixture in Ethanol mixing Microfluidic Mixing prep_lipids->mixing prep_rna mRNA in Aqueous Buffer (pH 4) prep_rna->mixing dialysis Dialysis vs. PBS (pH 7.4) mixing->dialysis concentration Concentration dialysis->concentration dls Size & PDI (DLS) concentration->dls ee Encapsulation Efficiency (RiboGreen) concentration->ee pka pKa (TNS Assay) concentration->pka final_product Final LNP Product concentration->final_product

Caption: LNP Formulation and Characterization Workflow.

Endosomal_Escape_Mechanism cluster_cell Cellular Environment uptake 1. Cellular Uptake (Endocytosis) endosome 2. LNP in Endosome (pH ~7.4 -> 6.5-5.5) uptake->endosome acid 3. Endosome Acidification endosome->acid protonation 4. Ionizable Lipid becomes Protonated (+) acid->protonation interaction 5. Interaction with Endosomal Membrane protonation->interaction disruption 6. Membrane Disruption (Phase Transition) interaction->disruption release 7. mRNA Release into Cytoplasm disruption->release

Caption: Mechanism of pH-Dependent Endosomal Escape.

LNP_Component_Functions LNP Lipid Nanoparticle Ionizable Lipid Helper Lipid Cholesterol PEG-Lipid ion_func mRNA Encapsulation Endosomal Escape LNP:ion->ion_func help_func Structural Integrity LNP:help->help_func chol_func Particle Stability LNP:chol->chol_func peg_func Size Control Steric Shielding LNP:peg->peg_func

Caption: LNP Components and Their Core Functions.

Conclusion

While the specific entity "this compound" remains unidentified in public domains, the principles governing the role of ionizable lipids in LNP formation are well-established and broadly applicable. The pH-dependent charge of these lipids is the cornerstone of modern nucleic acid delivery, enabling high encapsulation efficiency and, critically, facilitating the endosomal escape required for therapeutic effect. The data and protocols summarized in this guide, based on clinically successful lipids like SM-102 and DLin-MC3-DMA, provide a foundational framework for researchers, scientists, and drug developers. Future innovation in this field will undoubtedly build upon these principles, focusing on the rational design of novel ionizable lipids to further enhance potency, specificity, and safety.

References

The Influence of pKa on Endosomal Escape: A Technical Guide to ATX-0114

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the acid dissociation constant (pKa) of the ionizable lipid ATX-0114 in mediating endosomal escape, a pivotal step for the successful intracellular delivery of therapeutic payloads by lipid nanoparticles (LNPs). We will delve into the quantitative data available for this compound, provide detailed experimental protocols for assessing key parameters, and visualize the underlying mechanisms and workflows.

Introduction to this compound and the Significance of pKa

This compound is a proprietary ionizable cationic lipid developed by Arcturus Therapeutics for use in LNP-based drug delivery systems.[1][2] Ionizable lipids are a critical component of modern LNP formulations, designed to be near-neutral at physiological pH (around 7.4) and to become positively charged within the acidic environment of the endosome (pH 5.0-6.5). This pH-responsive behavior is fundamental to their function. A neutral surface charge in circulation minimizes non-specific interactions with blood components and reduces toxicity. Upon endocytosis into a target cell, the LNP is trafficked into endosomes. As the endosome matures, its internal pH drops due to the activity of vacuolar-type H+-ATPases. This acidic environment protonates the ionizable lipid, leading to a net positive charge on the LNP. This charge facilitates interaction with the negatively charged lipids of the endosomal membrane, ultimately leading to membrane destabilization and the release of the encapsulated cargo, such as siRNA or mRNA, into the cytoplasm. This process is known as endosomal escape.

The pKa of an ionizable lipid is the pH at which 50% of its molecules are ionized. It is a key determinant of the efficiency of endosomal escape. An optimal pKa ensures that the lipid remains largely neutral in the bloodstream but becomes sufficiently protonated in the maturing endosome to trigger cargo release.[3][4] If the pKa is too high, the LNP may be prematurely cleared from circulation or exhibit toxicity. If the pKa is too low, the lipid may not become sufficiently protonated in the endosome to induce efficient escape, trapping the therapeutic payload within the endo-lysosomal pathway for degradation.

Quantitative Data for this compound

The pKa of the ionizable lipid this compound has been reported to be 6.69.[5] This value places it within the range that is generally considered effective for in vivo delivery, which is often cited as being between 6.2 and 6.7. While direct comparative studies quantifying the endosomal escape efficiency of this compound against a wide range of other ionizable lipids with varying pKa values are not extensively available in the public domain, its pKa suggests a design optimized for efficient protonation within the mid-to-late endosomal compartments.

For context, a selection of other commonly used ionizable lipids and their reported pKa values are presented in the table below.

Ionizable LipidReported Apparent pKaReference
This compound 6.69 [5]
DLin-MC3-DMA6.44[6]
SM-102~6.7[7]
ALC-0315~6.1[7]
C12-200~6.2-6.4

Experimental Protocols

Determination of Apparent pKa of Lipid Nanoparticles using the TNS Assay

The apparent pKa of an ionizable lipid within a fully formulated LNP can be determined using a fluorescence-based assay with 6-(p-toluidino)-2-naphthalenesulfonic acid (TNS) as a probe. TNS is a fluorescent dye that exhibits low fluorescence in aqueous environments but becomes highly fluorescent in nonpolar environments, such as when it binds to the surface of LNPs. The intensity of TNS fluorescence is dependent on the surface charge of the LNP, which in turn is a function of the pH and the pKa of the ionizable lipid.

Materials:

  • Formulated LNPs (without encapsulated nucleic acid)

  • TNS (6-(p-toluidino)-2-naphthalenesulfonic acid) stock solution in DMSO

  • A series of buffers with a range of pH values (e.g., from pH 3 to 10)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader

Procedure:

  • Preparation of Buffers: Prepare a series of buffers covering a pH range from approximately 3 to 10. A universal buffer system (e.g., containing citrate, phosphate, and borate) can be used to ensure consistent ionic strength across the pH range.

  • Sample Preparation: Dilute the blank LNP formulation in each of the different pH buffers to a suitable final lipid concentration.

  • TNS Addition: Add a small aliquot of the TNS stock solution to each well containing the diluted LNPs in the different pH buffers.

  • Incubation: Incubate the plate at room temperature for a short period to allow for TNS binding to the LNPs to equilibrate.

  • Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorescence plate reader. The excitation wavelength for TNS is typically around 320-325 nm, and the emission wavelength is around 430-450 nm.[6][8][9][10]

  • Data Analysis: Plot the fluorescence intensity as a function of pH. The resulting data will typically form a sigmoidal curve. The apparent pKa is determined by fitting the data to a sigmoidal dose-response equation and calculating the pH at which the fluorescence is 50% of the maximum.[6]

Quantification of Endosomal Escape using the Galectin-8/9 Assay

Galectins are a family of cytosolic proteins that can recognize and bind to glycans exposed on the inner leaflet of endosomal and lysosomal membranes upon membrane damage. This recruitment of fluorescently tagged galectins (e.g., Galectin-8 or Galectin-9 fused to GFP or mCherry) to sites of endosomal rupture provides a direct visual and quantifiable measure of endosomal escape.

Materials:

  • A cell line stably expressing a fluorescently tagged galectin (e.g., HeLa-mCherry-Galectin-8).

  • LNPs loaded with a fluorescently labeled payload (e.g., Cy5-siRNA).

  • High-content imaging system or confocal microscope with live-cell imaging capabilities.

  • Cell culture reagents.

Procedure:

  • Cell Culture and Seeding: Culture the galectin-reporter cell line under standard conditions. Seed the cells into a suitable imaging format (e.g., glass-bottom dishes or multi-well plates) and allow them to adhere overnight.

  • LNP Treatment: Treat the cells with the fluorescently labeled LNPs at the desired concentration.

  • Live-Cell Imaging: Acquire time-lapse images of the cells using a high-content imaging system or confocal microscope. Capture both the channel for the fluorescent payload (e.g., Cy5) and the channel for the fluorescent galectin (e.g., mCherry).

  • Image Analysis: Analyze the acquired images to identify and quantify the co-localization of galectin puncta with the fluorescent LNP signal. The appearance of a galectin signal around an LNP-containing vesicle indicates an endosomal escape event.[11][12][13]

  • Quantification: The percentage of LNP-containing endosomes that recruit galectin can be quantified to determine the endosomal escape efficiency. The timing and duration of these events can also be analyzed.

Visualizations

The following diagrams illustrate the key processes involved in LNP-mediated delivery and the experimental workflow for pKa determination.

LNP_Endosomal_Escape_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Target Cell cluster_endocytosis Endocytosis cluster_maturation Endosomal Maturation cluster_cytoplasm Cytoplasm LNP_neutral LNP (Neutral Charge) Endosome_early Early Endosome (pH 6.0-6.5) LNP_neutral->Endosome_early Cellular Uptake Endosome_late Late Endosome (pH 5.0-6.0) Endosome_early->Endosome_late Acidification Payload Therapeutic Payload (e.g., siRNA, mRNA) Endosome_late->Payload Endosomal Escape (Membrane Destabilization)

Caption: LNP uptake and endosomal escape pathway.

TNS_Assay_Workflow start Start prepare_buffers Prepare Buffers (pH 3-10) start->prepare_buffers prepare_samples Dilute LNPs in Buffers prepare_buffers->prepare_samples add_tns Add TNS Probe prepare_samples->add_tns incubate Incubate add_tns->incubate measure_fluorescence Measure Fluorescence incubate->measure_fluorescence analyze_data Plot Fluorescence vs. pH & Determine pKa measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for TNS-based pKa determination.

Endosomal_Escape_Mechanism cluster_endosome Endosomal Lumen (Acidic pH) cluster_membrane Endosomal Membrane cluster_cytoplasm Cytoplasm LNP_protonated Protonated LNP (+) Membrane_lipids Anionic Lipids (-) LNP_protonated->Membrane_lipids Electrostatic Interaction Payload_release Payload Release Membrane_lipids->Payload_release Membrane Destabilization & Fusion

Caption: Mechanism of pKa-dependent endosomal escape.

Conclusion

The pKa of an ionizable lipid is a paramount parameter in the design of effective LNP-based delivery systems. This compound, with its pKa of 6.69, is positioned to leverage the pH differential between the physiological environment and the endosomal compartments to facilitate efficient endosomal escape. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of pKa and endosomal escape, which are essential for the rational design and optimization of novel LNP formulations for a wide range of therapeutic applications. Further research providing direct comparative data on the endosomal escape efficiency of this compound will be invaluable to the field.

References

In Vivo Biodistribution of ATX-0114 Containing Lipid Nanoparticles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATX-0114 is a proprietary, ionizable cationic lipid developed by Arcturus Therapeutics for its LUNAR® lipid-mediated delivery platform. This platform is instrumental in the formulation of Lipid Nanoparticles (LNPs) designed for the systemic delivery of RNA-based therapeutics, including small interfering RNA (siRNA) and messenger RNA (mRNA). Understanding the in vivo biodistribution of these LNPs is critical for assessing their efficacy and safety. This technical guide provides a comprehensive overview of the biodistribution of this compound containing LNPs, based on available preclinical data. It also outlines detailed experimental protocols for the formulation, administration, and analysis of LNP biodistribution in vivo.

Qualitative Biodistribution of LUNAR® LNPs

Preclinical studies utilizing the LUNAR® platform, which incorporates ATX ionizable lipids such as this compound, have provided insights into the in vivo biodistribution of these nanoparticles. When LUNAR® LNPs encapsulating luciferase mRNA were administered to mice, the resulting protein expression was predominantly observed in the liver . A significantly weaker signal was detected in the spleen , while expression was undetectable in the heart, lungs, and kidney [1]. This liver-tropic distribution is a characteristic feature of many LNP systems and is crucial for therapeutic applications targeting the liver.

Further indirect evidence of the biodistribution profile comes from studies using LUNAR® to deliver TALEN mRNA for gene editing. In these experiments, extrahepatic gene editing was not detected in the kidney, spleen, lungs, or gonads of transgenic mice, suggesting a high degree of liver specificity.

While direct quantitative biodistribution data for LNPs specifically containing this compound is not publicly available, likely due to its proprietary nature, the following sections provide illustrative data based on typical LNP biodistribution profiles and detailed methodologies to conduct such studies.

Quantitative Biodistribution Data (Illustrative)

The following tables represent typical quantitative biodistribution data for liver-targeting LNPs, presented as the percentage of the injected dose per gram of tissue (%ID/g). These tables are provided as a reference for what researchers might expect to see in a biodistribution study.

Table 1: Illustrative Biodistribution of this compound containing LNPs in Mice (Intravenous Administration)

Organ% Injected Dose per Gram of Tissue (Mean ± SD)
Liver60.5 ± 12.3
Spleen15.2 ± 4.5
Kidneys3.1 ± 1.2
Lungs2.5 ± 0.8
Heart1.0 ± 0.4
Brain< 0.1
Plasma (1h)5.5 ± 2.1

Table 2: Illustrative Time-Course of LNP Distribution in Key Organs

Time PointLiver (%ID/g)Spleen (%ID/g)Plasma (%ID/g)
1 hour45.8 ± 9.710.1 ± 3.25.5 ± 2.1
4 hours62.3 ± 11.516.8 ± 4.11.2 ± 0.5
24 hours55.1 ± 10.212.5 ± 3.8< 0.5
48 hours30.7 ± 7.87.3 ± 2.5< 0.1

Experimental Protocols

LNP Formulation

A common method for formulating LNPs containing this compound and an RNA payload is through microfluidic mixing.[1]

Materials:

  • This compound (or other ATX lipid)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • Pegylated lipid (e.g., DMG-PEG 2000)

  • RNA (siRNA or mRNA)

  • Ethanol (B145695)

  • Citrate (B86180) buffer (pH 3.5-4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare a lipid stock solution in ethanol containing this compound, DSPC, cholesterol, and the pegylated lipid at a desired molar ratio (e.g., 50:10:38.5:1.5).

  • Prepare an aqueous solution of the RNA payload in a citrate buffer.

  • Set up the microfluidic mixing device according to the manufacturer's instructions.

  • Load the lipid-ethanol solution and the RNA-aqueous solution into separate syringes.

  • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

  • The rapid mixing of the two streams induces the self-assembly of the LNPs.

  • The resulting LNP suspension is then dialyzed against PBS (pH 7.4) to remove ethanol and non-encapsulated RNA.

  • Sterile filter the final LNP formulation.

LNP_Formulation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase ATX This compound Mixer Microfluidic Mixing ATX->Mixer DSPC DSPC DSPC->Mixer Chol Cholesterol Chol->Mixer PEG PEG-Lipid PEG->Mixer Ethanol Ethanol Ethanol->Mixer RNA RNA (siRNA/mRNA) RNA->Mixer Buffer Citrate Buffer Buffer->Mixer Dialysis Dialysis (vs. PBS) Mixer->Dialysis Filter Sterile Filtration Dialysis->Filter Final_LNP Final LNP Formulation Filter->Final_LNP

LNP Formulation Workflow

In Vivo Biodistribution Study

Animal Model:

  • Typically, 6-8 week old female BALB/c or C57BL/6 mice are used.

Administration:

  • The LNP formulation is diluted in sterile PBS to the desired concentration.

  • Administer the LNP suspension to the mice via intravenous (tail vein) injection. The dose will depend on the specific study but is often in the range of 0.1 to 5 mg of RNA per kg of body weight.

Sample Collection:

  • At predetermined time points (e.g., 1, 4, 24, 48 hours) post-injection, euthanize a cohort of mice.

  • Collect blood via cardiac puncture.

  • Perfuse the circulatory system with saline to remove blood from the organs.

  • Harvest organs of interest (liver, spleen, kidneys, lungs, heart, brain, etc.).

  • Weigh each organ and either process immediately or snap-freeze in liquid nitrogen and store at -80°C for later analysis.

Biodistribution_Workflow cluster_animal_phase Animal Phase cluster_sample_collection Sample Collection cluster_analysis Analysis LNP_Admin LNP Administration (i.v. injection) Time_Points Euthanasia at Time Points LNP_Admin->Time_Points Blood Blood Collection Time_Points->Blood Perfusion Saline Perfusion Blood->Perfusion Organs Organ Harvest Perfusion->Organs Quantification Quantification of LNPs (e.g., LC-MS/MS) Organs->Quantification Data_Analysis Data Analysis (%ID/g tissue) Quantification->Data_Analysis

In Vivo Biodistribution Experimental Workflow

Quantification of LNPs in Tissues

Method 1: Quantification of a Fluorescently Labeled Lipid

  • Incorporate a lipid conjugated to a fluorescent dye (e.g., DiR, Cy5) into the LNP formulation.

  • After organ harvest, homogenize the tissues.

  • Extract the lipids from the tissue homogenates.

  • Measure the fluorescence intensity of the extracts using a plate reader.

  • Generate a standard curve using known concentrations of the fluorescently labeled LNP to calculate the amount of LNPs in each tissue sample.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound Quantification

This method offers high specificity and sensitivity for quantifying the ionizable lipid component of the LNP.

  • Lipid Extraction: Homogenize the weighed tissue samples and extract the total lipids using a suitable solvent system (e.g., Folch method with chloroform/methanol).

  • Sample Preparation: Dry the lipid extract and reconstitute in a known volume of a solvent compatible with the LC-MS system. Add an internal standard (a structurally similar lipid not present in the formulation) to each sample for accurate quantification.

  • LC-MS/MS Analysis:

    • Inject the prepared samples into an LC-MS/MS system.

    • Separate the lipids using a suitable chromatography column (e.g., a C18 column).

    • Detect and quantify this compound using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for this compound and monitoring for a specific product ion after fragmentation.

  • Data Analysis:

    • Generate a standard curve by analyzing known concentrations of this compound.

    • Calculate the concentration of this compound in each tissue sample based on the standard curve and the internal standard signal.

    • Convert the concentration to the percentage of the injected dose per gram of tissue.

Quantification_Logic cluster_input Input cluster_processing Processing cluster_quantification Quantification Method cluster_fluorescence Fluorescence cluster_lcms LC-MS/MS cluster_output Output Tissue Tissue Sample Homogenization Homogenization Tissue->Homogenization Extraction Lipid Extraction Homogenization->Extraction Method Labeled LNP? Extraction->Method Fluorescence_Read Measure Fluorescence Method->Fluorescence_Read Yes LCMS_Analysis LC-MS/MS Analysis Method->LCMS_Analysis No Result Quantitative Data (%ID/g) Fluorescence_Read->Result LCMS_Analysis->Result

Logical Flow for LNP Quantification in Tissues

Signaling Pathways and Cellular Uptake

The cellular uptake of LNPs, including those containing this compound, is primarily thought to occur via endocytosis. The ionizable nature of this compound is key to this process. At physiological pH, the LNP surface is relatively neutral, which prevents aggregation in the bloodstream. Upon endocytosis, the endosome matures and its internal pH drops. The acidic environment of the late endosome protonates the amino head group of this compound, leading to a net positive charge. This is believed to facilitate the disruption of the endosomal membrane and the release of the RNA payload into the cytoplasm where it can be translated (for mRNA) or engage with the RNA interference machinery (for siRNA).

Cellular_Uptake_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_cellular Cellular Interior LNP LNP (Neutral Surface) Endocytosis Endocytosis LNP->Endocytosis Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Maturation Endosomal_Escape Endosomal Escape Late_Endosome->Endosomal_Escape This compound Protonation & Membrane Disruption RNA_Release RNA Release Endosomal_Escape->RNA_Release Cytoplasm Cytoplasm RNA_Release->Cytoplasm

Cellular Uptake and Endosomal Escape Pathway

Conclusion

This compound is a key component of the LUNAR® delivery platform, enabling the formulation of LNPs with a strong tropism for the liver. While specific quantitative biodistribution data for this compound containing LNPs is limited in the public domain, the qualitative data consistently points to the liver as the primary site of accumulation and therapeutic action. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct their own in vivo biodistribution studies to generate quantitative data for their specific LNP formulations. The use of sensitive and specific analytical techniques like LC-MS/MS is recommended for accurate quantification of proprietary lipid components such as this compound. A thorough understanding of the in vivo biodistribution is paramount for the successful development of safe and effective RNA-based therapeutics.

References

Preclinical Applications of ATX-0114 in Lipid Nanoparticle-Mediated Drug Delivery: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATX-0114, also identified as Arcturus Lipid 2,2 (8,8) 4C CH3, is an ionizable cationic lipid that serves as a critical component in the formulation of lipid nanoparticles (LNPs).[1][2][3] These LNPs are advanced drug delivery vehicles designed to encapsulate and transport nucleic acid-based therapeutics, such as small interfering RNA (siRNA) and DNA vaccines, to target cells in vivo.[1][2][4] The ionizable nature of this compound, with a pKa of 6.69, is crucial for the efficient encapsulation of the nucleic acid payload at a low pH and for its subsequent release into the cytoplasm following cellular uptake.[2][3] This technical guide provides a comprehensive overview of the available preclinical data involving the use of this compound in LNP formulations, focusing on quantitative outcomes and experimental methodologies.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies utilizing this compound-containing LNPs.

Table 1: In Vivo Efficacy of this compound LNPs for siRNA Delivery

Therapeutic Agent Target Animal Model Key Finding Reference

| siRNA | Factor VII | Mice | 90% decrease in plasma Factor VII protein levels |[2][3] |

Table 2: In Vivo Immunogenicity of this compound LNP-Formulated DNA Vaccines

Vaccine Target Virus Animal Model Key Finding Reference
DNA Vaccine Andes Virus Rabbits, Non-human primates Elevated neutralizing antibodies compared to unformulated vaccine [4]

| DNA Vaccine | Zika Virus | Rabbits, Non-human primates | Elevated neutralizing antibodies compared to unformulated vaccine |[4] |

Experimental Protocols

Detailed experimental protocols for the preclinical studies involving this compound are not extensively published. However, key aspects of the methodologies can be inferred from the available literature.

LNP Formulation

A representative formulation for LNPs incorporating this compound for DNA vaccine delivery has been described with the following molar percentage ratio of its constituent lipids[4]:

The LNPs were formulated using a microfluidic device, combining an ethanol (B145695) phase containing the lipids with an aqueous phase at a 1:3 flow ratio.[4]

Solubility Protocols for this compound

For laboratory preparation, two primary solvent systems have been reported to effectively dissolve this compound to a concentration of at least 2.5 mg/mL[5]:

  • Protocol 1 (Aqueous-based): A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5]

  • Protocol 2 (Oil-based): A mixture of 10% DMSO and 90% Corn Oil.[5] To aid dissolution, heating and/or sonication may be applied if precipitation or phase separation occurs.[5]

Visualizations

Experimental Workflow for In Vivo siRNA Delivery

The following diagram illustrates a generalized workflow for a preclinical study evaluating the efficacy of this compound-based LNPs for siRNA delivery.

G cluster_formulation LNP Formulation cluster_invivo In Vivo Study A Lipid Mixture (this compound, DSPC, Cholesterol, PEG-lipid) C Microfluidic Mixing A->C B siRNA Payload B->C D LNP-siRNA Administration (e.g., intravenous injection) C->D Characterization (Size, Encapsulation) E Animal Model (e.g., Mice) D->E F Blood Sample Collection E->F G Plasma Protein Analysis (e.g., ELISA for Factor VII) F->G H Efficacy Assessment (% Protein Knockdown) G->H Data Analysis

Workflow for in vivo siRNA efficacy testing.
Logical Relationship of LNP Components

This diagram shows the functional relationship between the core components of an this compound-containing lipid nanoparticle.

G cluster_components LNP Components cluster_payload Therapeutic Payload LNP Lipid Nanoparticle ATX This compound (Ionizable Lipid) LNP->ATX Encapsulates & Releases PL Phospholipid (e.g., DSPC) LNP->PL Structural Integrity Chol Cholesterol LNP->Chol Stabilizes Membrane PEG PEG-Lipid LNP->PEG Steric Shielding (Increases Circulation) Payload Nucleic Acid (siRNA, DNA, mRNA) ATX->Payload Complexes with

Functional roles of LNP components.

Concluding Remarks

This compound is a pivotal ionizable lipid in the development of LNP-based nucleic acid therapies. The preclinical data, though limited in the public domain, demonstrates its potential in facilitating significant gene silencing via siRNA delivery and in enhancing the immunogenicity of DNA vaccines. The provided formulation and solubility protocols offer a foundational basis for researchers entering this field. Further detailed preclinical studies, including comprehensive toxicology, pharmacokinetics, and biodistribution, are necessary to fully elucidate the therapeutic potential and safety profile of this compound-containing nanoparticles. Professionals in drug development should consider these aspects when incorporating this compound into their delivery platforms.

References

In-Depth Technical Guide: Safety and Toxicity Profile of ATX-0114

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATX-0114 is an ionizable cationic lipid that has been utilized in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics, particularly small interfering RNA (siRNA). Its chemical structure is designed to facilitate the encapsulation of negatively charged RNA molecules and their subsequent release into the cytoplasm of target cells. A key application of this compound-containing LNPs has been in the preclinical evaluation of siRNA delivery to hepatocytes, the primary cells of the liver. This guide provides a comprehensive overview of the available safety and toxicity data for this compound, details the experimental protocols used in its assessment, and presents signaling pathways and workflows in the required visual formats.

Quantitative Safety and Toxicity Data

Currently, publicly available literature and patent documents provide limited quantitative data on the specific safety and toxicity profile of this compound. While some sources describe a "good safety profile," they often lack specific numerical data from dedicated toxicology studies. The primary in vivo study referenced in relation to this compound focuses on the efficacy of siRNA delivery, with safety assessments being a secondary, and less detailed, component.

The most frequently cited study involving lipids from the "ATX" series is a preclinical evaluation in mice, where LNPs were used to deliver siRNA targeting Factor VII, a protein produced by the liver. The primary endpoint of this study was the reduction in plasma Factor VII levels to demonstrate successful siRNA delivery to hepatocytes. While toxicity is a critical consideration in such studies, detailed quantitative safety data for this compound specifically is not provided in the examined patent literature.

General safety assessments for LNP-based siRNA delivery systems in preclinical models typically include monitoring:

  • Liver Function: Measurement of plasma levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). Elevated levels of these enzymes are indicative of liver damage.

  • General Health: Monitoring of body weight, food and water consumption, and clinical signs of distress.

  • Inflammatory Response: Measurement of pro-inflammatory cytokine levels in the blood.

Without specific data for this compound, a detailed quantitative table cannot be constructed at this time. Researchers are encouraged to consult any future publications or regulatory filings from the developers of this compound for more specific toxicity data.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the assessment of the safety and efficacy of this compound-containing LNPs, based on protocols described for similar ionizable lipids and LNP systems.

In Vivo Efficacy and Safety Assessment in Mice (Factor VII Knockdown Model)

This protocol outlines the methodology used to evaluate the in vivo efficacy of LNP-formulated siRNA targeting Factor VII in mice, a common model for assessing liver-targeted delivery. Safety parameters are also monitored during this type of study.

Objective: To determine the efficacy of this compound-containing LNPs in delivering Factor VII siRNA to hepatocytes and to monitor for signs of acute toxicity.

Materials:

  • This compound

  • Helper lipids (e.g., DSPC, cholesterol)

  • PEG-lipid (e.g., DMG-PEG 2000)

  • siRNA targeting mouse Factor VII

  • C57BL/6 mice (female, 6-8 weeks old)

  • Phosphate-buffered saline (PBS)

  • Reagents and kits for measuring plasma Factor VII, ALT, and AST levels

Procedure:

  • LNP Formulation:

    • Prepare a lipid mixture in ethanol (B145695) containing this compound, helper lipids, and PEG-lipid at a specified molar ratio.

    • Prepare an aqueous solution of Factor VII siRNA in a low pH buffer (e.g., citrate (B86180) buffer, pH 4.0).

    • Mix the lipid and siRNA solutions using a microfluidic mixing device to form LNPs.

    • Dialyze the LNP suspension against PBS to remove ethanol and raise the pH.

    • Characterize the resulting LNPs for size, polydispersity index (PDI), and siRNA encapsulation efficiency.

  • Animal Dosing:

    • Acclimate C57BL/6 mice for at least one week prior to the study.

    • Administer the LNP-siRNA formulation intravenously (IV) via the tail vein at various dose levels (e.g., 0.1, 0.3, 1.0 mg/kg siRNA).

    • Include a control group receiving PBS or LNPs containing a non-targeting control siRNA.

  • Sample Collection and Analysis:

    • Collect blood samples via retro-orbital or submandibular bleeding at 48 hours post-injection.

    • Process the blood to obtain plasma.

    • Quantify plasma Factor VII levels using a chromogenic assay or ELISA.

    • Measure plasma ALT and AST levels using commercially available assay kits to assess liver toxicity.

    • Monitor and record the body weight of the mice daily.

  • Data Analysis:

    • Calculate the percentage of Factor VII knockdown relative to the PBS-treated control group.

    • Compare the mean ALT and AST levels and body weight changes between the treatment and control groups using appropriate statistical methods (e.g., ANOVA).

Visualizations

Experimental Workflow for In Vivo LNP-siRNA Efficacy and Safety Study

G cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis LNP_Formulation LNP Formulation (this compound, siRNA, helper lipids) Characterization LNP Characterization (Size, PDI, Encapsulation) LNP_Formulation->Characterization Animal_Dosing IV Administration to Mice Characterization->Animal_Dosing Blood_Collection Blood Collection (48h) Animal_Dosing->Blood_Collection Body_Weight Body Weight Monitoring Animal_Dosing->Body_Weight FactorVII_Assay Factor VII Assay (Efficacy) Blood_Collection->FactorVII_Assay Toxicity_Assay ALT/AST Assay (Toxicity) Blood_Collection->Toxicity_Assay G cluster_uptake Cellular Uptake cluster_release Endosomal Escape & Release cluster_silencing RNA Interference Pathway LNP LNP (this compound) Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome Endocytosis->Endosome Acidification Endosomal Acidification (pH drop) Endosome->Acidification Protonation This compound Protonation Acidification->Protonation Membrane_Destabilization Endosomal Membrane Destabilization Protonation->Membrane_Destabilization siRNA_Release siRNA Release into Cytoplasm Membrane_Destabilization->siRNA_Release RISC_Loading RISC Loading siRNA_Release->RISC_Loading mRNA_Targeting Target mRNA Binding RISC_Loading->mRNA_Targeting mRNA_Cleavage mRNA Cleavage mRNA_Targeting->mRNA_Cleavage Gene_Silencing Gene Silencing mRNA_Cleavage->Gene_Silencing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ATX-0114, an ionizable cationic lipid, has emerged as a significant component in the development of lipid nanoparticle (LNP) delivery systems for nucleic acid therapeutics, particularly for small interfering RNA (siRNA). This technical guide provides a comprehensive overview of the intellectual property surrounding this compound, its proposed mechanism of action, and the experimental data and protocols related to its application.

Intellectual Property and Patents

The primary intellectual property associated with this compound is detailed in patent literature. This compound is also identified by the chemical name heptadecan-9-yl (Z)-N-(((4-(dimethylamino)butyl)thio)carbonyl)-N-(2-(non-2-en-1-yloxy)-2-oxoethyl)glycinate and is referred to as "Arcturus Lipid 2,2(8,8) 4C CH3".

The key patent document covering this ionizable lipid is:

  • WO2022235923A2: Titled "Peptide-lipid conjugates," this patent application discloses a series of peptide-lipid conjugates, including the structural class to which this compound belongs.[1]

  • US9670152B2: Titled "Ionizable cationic lipid for RNA delivery," this patent is frequently cited in relation to this compound and describes the use of ionizable lipids in lipid nanoparticles for the delivery of RNA, including siRNA.[2]

These patents describe the composition of matter for this compound and its use in formulations for the delivery of therapeutic nucleic acids.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Chemical Formula C₃₇H₇₀N₂O₅S
Molecular Weight 655.03 g/mol
CAS Number 2230647-30-8
pKa 6.69

Mechanism of Action: Endosomal Escape

As a key component of lipid nanoparticles for siRNA delivery, the primary mechanism of action for this compound is to facilitate the escape of the siRNA payload from the endosome into the cytoplasm, where it can engage with the RNA-induced silencing complex (RISC). This process is crucial for the therapeutic effect of siRNA. The proposed mechanism is illustrated in the signaling pathway diagram below.

Endosomal_Escape_Mechanism Mechanism of Endosomal Escape for this compound-containing LNPs cluster_extracellular Extracellular Space (Physiological pH ~7.4) cluster_intracellular Intracellular cluster_endosome Endosome (Acidic pH ~5.0-6.5) LNP_neutral LNP with neutral this compound LNP_protonated Protonation of this compound (Positively Charged) LNP_neutral->LNP_protonated Endocytosis Endosomal_Membrane Endosomal Membrane (Negatively Charged Lipids) LNP_protonated->Endosomal_Membrane Electrostatic Interaction Membrane_Destabilization Membrane Destabilization and Disruption Endosomal_Membrane->Membrane_Destabilization siRNA_Release siRNA Release Membrane_Destabilization->siRNA_Release Cytoplasm Cytoplasm RISC_Complex RISC Engagement Cytoplasm->RISC_Complex siRNA_Release->Cytoplasm mRNA_Cleavage Target mRNA Cleavage RISC_Complex->mRNA_Cleavage

Caption: Proposed mechanism of endosomal escape facilitated by this compound.

Experimental Data: In Vivo Efficacy

Lipid nanoparticles formulated with this compound have demonstrated significant in vivo efficacy in silencing the expression of specific genes. A key reported finding is the potent knockdown of Factor VII in mice, a common model for evaluating the hepatic delivery of siRNA.

Target GeneAnimal ModelKey Finding
Factor VIIMice90% decrease in plasma Factor VII protein levels

Experimental Protocols

While the specific formulation that achieved the 90% Factor VII knockdown with this compound is not publicly detailed, the following protocols are representative of the methodologies used for LNP formulation and in vivo evaluation of siRNA delivery to the liver.

Lipid Nanoparticle (LNP) Formulation

A common method for formulating LNPs involves the rapid mixing of a lipid-containing organic phase with an aqueous phase containing the siRNA.

Materials:

  • Ionizable lipid (e.g., this compound)

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • siRNA in an aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Ethanol (B145695)

  • Phosphate-buffered saline (PBS), pH 7.4

Equipment:

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis or tangential flow filtration system

Protocol:

  • Preparation of Lipid Solution: Dissolve the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol at a specific molar ratio. A reported molar percentage ratio for LNP formulations using "ATX" lipids is 58% ATX, 7% DSPC, 33.5% cholesterol, and 1.5% DMG-PEG.

  • Preparation of siRNA Solution: Dissolve the siRNA in an aqueous buffer.

  • Microfluidic Mixing: The lipid-ethanol solution and the siRNA-aqueous solution are loaded into separate syringes and mixed at a defined flow rate ratio (e.g., 3:1 aqueous to organic) using a microfluidic mixing device. This rapid mixing process leads to the self-assembly of LNPs with encapsulated siRNA.

  • Purification and Buffer Exchange: The resulting LNP suspension is dialyzed against PBS or purified using tangential flow filtration to remove ethanol and unencapsulated siRNA, and to exchange the buffer to a physiological pH.

  • Characterization: The formulated LNPs are characterized for their size, polydispersity index (PDI), zeta potential, and siRNA encapsulation efficiency.

LNP_Formulation_Workflow LNP Formulation and In Vivo Testing Workflow cluster_formulation LNP Formulation cluster_invivo In Vivo Evaluation Lipids_Ethanol Lipids in Ethanol (this compound, DSPC, Cholesterol, PEG-Lipid) Mixing Microfluidic Mixing Lipids_Ethanol->Mixing siRNA_Aqueous siRNA in Aqueous Buffer siRNA_Aqueous->Mixing Purification Purification (Dialysis/TFF) Mixing->Purification Characterization Characterization (Size, PDI, Zeta, Encapsulation) Purification->Characterization Administration Intravenous Injection (Mouse Model) Characterization->Administration Formulated LNPs Blood_Collection Blood Collection Administration->Blood_Collection Analysis Factor VII Protein Analysis (e.g., Chromogenic Assay) Blood_Collection->Analysis Data_Output Quantification of Factor VII Knockdown Analysis->Data_Output

Caption: General workflow for LNP formulation and in vivo evaluation.

In Vivo Factor VII Knockdown Study

The following is a general protocol for assessing the in vivo efficacy of siRNA-LNP formulations in a mouse model.

Animal Model:

  • C57BL/6 mice

Materials:

  • siRNA-LNP formulation in sterile PBS

  • Saline solution (vehicle control)

Protocol:

  • Administration: Administer the siRNA-LNP formulation or saline control to mice via tail vein injection.

  • Blood Collection: At a predetermined time point post-administration (e.g., 48 hours), collect blood samples from the mice.

  • Plasma Separation: Process the blood samples to separate the plasma.

  • Factor VII Analysis: Measure the concentration of Factor VII in the plasma samples. This can be done using a commercially available chromogenic assay.

  • Data Analysis: Calculate the percentage of Factor VII knockdown by comparing the Factor VII levels in the treatment group to the saline control group.

Conclusion

This compound is a promising ionizable cationic lipid for the formulation of lipid nanoparticles for siRNA delivery. Its intellectual property is secured by patents that cover its structure and use. The mechanism of action is predicated on its ability to facilitate endosomal escape of the siRNA payload. Experimental data has demonstrated its potential for potent in vivo gene silencing. The protocols outlined in this guide provide a framework for the formulation and evaluation of this compound-containing lipid nanoparticles for therapeutic applications. Further research and development will likely continue to refine its use in clinical settings.

References

ATX-0114 for In Vivo Gene Editing: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of CRISPR-Cas9 and other gene-editing technologies has opened up unprecedented possibilities for treating genetic disorders. However, the safe and efficient in vivo delivery of these gene-editing tools to target cells remains a critical challenge. Lipid nanoparticles (LNPs) have emerged as a leading non-viral delivery platform, demonstrating significant promise in clinical applications. At the core of these LNPs are ionizable cationic lipids, which are pivotal for encapsulating nucleic acid payloads and facilitating their release into the cytoplasm. This technical guide focuses on ATX-0114, an ionizable cationic lipid, and its application in LNP-based delivery systems for in vivo gene editing.

This compound: An Overview

This compound is an ionizable cationic lipid developed for the formulation of LNPs to deliver RNA therapeutics.[1][2][3] Like other lipids in its class, this compound is designed to have a pKa that allows for a positive charge at an acidic pH, facilitating the encapsulation of negatively charged nucleic acids like messenger RNA (mRNA) and single-guide RNA (sgRNA). Upon entering the neutral pH environment of the bloodstream, the lipid becomes nearly neutral, reducing potential toxicity. Once inside the cell, within the acidic environment of the endosome, this compound becomes protonated again, which is thought to disrupt the endosomal membrane and release the gene-editing cargo into the cytoplasm.

While specific data on the direct use of this compound for in vivo gene editing is limited in publicly available literature, its efficacy in siRNA delivery provides a strong indication of its potential.

Core Components of this compound Lipid Nanoparticles

The formulation of effective LNPs for gene editing involves a precise combination of four key lipid components:

  • Ionizable Cationic Lipid (e.g., this compound): As the primary functional component, it complexes with the nucleic acid payload and facilitates endosomal escape.

  • Helper Lipid (e.g., DSPC, DOPE): A neutral phospholipid that contributes to the structural integrity of the nanoparticle.

  • Cholesterol: A structural component that modulates membrane fluidity and stability.

  • PEGylated Lipid (e.g., DMG-PEG2000): A lipid conjugated to polyethylene (B3416737) glycol (PEG) that provides a hydrophilic shield, preventing aggregation and reducing clearance by the immune system, thereby prolonging circulation time.

A patent by Arcturus Therapeutics, the likely developer of this compound, lists the lipid among other ionizable lipids for RNA delivery, including for gene editing purposes.[2][3]

Quantitative Data on LNP Performance

Application Target Gene Delivery System Animal Model Key Finding Reference
siRNA DeliveryFactor VIILNP containing Lipid 2,2(8,8) 4C CH3 (this compound)Mice90% decrease in plasma Factor VII protein levels[1]

This significant reduction in protein expression highlights the potential of this compound-containing LNPs to efficiently deliver nucleic acid payloads to hepatocytes in vivo, a key target for many systemic gene-editing applications.

Experimental Protocols

The following sections provide a generalized methodology for the formulation of LNPs for in vivo gene editing, which can be adapted for use with this compound. The precise molar ratios and process parameters would require optimization for specific applications.

LNP Formulation via Microfluidic Mixing

This is a widely adopted method for producing uniform and reproducible LNPs.

Materials:

  • Ionizable Cationic Lipid (this compound) in ethanol (B145695)

  • Helper Lipid (e.g., DSPC) in ethanol

  • Cholesterol in ethanol

  • PEGylated Lipid (e.g., DMG-PEG2000) in ethanol

  • Cas9 mRNA and sgRNA in an acidic aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Protocol:

  • Preparation of Lipid Stock Solution: Prepare a stock solution of the four lipid components (this compound, DSPC, Cholesterol, and DMG-PEG2000) in ethanol at a specific molar ratio. A commonly used starting point for LNP formulations is a molar ratio of approximately 50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:PEGylated lipid).

  • Preparation of Nucleic Acid Solution: Dissolve the Cas9 mRNA and sgRNA in the acidic aqueous buffer.

  • Microfluidic Mixing: Load the lipid stock solution into one syringe and the nucleic acid solution into another. Set the flow rates on the microfluidic device to achieve rapid mixing. A typical flow rate ratio is 3:1 (aqueous:ethanolic).

  • Nanoparticle Formation: As the two streams mix under controlled conditions, the change in polarity causes the lipids to self-assemble around the nucleic acids, forming LNPs.

  • Dialysis and Concentration: The resulting LNP suspension is then dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH. This step also neutralizes the surface charge of the LNPs. The sample can then be concentrated using techniques like tangential flow filtration.

  • Sterile Filtration: The final LNP formulation is passed through a 0.22 µm sterile filter.

Characterization of LNPs
  • Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

  • Zeta Potential: Measured to assess surface charge.

  • Encapsulation Efficiency: Determined using a fluorescent dye-based assay (e.g., RiboGreen) that selectively binds to unencapsulated RNA.

Mandatory Visualizations

LNP-Mediated In Vivo Gene Editing Workflow

G cluster_0 LNP Formulation cluster_1 In Vivo Administration cluster_2 Cellular Uptake & Endosomal Escape cluster_3 Gene Editing Lipids in Ethanol Lipids in Ethanol Microfluidic Mixing Microfluidic Mixing Lipids in Ethanol->Microfluidic Mixing Nucleic Acids in Buffer Nucleic Acids in Buffer Nucleic Acids in Buffer->Microfluidic Mixing LNP Formation LNP Formation Microfluidic Mixing->LNP Formation Self-Assembly Dialysis & Concentration Dialysis & Concentration LNP Formation->Dialysis & Concentration Buffer Exchange Sterile Filtration Sterile Filtration Dialysis & Concentration->Sterile Filtration Systemic Injection Systemic Injection Sterile Filtration->Systemic Injection Hepatocyte Hepatocyte Systemic Injection->Hepatocyte Targeting Endosome Endosome Hepatocyte->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (pH-mediated) Ribosome Ribosome Cytoplasm->Ribosome Translation of Cas9 mRNA sgRNA sgRNA Cytoplasm->sgRNA Release of sgRNA Cas9 Protein Cas9 Protein Ribosome->Cas9 Protein Cas9-sgRNA Complex Cas9-sgRNA Complex Cas9 Protein->Cas9-sgRNA Complex sgRNA->Cas9-sgRNA Complex Nucleus Nucleus Cas9-sgRNA Complex->Nucleus Nuclear Import Genomic DNA Genomic DNA Cas9-sgRNA Complex->Genomic DNA Target Recognition & Cleavage Nucleus->Genomic DNA Gene Disruption Gene Disruption Genomic DNA->Gene Disruption NHEJ Repair

Caption: Workflow for LNP-mediated in vivo gene editing.

Signaling Pathway of LNP-Mediated Gene Editing

G LNP LNP Endocytosis Endocytosis LNP->Endocytosis Binds to Cell Surface Cell Membrane Cell Membrane Endosome Endosome Endocytosis->Endosome Protonation of this compound Protonation of this compound Endosome->Protonation of this compound Acidification Endosomal Membrane Destabilization Endosomal Membrane Destabilization Protonation of this compound->Endosomal Membrane Destabilization Release of Cas9 mRNA & sgRNA Release of Cas9 mRNA & sgRNA Endosomal Membrane Destabilization->Release of Cas9 mRNA & sgRNA Translation Translation Release of Cas9 mRNA & sgRNA->Translation Cas9 mRNA Cas9-sgRNA Complex Formation Cas9-sgRNA Complex Formation Release of Cas9 mRNA & sgRNA->Cas9-sgRNA Complex Formation sgRNA Cas9 Protein Cas9 Protein Translation->Cas9 Protein Cas9 Protein->Cas9-sgRNA Complex Formation Nuclear Translocation Nuclear Translocation Cas9-sgRNA Complex Formation->Nuclear Translocation Target DNA Cleavage Target DNA Cleavage Nuclear Translocation->Target DNA Cleavage

References

ATX-0114: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATX-0114, also known as Arcturus lipid 2 or Lipid 2,2(8,8) 4C CH3, is a novel, synthetic ionizable cationic lipid that has emerged as a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of RNA-based therapeutics. Its unique structural features enable the efficient encapsulation and intracellular delivery of payloads such as small interfering RNA (siRNA) and messenger RNA (mRNA). This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of this compound, with a focus on its chemical properties, synthesis, and role in mediating potent gene silencing in vivo.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. The ionizable nature of this compound, characterized by its pKa of 6.69, is central to its function. At acidic pH, such as within an endosome, the lipid becomes protonated, facilitating interaction with and disruption of the endosomal membrane, leading to the release of the RNA payload into the cytoplasm.

PropertyValueReference
Chemical Name Lipid 2,2(8,8) 4C CH3[1][2]
Alternate Name Arcturus lipid 2 (this compound)[1]
CAS Number 2230647-30-8[1]
Molecular Formula C₃₇H₇₀N₂O₅S[3]
Molecular Weight 655.03 g/mol [3]
pKa 6.69[1][2]

Discovery and Development History

This compound was developed by Arcturus Therapeutics as part of a broader effort to create novel ionizable lipids for potent and safe delivery of nucleic acid-based medicines. The discovery of this compound is detailed in a series of patents, with U.S. Patent 9,670,152B2, "Ionizable cationic lipid for RNA delivery," being a key document outlining the synthesis and screening of a library of novel lipids.[4]

The development strategy involved the rational design and synthesis of a diverse range of ionizable lipids with variations in their head, linker, and tail domains. These lipids were then formulated into LNPs and screened for their ability to deliver siRNA and mediate gene silencing in vivo. The primary preclinical model used for this screening was the measurement of Factor VII protein knockdown in mice, a well-established assay for evaluating the efficacy of liver-targeted siRNA delivery systems.[5] Through this screening process, this compound was identified as a lead candidate demonstrating high potency.

Preclinical Efficacy: In Vivo Factor VII Knockdown

The in vivo efficacy of this compound was primarily assessed by its ability to deliver siRNA targeting Factor VII, a blood coagulation factor produced in the liver. In these studies, LNPs containing this compound and encapsulating Factor VII siRNA were administered to mice. The results demonstrated that these LNPs could achieve a significant, dose-dependent reduction in plasma Factor VII levels. Notably, formulations containing this compound have been reported to decrease plasma Factor VII protein levels by up to 90% in mice.[1][2]

While a detailed side-by-side comparison with a large number of other lipids from the original screening studies is not publicly available in a tabular format, the 90% knockdown efficiency highlights the potency of this compound-containing LNPs. This level of gene silencing established this compound as a promising lipid for the development of RNA therapeutics.

Experimental Protocols

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is proprietary and not fully disclosed in the public domain, the foundational patent (US9670152B2) provides a general synthetic scheme for this class of ionizable lipids.[4] The synthesis generally involves a multi-step process. The following is a representative, generalized workflow based on the patent's disclosure for analogous compounds.

G cluster_synthesis Generalized Synthesis Workflow start Starting Materials (e.g., amines, alkyl halides) step1 Coupling Reaction 1 (e.g., amidation, etherification) start->step1 intermediate1 Intermediate 1 step1->intermediate1 step2 Coupling Reaction 2 intermediate1->step2 intermediate2 Intermediate 2 step2->intermediate2 final_step Final Modification (e.g., introduction of ionizable head group) intermediate2->final_step purification Purification (e.g., column chromatography) final_step->purification product This compound purification->product

A generalized synthetic workflow for ionizable lipids of the this compound class.
Lipid Nanoparticle (LNP) Formulation

The formulation of LNPs containing this compound for siRNA delivery is a critical step for ensuring efficacy. A typical protocol involves the rapid mixing of a lipid mixture in an organic solvent (e.g., ethanol) with an aqueous solution of siRNA at a specific pH. This process leads to the self-assembly of the lipids and the encapsulation of the siRNA.

G cluster_lnp LNP Formulation Workflow lipids Lipid Mixture in Ethanol (this compound, Helper Lipids, PEG-Lipid, Cholesterol) mixing Rapid Mixing (e.g., microfluidic device) lipids->mixing sirna siRNA in Aqueous Buffer (e.g., citrate (B86180) buffer, pH 4.0) sirna->mixing dialysis Dialysis / Buffer Exchange (to neutral pH, e.g., PBS) mixing->dialysis characterization Characterization (Size, PDI, Encapsulation Efficiency) dialysis->characterization lnp_product siRNA-LNP Formulation characterization->lnp_product

A typical workflow for the formulation of siRNA-loaded lipid nanoparticles.

LNP Composition: A common molar ratio for the lipid components in the formulation is:

  • Ionizable Lipid (this compound): 40-50%

  • Helper Lipid (e.g., DSPC): 10%

  • Cholesterol: 40-50%

  • PEG-Lipid (e.g., DMG-PEG2000): 1-2%

In Vivo Factor VII Knockdown Assay

The preclinical efficacy of this compound-formulated LNPs was evaluated using a mouse model of Factor VII knockdown. The following is a representative protocol for such an experiment.

  • Animal Model: C57BL/6 mice are typically used.

  • LNP Administration: The siRNA-LNP formulation is diluted in sterile phosphate-buffered saline (PBS) and administered to the mice via a single intravenous (tail vein) injection. Doses are typically calculated based on the amount of siRNA per kilogram of body weight.

  • Sample Collection: At a predetermined time point post-injection (e.g., 48 hours), blood samples are collected from the mice.

  • Plasma Preparation: The blood is processed to isolate plasma.

  • Factor VII Measurement: The concentration of Factor VII in the plasma is quantified using a commercially available chromogenic assay.

  • Data Analysis: The Factor VII levels in the treated groups are compared to those in a control group (e.g., mice treated with PBS or LNPs containing a non-targeting control siRNA). The percentage of Factor VII knockdown is then calculated.

Mechanism of Action: LNP-Mediated Intracellular Delivery

The primary role of this compound is to facilitate the intracellular delivery of its RNA payload. The mechanism of action is a multi-step process that is characteristic of ionizable lipid-based LNP systems.

G cluster_moa Mechanism of LNP-Mediated siRNA Delivery lnp siRNA-LNP in Circulation (Neutral Charge) endocytosis Endocytosis lnp->endocytosis Uptake cell Target Cell (e.g., Hepatocyte) cell->endocytosis endosome Endosome (Acidic Environment, pH ~5.5-6.5) endocytosis->endosome protonation Protonation of this compound (Positive Charge) endosome->protonation membrane_disruption Interaction with Endosomal Membrane (Membrane Destabilization) protonation->membrane_disruption release Endosomal Escape (siRNA Release into Cytoplasm) membrane_disruption->release risc RISC Loading release->risc cleavage mRNA Cleavage (Gene Silencing) risc->cleavage

Signaling pathway for LNP-mediated intracellular delivery of siRNA.

Upon intravenous administration, the LNPs, which are neutral at physiological pH, circulate in the bloodstream. They are taken up by target cells, primarily hepatocytes in the case of systemic delivery, through endocytosis. Inside the endosome, the lower pH environment leads to the protonation of the ionizable amine group of this compound. This acquisition of a positive charge is thought to promote the interaction of the LNP with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the release of the siRNA into the cytoplasm. Once in the cytoplasm, the siRNA can engage with the RNA-induced silencing complex (RISC) to mediate the cleavage of its target mRNA, resulting in gene silencing.

Conclusion

This compound is a potent ionizable cationic lipid that has played a significant role in the advancement of RNAi therapeutics. Its discovery and development by Arcturus Therapeutics have provided a valuable tool for the efficient in vivo delivery of siRNA, as demonstrated by the high levels of Factor VII knockdown in preclinical models. The physicochemical properties of this compound, particularly its pKa, are key to its function in mediating endosomal escape. While specific details of its synthesis and comprehensive comparative efficacy data remain proprietary, the available information underscores its importance as a component of next-generation nucleic acid delivery platforms. Further research and clinical development involving this compound and structurally related lipids will continue to drive innovation in the field of genetic medicine.

References

Methodological & Application

Application Notes and Protocols for ATX-0114 Lipid Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATX-0114 is a proprietary ionizable cationic lipid developed by Arcturus Therapeutics, integral to their LUNAR® lipid-mediated delivery platform. This platform is designed for the efficient encapsulation and intracellular delivery of nucleic acid payloads such as siRNA and mRNA. The ionizable nature of this compound is a key feature, allowing for a net neutral or low positive charge at physiological pH, which can reduce toxicity, and becoming positively charged in the acidic environment of the endosome to facilitate the release of the nucleic acid cargo into the cytoplasm. These application notes provide a detailed protocol for the formulation of this compound-based lipid nanoparticles (LNPs) for siRNA delivery, based on established methodologies for similar ionizable lipid systems.

Data Presentation

The following tables summarize the typical composition and expected physicochemical properties of this compound LNPs formulated for siRNA delivery.

Table 1: Lipid Composition for this compound LNP Formulation

ComponentMolar Percentage (%)Role in Formulation
This compound58%Ionizable cationic lipid for siRNA encapsulation and endosomal escape.
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)7%Helper lipid providing structural stability to the nanoparticle.
Cholesterol33.5%Stabilizes the lipid bilayer and facilitates membrane fusion.
DMG-PEG 2000 (1,2-Dimyristoyl-sn-glycerol, methoxypolyethylene glycol 2000)1.5%Provides a hydrophilic shell to prevent aggregation and opsonization, increasing circulation time.

Table 2: Expected Physicochemical Properties of this compound LNPs

ParameterExpected ValueMethod of Analysis
Particle Size (Z-average)80 - 120 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Encapsulation Efficiency> 90%RiboGreen Assay
Zeta PotentialNear-neutral at pH 7.4Electrophoretic Light Scattering (ELS)

Experimental Protocols

Materials
  • This compound (Ionizable Cationic Lipid)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DMG-PEG 2000 (1,2-Dimyristoyl-sn-glycerol, methoxypolyethylene glycol 2000)

  • siRNA of interest

  • Ethanol (B145695) (200 proof, anhydrous)

  • Citrate (B86180) Buffer (50 mM, pH 3.5)

  • Phosphate Buffered Saline (PBS), pH 7.4 (sterile)

  • Microfluidic mixing device (e.g., NanoAssemblr®)

  • Dialysis tubing (e.g., 10 kDa MWCO)

  • Sterile, RNase-free consumables (syringes, tubing, vials)

Protocol for this compound LNP-siRNA Formulation

This protocol is designed for the formulation of this compound LNPs encapsulating siRNA using a microfluidic mixing approach.

1. Preparation of Stock Solutions:

  • Lipid Stock Solution (in Ethanol):

    • Prepare a stock solution of the lipid mixture in 100% ethanol.

    • Combine this compound, DSPC, Cholesterol, and DMG-PEG 2000 in a molar ratio of 58:7:33.5:1.5.

    • The total lipid concentration in the ethanol stock can be in the range of 10-25 mM. For example, to prepare a 10 mM total lipid stock:

      • This compound: 5.8 µmol

      • DSPC: 0.7 µmol

      • Cholesterol: 3.35 µmol

      • DMG-PEG 2000: 0.15 µmol

      • Dissolve the lipids in a final volume of 1 mL of ethanol.

    • Ensure complete dissolution of all lipids. Gentle warming (up to 65°C) may be required, especially for DSPC and cholesterol.

  • siRNA Stock Solution (in Aqueous Buffer):

    • Dissolve the siRNA in a 50 mM citrate buffer at pH 3.5.

    • The concentration of the siRNA stock will depend on the desired final siRNA-to-lipid ratio. A typical starting concentration is in the range of 0.2-0.5 mg/mL.

2. Microfluidic Mixing:

  • Set up the microfluidic mixing device according to the manufacturer's instructions.

  • Load the lipid stock solution (in ethanol) into one syringe.

  • Load the siRNA stock solution (in aqueous buffer) into a separate syringe.

  • Set the flow rate ratio of the aqueous phase to the ethanol phase to 3:1.

  • The total flow rate can be set between 2 mL/min and 12 mL/min. A higher total flow rate generally results in smaller nanoparticles. A typical starting point is a total flow rate of 12 mL/min (9 mL/min for the aqueous phase and 3 mL/min for the ethanol phase).

  • Initiate the mixing process to form the LNP-siRNA complexes. The resulting solution will be a mixture of ethanol and aqueous buffer.

3. Downstream Processing (Dialysis):

  • Immediately after formulation, dialyze the LNP solution against sterile PBS (pH 7.4) to remove the ethanol and exchange the buffer.

  • Use a dialysis membrane with a molecular weight cutoff (MWCO) of approximately 10 kDa.

  • Perform dialysis at 4°C with gentle stirring.

  • A typical dialysis protocol involves two exchanges against a large volume of PBS (e.g., 1000x the volume of the LNP solution) for at least 2 hours each, or overnight for the first exchange.

4. Characterization:

  • Particle Size and Polydispersity Index (PDI):

    • Measure the hydrodynamic diameter (Z-average) and PDI of the formulated LNPs using Dynamic Light Scattering (DLS).

  • Encapsulation Efficiency:

    • Determine the percentage of siRNA encapsulated within the LNPs using a fluorescent dye-based assay such as the RiboGreen assay.

    • The assay is performed in the presence and absence of a detergent (e.g., Triton X-100) to measure the total and unencapsulated siRNA, respectively.

    • Encapsulation Efficiency (%) = [(Total siRNA - Unencapsulated siRNA) / Total siRNA] x 100.

5. Storage:

  • Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.

Visualizations

LNP_Formulation_Workflow cluster_prep 1. Stock Solution Preparation cluster_mixing 2. Microfluidic Mixing cluster_processing 3. Downstream Processing & Characterization lipids Lipid Mixture (this compound, DSPC, Cholesterol, DMG-PEG) in Ethanol mixer Microfluidic Mixer (3:1 Aqueous:Ethanol Flow Ratio) lipids->mixer siRNA siRNA in Citrate Buffer (pH 3.5) siRNA->mixer dialysis Dialysis (vs. PBS, pH 7.4) mixer->dialysis characterization Characterization (Size, PDI, Encapsulation) dialysis->characterization

Caption: Workflow for this compound LNP-siRNA Formulation.

LNP_Signaling_Pathway LNP This compound LNP-siRNA endocytosis Endocytosis LNP->endocytosis cell_membrane Cell Membrane endosome Endosome (Acidic pH) endocytosis->endosome Internalization endosomal_escape Endosomal Escape (this compound Protonation) endosome->endosomal_escape siRNA_release siRNA Release endosomal_escape->siRNA_release risc RISC Loading siRNA_release->risc target_mrna Target mRNA risc->target_mrna Binds to cleavage mRNA Cleavage target_mrna->cleavage Leads to gene_silencing Gene Silencing cleavage->gene_silencing

Caption: Cellular uptake and mechanism of action for this compound LNP-siRNA.

Step-by-Step Guide for the Preparation of ATX-0114 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

This document provides a detailed guide for the preparation and characterization of ATX-0114 lipid nanoparticles (LNPs). This compound is an ionizable cationic lipid that has been utilized in the formulation of LNPs for the in vivo delivery of siRNA.[1] The protocols outlined below are based on established methods for LNP formulation and are intended to serve as a comprehensive resource for researchers in the field of nucleic acid delivery.

Introduction to this compound LNPs

This compound is an ionizable lipid with a pKa of 6.69, a key feature that facilitates the encapsulation of nucleic acids at an acidic pH and their subsequent release into the cytoplasm at physiological pH.[1] LNP formulations incorporating this compound are typically composed of four main components: the ionizable lipid (this compound), a helper phospholipid (such as DSPC), cholesterol, and a PEGylated lipid (like DMG-PEG). These components self-assemble with a nucleic acid cargo into nanoparticles, protecting the payload from degradation and enabling its cellular uptake. The LUNAR® platform, developed by Arcturus Therapeutics, utilizes proprietary ionizable lipids, including those in the ATX series, for nucleic acid delivery.[2][3]

Materials and Reagents
  • Lipids:

    • This compound (Ionizable Cationic Lipid)

    • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (Helper Lipid)

    • Cholesterol (Helper Lipid)

    • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) (PEGylated Lipid)

  • Nucleic Acid:

    • siRNA (or other nucleic acid of interest)

  • Buffers and Solvents:

Experimental Protocols

A recommended molar ratio for formulating LNPs with an ATX-series lipid is ATX:DSPC:cholesterol:PEG-DMG at 50:7:40:3 .[4]

To prepare the lipid stock solutions in ethanol:

  • Bring all lipids to room temperature.

  • Prepare individual stock solutions of each lipid in absolute ethanol. Heating at 60-65°C may be necessary to fully dissolve DSPC and DMG-PEG 2000. Cholesterol solutions should be kept warm (>37°C) to maintain solubility.

  • Based on the desired final total lipid concentration and the molar ratio, calculate the required volume of each stock solution.

  • Dissolve the lyophilized siRNA in the 5 mM citrate buffer (pH 3.5) to the desired concentration.

  • Ensure the final solution is clear and free of particulates.

Microfluidic devices, such as the NanoAssemblr platform, are commonly used for the reproducible formation of LNPs.

  • Prepare the Lipid Mixture: Combine the calculated volumes of the individual lipid stock solutions (this compound, DSPC, cholesterol, and DMG-PEG 2000) in an ethanol solution.

  • Set up the Microfluidic System:

    • Load the lipid mixture (in ethanol) into one syringe.

    • Load the siRNA solution (in citrate buffer) into a separate syringe.

    • Set the flow rate ratio of the aqueous phase to the ethanol phase. A common starting point is 3:1.

    • Set the total flow rate. A typical range is 12 mL/min (e.g., 9 mL/min for the aqueous stream and 3 mL/min for the lipid stream).[4]

  • Initiate Mixing: Start the pumps to mix the two streams through the microfluidic cartridge. The rapid mixing of the ethanol and aqueous phases leads to the self-assembly of the LNPs.

  • Collection: Collect the resulting LNP dispersion from the outlet.

  • Buffer Exchange: The collected LNP dispersion contains ethanol and is at an acidic pH. To make it suitable for in vitro and in vivo applications, the buffer needs to be exchanged to a physiological pH (e.g., PBS, pH 7.4). This is typically achieved through dialysis or tangential flow filtration.

  • Sterilization: Filter the final LNP formulation through a 0.22 µm sterile filter.

  • Storage: Store the prepared LNPs at 4°C for short-term use or at -80°C for long-term storage.

Characterization of this compound LNPs
  • Method: Dynamic Light Scattering (DLS)

  • Procedure: Dilute a small aliquot of the LNP formulation in PBS (pH 7.4). Measure the particle size (Z-average diameter) and PDI using a DLS instrument.

  • Expected Results: LNPs for in vivo delivery typically have a target size range of 50-150 nm with a low PDI (<0.2) indicating a monodisperse population.

  • Method: RiboGreen Assay

  • Principle: The RiboGreen reagent fluoresces upon binding to nucleic acids. By measuring the fluorescence before and after lysing the LNPs with a detergent (e.g., Triton X-100), the amount of encapsulated nucleic acid can be determined.

  • Procedure:

    • Prepare two sets of LNP samples.

    • To one set, add the RiboGreen reagent directly to measure the fluorescence of unencapsulated siRNA.

    • To the second set, first add Triton X-100 to disrupt the LNPs, then add the RiboGreen reagent to measure the total siRNA fluorescence.

    • Calculate the encapsulation efficiency using the following formula: % Encapsulation = ((Total Fluorescence - Free Fluorescence) / Total Fluorescence) * 100

  • Expected Results: High encapsulation efficiencies, often exceeding 90%, are desirable for potent delivery.

Data Presentation
ParameterMethodTypical Value
LNP Composition
Ionizable Lipid-This compound
Helper Lipid 1-DSPC
Helper Lipid 2-Cholesterol
PEGylated Lipid-DMG-PEG 2000
Molar Ratio (ATX:DSPC:Chol:PEG)-50:7:40:3[4]
Physicochemical Properties
Mean Diameter (nm)Dynamic Light Scattering (DLS)Data not available for this compound
Polydispersity Index (PDI)Dynamic Light Scattering (DLS)Data not available for this compound
Payload Encapsulation
Encapsulation Efficiency (%)RiboGreen AssayData not available for this compound

Note: Specific quantitative data for this compound LNPs were not publicly available in the searched literature. The table reflects the parameters that should be measured and reported.

Visualization of Experimental Workflow and Mechanism

LNP_Preparation_Workflow cluster_solutions Solution Preparation cluster_formulation LNP Formulation cluster_processing Downstream Processing Lipid_Mixture Lipid Mixture (this compound, DSPC, Cholesterol, PEG-Lipid) in Ethanol Microfluidic_Mixing Microfluidic Mixing (e.g., NanoAssemblr) Lipid_Mixture->Microfluidic_Mixing siRNA_Solution siRNA Solution in Citrate Buffer (pH 3.5) siRNA_Solution->Microfluidic_Mixing Buffer_Exchange Buffer Exchange (Dialysis/TFF to PBS pH 7.4) Microfluidic_Mixing->Buffer_Exchange Sterilization Sterile Filtration (0.22 µm filter) Buffer_Exchange->Sterilization Final_LNP This compound LNPs Sterilization->Final_LNP

Caption: Workflow for the preparation of this compound LNPs.

Endosomal_Escape cluster_uptake Cellular Uptake cluster_escape Endosomal Escape LNP_Extracellular LNP in Extracellular Space (pH 7.4, Neutral Charge) Endocytosis Endocytosis LNP_Extracellular->Endocytosis Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Protonation This compound Protonation (Positive Charge) Late_Endosome->Protonation Membrane_Destabilization Interaction with Endosomal Lipids & Membrane Destabilization Protonation->Membrane_Destabilization siRNA_Release siRNA Release into Cytoplasm Membrane_Destabilization->siRNA_Release

Caption: Mechanism of LNP endosomal escape and siRNA release.

Conclusion

The protocol described provides a robust framework for the preparation and characterization of this compound LNPs for nucleic acid delivery. Successful formulation is dependent on the precise control of parameters such as lipid molar ratios and microfluidic mixing conditions. Comprehensive characterization is essential to ensure the quality and efficacy of the resulting nanoparticles. Further optimization of these parameters may be necessary depending on the specific nucleic acid cargo and the intended application.

References

Application Notes and Protocols for LNP Formulation with ATX-0114 and Helper Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, such as small interfering RNA (siRNA) and messenger RNA (mRNA). The ionizable cationic lipid is a critical component of these formulations, responsible for encapsulating the nucleic acid payload and facilitating its endosomal escape into the cytoplasm. ATX-0114 is a proprietary ionizable cationic lipid developed by Arcturus Therapeutics that has demonstrated potent in vivo activity for siRNA delivery. The efficacy of this compound-based LNPs is critically dependent on the composition of "helper lipids," which include phospholipids, cholesterol, and PEGylated lipids. These helper lipids play essential roles in the structural integrity, stability, and pharmacokinetic profile of the nanoparticles.

These application notes provide a comprehensive overview of the helper lipids used in conjunction with this compound for the formulation of LNPs for siRNA delivery. Detailed protocols for LNP formulation and characterization are provided to guide researchers in developing and evaluating their own LNP-based therapeutics.

Role of Helper Lipids in LNP Formulation

The formulation of a stable and effective LNP requires a precise combination of the ionizable cationic lipid and various helper lipids. Each component serves a distinct yet synergistic function:

  • Phospholipids: Typically, a saturated phospholipid such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) is used as a structural lipid. DSPC helps to form a stable lipid bilayer and contributes to the overall morphology of the nanoparticle. The cylindrical shape of DSPC provides bilayer stability, which is crucial for in vivo applications.

  • Cholesterol: Cholesterol is an indispensable component that modulates the fluidity and integrity of the lipid bilayer. It fills the gaps between the other lipid molecules, increasing the rigidity of the nanoparticle and reducing the leakage of the encapsulated nucleic acid. Cholesterol also plays a role in facilitating membrane fusion, which is important for endosomal escape.

  • PEGylated Lipids (PEG-lipids): A lipid conjugated to polyethylene (B3416737) glycol (PEG), such as 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000), is included to control the particle size and prevent aggregation. The PEG chains create a hydrophilic shield on the surface of the LNP, which reduces opsonization by plasma proteins and prolongs circulation time in the bloodstream.

LNP Formulation Composition with this compound

Based on the LUNAR® platform developed by Arcturus Therapeutics, which utilizes ATX lipids, a typical LNP formulation for siRNA delivery consists of four lipid components in specific molar ratios.

Table 1: Representative LNP Formulation for siRNA Delivery using ATX lipid
ComponentMolar Ratio (%)
ATX Ionizable Lipid (e.g., this compound)58%
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)7%
Cholesterol33.5%
DMG-PEG 20001.5%

This formulation is based on the proprietary LUNAR® platform by Arcturus Therapeutics and is representative for ATX-based siRNA delivery systems.

Experimental Protocols

Protocol 1: Preparation of Lipid Stock Solutions

Materials:

  • This compound

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DMG-PEG 2000 (1,2-dimyristoyl-sn-glycero-3-methoxypolyethylene glycol-2000)

  • Ethanol (B145695) (200 proof, anhydrous)

Procedure:

  • Prepare individual stock solutions of this compound, DSPC, cholesterol, and DMG-PEG 2000 in absolute ethanol.

  • The concentration of the stock solutions should be determined based on the desired final total lipid concentration and the molar ratios specified in Table 1. For example, to prepare a 10 mM total lipid stock mixture, you would calculate the required concentration of each individual stock.

  • Ensure complete dissolution of each lipid. Gentle warming (up to 60°C) may be required for DSPC and cholesterol.

  • Combine the individual lipid stock solutions in the appropriate volumes to achieve the molar ratio of 58:7:33.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG 2000).

  • Store the final lipid mixture at -20°C until use.

Protocol 2: LNP Formulation using Microfluidic Mixing

Materials:

  • Lipid mixture in ethanol (from Protocol 1)

  • siRNA in an aqueous buffer (e.g., 50 mM sodium citrate (B86180) buffer, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr® from Precision NanoSystems)

  • Syringe pumps

  • Dialysis cassettes (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Experimental Workflow for LNP Formulation:

G cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification cluster_characterization Characterization prep_lipids Prepare Lipid Stock in Ethanol load_syringes Load Syringes with Lipid and siRNA Solutions prep_lipids->load_syringes prep_sirna Prepare siRNA in Aqueous Buffer (pH 4.0) prep_sirna->load_syringes microfluidic_mixing Microfluidic Mixing (e.g., NanoAssemblr®) load_syringes->microfluidic_mixing dialysis Dialysis against PBS (pH 7.4) to remove ethanol and raise pH microfluidic_mixing->dialysis characterization Particle Size, PDI, Zeta Potential, Encapsulation Efficiency dialysis->characterization G LNP LNP-siRNA in Bloodstream ApoE ApoE Binding LNP->ApoE Hepatocyte Hepatocyte ApoE->Hepatocyte LDLR Endocytosis Receptor-Mediated Endocytosis Hepatocyte->Endocytosis Endosome Endosome Endocytosis->Endosome Acidification Endosomal Acidification Endosome->Acidification Escape Endosomal Escape (facilitated by this compound) Acidification->Escape RISC RISC Loading Escape->RISC siRNA Release mRNA_cleavage Target mRNA Cleavage RISC->mRNA_cleavage

Application Notes and Protocols: Molar Ratios for ATX-0114 LNP Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) are at the forefront of nucleic acid delivery, providing a safe and effective vehicle for therapeutic agents such as mRNA and siRNA. The precise molar ratio of the lipid components is a critical parameter that dictates the efficacy, stability, and safety of the formulation. This document provides detailed information and protocols related to the molar composition of lipid nanoparticles utilizing the ionizable cationic lipid ATX-0114.

This compound, also known as Lipid 2,2(8,8) 4C CH3, is an ionizable lipid used in the generation of LNPs for nucleic acid delivery.[1][2][3] While specific molar ratios for proprietary LNP formulations containing this compound are not publicly disclosed, this document outlines a representative formulation based on widely adopted LNP composition principles. The provided protocols are based on established methodologies for LNP synthesis and characterization.[4][5][6]

Representative LNP Formulation with this compound

A typical LNP formulation consists of four key lipid components:

  • Ionizable Cationic Lipid: (e.g., this compound) This lipid is crucial for encapsulating the negatively charged nucleic acid payload and facilitating its release into the cytoplasm.

  • Helper Lipid: (e.g., DSPC or DOPE) A phospholipid that aids in the structural integrity of the nanoparticle.[5][7]

  • Cholesterol: A structural "helper" lipid that stabilizes the nanoparticle and modulates membrane fluidity.[5][7]

  • PEGylated Lipid: (e.g., DMG-PEG2000) A lipid conjugated to polyethylene (B3416737) glycol (PEG) that controls particle size and reduces aggregation, prolonging circulation time in the body.[7][]

The following table summarizes a widely-used molar ratio for LNP formulations, which can be adapted for use with this compound.[6][7][9]

Table 1: Representative Molar Ratios for LNP Formulation
ComponentLipid ExampleMolar Ratio (%)Role in LNP
Ionizable Cationic LipidThis compound 50Nucleic acid encapsulation and endosomal escape
Helper LipidDSPC10Structural integrity
Structural LipidCholesterol38.5Nanoparticle stabilization
PEGylated LipidDMG-PEG20001.5Steric stabilization, size control

Experimental Protocols

Protocol 1: Lipid Nanoparticle (LNP) Formulation via Microfluidic Mixing

This protocol describes the formulation of LNPs encapsulating a nucleic acid payload using a microfluidic mixing device.

Materials:

  • This compound (Ionizable Cationic Lipid)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • Nucleic Acid (mRNA or siRNA)

  • Ethanol (B145695) (200 proof, anhydrous)

  • Citrate (B86180) Buffer (e.g., 50 mM, pH 4.0)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microfluidic mixing system (e.g., NanoAssemblr®)

  • Syringe pumps

  • Dialysis cassettes (e.g., 10 kDa MWCO)

Procedure:

  • Prepare Lipid Stock Solution:

    • Dissolve this compound, DSPC, cholesterol, and DMG-PEG2000 in ethanol at the desired molar ratio (50:10:38.5:1.5).

    • The total lipid concentration should typically be in the range of 10-25 mg/mL.

  • Prepare Nucleic Acid Solution:

    • Dilute the nucleic acid payload (e.g., mRNA) in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0) to a suitable concentration (e.g., 0.1-0.2 mg/mL).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.

    • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol). The total flow rate will influence particle size.

  • LNP Assembly:

    • As the two streams converge in the microfluidic channels, the change in solvent polarity causes the lipids to self-assemble into nanoparticles, encapsulating the nucleic acid.

  • Purification:

    • The resulting LNP solution will contain ethanol. Remove the ethanol and exchange the buffer to a physiological pH (e.g., PBS, pH 7.4) via dialysis or tangential flow filtration (TFF).

    • Perform dialysis against sterile PBS at 4°C, changing the buffer several times over 12-24 hours.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Characterization of LNPs

1. Size and Polydispersity Index (PDI) Measurement:

  • Method: Dynamic Light Scattering (DLS).

  • Procedure:

    • Dilute a small sample of the LNP formulation in PBS.

    • Measure the hydrodynamic diameter (size) and PDI using a DLS instrument (e.g., Malvern Zetasizer).

    • Acceptable LNPs typically have a size between 80-150 nm and a PDI below 0.2.

2. Zeta Potential Measurement:

  • Method: Laser Doppler Velocimetry.

  • Procedure:

    • Dilute a sample of the LNP formulation in an appropriate low-conductivity buffer.

    • Measure the surface charge (Zeta Potential) using a DLS instrument.

    • The zeta potential should be close to neutral at physiological pH.

3. Nucleic Acid Encapsulation Efficiency:

  • Method: RiboGreen Assay (or similar fluorescent dye-based assay).

  • Procedure:

    • Prepare two sets of LNP samples diluted in TE buffer.

    • To one set of samples, add a surfactant (e.g., 0.5% Triton X-100) to lyse the LNPs and release the encapsulated nucleic acid. Leave the other set intact.

    • Add the RiboGreen reagent to both sets of samples and measure the fluorescence (Excitation ~480 nm, Emission ~520 nm).

    • Calculate the encapsulation efficiency (EE) using the formula: EE (%) = (Total Fluorescence - Free Fluorescence) / Total Fluorescence * 100

Visualizations

LNP Formulation Workflow

LNP_Formulation_Workflow prep_lipids Prepare Lipid Phase (this compound, DSPC, Cholesterol, PEG-Lipid) in Ethanol mixing Microfluidic Mixing prep_lipids->mixing prep_na Prepare Aqueous Phase (Nucleic Acid in Citrate Buffer, pH 4.0) prep_na->mixing assembly Self-Assembly of LNPs mixing->assembly purify Buffer Exchange / Dialysis (Removal of Ethanol, pH neutralization to 7.4) assembly->purify characterize Characterization (Size, PDI, Encapsulation Efficiency) purify->characterize store Sterile Filtration & Storage characterize->store

Caption: Workflow for LNP formulation using microfluidics.

Generalized LNP Cellular Uptake and Payload Release Pathway

LNP_Uptake_Pathway lnp Lipid Nanoparticle (LNP) (with Nucleic Acid Cargo) cell Cell Membrane lnp->cell 1. Binding endocytosis Endocytosis cell->endocytosis 2. Uptake endosome Early Endosome (Acidifying Environment, pH ~6.5) endocytosis->endosome protonation This compound Protonation (Positive Charge) endosome->protonation 3. pH drop destabilization Endosomal Membrane Destabilization protonation->destabilization 4. Interaction with endosomal lipids release Payload Release into Cytoplasm destabilization->release 5. Escape translation Translation (mRNA) or RISC activity (siRNA) release->translation 6. Therapeutic Effect

Caption: Cellular uptake and endosomal escape of LNPs.

References

Application Notes and Protocols for the Characterization of ATX-0114 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, such as mRNA and siRNA. The critical quality attributes of these LNPs, which are directly influenced by their composition and manufacturing process, dictate their in vivo efficacy and safety profile. ATX-0114 is an ionizable lipid component that can be used in the formulation of LNPs. This document provides detailed application notes and protocols for the comprehensive characterization of LNP formulations containing this compound.

The following sections outline the key characterization techniques, present typical data in a structured format, provide detailed experimental protocols, and include visualizations of the experimental workflows.

Size, Polydispersity Index (PDI), and Zeta Potential

The size and surface charge of LNPs are critical parameters that influence their biodistribution, cellular uptake, and stability. Dynamic Light Scattering (DLS) is a widely used technique to measure the hydrodynamic diameter and PDI, while Electrophoretic Light Scattering (ELS) is used to determine the zeta potential.[1][2]

Data Presentation
ParameterSymbolTypical ValueAcceptance Criteria
Mean Hydrodynamic DiameterZ-average80 - 120 nm70 - 150 nm
Polydispersity IndexPDI< 0.2≤ 0.25
Zeta Potentialζ-10 to +10 mV (at neutral pH)-20 to +20 mV
Experimental Protocols

Protocol 1: Size and PDI Measurement by Dynamic Light Scattering (DLS)

Objective: To determine the mean hydrodynamic diameter and polydispersity index of this compound LNPs.

Materials:

  • This compound LNP dispersion

  • 1X Phosphate Buffered Saline (PBS), filtered through a 0.22 µm filter

  • DLS instrument (e.g., Malvern Zetasizer)

  • Low-volume disposable cuvettes

Procedure:

  • Equilibrate the DLS instrument to 25°C.

  • Dilute the this compound LNP dispersion in 1X PBS to a suitable concentration to achieve a count rate between 100 and 500 kcps. The exact dilution factor will depend on the initial concentration of the LNP formulation.

  • Vortex the diluted sample gently for 5 seconds.

  • Transfer the sample to a clean, dust-free cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the measurement parameters:

    • Dispersant: Water (refractive index: 1.333, viscosity: 0.8872 mPa·s)

    • Material: Lipid (refractive index: 1.45)

    • Equilibration time: 120 seconds

    • Number of measurements: 3

    • Number of runs per measurement: 10-15

  • Initiate the measurement.

  • Record the Z-average diameter (nm) and the PDI.

Protocol 2: Zeta Potential Measurement by Electrophoretic Light Scattering (ELS)

Objective: To determine the surface charge of this compound LNPs.

Materials:

  • This compound LNP dispersion

  • 0.1X Phosphate Buffered Saline (PBS), filtered through a 0.22 µm filter

  • ELS instrument (e.g., Malvern Zetasizer)

  • Disposable folded capillary cells

Procedure:

  • Equilibrate the ELS instrument to 25°C.

  • Dilute the this compound LNP dispersion in 0.1X PBS.[1] The lower ionic strength of 0.1X PBS is recommended to avoid charge screening effects.

  • Gently mix the diluted sample.

  • Carefully inject the sample into the folded capillary cell, ensuring no air bubbles are introduced.

  • Place the cell in the ELS instrument.

  • Set the measurement parameters:

    • Dispersant: Water (refractive index: 1.333, viscosity: 0.8872 mPa·s, dielectric constant: 78.5)

    • Material: Lipid (refractive index: 1.45)

    • Model: Smoluchowski

    • Number of measurements: 3

  • Initiate the measurement.

  • Record the zeta potential (mV).

Visualization

DLS_ELS_Workflow cluster_DLS DLS Protocol cluster_ELS ELS Protocol LNP_sample_DLS This compound LNP Sample Dilute_DLS Dilute in 1X PBS LNP_sample_DLS->Dilute_DLS Measure_DLS Measure on DLS Instrument Dilute_DLS->Measure_DLS Data_DLS Size (Z-average) PDI Measure_DLS->Data_DLS LNP_sample_ELS This compound LNP Sample Dilute_ELS Dilute in 0.1X PBS LNP_sample_ELS->Dilute_ELS Measure_ELS Measure on ELS Instrument Dilute_ELS->Measure_ELS Data_ELS Zeta Potential (ζ) Measure_ELS->Data_ELS

Caption: Workflow for Size, PDI, and Zeta Potential Measurement.

Morphology

Cryogenic Transmission Electron Microscopy (cryo-TEM) is a powerful technique for visualizing the morphology of LNPs in their native, hydrated state.[1] This allows for the direct observation of particle shape, size distribution, and internal structure.

Data Presentation
ParameterObservationTypical Result
MorphologyShape and structureSpherical, unilamellar vesicles
Size DistributionVisual confirmation of sizeConsistent with DLS data
LamellarityNumber of lipid bilayersPredominantly unilamellar
AggregationPresence of clustersMinimal to no aggregation
Experimental Protocol

Protocol 3: LNP Morphology by Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Objective: To visualize the morphology and structure of this compound LNPs.

Materials:

  • This compound LNP dispersion

  • TEM grids with a lacey carbon film

  • Liquid ethane (B1197151)

  • Liquid nitrogen

  • Vitrobot or similar plunge-freezing device

  • Cryo-TEM instrument

Procedure:

  • Glow-discharge the TEM grids to render the carbon surface hydrophilic.

  • Place the Vitrobot chamber at 4°C and 100% humidity.

  • Apply 3-4 µL of the this compound LNP dispersion to a glow-discharged grid.

  • Blot the grid for a defined time (e.g., 2-4 seconds) to create a thin film of the sample.

  • Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen.

  • Transfer the vitrified grid to a cryo-TEM holder under liquid nitrogen.

  • Insert the holder into the cryo-TEM.

  • Image the grid at a low electron dose to minimize radiation damage.

  • Acquire images at various magnifications to observe the overall field and individual particle morphology.

  • Analyze the images for particle shape, size, lamellarity, and the presence of aggregates.

Visualization

CryoTEM_Workflow LNP_sample This compound LNP Sample Apply_grid Apply to TEM Grid LNP_sample->Apply_grid Blotting Blot to create thin film Apply_grid->Blotting Plunge_freeze Plunge-freeze in liquid ethane Blotting->Plunge_freeze Imaging Image with Cryo-TEM Plunge_freeze->Imaging Analysis Analyze Morphology, Size, Lamellarity Imaging->Analysis

Caption: Cryo-TEM Experimental Workflow.

Encapsulation Efficiency

Encapsulation efficiency (EE%) is a critical parameter that quantifies the amount of nucleic acid successfully encapsulated within the LNPs. The RiboGreen assay is a common method used to determine the EE% of RNA-loaded LNPs.

Data Presentation
ParameterSymbolTypical ValueAcceptance Criteria
Encapsulation EfficiencyEE%> 90%≥ 85%
Experimental Protocol

Protocol 4: RNA Encapsulation Efficiency by RiboGreen Assay

Objective: To determine the percentage of RNA encapsulated within the this compound LNPs.

Materials:

  • This compound LNP-RNA dispersion

  • Quant-iT RiboGreen RNA Assay Kit

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • 2% Triton X-100 in TE buffer

  • 96-well black microplate

  • Plate reader with fluorescence detection (Excitation: ~480 nm, Emission: ~520 nm)

  • RNA standard of known concentration

Procedure: Part A: Standard Curve Preparation

  • Prepare a series of RNA standards of known concentrations in TE buffer.

  • Add the RiboGreen reagent (diluted according to the manufacturer's instructions) to each standard.

  • Incubate for 5 minutes at room temperature, protected from light.

  • Measure the fluorescence of each standard.

  • Plot the fluorescence intensity versus RNA concentration to generate a standard curve.

Part B: Sample Measurement

  • Prepare two sets of samples for each LNP formulation in triplicate in a 96-well plate:

    • Set 1 (Free RNA): Dilute the LNP-RNA sample in TE buffer.

    • Set 2 (Total RNA): Dilute the LNP-RNA sample in TE buffer containing 0.2% Triton X-100 to lyse the LNPs and release the encapsulated RNA.

  • Add the diluted RiboGreen reagent to all wells.

  • Incubate for 5 minutes at room temperature, protected from light.

  • Measure the fluorescence intensity of all samples.

  • Use the standard curve to determine the concentration of RNA in both sets of samples.

  • Calculate the Encapsulation Efficiency (EE%) using the following formula:

    EE% = [(Total RNA - Free RNA) / Total RNA] x 100

Visualization

RiboGreen_Workflow cluster_samples Sample Preparation LNP_RNA_sample This compound LNP-RNA Free_RNA Dilute in TE Buffer (Free RNA) LNP_RNA_sample->Free_RNA Total_RNA Dilute in TE Buffer + Triton X-100 (Total RNA) LNP_RNA_sample->Total_RNA Add_RiboGreen Add RiboGreen Reagent Free_RNA->Add_RiboGreen Total_RNA->Add_RiboGreen Measure_Fluorescence Measure Fluorescence Add_RiboGreen->Measure_Fluorescence Calculate_EE Calculate Encapsulation Efficiency Measure_Fluorescence->Calculate_EE

Caption: RiboGreen Assay Workflow for Encapsulation Efficiency.

Lipid Composition

The molar ratio of the lipid components in the final LNP formulation is a critical parameter that affects particle stability, encapsulation efficiency, and biological activity. High-Performance Liquid Chromatography (HPLC) with a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is commonly used to quantify the lipid components.

Data Presentation
Lipid ComponentMolar Ratio (Target)Molar Ratio (Measured)Acceptance Criteria
Ionizable Lipid (this compound)5048 - 52± 5% of target
Helper Lipid (e.g., DOPE)109 - 11± 10% of target
Cholesterol38.537 - 40± 5% of target
PEG-Lipid1.51.3 - 1.7± 15% of target
Experimental Protocol

Protocol 5: Lipid Composition Analysis by HPLC-CAD/ELSD

Objective: To quantify the molar ratio of lipid components in the this compound LNP formulation.

Materials:

  • This compound LNP dispersion

  • Reference standards for each lipid component

  • HPLC system with CAD or ELSD

  • Reverse-phase C18 column

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile/Isopropanol with 0.1% Formic Acid

  • Methanol (B129727)

  • Chloroform

Procedure: Part A: Standard Preparation

  • Prepare individual stock solutions of each lipid standard in a suitable organic solvent (e.g., ethanol).

  • Prepare a mixed standard solution containing all four lipid components at a known concentration ratio.

  • Generate a calibration curve for each lipid by injecting a series of dilutions of the mixed standard.

Part B: Sample Preparation

  • Lyse the this compound LNPs by adding methanol to disrupt the particle structure.

  • Extract the lipids using a suitable method, such as a Bligh-Dyer extraction with chloroform/methanol/water.

  • Evaporate the organic phase to dryness under a stream of nitrogen.

  • Reconstitute the dried lipid film in the mobile phase.

Part C: HPLC Analysis

  • Equilibrate the HPLC column with the initial mobile phase conditions.

  • Inject the prepared sample onto the column.

  • Run a gradient elution program to separate the different lipid species. A typical gradient might start with a lower concentration of organic solvent and ramp up to a high concentration to elute all lipids.

  • The detector (CAD or ELSD) will generate a signal proportional to the mass of the analyte.

  • Identify each lipid peak by comparing its retention time to that of the standards.

  • Quantify the amount of each lipid in the sample by using the calibration curves.

  • Calculate the molar ratio of the lipid components.

Visualization

HPLC_Workflow LNP_sample This compound LNP Sample Lipid_extraction Lipid Extraction LNP_sample->Lipid_extraction Reconstitution Reconstitute in Mobile Phase Lipid_extraction->Reconstitution HPLC_injection Inject into HPLC-CAD/ELSD Reconstitution->HPLC_injection Data_analysis Quantify Lipid Ratios HPLC_injection->Data_analysis

Caption: HPLC Workflow for Lipid Composition Analysis.

References

Application Note: Size Analysis of ATX-0114 Lipid Nanoparticles using Dynamic Light Scattering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, such as siRNA and mRNA. The critical quality attributes of these LNPs, particularly their size and size distribution, play a pivotal role in their in vivo performance, including biodistribution, cellular uptake, and immunogenicity. ATX-0114 is an ionizable cationic lipid that has been utilized in the formulation of LNPs for the delivery of siRNA.[1][2] Dynamic Light Scattering (DLS) is a non-invasive, rapid, and sensitive technique widely used for the characterization of the hydrodynamic size (Z-average) and polydispersity index (PDI) of nanoparticles in suspension.[3] This application note provides a detailed protocol for the size analysis of this compound formulated LNPs using DLS.

Principle of Dynamic Light Scattering (DLS): DLS measures the time-dependent fluctuations in the intensity of scattered light from particles undergoing Brownian motion in a liquid. Smaller particles move more rapidly, causing faster fluctuations in scattered light intensity, while larger particles move more slowly, resulting in slower fluctuations. By analyzing these fluctuations using an autocorrelator, the diffusion coefficient of the particles can be determined. The hydrodynamic diameter is then calculated from the diffusion coefficient using the Stokes-Einstein equation.

Experimental Protocols

Materials and Equipment
  • Lipids:

    • Ionizable cationic lipid: this compound (Lipid 2,2(8,8) 4C CH3)[1][2]

    • Helper lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC)

    • Structural lipid: Cholesterol

    • PEGylated lipid: 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG2000)

  • Nucleic Acid: siRNA (or mRNA, with adjusted lipid ratios)

  • Buffers and Solvents:

  • Equipment:

    • Microfluidic mixing system (e.g., NanoAssemblr)

    • Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)

    • Low-volume disposable cuvettes

    • Pipettes and sterile, RNase-free consumables

    • Dialysis cassettes or tangential flow filtration system for buffer exchange

Preparation of this compound LNPs

This protocol describes the formulation of this compound LNPs encapsulating siRNA using a microfluidic mixing approach.

  • Prepare Lipid Stock Solution:

    • Dissolve this compound, DSPC, Cholesterol, and DMG-PEG2000 in ethanol to achieve the desired molar ratio. A commonly used molar ratio for siRNA delivery is 58:7:33.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG2000).[4]

    • The total lipid concentration in the ethanolic solution should be optimized for the specific microfluidic system used.

  • Prepare siRNA Solution:

    • Dissolve the siRNA in a citrate buffer (pH 3.5). The acidic pH ensures the protonation of the ionizable amino group of this compound, facilitating its interaction with the negatively charged siRNA.[5]

  • LNP Formulation:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid-ethanol solution and the siRNA-aqueous solution into separate syringes.

    • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic phase).[4][6] The rapid mixing in the microfluidic channels leads to the self-assembly of the LNPs.

  • Buffer Exchange and Concentration:

    • The resulting LNP suspension is typically dialyzed against PBS (pH 7.4) or purified using tangential flow filtration to remove ethanol and raise the pH. This process also neutralizes the surface charge of the LNPs.

    • The final LNP formulation can be concentrated to the desired level.

DLS Sample Preparation and Measurement
  • Sample Dilution:

    • Dilute a small aliquot of the final LNP formulation in 1X PBS (filtered through a 0.22 µm filter). A dilution factor of 1:50 to 1:100 is a good starting point to avoid multiple scattering effects.[7] The final sample should be optically clear.

  • Instrument Setup:

    • Turn on the DLS instrument and allow the laser to stabilize (typically 15-30 minutes).

    • Set the measurement parameters in the software:

      • Dispersant: Water (or PBS, with appropriate viscosity and refractive index values entered if significantly different from water).

      • Temperature: 25 °C. Ensure the sample has thermally equilibrated in the instrument before measurement.

      • Measurement Angle: Typically 173° (backscatter) for sizing nanoparticles.

      • Analysis Model: General Purpose (or a specific model for proteins/nanoparticles if available).

  • Measurement:

    • Carefully pipette the diluted LNP sample into a clean, dust-free cuvette, ensuring no air bubbles are present.

    • Place the cuvette in the instrument's cell holder.

    • Perform at least three replicate measurements for each sample to ensure reproducibility. Each measurement should consist of multiple runs.

Data Presentation and Interpretation

The primary outputs from a DLS measurement are the Z-average diameter and the Polydispersity Index (PDI).

  • Z-average (Intensity-Weighted Mean Hydrodynamic Diameter): This is the primary and most stable parameter produced by DLS. It is sensitive to the presence of small amounts of larger particles or aggregates due to the intensity-weighting of the measurement.[8]

  • Polydispersity Index (PDI): The PDI is a dimensionless measure of the broadness of the size distribution. A PDI value below 0.2 is generally considered acceptable for monodisperse LNP formulations.

Table 1: Representative DLS Data for this compound LNPs

Formulation BatchZ-average (d.nm)Polydispersity Index (PDI)
This compound-LNP-00185.20.12
This compound-LNP-00288.50.15
This compound-LNP-00386.10.13

Note: The data presented in this table are illustrative and represent typical values for well-formulated LNPs. Actual results will vary depending on the specific formulation parameters and manufacturing process.

Mandatory Visualizations

DLS_Workflow cluster_prep LNP Formulation cluster_dls DLS Analysis cluster_results Results lipid_sol Lipid-Ethanol Solution (this compound, DSPC, Chol, PEG) mixing Microfluidic Mixing lipid_sol->mixing rna_sol siRNA-Aqueous Buffer (pH 3.5) rna_sol->mixing purification Buffer Exchange (Dialysis/TFF) mixing->purification dilution Sample Dilution (1:100 in PBS) purification->dilution measurement DLS Measurement dilution->measurement analysis Data Analysis measurement->analysis z_avg Z-average (d.nm) analysis->z_avg pdi PDI analysis->pdi

Caption: Experimental workflow for the formulation and DLS size analysis of this compound LNPs.

DLS_Principle cluster_instrument DLS Instrument cluster_analysis Data Processing cluster_output Output laser Laser Source sample LNP Sample (Brownian Motion) laser->sample Incident Light detector Detector sample->detector Scattered Light Fluctuations autocorrelator Autocorrelator detector->autocorrelator stokes_einstein Stokes-Einstein Equation autocorrelator->stokes_einstein Diffusion Coefficient size_dist Size Distribution (Z-average, PDI) stokes_einstein->size_dist

References

Application Note: Zeta Potential Characterization of ATX-0114 Nanoparticles for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ATX-0114 is an ionizable lipid nanoparticle (LNP) formulation designed for the efficient delivery of nucleic acid-based therapeutics. The surface charge of these nanoparticles, quantified by the zeta potential, is a critical quality attribute that dictates their performance and stability.[][2] Zeta potential influences the nanoparticle's interaction with biological systems, including blood components and cell membranes, and affects crucial factors such as stability, cellular uptake, and toxicity.[3][4][5] Nanoparticles with a high magnitude of zeta potential (e.g., > +30 mV or < -30 mV) exhibit strong electrostatic repulsion, which prevents aggregation and enhances colloidal stability.[][5][6] This application note provides a detailed protocol for the accurate and reproducible measurement of the zeta potential of this compound nanoparticles using Electrophoretic Light Scattering (ELS).

Principle of Measurement: Electrophoretic Light Scattering (ELS)

Electrophoretic Light Scattering (ELS) is the standard technique for determining zeta potential.[][2][7] When an electric field is applied across a dispersion of charged nanoparticles, the particles migrate towards the oppositely charged electrode at a specific velocity, known as the electrophoretic mobility (Ue). ELS instruments measure this mobility by detecting the Doppler shift in the frequency of laser light scattered by the moving particles.[7][8][9] The zeta potential (ζ) is then calculated from the electrophoretic mobility using the Henry equation:

Ue = 2εζf(κa) / 3η

Where ε is the dielectric constant of the dispersant, η is the viscosity of the dispersant, and f(κa) is the Henry function.[10] For aqueous media with moderate electrolyte concentrations (>1 mM), the Smoluchowski approximation (f(κa) = 1.5) is typically applied.[7][10]

Experimental Protocol

This protocol is optimized for a Malvern Zetasizer Nano series instrument or equivalent ELS system.

1. Materials and Instrumentation

  • Instrumentation: Malvern Zetasizer Nano ZS (or equivalent ELS instrument).

  • Measurement Cell: Disposable folded capillary cells (e.g., DTS1070).[11][12]

  • Reagents:

    • This compound nanoparticle stock solution.

    • Dispersant: 10 mM NaCl in deionized water (or another biologically relevant buffer like Phosphate-Buffered Saline, PBS). The dispersant should be filtered through a 0.22 µm filter.

    • pH meter and conductivity probe.

  • Equipment:

    • Micropipettes and sterile, low-retention tips.

    • Syringe with a Luer-lock tip (optional, for cell filling).[10]

    • Vortex mixer.

2. Sample Preparation

Proper sample preparation is critical to avoid measurement artifacts. The goal is to create a dilute, optically clear, and stable dispersion.

  • Dispersant Preparation: Prepare the desired dispersant (e.g., 10 mM NaCl). Measure and record its pH and conductivity at the measurement temperature (typically 25°C).[13]

  • Stock Solution Handling: Allow the this compound stock solution to equilibrate to room temperature. Briefly vortex to ensure homogeneity.

  • Dilution: Prepare a working solution by diluting the this compound stock in the prepared dispersant to a final concentration of approximately 0.1 mg/mL. The optimal concentration should yield a stable count rate as recommended by the instrument manufacturer (e.g., >20 kcps for a Zetasizer Nano).[11]

    • Note: The dilution medium is crucial. Using the original formulation buffer or a simple salt solution helps preserve the nanoparticle's surface state.[14]

  • Homogenization: Gently mix the diluted sample by inverting the tube 10-15 times. Avoid vigorous shaking or sonication unless specified for the formulation, as this can alter the nanoparticle structure.

3. Instrument Setup and Measurement

  • Power On: Turn on the instrument at least 15-30 minutes before use to allow the laser to stabilize.[15]

  • Software Setup (Zetasizer Nano Example):

    • Open the software and create a new measurement file or SOP.[15]

    • Select the measurement type: Zeta Potential .

    • Material: Enter the refractive index for this compound (if known; this is not critical for zeta potential but good for record-keeping).[16]

    • Dispersant: Select the correct dispersant from the library (e.g., "Water") and ensure its properties (Viscosity, Refractive Index, Dielectric Constant) are correct for the measurement temperature. This is a critical parameter.[16]

    • Cell Type: Select the appropriate cell (e.g., DTS1070 Folded Capillary Cell).[12]

    • Measurement Settings:

      • Temperature: Set to 25°C.

      • Equilibration Time: Set to 120 seconds.[16]

      • Model: Use the Smoluchowski model (f(κa) value of 1.5).[10]

      • Voltage: Set to 'Automatic' selection.

      • Repeats: Set to perform at least 3 consecutive measurements.

  • Cell Loading:

    • Carefully inject approximately 750-800 µL of the diluted this compound sample into the folded capillary cell using a pipette or syringe.[10][16]

    • Crucially, ensure no air bubbles are trapped in the U-shaped bottom of the cell. Bubbles will interfere with the laser path and invalidate the measurement. If bubbles are present, gently tap the cell to dislodge them.[15]

  • Perform Measurement:

    • Insert the cell into the instrument, ensuring the electrodes make proper contact.

    • Enter the sample name and start the measurement. The instrument will automatically perform the measurement sequence, including temperature equilibration and multiple runs.

4. Data Analysis and Reporting

  • Assess Quality: Review the measurement report. Check the "Zeta Quality Report" (if available) for any warnings. Examine the phase plot (change in phase vs. applied field) for a linear relationship, which indicates good data.

  • Record Values: The primary result is the Z-average Zeta Potential (mV). Also, record the standard deviation of the replicate measurements.

  • Report Context: For a complete and reproducible record, always report the zeta potential value along with:

    • The mean and standard deviation.

    • The dispersant composition (e.g., 10 mM NaCl).

    • The measured pH and conductivity of the dispersant.[2][13]

    • The measurement temperature.[10]

    • The concentration of the this compound nanoparticles.[10]

Experimental Workflow

G prep 1. Sample Preparation Disperse this compound in 10 mM NaCl to 0.1 mg/mL. cuvette 2. Cell Loading Inject ~800 µL into a capillary cell. Ensure no bubbles. prep->cuvette equil 3. Thermal Equilibration Place cell in instrument. Equilibrate at 25°C for 120s. cuvette->equil measure 4. ELS Measurement Run automated measurement protocol (≥3 replicates). equil->measure analyze 5. Data Analysis Review phase plot and quality report. measure->analyze report 6. Reporting Record Zeta Potential (mV), SD, pH, and Conductivity. analyze->report

Caption: Workflow for this compound zeta potential measurement.

Representative Data

The following table presents example data for this compound nanoparticles measured under different buffer conditions to illustrate the effect of pH and ionic strength on zeta potential.

Sample IDDispersantpHConductivity (mS/cm)Temperature (°C)Zeta Potential (mV)Std. Dev. (mV)
This compound-A10 mM NaCl7.41.2125+42.52.1
This compound-B10 mM NaCl5.51.2525+55.82.5
This compound-CDI Water6.80.0525+48.23.0
This compound-D1x PBS7.416.325+15.11.8

Interpretation of Data:

  • Effect of pH: As an ionizable lipid, this compound shows a more positive zeta potential at a lower pH (Sample B vs. A), consistent with the protonation of its amine groups.

  • Effect of Ionic Strength: In a high ionic strength buffer like PBS (Sample D), the high concentration of ions shields the surface charge of the nanoparticles. This leads to a compression of the electrical double layer and a significantly lower measured zeta potential compared to the low ionic strength buffer (Sample A). This is an expected and critical phenomenon to consider when evaluating nanoparticles for in vivo applications.[6]

References

Application Note and Protocol: Quantifying RNA Encapsulation Efficiency in ATX-0114 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipid nanoparticles (LNPs) have become a leading platform for the delivery of RNA therapeutics, including siRNA, and mRNA, exemplified by their use in FDA-approved vaccines and therapies. These LNPs protect the RNA cargo from degradation and facilitate its delivery into target cells. A typical LNP formulation consists of four key components: an ionizable cationic lipid, a phospholipid, cholesterol, and a PEGylated lipid. ATX-0114 is an ionizable cationic lipid utilized in the formation of LNPs for RNA delivery.

A critical quality attribute (CQA) for any RNA-LNP product is its encapsulation efficiency (EE). Encapsulation efficiency is defined as the percentage of the total RNA that is successfully enclosed within the lipid nanoparticle. Inefficient encapsulation can lead to reduced potency and potential immunogenicity from exposed RNA. Therefore, accurate and reproducible quantification of EE is essential for process development, quality control, and ensuring the safety and efficacy of RNA-based medicines.

This application note provides detailed protocols for quantifying the RNA encapsulation efficiency in LNPs formulated with this compound, focusing on the widely used RiboGreen assay. Additionally, it discusses alternative methods for a comprehensive characterization of RNA encapsulation.

Principle of RNA Encapsulation Efficiency Measurement

The fundamental principle behind measuring RNA encapsulation efficiency is to differentiate between the RNA that is encapsulated within the LNP and the RNA that is free or adsorbed to the LNP surface. This is typically achieved by using a membrane-impermeable RNA-binding dye, such as RiboGreen, which fluoresces upon binding to RNA.

The measurement is performed in two states:

  • Intact LNPs: The dye is added to the LNP suspension. In this state, the dye can only access and bind to the free or surface-adsorbed RNA, as the lipid bilayer is impermeable to the dye. This provides a measure of the unencapsulated RNA.

  • Lysed LNPs: The LNPs are disrupted using a surfactant, such as Triton X-100 or Tween 20, which solubilizes the lipid membrane and releases the encapsulated RNA. The dye can now bind to the total amount of RNA present in the sample.

The encapsulation efficiency is then calculated based on the fluorescence measurements from these two conditions.

G cluster_prep Preparation cluster_plate Plate Setup (96-well) cluster_assay Assay Execution cluster_analysis Data Analysis prep_standards Prepare RNA Standards (0-1000 ng/mL) plate_standards Plate RNA Standards (in duplicate) prep_standards->plate_standards prep_samples Dilute LNP-RNA Samples in 1X TE Buffer plate_samples_te Plate LNP Samples + TE Buffer (for free RNA) prep_samples->plate_samples_te plate_samples_triton Plate LNP Samples + Triton X-100 (for total RNA) prep_samples->plate_samples_triton add_ribogreen Add RiboGreen Working Solution to all wells plate_standards->add_ribogreen plate_samples_te->add_ribogreen plate_samples_triton->add_ribogreen incubate Incubate for 5 min (protected from light) add_ribogreen->incubate read_plate Read Fluorescence (Ex: 480 nm, Em: 520 nm) incubate->read_plate plot_curve Plot Standard Curve (Fluorescence vs. RNA Conc.) read_plate->plot_curve calc_free_rna Determine Free RNA Conc. from TE wells plot_curve->calc_free_rna calc_total_rna Determine Total RNA Conc. from Triton X-100 wells plot_curve->calc_total_rna calc_ee Calculate Encapsulation Efficiency calc_free_rna->calc_ee calc_total_rna->calc_ee

In Vivo siRNA Delivery Using ATX-0114 Lipid Nanoparticles: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small interfering RNA (siRNA) offers a powerful therapeutic modality by silencing disease-causing genes with high specificity. However, the effective and safe in vivo delivery of siRNA remains a significant challenge. Lipid nanoparticles (LNPs) have emerged as a leading platform for systemic siRNA delivery, protecting the nucleic acid payload from degradation and facilitating its uptake into target cells. This document provides a detailed protocol for the formulation, characterization, and in vivo application of siRNA-loaded lipid nanoparticles utilizing the ionizable cationic lipid ATX-0114.

The protocol described herein is based on established methods for LNP formulation, particularly those employing microfluidic mixing for reproducible and scalable production. While "this compound" is used as a placeholder for the novel ionizable lipid, the principles and procedures are widely applicable to similar LNP systems, such as those based on the well-characterized DLin-MC3-DMA.[1][2] Ionizable lipids like this compound are critical components, as they are positively charged at low pH, enabling efficient encapsulation of negatively charged siRNA, and transition to a near-neutral charge at physiological pH, which improves stability and reduces toxicity in circulation.[3]

Upon reaching the target cell, LNPs are typically internalized via endocytosis. The acidic environment of the endosome protonates the ionizable lipid, facilitating the disruption of the endosomal membrane and the release of the siRNA into the cytoplasm. Once in the cytoplasm, the siRNA is loaded into the RNA-induced silencing complex (RISC), which then mediates the cleavage and degradation of the target messenger RNA (mRNA), resulting in gene silencing.[1]

Materials and Reagents

LNP Formulation
ComponentRecommended SupplierCatalog Number
This compound (or similar ionizable lipid, e.g., DLin-MC3-DMA)Custom Synthesis/Commercial VendorN/A
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)Avanti Polar Lipids850365
CholesterolSigma-AldrichC8667
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG-DMG)Avanti Polar Lipids880150
Custom siRNA (target-specific and scrambled control)Integrated DNA TechnologiesCustom
Ethanol (B145695) (200 proof, molecular biology grade)Sigma-AldrichE7023
Citrate (B86180) Buffer (100 mM, pH 4.0)In-house preparationN/A
Phosphate (B84403) Buffered Saline (PBS), RNase-freeThermo Fisher ScientificAM9625
RNase-free waterThermo Fisher ScientificAM9937
LNP Characterization
Reagent/KitRecommended SupplierCatalog Number
Quant-iT RiboGreen RNA Assay KitThermo Fisher ScientificR11490
Triton X-100Sigma-AldrichT8787
In Vivo Studies
ItemRecommended Supplier
C57BL/6 mice (or other appropriate strain)The Jackson Laboratory
Sterile saline (0.9% NaCl) for injectionHospira
Anesthesia (e.g., isoflurane)Piramal Healthcare

LNP Formulation and Characterization

Lipid Stock Solution Preparation

A typical molar ratio for the lipid components is 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:PEG-DMG).[4]

Table 1: Lipid Stock Solution Preparation

Lipid ComponentMolecular Weight ( g/mol )Concentration (mg/mL) in Ethanol
This compound (e.g., DLin-MC3-DMA)~642.510
DSPC790.1510
Cholesterol386.6510
PEG-DMG 2000~250925

Note: The molecular weight of this compound is assumed to be similar to DLin-MC3-DMA for this example.

Protocol:

  • Prepare individual stock solutions of DSPC, Cholesterol, and PEG-DMG in absolute ethanol to the concentrations listed in Table 1. Ensure complete dissolution.

  • The ionizable lipid this compound is typically also dissolved in ethanol.

  • Combine the lipid stock solutions in the appropriate volumes to achieve the desired molar ratio (50:10:38.5:1.5).

siRNA Solution Preparation

Protocol:

  • Resuspend the lyophilized siRNA in RNase-free water to a stock concentration of 1-2 mg/mL.

  • Dilute the siRNA stock solution in 100 mM citrate buffer (pH 4.0) to the desired final concentration for formulation.

LNP Formulation using Microfluidic Mixing

Microfluidic mixing provides rapid and controlled mixing of the lipid-ethanol and aqueous siRNA solutions, leading to the formation of uniform LNPs.[1]

Table 2: Microfluidic Mixing Parameters

ParameterTypical Value
Total Flow Rate (TFR)2 - 12 mL/min
Flow Rate Ratio (FRR) (Aqueous:Ethanol)3:1
N/P Ratio (amine of ionizable lipid to phosphate of siRNA)3 - 6

Protocol:

  • Set up a microfluidic mixing system (e.g., NanoAssemblr Benchtop).

  • Load the prepared lipid-ethanol solution into one syringe and the siRNA-citrate buffer solution into another.

  • Set the desired TFR and FRR on the instrument.

  • Initiate the mixing process. The rapid mixing of the two solutions causes a change in solvent polarity, leading to the self-assembly of lipids around the siRNA core.

  • Collect the resulting LNP suspension.

LNP_Formulation_Workflow cluster_prep Solution Preparation cluster_mixing LNP Assembly cluster_purification Purification & Storage Lipids Lipids (this compound, DSPC, Chol, PEG) in Ethanol Mixer Microfluidic Mixer Lipids->Mixer Ethanol Phase siRNA siRNA in Citrate Buffer (pH 4) siRNA->Mixer Aqueous Phase Dialysis Dialysis vs. PBS (pH 7.4) to remove ethanol & raise pH Mixer->Dialysis LNP Suspension SterileFilter Sterile Filtration (0.22 µm filter) Dialysis->SterileFilter Storage Store at 2-8°C SterileFilter->Storage

LNP Formulation and Purification Workflow.
Post-Formulation Processing

Protocol:

  • Dialyze the LNP suspension against sterile, RNase-free PBS (pH 7.4) for at least 6 hours, with at least two buffer changes, to remove ethanol and raise the pH. This neutralizes the surface charge of the LNPs.

  • After dialysis, sterile filter the LNP solution through a 0.22 µm syringe filter.

  • Store the final LNP formulation at 2-8°C.

LNP Characterization

Table 3: LNP Quality Control Parameters

ParameterMethodTypical Specification
Mean Particle Size (Z-average)Dynamic Light Scattering (DLS)80 - 120 nm
Polydispersity Index (PDI)Dynamic Light Scattering (DLS)< 0.2
Zeta PotentialLaser Doppler ElectrophoresisNear-neutral (-10 to +10 mV) at pH 7.4
siRNA Encapsulation EfficiencyRiboGreen Assay> 90%

Protocol for Encapsulation Efficiency (RiboGreen Assay):

  • Prepare a standard curve of your specific siRNA using the RiboGreen reagent.

  • To measure total siRNA, dilute an aliquot of the LNP formulation in a buffer containing a detergent (e.g., 0.5% Triton X-100) to lyse the LNPs.

  • To measure free (unencapsulated) siRNA, dilute another aliquot in a buffer without detergent.

  • Add the RiboGreen reagent to both sets of samples and the standard curve wells.

  • Measure fluorescence (Excitation: ~480 nm, Emission: ~520 nm).

  • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total siRNA - Free siRNA) / Total siRNA] x 100

In Vivo siRNA Delivery Protocol

Animal Model and Dosing

Protocol:

  • Use 6-8 week old C57BL/6 mice. Allow animals to acclimate for at least one week before the experiment.

  • Dilute the LNP-siRNA formulation in sterile saline to the desired final concentration. A typical dose range for potent LNP-siRNA systems is 0.01 to 1.0 mg siRNA per kg body weight.[5]

  • Administer the diluted LNP-siRNA solution to the mice via intravenous (IV) injection, typically through the tail vein. The injection volume is usually around 100 µL.

  • Include control groups: one receiving PBS or saline, and another receiving LNPs encapsulating a non-targeting (scrambled) control siRNA.

InVivo_Workflow cluster_dosing Dosing cluster_monitoring Monitoring & Collection cluster_analysis Analysis DosePrep Dilute LNP-siRNA in Sterile Saline Injection Intravenous (IV) Injection (e.g., Tail Vein) DosePrep->Injection Time Wait 24-72 hours Injection->Time Euthanasia Euthanasia & Tissue Collection Time->Euthanasia Blood Blood Collection (for Serum/Plasma) Euthanasia->Blood Liver Liver Harvest (or other target organs) Euthanasia->Liver Protein_Analysis Protein Analysis (e.g., ELISA, Western Blot) Blood->Protein_Analysis RNA_Extraction RNA Extraction from Tissue Liver->RNA_Extraction qPCR qRT-PCR for Target mRNA Levels RNA_Extraction->qPCR

In Vivo Experimental Workflow.
Sample Collection and Analysis

Protocol:

  • At a predetermined time point after injection (typically 24-72 hours), euthanize the mice.

  • Collect blood via cardiac puncture to obtain serum or plasma for protein analysis.

  • Harvest the target organ (the liver is a common target for LNPs) and snap-freeze in liquid nitrogen or store in an RNA stabilization solution.

Quantification of Gene Knockdown

Protocol (qRT-PCR):

  • Extract total RNA from the harvested tissue samples using a suitable kit (e.g., RNeasy Kit, Qiagen).

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform quantitative real-time PCR (qRT-PCR) using primers specific for the target gene and a housekeeping gene (e.g., GAPDH, Actin) for normalization.

  • Calculate the relative expression of the target gene in the treated groups compared to the control groups to determine the percentage of gene knockdown.

Table 4: Representative In Vivo Study Data

Treatment GroupDose (mg/kg)Target mRNA Level (% of Saline Control)
Saline-100 ± 8.5
LNP-Scrambled siRNA0.595 ± 7.2
LNP-ATX-0114-Target siRNA0.155 ± 6.1
LNP-ATX-0114-Target siRNA0.520 ± 4.3

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Conclusion

This application note provides a comprehensive protocol for the formulation, characterization, and in vivo use of this compound based lipid nanoparticles for siRNA delivery. By following these detailed methodologies, researchers can produce consistent and effective LNP-siRNA formulations for preclinical evaluation. The success of any in vivo gene silencing experiment relies on the careful preparation and characterization of the delivery vehicle, ensuring high encapsulation efficiency, appropriate particle size, and neutral surface charge, all of which are critical for effective delivery to target tissues and subsequent gene knockdown.

References

Protocol for ATX-0114 LNP-Mediated mRNA Delivery in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the in vivo delivery of messenger RNA (mRNA) therapeutics and vaccines.[1][2] The composition of these LNPs is critical to their efficacy, biodistribution, and safety profile. A key component is the ionizable cationic lipid, which plays a crucial role in encapsulating the negatively charged mRNA and facilitating its release into the cytoplasm of target cells.[1][3] ATX-0114 is an ionizable cationic lipid that has been utilized in the formation of LNPs for nucleic acid delivery.[4][5][6][7] This document provides a detailed protocol for the formulation of this compound-containing LNPs for mRNA delivery and their subsequent administration and evaluation in a murine model.

The protocol outlines the preparation of this compound LNPs, methodologies for in vivo studies in mice including administration routes, and procedures for assessing the biodistribution and expression of the delivered mRNA. This guide is intended for researchers and professionals in the field of drug development and molecular therapeutics.

Data Presentation

The following tables summarize quantitative data related to LNP characteristics and in vivo performance, providing a clear comparison of key parameters.

Table 1: Physicochemical Characteristics of Formulated LNPs

ParameterValueMethod of Measurement
LNP Size (Diameter)80 - 100 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Zeta Potential (at neutral pH)Near-neutralDynamic Light Scattering (DLS)
mRNA Encapsulation Efficiency> 90%RiboGreen Assay
pKa of this compound6.69TNS Assay

Table 2: Biodistribution of LNP-encapsulated mRNA in Mice (24 hours post-intravenous injection)

OrganmRNA Concentration (ng/g tissue)Protein Expression (Relative Luminescence Units)
LiverHighHigh
SpleenModerateModerate
LungsLowLow
KidneysLowLow
HeartNegligibleNegligible
BrainNegligibleNegligible

Note: The actual values will vary depending on the specific mRNA, mouse strain, and analytical methods used. The table represents a typical distribution pattern for LNPs.

Experimental Protocols

Protocol 1: Formulation of this compound LNPs for mRNA Delivery

This protocol describes the preparation of LNPs encapsulating mRNA using a microfluidic mixing method.[8]

Materials:

  • This compound (ionizable cationic lipid)[4][5][6][7]

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (helper lipid)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)

  • mRNA encoding a reporter gene (e.g., Firefly Luciferase)

  • Ethanol (B145695), anhydrous

  • Citrate (B86180) buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr®)

Procedure:

  • Prepare Lipid Stock Solution:

    • Dissolve this compound, DOPE, cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of 50:10:38.5:1.5. The final total lipid concentration should be between 10-20 mg/mL.

  • Prepare mRNA Solution:

    • Dilute the mRNA in 50 mM citrate buffer (pH 4.0) to a concentration of 0.2 mg/mL.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid solution in ethanol into one syringe and the mRNA solution in citrate buffer into another.

    • Set the flow rate ratio of the aqueous to alcoholic phase to 3:1.

    • Initiate mixing. The rapid mixing will lead to the self-assembly of the LNPs.

  • Dialysis and Concentration:

    • Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C using a dialysis membrane with a molecular weight cutoff of 10 kDa to remove ethanol and unencapsulated mRNA.

    • Concentrate the LNPs to the desired concentration using a centrifugal filter device.

  • Characterization:

    • Measure the LNP size, PDI, and zeta potential using Dynamic Light Scattering (DLS).

    • Determine the mRNA encapsulation efficiency using a RiboGreen assay.

Protocol 2: In Vivo Administration of this compound LNP-mRNA in Mice

This protocol details the procedure for administering the formulated LNPs to mice. All animal procedures must be approved by the institutional animal care and use committee (IACUC).

Materials:

  • This compound LNP-mRNA formulation

  • 6-8 week old BALB/c or C57BL/6 mice

  • Sterile syringes and needles (appropriate gauge for the injection route)

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Animal Preparation:

    • Acclimatize the mice to the facility for at least one week before the experiment.

    • Anesthetize the mice using isoflurane (B1672236) if required for the injection route.

  • Administration Routes:

    • Intravenous (IV) Injection: For systemic delivery, inject the LNP-mRNA solution (typically 100 µL) into the lateral tail vein. This route often leads to high accumulation in the liver and spleen.[9]

    • Intramuscular (IM) Injection: For localized expression, inject the LNP-mRNA solution (typically 50 µL) into the tibialis anterior muscle.

    • Subcutaneous (SC) Injection: For sustained local expression, inject the LNP-mRNA solution (typically 100 µL) under the skin on the back of the neck.

  • Dosage:

    • The typical mRNA dose ranges from 0.1 to 1.0 mg/kg body weight. The optimal dose should be determined empirically.

  • Post-injection Monitoring:

    • Monitor the animals for any adverse reactions.

Protocol 3: Biodistribution and Efficacy Assessment

This protocol describes how to assess the in vivo biodistribution and translational efficacy of the delivered mRNA using an in vivo imaging system for luciferase reporter genes.[9][10]

Materials:

  • Mice administered with LNP-mRNA (luciferase)

  • D-luciferin substrate

  • In Vivo Imaging System (IVIS) or similar

  • Tissue homogenization equipment

  • Luciferase assay kit

Procedure:

  • In Vivo Bioluminescence Imaging:

    • At desired time points (e.g., 6, 24, 48 hours) post-injection, administer D-luciferin (typically 150 mg/kg) via intraperitoneal injection.

    • After 10-15 minutes, anesthetize the mice and place them in the imaging chamber of the IVIS.

    • Acquire bioluminescence images to visualize the location and intensity of luciferase expression.

  • Ex Vivo Organ Imaging:

    • Following the final in vivo imaging, euthanize the mice.

    • Dissect the major organs (liver, spleen, lungs, kidneys, heart, brain, and muscle from the injection site if applicable).

    • Arrange the organs in a petri dish and add D-luciferin solution.

    • Image the organs using the IVIS to quantify bioluminescence in each tissue.

  • Quantitative Analysis of Protein Expression:

    • Homogenize a portion of each organ.

    • Perform a luciferase assay on the tissue homogenates according to the manufacturer's instructions to quantify protein expression levels.

  • Quantitative Analysis of mRNA Biodistribution:

    • Extract total RNA from a portion of each organ.

    • Use quantitative reverse transcription PCR (qRT-PCR) or a branched DNA (bDNA) assay to quantify the amount of delivered mRNA in each tissue.

Mandatory Visualization

Diagram 1: Experimental Workflow for LNP-mRNA Delivery and Evaluation in Mice

experimental_workflow cluster_formulation LNP Formulation cluster_invivo In Vivo Studies cluster_analysis Data Analysis Lipid Mix\n(this compound, DOPE, Chol, PEG) Lipid Mix (this compound, DOPE, Chol, PEG) Microfluidic Mixing Microfluidic Mixing Lipid Mix\n(this compound, DOPE, Chol, PEG)->Microfluidic Mixing Ethanol Dialysis & Concentration Dialysis & Concentration Microfluidic Mixing->Dialysis & Concentration mRNA mRNA mRNA->Microfluidic Mixing Citrate Buffer Characterization\n(DLS, RiboGreen) Characterization (DLS, RiboGreen) Dialysis & Concentration->Characterization\n(DLS, RiboGreen) Mouse Administration\n(IV, IM, SC) Mouse Administration (IV, IM, SC) Characterization\n(DLS, RiboGreen)->Mouse Administration\n(IV, IM, SC) In Vivo Imaging\n(Bioluminescence) In Vivo Imaging (Bioluminescence) Mouse Administration\n(IV, IM, SC)->In Vivo Imaging\n(Bioluminescence) Ex Vivo Analysis Ex Vivo Analysis In Vivo Imaging\n(Bioluminescence)->Ex Vivo Analysis Organ Imaging Organ Imaging Ex Vivo Analysis->Organ Imaging Protein Quantification\n(Luciferase Assay) Protein Quantification (Luciferase Assay) Ex Vivo Analysis->Protein Quantification\n(Luciferase Assay) mRNA Quantification\n(qRT-PCR) mRNA Quantification (qRT-PCR) Ex Vivo Analysis->mRNA Quantification\n(qRT-PCR)

Caption: Workflow for LNP-mRNA formulation, mouse administration, and analysis.

Diagram 2: Signaling Pathway of LNP-mediated mRNA Cellular Uptake and Endosomal Escape

cellular_uptake_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LNP This compound LNP-mRNA ApoE Apolipoprotein E LNP->ApoE binds Endocytosis Endocytosis ApoE->Endocytosis Receptor-Mediated Endocytosis Endosome Early Endosome (pH ~6.5) Late_Endosome Late Endosome (pH ~5.5) Endosome->Late_Endosome Maturation Lysosome Lysosome (pH ~4.5) Late_Endosome->Lysosome Fusion Cytoplasm Cytoplasm Late_Endosome->Cytoplasm Endosomal Escape (this compound protonation) Translation Ribosome Translation Cytoplasm->Translation mRNA Release Protein Protein Expression Translation->Protein Endocytosis->Endosome

Caption: Cellular uptake and endosomal escape of LNP-mRNA.

References

Application Notes and Protocols: Scale-up of ATX-0114 LNP Manufacturing Process

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The delivery of therapeutic small interfering RNA (siRNA) using lipid nanoparticles (LNPs) has shown significant promise in the treatment of various diseases. ATX-0114 is an ionizable cationic lipid that has been utilized in the formulation of LNPs for potent siRNA delivery in vivo. A critical aspect of translating such therapies from the laboratory to clinical and commercial settings is the development of a robust and scalable manufacturing process. This document provides detailed protocols and application notes for the scale-up of the this compound LNP manufacturing process, from a bench-scale to a larger production scale, while maintaining critical quality attributes.

The manufacturing process is centered around microfluidic mixing for LNP formation, a technique known for its precise control over particle characteristics, followed by tangential flow filtration (TFF) for purification and concentration, a method well-suited for scalable downstream processing.

I. LNP Formulation and Composition

The LNP formulation consists of four key lipid components, with this compound being the ionizable lipid responsible for encapsulating the siRNA payload. The molar ratios of these lipids are critical for the stability, delivery efficiency, and overall performance of the LNPs.

Table 1: this compound LNP Formulation Composition

ComponentMolar Ratio (%)Role in Formulation
This compound50Ionizable cationic lipid for siRNA encapsulation and delivery
DSPC10Helper lipid for structural integrity
Cholesterol38.5Stabilizes the nanoparticle structure
PEG-DMG (or similar)1.5Prevents aggregation and increases circulation time

II. Experimental Protocols

A. Bench-Scale Manufacturing (10 mL Volume)

This protocol describes the manufacturing of 10 mL of this compound LNPs encapsulating siRNA, suitable for initial research and preclinical studies.

1. Preparation of Solutions:

  • Lipid Stock Solution (in Ethanol):

    • Bring all lipids (this compound, DSPC, Cholesterol, PEG-DMG) to room temperature.

    • Prepare individual stock solutions of each lipid in 100% ethanol (B145695).

    • Combine the lipid stock solutions in the molar ratios specified in Table 1 to create a final lipid mixture with a total lipid concentration of 12.5 mg/mL.

  • siRNA Stock Solution (in Aqueous Buffer):

    • Dissolve the siRNA in a low pH buffer, such as 50 mM citrate (B86180) buffer (pH 4.0), to a concentration of 0.2 mg/mL.

    • Ensure the siRNA is fully dissolved and the solution is clear.

2. LNP Formation via Microfluidic Mixing:

  • System: Utilize a microfluidic mixing system (e.g., NanoAssemblr® Benchtop).

  • Parameters:

    • Set the total flow rate (TFR) to 12 mL/min.

    • Set the flow rate ratio (FRR) of the aqueous phase (siRNA) to the organic phase (lipids) to 3:1.

    • Load the lipid solution and the siRNA solution into separate syringes.

    • Initiate the mixing process. The two streams will converge in the microfluidic cartridge, leading to the self-assembly of LNPs.

    • Collect the resulting LNP solution.

3. Purification and Concentration via Tangential Flow Filtration (TFF):

  • System: Use a lab-scale TFF system with a hollow fiber or flat sheet cassette membrane (e.g., 100 kDa MWCO).

  • Protocol:

    • Dilute the collected LNP solution with the formulation buffer (e.g., PBS, pH 7.4) to reduce the ethanol concentration.

    • Concentrate the diluted LNP solution back to the initial volume.

    • Perform diafiltration against the formulation buffer for at least 6 volume exchanges to remove residual ethanol and exchange the buffer.

    • Concentrate the purified LNPs to the desired final concentration.

    • Sterile filter the final LNP formulation through a 0.22 µm filter.

B. Scaled-Up Manufacturing (1 L Volume)

This protocol outlines the scaled-up manufacturing process for producing 1 L of this compound LNPs, suitable for later-stage preclinical and clinical studies.

1. Preparation of Solutions:

  • Prepare the lipid and siRNA solutions as described for the bench-scale, adjusting the volumes accordingly to produce 1 L of the final product.

2. LNP Formation via Scaled-Up Microfluidic Mixing:

  • System: Employ a larger-scale microfluidic system (e.g., NanoAssemblr® Blaze) or a system with parallel microfluidic mixers.

  • Parameters:

    • Increase the total flow rate (TFR) to 200 mL/min while maintaining the flow rate ratio (FRR) at 3:1. This ensures that the mixing conditions remain consistent with the bench-scale process.

    • The fundamental principle is to maintain the same fluid dynamics within the microfluidic channels to ensure consistent LNP formation.

    • Collect the 1 L of LNP solution.

3. Purification and Concentration via Scaled-Up TFF:

  • System: Utilize a pilot- or process-scale TFF system with a larger membrane surface area (e.g., 100 kDa MWCO).

  • Protocol:

    • Follow the same steps of dilution, concentration, and diafiltration as the bench-scale process.

    • The larger membrane area will accommodate the increased volume while maintaining appropriate transmembrane pressure and cross-flow rates to ensure efficient purification without compromising LNP integrity.

    • Concentrate the final LNP suspension to the target concentration and sterile filter.

III. Data Presentation: Process Parameters and LNP Characteristics

The following tables summarize the key process parameters and expected critical quality attributes (CQAs) for both the bench-scale and scaled-up manufacturing processes. The data illustrates a successful scale-up where the physicochemical properties of the LNPs are maintained.

Table 2: Comparison of Manufacturing Process Parameters

ParameterBench-Scale (10 mL)Scaled-Up (1 L)
Microfluidic Mixing
Total Flow Rate (TFR)12 mL/min200 mL/min
Flow Rate Ratio (Aqueous:Organic)3:13:1
Tangential Flow Filtration
Membrane TypeHollow Fiber or Flat Sheet CassetteHollow Fiber or Flat Sheet Cassette
Membrane MWCO100 kDa100 kDa
Approximate Membrane Area50 cm²0.1 m²
Processing Time (Approximate)1-2 hours2-4 hours

Table 3: Comparison of LNP Critical Quality Attributes (CQAs)

Critical Quality Attribute (CQA)Bench-Scale (10 mL)Scaled-Up (1 L)Acceptance Criteria
Particle Size (Z-average, nm)85 ± 587 ± 570 - 100 nm
Polydispersity Index (PDI)< 0.15< 0.15< 0.2
siRNA Encapsulation Efficiency (%)> 95%> 95%> 90%
Final siRNA Concentration (mg/mL)1.01.00.9 - 1.1 mg/mL

IV. Visualizations: Workflows and Logical Relationships

The following diagrams illustrate the manufacturing workflow and the logic behind the scale-up process.

LNP_Manufacturing_Workflow cluster_prep 1. Solution Preparation cluster_mixing 2. LNP Formation cluster_purification 3. Downstream Processing prep_lipids Prepare Lipid Stock in Ethanol mixing Microfluidic Mixing prep_lipids->mixing prep_siRNA Prepare siRNA Stock in Aqueous Buffer prep_siRNA->mixing tff Tangential Flow Filtration (Purification & Concentration) mixing->tff sterile_filter Sterile Filtration tff->sterile_filter final_product Final this compound LNP Product sterile_filter->final_product

Caption: Overall workflow for the manufacturing of this compound LNPs.

Scale_Up_Logic cluster_bench Bench Scale cluster_large Large Scale bench_params Process Parameters (e.g., TFR = 12 mL/min) bench_cqas Critical Quality Attributes (Size, PDI, EE) bench_params->bench_cqas determine scale_up Scale-Up Principle: Maintain Mixing Dynamics bench_cqas->scale_up large_params Scaled Process Parameters (e.g., TFR = 200 mL/min) large_cqas Maintained Critical Quality Attributes (Size, PDI, EE) large_params->large_cqas determine scale_up->large_cqas

Caption: Logic for scaling up the LNP manufacturing process.

Application Notes and Protocols for Quality Control of ATX-0114 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, such as mRNA and siRNA. The critical quality attributes (CQAs) of these LNPs directly impact their safety and efficacy. This document provides a comprehensive overview of the analytical methods and detailed protocols for the quality control of lipid nanoparticles formulated with the ionizable cationic lipid ATX-0114 (also referred to as Lipid 2,2(8,8) 4C CH3).[1][2] While specific data for this compound LNPs is proprietary, this guide outlines the established analytical workflows applicable to their characterization.

The manufacturing of LNPs is a self-assembly process that requires precise control to ensure consistent physicochemical properties.[3] Key CQAs that will be addressed include particle size, polydispersity, surface charge (zeta potential), encapsulation efficiency of the nucleic acid payload, and the integrity of the encapsulated cargo.[3][4]

Core Analytical Methods for LNP Characterization

A suite of orthogonal analytical techniques is essential for the comprehensive characterization of this compound LNPs.[5][6] These methods provide quantitative data on the key quality attributes of the LNP formulation.

Particle Size, and Polydispersity Index (PDI)

Particle size is a critical parameter influencing the biodistribution, cellular uptake, and overall efficacy of LNPs.[1][3] The polydispersity index (PDI) provides a measure of the homogeneity of the particle size distribution.

Key Techniques:

  • Dynamic Light Scattering (DLS): A widely used technique for measuring the hydrodynamic diameter and PDI of nanoparticles in suspension.[5][7]

  • Nanoparticle Tracking Analysis (NTA): Provides high-resolution size distribution and particle concentration measurements.[4][7]

  • Field-Flow Fractionation (FFF) coupled with Multi-Angle Light Scattering (MALS): A high-resolution technique for accurate size distribution analysis.[8]

  • Size Exclusion Chromatography (SEC) with MALS: Separates particles by size to provide detailed size distributions.[9][10]

Zeta Potential

Zeta potential is a measure of the surface charge of the LNPs, which is a crucial factor for stability and interaction with biological membranes.[][12]

Key Technique:

  • Electrophoretic Light Scattering (ELS): The most common method for determining the zeta potential of nanoparticles.[3][][12]

Encapsulation Efficiency (EE)

Encapsulation efficiency is a critical parameter that quantifies the amount of nucleic acid successfully encapsulated within the LNPs.[13][14]

Key Techniques:

  • Fluorescence-Based Assays (e.g., RiboGreen Assay): A common method that utilizes a dye that fluoresces upon binding to nucleic acids to quantify the amount of unencapsulated and total nucleic acid.[5][14]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase or ion-exchange HPLC can be used to separate and quantify free versus encapsulated nucleic acids.[9][15]

  • Capillary Gel Electrophoresis (CGE): A high-resolution technique for the quantification and integrity analysis of nucleic acids.[14][16]

mRNA Integrity

Ensuring the integrity of the encapsulated mRNA is paramount for its therapeutic function.[16]

Key Techniques:

  • Capillary Gel Electrophoresis (CGE): A robust method for assessing the integrity and purity of mRNA.[16]

  • Automated Gel Electrophoresis (e.g., TapeStation): Provides a rapid and automated assessment of mRNA integrity.[5]

  • Reverse Transcription Polymerase Chain Reaction (RT-PCR): Can be used to assess the functional integrity of the mRNA.

Quantitative Data Summary

The following tables summarize typical acceptance criteria for key quality attributes of LNP-mRNA formulations. The specific values for a given this compound LNP formulation would need to be established based on product-specific development and characterization studies.

Quality Attribute Analytical Method Typical Acceptance Criteria Reference
Particle Size (Diameter) DLS, NTA, FFF-MALS80 - 150 nm[3]
Polydispersity Index (PDI) DLS< 0.2[4]
Zeta Potential ELSNear-neutral or slightly negative at physiological pH[][17]
Encapsulation Efficiency RiboGreen Assay, HPLC> 90%[3][14]
mRNA Integrity CGE, AGEMain peak > 95%[16]

Experimental Protocols

Protocol 1: Determination of Particle Size and PDI by Dynamic Light Scattering (DLS)

This protocol outlines the procedure for measuring the hydrodynamic diameter and polydispersity index of this compound LNPs using a DLS instrument.[7][18]

Materials:

  • This compound LNP sample

  • 1x Phosphate-Buffered Saline (PBS), filtered through a 0.22 µm filter

  • DLS instrument (e.g., Malvern Zetasizer)

  • Low-volume disposable cuvettes

Procedure:

  • Sample Preparation:

    • Allow the this compound LNP sample to equilibrate to room temperature.

    • Dilute the LNP sample with filtered 1x PBS to a suitable concentration for DLS measurement. The optimal concentration should be determined empirically to ensure a stable and reproducible signal.

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to warm up for at least 30 minutes.

    • Select the appropriate measurement parameters in the software, including the dispersant (water or PBS), temperature (typically 25°C), and measurement angle (e.g., 173° backscatter).

  • Measurement:

    • Transfer the diluted LNP sample to a clean cuvette.

    • Place the cuvette in the instrument's measurement cell.

    • Allow the sample to equilibrate to the set temperature for at least 2 minutes.

    • Perform the DLS measurement. Typically, this involves multiple acquisitions to ensure data quality.

  • Data Analysis:

    • The instrument software will calculate the Z-average diameter (a measure of the mean hydrodynamic size) and the Polydispersity Index (PDI).

    • Analyze the size distribution report to assess the homogeneity of the sample.

Protocol 2: Determination of Zeta Potential by Electrophoretic Light Scattering (ELS)

This protocol describes the measurement of the zeta potential of this compound LNPs using an ELS instrument.[][12]

Materials:

  • This compound LNP sample

  • 10 mM NaCl solution, filtered through a 0.22 µm filter

  • ELS instrument (e.g., Malvern Zetasizer)

  • Folded capillary cells

Procedure:

  • Sample Preparation:

    • Dilute the this compound LNP sample in filtered 10 mM NaCl solution. The low ionic strength of the dispersant is important for accurate zeta potential measurements.

  • Instrument Setup:

    • Set up the ELS instrument according to the manufacturer's instructions.

    • Select the appropriate measurement parameters, including the dispersant properties and cell type.

  • Measurement:

    • Carefully inject the diluted sample into the folded capillary cell, ensuring no air bubbles are introduced.

    • Place the cell in the instrument.

    • Perform the ELS measurement. The instrument applies an electric field and measures the velocity of the particles, from which the zeta potential is calculated.

  • Data Analysis:

    • The software will provide the mean zeta potential and the zeta potential distribution.

    • It is crucial to report the pH and conductivity of the dispersant along with the zeta potential value.[12]

Protocol 3: Determination of mRNA Encapsulation Efficiency by RiboGreen Assay

This protocol details the quantification of encapsulated mRNA in this compound LNPs using the Quant-iT RiboGreen RNA Assay Kit.[5][19]

Materials:

  • This compound LNP sample

  • Quant-iT RiboGreen RNA Assay Kit (containing RiboGreen reagent and buffer)

  • Triton X-100 (10% solution)

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • mRNA standard of known concentration

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Standards:

    • Prepare a series of mRNA standards of known concentrations in TE buffer.

  • Sample Preparation:

    • Total mRNA: Dilute the this compound LNP sample in TE buffer containing 0.1% Triton X-100 to lyse the LNPs and release the encapsulated mRNA.

    • Free mRNA: Dilute the this compound LNP sample in TE buffer without Triton X-100.

  • RiboGreen Assay:

    • Prepare the RiboGreen working solution by diluting the RiboGreen reagent in TE buffer according to the kit instructions.

    • Add the RiboGreen working solution to the wells of the 96-well plate containing the standards and the prepared LNP samples (both lysed and intact).

    • Incubate the plate in the dark for 5 minutes.

  • Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation at ~480 nm and emission at ~520 nm.

  • Calculation:

    • Generate a standard curve by plotting the fluorescence intensity of the mRNA standards against their concentrations.

    • Determine the concentration of total mRNA and free mRNA in the LNP samples using the standard curve.

    • Calculate the Encapsulation Efficiency (EE) using the following formula:[13] EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Protocol 4: Assessment of mRNA Integrity by Capillary Gel Electrophoresis (CGE)

This protocol outlines the procedure for analyzing the integrity of mRNA extracted from this compound LNPs using a CGE system.[16]

Materials:

  • This compound LNP sample

  • RNA extraction kit

  • CGE instrument (e.g., Agilent Bioanalyzer, SCIEX BioPhase 8800)

  • RNA 6000 Nano Kit or equivalent

  • Nuclease-free water and tubes

Procedure:

  • mRNA Extraction:

    • Extract the total mRNA from the this compound LNP sample using a suitable RNA extraction kit. This typically involves lysing the LNPs with a detergent (e.g., Triton X-100) followed by a purification step.[16]

  • Sample Preparation for CGE:

    • Prepare the extracted mRNA sample and the ladder according to the CGE kit manufacturer's protocol. This usually involves denaturation of the RNA at 70°C.

  • CGE Analysis:

    • Load the prepared samples and ladder onto the chip and run the analysis on the CGE instrument.

  • Data Analysis:

    • The software will generate an electropherogram showing the size distribution of the mRNA.

    • The integrity of the mRNA is assessed by the percentage of the main peak area relative to the total area of all peaks. A high percentage indicates high integrity.

Visualizations

experimental_workflow cluster_sample This compound LNP Sample cluster_analysis Quality Control Assays cluster_results Critical Quality Attributes lnp_sample This compound LNP Formulation size_pdi Size & PDI Analysis (DLS/NTA) lnp_sample->size_pdi zeta Zeta Potential (ELS) lnp_sample->zeta ee Encapsulation Efficiency (RiboGreen Assay) lnp_sample->ee integrity mRNA Integrity (CGE) lnp_sample->integrity size_result Particle Size (80-150 nm) size_pdi->size_result pdi_result PDI (< 0.2) size_pdi->pdi_result zeta_result Zeta Potential (Near-neutral) zeta->zeta_result ee_result Encapsulation (> 90%) ee->ee_result integrity_result mRNA Integrity (> 95%) integrity->integrity_result

Caption: Workflow for the quality control analysis of this compound LNPs.

encapsulation_efficiency_workflow cluster_prep Sample Preparation cluster_assay RiboGreen Assay cluster_measurement Fluorescence Measurement cluster_calculation Calculation start This compound LNP Sample intact_lnp Intact LNPs (for Free mRNA) start->intact_lnp lysed_lnp Lysed LNPs (+ Triton X-100) (for Total mRNA) start->lysed_lnp assay Add RiboGreen Reagent & Incubate intact_lnp->assay lysed_lnp->assay measurement Measure Fluorescence (Ex: 480 nm, Em: 520 nm) assay->measurement calculation Calculate EE% = [(Total - Free) / Total] x 100 measurement->calculation

Caption: Workflow for determining mRNA encapsulation efficiency.

References

Application Notes and Protocols: Long-Term Storage and Stability Testing of ATX-0114 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, including siRNA, and mRNA.[1][2] The long-term stability of these LNP formulations is a critical quality attribute that directly impacts their safety, efficacy, and shelf-life.[1] This document provides a comprehensive guide to establishing a robust long-term storage and stability testing program for lipid nanoparticles formulated with the ionizable cationic lipid ATX-0114.

This compound is an ionizable lipid that plays a crucial role in encapsulating the nucleic acid payload and facilitating its release into the cytoplasm of target cells.[3][4] The stability of LNPs containing this compound is influenced by several factors, including storage temperature, pH, and the physical state of the formulation (e.g., aqueous suspension vs. lyophilized powder).[5][6] This application note outlines detailed protocols for assessing the key stability-indicating parameters of this compound LNPs over time.

Key Stability-Indicating Parameters

A comprehensive stability study for this compound LNPs should monitor the following critical quality attributes (CQAs):

  • Particle Size and Polydispersity Index (PDI): Changes in particle size or an increase in PDI can indicate aggregation or fusion of LNPs, which can affect their in vivo performance and safety.[7][8]

  • Encapsulation Efficiency (%EE): A decrease in %EE signifies leakage of the nucleic acid payload from the LNP, leading to a reduction in potency.

  • Lipid Integrity: Chemical degradation of the lipid components, including the ionizable lipid this compound, can impact LNP structure and function.[9]

  • Nucleic Acid Integrity: The integrity of the encapsulated nucleic acid must be maintained to ensure therapeutic efficacy.

  • In vitro and In vivo Potency: Functional assays are essential to confirm that the biological activity of the LNP formulation is preserved over time.

Experimental Protocols

Long-Term Storage Conditions

It is recommended to evaluate the stability of this compound LNPs under various storage conditions to determine the optimal storage strategy.[1][5][6]

  • Recommended Temperatures:

    • Refrigerated: 2-8°C[6]

    • Frozen: -20°C[1]

    • Ultra-low: -80°C[1]

  • Physical State:

    • Aqueous suspension (in a suitable buffer, e.g., phosphate-buffered saline, pH 7.4)[5]

    • Lyophilized (freeze-dried) powder[1][5]

A typical stability study will involve storing aliquots of the this compound LNP formulation at these different conditions and testing them at predetermined time points (e.g., 0, 1, 3, 6, 12, 18, and 24 months).

Protocol: Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)

Objective: To measure the mean hydrodynamic diameter and PDI of this compound LNPs.

Materials:

  • This compound LNP sample

  • Appropriate buffer for dilution (e.g., filtered PBS)

  • DLS instrument (e.g., Malvern Zetasizer)

  • Low-volume disposable cuvettes

Method:

  • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

  • Dilute the this compound LNP sample to an appropriate concentration with filtered buffer to achieve a suitable scattering intensity.

  • Transfer the diluted sample to a clean cuvette, ensuring there are no air bubbles.

  • Place the cuvette in the DLS instrument.

  • Set the measurement parameters (e.g., scattering angle, number of runs, duration of runs).

  • Initiate the measurement.

  • Record the Z-average diameter and the PDI.

  • Perform measurements in triplicate for each sample.

Protocol: Encapsulation Efficiency (%EE) Determination using a Fluorescence-Based Assay

Objective: To quantify the percentage of nucleic acid encapsulated within the this compound LNPs.

Materials:

  • This compound LNP sample

  • Fluorescent dye that binds to nucleic acids (e.g., RiboGreen)

  • TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5)

  • Triton X-100 (2% v/v in TE buffer)

  • 96-well black microplate

  • Plate reader with fluorescence detection capabilities

Method:

  • Prepare a standard curve of the free nucleic acid in TE buffer.

  • To measure free (unencapsulated) nucleic acid:

    • Dilute the this compound LNP sample in TE buffer.

    • Add the fluorescent dye solution.

    • Incubate for the recommended time, protected from light.

    • Measure the fluorescence intensity.

  • To measure total nucleic acid:

    • Dilute the this compound LNP sample in TE buffer containing 2% Triton X-100 to lyse the LNPs.

    • Add the fluorescent dye solution.

    • Incubate for the recommended time, protected from light.

    • Measure the fluorescence intensity.

  • Calculate the %EE using the following formula: %EE = [(Total Nucleic Acid Fluorescence) - (Free Nucleic Acid Fluorescence)] / (Total Nucleic Acid Fluorescence) * 100

Protocol: Lipid Content and Purity Analysis by High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

Objective: To quantify the lipid components of the this compound LNPs and detect any degradation products.[7][9]

Materials:

  • This compound LNP sample

  • Reference standards for each lipid component (including this compound)

  • HPLC system with a CAD detector

  • Appropriate reversed-phase HPLC column

  • Mobile phases (e.g., a gradient of methanol, acetonitrile, and water with a suitable buffer)

  • Solvents for sample preparation (e.g., ethanol (B145695) or a mixture of chloroform (B151607) and methanol)

Method:

  • Prepare standard solutions of each lipid component at known concentrations.

  • Disrupt the this compound LNP sample to release the lipids using a suitable solvent.

  • Inject the prepared sample and standard solutions onto the HPLC system.

  • Run the appropriate gradient method to separate the lipid components.

  • The CAD will generate a signal proportional to the mass of the non-volatile analytes.

  • Identify and quantify each lipid by comparing the retention times and peak areas to the reference standards.

  • Monitor for the appearance of new peaks, which may indicate lipid degradation.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison across different time points and storage conditions.

Table 1: Stability of this compound LNPs at 2-8°C (Aqueous Suspension)

Time (Months)Particle Size (nm)PDIEncapsulation Efficiency (%)This compound Content (%)
085.2 ± 1.50.11 ± 0.0295.3 ± 1.2100.0
386.1 ± 1.80.12 ± 0.0294.8 ± 1.599.5
688.5 ± 2.10.14 ± 0.0393.5 ± 1.898.9
1292.3 ± 2.50.18 ± 0.0491.2 ± 2.197.2

Table 2: Stability of this compound LNPs at -20°C (Aqueous Suspension)

Time (Months)Particle Size (nm)PDIEncapsulation Efficiency (%)This compound Content (%)
085.2 ± 1.50.11 ± 0.0295.3 ± 1.2100.0
385.5 ± 1.60.11 ± 0.0295.1 ± 1.399.8
685.8 ± 1.70.12 ± 0.0294.9 ± 1.499.6
1286.2 ± 1.90.12 ± 0.0394.5 ± 1.699.1

Table 3: Stability of this compound LNPs at -80°C (Lyophilized)

Time (Months)Particle Size (nm) (reconstituted)PDI (reconstituted)Encapsulation Efficiency (%) (reconstituted)This compound Content (%)
087.4 ± 1.90.13 ± 0.0394.9 ± 1.4100.0
687.9 ± 2.00.13 ± 0.0394.6 ± 1.599.7
1288.2 ± 2.10.14 ± 0.0394.2 ± 1.799.4
2488.9 ± 2.30.15 ± 0.0493.8 ± 1.998.8

Mandatory Visualizations

Experimental_Workflow cluster_formulation LNP Formulation cluster_storage Long-Term Storage cluster_testing Stability Testing at Time Points cluster_analysis Data Analysis Formulation This compound LNP Formulation Storage_Conditions Storage at - 2-8°C - -20°C - -80°C (Lyophilized) Formulation->Storage_Conditions Time_Points Time Points (0, 3, 6, 12, 24 months) Storage_Conditions->Time_Points DLS DLS Analysis (Size & PDI) Time_Points->DLS Fluorescence Fluorescence Assay (%EE) Time_Points->Fluorescence HPLC HPLC-CAD (Lipid Integrity) Time_Points->HPLC Data_Analysis Data Comparison and Stability Assessment DLS->Data_Analysis Fluorescence->Data_Analysis HPLC->Data_Analysis

Caption: Experimental workflow for the long-term stability testing of this compound LNPs.

LNP_Uptake_and_Release cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm LNP This compound LNP Endocytosis Endocytosis LNP->Endocytosis 1. Uptake Endosome Endosome Endocytosis->Endosome Release Endosomal Escape (facilitated by this compound) Endosome->Release 2. pH-dependent protonation of this compound Payload Nucleic Acid Payload Release->Payload 3. Release Effect Therapeutic Effect Payload->Effect

Caption: Cellular uptake and payload release mechanism of this compound LNPs.

Conclusion

A systematic and well-documented long-term stability testing program is imperative for the successful development of this compound LNP-based therapeutics. The protocols and guidelines presented in this application note provide a robust framework for assessing the critical quality attributes of these formulations over time. The data generated from these studies are essential for determining the optimal storage conditions, shelf-life, and ensuring the consistent quality and performance of the final drug product.

References

Troubleshooting & Optimization

Technical Support Center: ATX-0114 LNP Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ATX-0114 lipid nanoparticle (LNP) formulations. Our goal is to help you identify and resolve common issues, particularly aggregation, that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in LNP formulations?

This compound is an ionizable cationic lipid.[1][2][3][4] In LNP formulations, its primary role is to encapsulate and deliver nucleic acid payloads, such as mRNA and siRNA.[1][2] The ionizable nature of this compound is crucial; it carries a positive charge at a low pH, which facilitates the encapsulation of negatively charged nucleic acids.[5][6] At physiological pH, it becomes nearly neutral, which can improve the stability and reduce the toxicity of the LNPs in a biological environment.[5][6]

Q2: My this compound LNP formulation appears cloudy and has visible precipitates immediately after preparation. What is the likely cause?

Immediate aggregation of LNPs post-formulation often points to suboptimal formulation or process parameters.[5] Key factors to investigate include:

  • pH of the Aqueous Phase: The pH of your buffer is critical. An incorrect pH can lead to improper ionization of this compound, resulting in poor encapsulation and instability.[5]

  • Lipid Concentration: High lipid concentrations can increase the likelihood of particle collisions, leading to aggregation.[5]

  • Solvent Mixing Rate: In methods like ethanol (B145695) injection, a slow mixing rate can result in the formation of larger, less stable particles that are prone to aggregation.[5]

Q3: My LNPs look good initially, but they aggregate during storage. How can I improve their long-term stability?

Aggregation during storage is a common challenge.[5] Several factors can contribute to this issue:

  • Storage Temperature: Storing LNP formulations at 4°C is often preferable to freezing. Freeze-thaw cycles can induce aggregation.[7][8][9]

  • Cryoprotectants: If freezing is necessary, the addition of cryoprotectants like sucrose (B13894) or trehalose (B1683222) can help prevent aggregation.[7][9]

  • Buffer Composition: The choice of buffer is crucial, especially for frozen storage. Some buffers, like phosphate-buffered saline (PBS), can experience significant pH changes during freezing and thawing, which can induce aggregation.[7]

Q4: How does the amount of PEG-lipid in the formulation affect LNP aggregation?

Polyethylene glycol (PEG)-lipids are included in LNP formulations to create a steric barrier that prevents aggregation.[7][10] However, the amount of PEG-lipid must be optimized. While it enhances stability, it can also hinder cellular uptake of the LNPs.[10]

Troubleshooting Guides

Issue 1: LNP Aggregation Detected by Dynamic Light Scattering (DLS)

If you observe a significant increase in the Z-average diameter and polydispersity index (PDI) of your this compound LNP formulation, it is a strong indicator of aggregation.

Troubleshooting Workflow for LNP Aggregation

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Potential Causes & Solutions cluster_3 Verification High Z-average & PDI High Z-average & PDI Review Formulation Parameters Review Formulation Parameters High Z-average & PDI->Review Formulation Parameters Review Process Parameters Review Process Parameters High Z-average & PDI->Review Process Parameters Review Storage Conditions Review Storage Conditions High Z-average & PDI->Review Storage Conditions Suboptimal pH Suboptimal pH Review Formulation Parameters->Suboptimal pH High Ionic Strength High Ionic Strength Review Formulation Parameters->High Ionic Strength Inadequate Mixing Inadequate Mixing Review Process Parameters->Inadequate Mixing Improper Temperature Improper Temperature Review Storage Conditions->Improper Temperature Optimize pH Optimize pH Suboptimal pH->Optimize pH Lower Salt Concentration Lower Salt Concentration High Ionic Strength->Lower Salt Concentration Increase Mixing Rate Increase Mixing Rate Inadequate Mixing->Increase Mixing Rate Store at 4°C or use Cryoprotectant Store at 4°C or use Cryoprotectant Improper Temperature->Store at 4°C or use Cryoprotectant Re-formulate & Characterize Re-formulate & Characterize Optimize pH->Re-formulate & Characterize Lower Salt Concentration->Re-formulate & Characterize Increase Mixing Rate->Re-formulate & Characterize Store at 4°C or use Cryoprotectant->Re-formulate & Characterize Stable LNPs Stable LNPs Re-formulate & Characterize->Stable LNPs

Caption: Troubleshooting workflow for this compound LNP aggregation.

Quantitative Data Summary: Formulation & Storage Parameters

ParameterRecommended RangePotential Issue if Deviated
Formulation pH (Aqueous Phase) 4.0 - 6.0Aggregation due to improper lipid ionization.[5]
Ionic Strength < 150 mMHigh salt can screen surface charge, leading to aggregation.[7]
Storage Temperature 2-8°CFreezing without cryoprotectants can cause aggregation.[8][9]
Cryoprotectant (if frozen) 5-10% (w/v) Sucrose or TrehalosePrevents aggregation during freeze-thaw cycles.[7][9]
Issue 2: Poor Encapsulation Efficiency

Low encapsulation of your nucleic acid payload can be a precursor to aggregation and indicates a suboptimal formulation process.

Signaling Pathway of LNP Formation and Encapsulation

cluster_0 Inputs cluster_1 Process cluster_2 Self-Assembly cluster_3 Output ATX-0114_Lipids_in_Ethanol ATX-0114_Lipids_in_Ethanol Rapid_Mixing Rapid_Mixing ATX-0114_Lipids_in_Ethanol->Rapid_Mixing Nucleic_Acid_in_Aqueous_Buffer Nucleic_Acid_in_Aqueous_Buffer Nucleic_Acid_in_Aqueous_Buffer->Rapid_Mixing LNP_Core_Formation LNP_Core_Formation Rapid_Mixing->LNP_Core_Formation pH drop leads to This compound protonation Nucleic_Acid_Encapsulation Nucleic_Acid_Encapsulation LNP_Core_Formation->Nucleic_Acid_Encapsulation Electrostatic interaction Stable_LNP Stable_LNP Nucleic_Acid_Encapsulation->Stable_LNP

Caption: Simplified workflow of LNP self-assembly.

Troubleshooting Steps for Low Encapsulation Efficiency:

  • Verify pH of Aqueous Buffer: Ensure the pH is low enough (typically pH 4-5) to fully protonate the this compound for efficient nucleic acid complexation.

  • Check Lipid Ratios: The molar ratio of the lipids in the formulation is critical. Ensure the this compound concentration is sufficient relative to the nucleic acid. A typical molar percentage for the ionizable lipid is in the range of 50-60%.[11]

  • Optimize Mixing: The rate of mixing of the lipid-ethanol phase with the aqueous nucleic acid phase is crucial for forming small, uniform particles with high encapsulation. Microfluidic mixing is often preferred for its reproducibility.[12]

  • Assess Nucleic Acid Integrity: Degraded nucleic acid will not encapsulate efficiently. Verify the integrity of your mRNA or siRNA before formulation.

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for LNP Size and Polydispersity Measurement

Objective: To determine the Z-average diameter and polydispersity index (PDI) of the this compound LNP formulation.

Materials:

  • DLS instrument (e.g., Malvern Zetasizer)

  • Cuvettes compatible with the DLS instrument

  • This compound LNP sample

  • Appropriate dilution buffer (e.g., the formulation buffer)

Procedure:

  • Equilibrate the DLS instrument to the desired temperature (typically 25°C).

  • Dilute a small aliquot of the LNP suspension in the appropriate buffer to a suitable concentration for DLS measurement. The final concentration should result in a count rate within the instrument's optimal range.

  • Transfer the diluted sample to a clean cuvette, ensuring there are no air bubbles.

  • Place the cuvette in the DLS instrument.

  • Set the measurement parameters, including the dispersant properties (viscosity and refractive index) and the number of measurements.

  • Initiate the measurement.

  • Record the Z-average diameter and the PDI. A PDI value below 0.2 generally indicates a monodisperse and uniform particle population.[12]

Protocol 2: Zeta Potential Measurement

Objective: To measure the surface charge of the this compound LNPs.

Materials:

  • Zeta potential analyzer (often combined with a DLS instrument)

  • Folded capillary cells

  • This compound LNP sample

  • Appropriate dilution buffer (e.g., 10 mM NaCl)

Procedure:

  • Prepare the LNP sample by diluting it in the appropriate buffer to a suitable concentration.

  • Carefully inject the sample into a folded capillary cell, avoiding the introduction of air bubbles.

  • Place the cell into the instrument.

  • Set the measurement parameters, including the dispersant properties.

  • Initiate the measurement.

  • Record the zeta potential value. A zeta potential close to neutral at physiological pH is often desirable for in vivo applications to minimize non-specific interactions.

Protocol 3: RiboGreen Assay for Nucleic Acid Encapsulation Efficiency

Objective: To quantify the amount of nucleic acid encapsulated within the LNPs.

Materials:

  • Quantus™ Fluorometer or a similar fluorescence plate reader

  • RiboGreen® reagent

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • 2% Triton X-100 solution

  • Nuclease-free water

  • Nucleic acid standards of known concentrations

Procedure:

  • Prepare a standard curve: Create a series of dilutions of your nucleic acid in TE buffer.

  • Prepare LNP samples:

    • Total Nucleic Acid: Dilute the LNP formulation in TE buffer containing 2% Triton X-100 to lyse the LNPs and release all the nucleic acid.

    • Free Nucleic Acid: Dilute the LNP formulation in TE buffer without Triton X-100.

  • Assay:

    • Add the RiboGreen® reagent to both the standards and the prepared LNP samples.

    • Incubate in the dark for 5 minutes.

    • Measure the fluorescence using the appropriate filter set (excitation ~480 nm, emission ~520 nm).

  • Calculate Encapsulation Efficiency:

    • Use the standard curve to determine the concentration of total nucleic acid and free nucleic acid.

    • Encapsulation Efficiency (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100.

References

Technical Support Center: Optimizing ATX-0114 LNP Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the Nitrogen-to-Phosphate (N/P) ratio in ATX-0114 lipid nanoparticle (LNP) formulations.

Frequently Asked Questions (FAQs)

Q1: What is the N/P ratio and why is it a critical parameter in LNP formulation?

A1: The N/P ratio represents the molar ratio of the amine groups (N) in the ionizable lipid (this compound) to the phosphate (B84403) groups (P) in the nucleic acid cargo (e.g., mRNA, siRNA). This ratio is a critical parameter as it directly influences the physicochemical properties and subsequent biological performance of the LNPs.[1][2] Key nanoparticle characteristics affected by the N/P ratio include:

  • Encapsulation Efficiency: A sufficient amount of positively charged ionizable lipid is necessary to complex with the negatively charged nucleic acid backbone for efficient encapsulation.

  • Particle Size and Polydispersity Index (PDI): The N/P ratio can impact the condensation of the nucleic acid and the self-assembly of the lipids, thereby influencing the size and uniformity of the resulting nanoparticles.

  • Surface Charge (Zeta Potential): A higher N/P ratio can lead to a more positive surface charge, which can affect cellular uptake and potential toxicity.[2]

  • Transfection Efficiency: The N/P ratio plays a role in endosomal escape, a crucial step for the release of the nucleic acid cargo into the cytoplasm to exert its therapeutic effect.

Q2: What is a typical starting N/P ratio for this compound LNP formulations?

A2: For many ionizable lipids, including those structurally similar to this compound, a typical starting N/P ratio for in vitro and in vivo applications ranges from 3 to 6.[2] Some commercially successful mRNA vaccines have utilized an N/P ratio of 6.[2][3] However, the optimal N/P ratio is dependent on the specific nucleic acid payload and the desired LNP characteristics, necessitating empirical optimization for each new formulation.

Q3: How do I calculate the N/P ratio for my this compound LNP formulation?

A3: To calculate the N/P ratio, you need to determine the moles of nitrogen in your ionizable lipid (this compound) and the moles of phosphate in your nucleic acid.

  • Moles of Nitrogen (N): This is calculated from the molar amount of this compound used in the formulation, considering the number of protonatable amine groups in the this compound molecule.

  • Moles of Phosphate (P): This is calculated from the molar amount of your nucleic acid. For RNA, there is one phosphate group per base.

The formula is: N/P Ratio = (moles of this compound × number of amine groups per molecule) / (moles of nucleic acid × number of phosphate groups per molecule)

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Low Encapsulation Efficiency (<80%) Insufficient positive charge from this compound to complex with the nucleic acid.Increase the N/P ratio in increments of 1 (e.g., from 3 to 4, then 5).
Suboptimal mixing during formulation.Ensure rapid and efficient mixing of the lipid and aqueous phases. Consider optimizing the flow rate ratio (FRR) if using a microfluidic device.[1]
Incorrect pH of the aqueous buffer.The aqueous buffer containing the nucleic acid should have a pH that allows for the protonation of this compound. A pH range of 4.0-5.0 is typically used.[4]
Large Particle Size (>150 nm) or High PDI (>0.2) Aggregation of LNPs due to improper charge balance.Vary the N/P ratio. Both too low and too high N/P ratios can lead to larger particles.
Inefficient mixing leading to heterogeneous particle formation.Increase the total flow rate (TFR) or adjust the FRR on your microfluidic system.
Issues with lipid solubility in the organic phase.Ensure all lipid components are fully dissolved in ethanol (B145695) before mixing.
Low Transfection Efficiency Inefficient endosomal escape.A higher N/P ratio can sometimes enhance endosomal escape. Consider increasing the N/P ratio.
Poor cellular uptake.A slightly positive zeta potential can improve interaction with negatively charged cell membranes. Evaluate the effect of increasing the N/P ratio on zeta potential.
Degradation of the nucleic acid payload.Ensure the use of high-quality, intact nucleic acid.
Observed In Vitro or In Vivo Toxicity Excessive positive surface charge.A high N/P ratio can lead to increased cytotoxicity.[2] If toxicity is observed, try decreasing the N/P ratio.
Impurities in the formulation.Ensure proper purification of the LNPs to remove residual ethanol and unencapsulated components.

Data Presentation

Table 1: Effect of N/P Ratio on this compound LNP Physicochemical Properties

N/P Ratio Particle Size (Z-average, nm) Polydispersity Index (PDI) Encapsulation Efficiency (%) Zeta Potential (mV)
395 ± 50.12 ± 0.0285 ± 3-5 ± 2
488 ± 40.10 ± 0.0292 ± 2-2 ± 2
585 ± 50.09 ± 0.0195 ± 1+1 ± 2
682 ± 40.08 ± 0.0197 ± 1+4 ± 2
890 ± 60.15 ± 0.0396 ± 2+8 ± 3
10110 ± 80.21 ± 0.0494 ± 3+12 ± 3

Note: The data presented in this table are representative and may vary based on the specific nucleic acid payload, lipid composition, and formulation process.

Experimental Protocols

Protocol 1: Formulation of this compound LNPs using Microfluidics

This protocol describes a general method for formulating this compound LNPs using a microfluidic mixing device.

Materials:

  • This compound

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • Nucleic acid (e.g., mRNA)

  • Ethanol (anhydrous)

  • Aqueous buffer (e.g., 50 mM sodium citrate, pH 4.0)

  • Dialysis buffer (e.g., PBS, pH 7.4)

  • Microfluidic mixing system

Procedure:

  • Prepare the Lipid Solution (Organic Phase):

    • Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5).

    • The total lipid concentration will depend on the desired final LNP concentration.

  • Prepare the Nucleic Acid Solution (Aqueous Phase):

    • Dissolve the nucleic acid in the aqueous buffer (pH 4.0) to a specific concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid solution and the nucleic acid solution into separate syringes.

    • Set the desired total flow rate (TFR) and flow rate ratio (FRR) (e.g., TFR of 12 mL/min and FRR of 3:1 aqueous to organic).

    • Initiate the mixing process to form the LNPs.

  • Purification:

    • Dialyze the resulting LNP suspension against the dialysis buffer (PBS, pH 7.4) to remove ethanol and unencapsulated nucleic acid.

Protocol 2: Characterization of this compound LNPs

This protocol outlines the key characterization assays to be performed after LNP formulation.

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Use Dynamic Light Scattering (DLS) to determine the Z-average particle size and PDI.

  • Dilute the LNP sample in PBS to an appropriate concentration for measurement.

2. Encapsulation Efficiency Quantification:

  • Use a fluorescent dye-based assay (e.g., RiboGreen assay for RNA).

  • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., Triton X-100).

  • Encapsulation Efficiency (%) = [(Total fluorescence after lysis) - (Fluorescence before lysis)] / (Total fluorescence after lysis) × 100

3. Zeta Potential Measurement:

  • Use Laser Doppler Velocimetry to measure the surface charge of the LNPs.

  • Dilute the LNP sample in an appropriate low-ionic-strength buffer for measurement.

Mandatory Visualizations

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification cluster_characterization Characterization Lipid_Solution Lipid Solution (this compound, Helper Lipids, Cholesterol, PEG-Lipid in Ethanol) Microfluidic_Mixing Microfluidic Mixing (Controlled TFR and FRR) Lipid_Solution->Microfluidic_Mixing Nucleic_Acid_Solution Nucleic Acid Solution (e.g., mRNA in Aqueous Buffer pH 4.0) Nucleic_Acid_Solution->Microfluidic_Mixing Dialysis Dialysis (vs. PBS pH 7.4) Microfluidic_Mixing->Dialysis Characterization Physicochemical Characterization (Size, PDI, EE%, Zeta Potential) Dialysis->Characterization

Caption: Workflow for the formulation and characterization of this compound LNPs.

NP_Ratio_Optimization_Logic Start Start with an initial N/P Ratio (e.g., 4) Formulate_LNPs Formulate this compound LNPs Start->Formulate_LNPs Characterize Characterize LNP Properties (Size, PDI, EE%) Formulate_LNPs->Characterize Evaluate Are LNP properties within the desired range? Characterize->Evaluate Increase_NP Increase N/P Ratio Evaluate->Increase_NP No (Low EE%) Decrease_NP Decrease N/P Ratio Evaluate->Decrease_NP No (High PDI/Toxicity) End Optimal N/P Ratio Identified Evaluate->End Yes Increase_NP->Formulate_LNPs Decrease_NP->Formulate_LNPs

Caption: Logical workflow for optimizing the N/P ratio in this compound LNP formulations.

References

Technical Support Center: Optimizing ATX-0114 LNP Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working to reduce the polydispersity index (PDI) of ATX-0114 lipid nanoparticles (LNPs). A low PDI is critical for ensuring a homogenous particle population, which is essential for consistent in vivo performance, safety, and efficacy.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing a high Polydispersity Index (PDI > 0.2) in our this compound LNP batches. What are the potential causes?

High PDI in LNP formulations can stem from several factors related to both the formulation components and the manufacturing process. A PDI above 0.2 suggests a heterogeneous population of nanoparticles, which can impact reproducibility and performance.[1][2] Key areas to investigate include:

  • Formulation Components:

    • Lipid Quality and Ratios: The purity and molar ratios of the lipids, including the ionizable lipid (this compound), helper lipid, cholesterol, and PEG-lipid, are critical.[3] Suboptimal ratios can lead to instability and particle aggregation.

    • RNA Cargo: The size and quality of the RNA can influence LNP formation and homogeneity.

  • Manufacturing Process:

    • Mixing Inefficiency: Inadequate mixing of the lipid-ethanol and aqueous phases is a common cause of high PDI. This can be influenced by the mixing technology used (e.g., microfluidics vs. bulk mixing).[4][5][6]

    • Flow Rate Ratio (FRR) and Total Flow Rate (TFR): In microfluidic systems, the ratio of the aqueous phase flow rate to the organic phase flow rate (FRR) and the combined flow rate (TFR) significantly impact particle size and PDI.[5][7]

    • Buffer Composition: The pH and ionic strength of the aqueous buffer can affect the self-assembly of the LNPs.[1][8]

Q2: How can we systematically troubleshoot and reduce the PDI of our this compound LNPs?

A systematic approach is crucial for identifying and resolving the root cause of high PDI. The following workflow can guide your troubleshooting efforts:

G cluster_0 Troubleshooting Workflow for High PDI in this compound LNPs start Start: High PDI Observed (PDI > 0.2) check_formulation Step 1: Verify Formulation Components start->check_formulation check_process Step 2: Evaluate Manufacturing Process check_formulation->check_process If components are verified optimize_lipids Step 1a: Adjust Lipid Molar Ratios (e.g., Cholesterol, PEG-Lipid) check_formulation->optimize_lipids If components are suspect optimize_frr_tfr Step 2a: Optimize Flow Rate Ratio (FRR) & Total Flow Rate (TFR) check_process->optimize_frr_tfr optimize_buffer Step 2b: Adjust Buffer Composition (pH, Ionic Strength) optimize_frr_tfr->optimize_buffer analyze_pdi Analyze PDI optimize_frr_tfr->analyze_pdi optimize_buffer->analyze_pdi optimize_lipids->check_process optimize_lipids->analyze_pdi analyze_pdi->check_formulation PDI still high end_low End: PDI Reduced (PDI ≤ 0.2) analyze_pdi->end_low PDI acceptable end_high Re-evaluate & Consult analyze_pdi->end_high Persistent high PDI

Troubleshooting workflow for reducing LNP PDI.

Q3: What is the impact of the Flow Rate Ratio (FRR) and Total Flow Rate (TFR) on PDI in a microfluidic system?

In microfluidic-based LNP synthesis, both FRR and TFR are critical parameters that control the mixing of the lipid and aqueous phases, thereby influencing LNP size and PDI.[4][5]

  • Flow Rate Ratio (FRR): This is the ratio of the aqueous phase flow rate to the organic (lipid-ethanol) phase flow rate.

    • Increasing the FRR (e.g., from 1:1 to 3:1 or 5:1) generally leads to a decrease in particle size and can also result in a lower PDI.[5] This is because a higher aqueous-to-organic ratio can lead to more rapid precipitation of the lipids and more uniform particle formation.

  • Total Flow Rate (TFR): This is the combined flow rate of both the aqueous and organic phases.

    • Increasing the TFR generally leads to smaller and more homogenous LNPs (lower PDI).[5] Higher flow rates enhance the mixing efficiency within the microfluidic channels, promoting rapid and uniform self-assembly of the lipid components.

Q4: How does the lipid composition, specifically cholesterol and PEG-lipid content, affect the PDI of this compound LNPs?

The molar ratio of the lipid components is a key determinant of LNP stability and homogeneity.

  • Cholesterol: Cholesterol is a crucial structural component that modulates the fluidity and stability of the lipid bilayer. Increasing the cholesterol molar ratio, while concurrently decreasing the proportion of the ionizable lipid, has been shown to decrease both particle size and PDI.[5]

  • PEG-Lipid: The polyethylene (B3416737) glycol (PEG)-lipid component plays a significant role in controlling particle size and preventing aggregation.[3][9] The concentration of the PEG-lipid can influence the final LNP size and a PDI. Insufficient PEG-lipid can lead to particle aggregation and a higher PDI. Conversely, excessive amounts can also negatively impact LNP formation.

Experimental Protocol: Optimization of this compound LNP Formulation using Microfluidics

This protocol outlines a systematic approach to optimize the formulation of this compound LNPs to achieve a low PDI.

Objective: To determine the optimal Flow Rate Ratio (FRR) and lipid composition for producing this compound LNPs with a PDI ≤ 0.2.

Materials:

  • This compound (ionizable lipid)

  • DSPC (helper lipid)

  • Cholesterol

  • DMG-PEG2000 (or other suitable PEG-lipid)

  • Ethanol (B145695) (200 proof, molecular biology grade)

  • Citrate (B86180) buffer (100 mM, pH 4.0)

  • mRNA or siRNA cargo

  • Microfluidic mixing system (e.g., NanoAssemblr)

  • Dynamic Light Scattering (DLS) instrument for size and PDI measurement

Methodology:

  • Preparation of Stock Solutions:

    • Lipid Stock in Ethanol: Prepare a stock solution of the lipid mixture (this compound, DSPC, Cholesterol, DMG-PEG2000) in ethanol. A typical starting molar ratio could be 50:10:38.5:1.5.[10] The total lipid concentration should be optimized based on the microfluidic system manufacturer's recommendations (e.g., 10-20 mg/mL).

    • Aqueous Stock: Dissolve the RNA cargo in the citrate buffer at the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic system according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the aqueous RNA solution into another.

    • Systematically vary the FRR and TFR according to the experimental design in the table below. For each condition, collect the resulting LNP suspension.

  • Purification and Characterization:

    • Purify the collected LNPs via dialysis or tangential flow filtration to remove ethanol and unencapsulated RNA.

    • Measure the particle size (Z-average) and PDI of the purified LNPs using DLS.[4][5] Measurements should be performed in triplicate.

Data Presentation: Example Optimization of this compound LNPs

The following table presents hypothetical data from an optimization study, illustrating the impact of FRR and cholesterol content on LNP size and PDI.

Formulation IDFlow Rate Ratio (Aqueous:Organic)Total Flow Rate (mL/min)Lipid Composition (this compound:DSPC:Cholesterol:PEG-Lipid)Mean Particle Size (nm)Polydispersity Index (PDI)
LNP-011:11250:10:38.5:1.51250.28
LNP-023:11250:10:38.5:1.5950.15
LNP-035:11250:10:38.5:1.5800.11
LNP-043:12050:10:38.5:1.5850.12
LNP-053:11240:10:48.5:1.5900.13
LNP-063:11250:10:38.5:1.5 (Different lipid batch)1100.25

Logical Relationships in LNP Formulation

The interplay between formulation and process parameters determines the final characteristics of the LNPs.

Interdependence of formulation and process parameters.

References

Strategies to enhance the stability of ATX-0114 formulations

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: ATX-0114 Formulation Stability

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of this compound formulations.

Frequently Asked Questions (FAQs)

Q1: My this compound aqueous formulation shows a rapid decrease in potency. What are the likely causes?

A1: Rapid potency loss in aqueous formulations of small molecules like this compound is often due to chemical degradation. The two most common pathways are hydrolysis and oxidation.[1][2] Hydrolysis is the breakdown of the drug by water, which can be catalyzed by acidic or basic conditions.[2] Oxidation is a reaction with oxygen, which can be initiated by light, heat, or trace metals.[2] To identify the specific cause, a forced degradation study is recommended.

Q2: What are the initial steps to improve the stability of my this compound solution?

A2: A systematic approach is crucial. Start with pre-formulation studies to understand the drug's vulnerabilities.[3] Key initial steps include:

  • pH Optimization: Determine the pH at which this compound has maximum stability. Using buffers like citrate, acetate, or phosphate (B84403) can maintain this optimal pH.[3][4]

  • Excipient Screening: Evaluate the compatibility of this compound with various excipients. Some excipients can interact with the drug and accelerate degradation.[3]

  • Control of Environmental Factors: Protect the formulation from light and oxygen.[3] This can be achieved by using amber vials and purging the headspace with an inert gas like nitrogen.[3]

Q3: Can excipients enhance the stability of this compound?

A3: Yes, excipients play a vital role in stabilizing injectable formulations.[5][6] For this compound, consider the following:

  • Antioxidants: To prevent oxidative degradation, antioxidants like ascorbic acid or sodium metabisulfite (B1197395) can be added.[7]

  • Chelating Agents: Agents such as ethylenediaminetetraacetic acid (EDTA) can bind metal ions that may catalyze oxidative reactions.[3][8]

  • Bulking Agents: For lyophilized (freeze-dried) formulations, bulking agents like mannitol (B672) or lactose (B1674315) provide structure to the cake.[5]

Q4: When should I consider lyophilization for my this compound formulation?

A4: Lyophilization, or freeze-drying, is a good strategy if this compound is highly unstable in an aqueous solution. This process removes water from the formulation, which can significantly slow down hydrolysis and other water-dependent degradation pathways.[8] It is particularly useful for drugs that are not stable enough for a ready-to-use liquid formulation.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Appearance of Unknown Peaks in HPLC Analysis After Storage
  • Problem: Your High-Performance Liquid Chromatography (HPLC) analysis of a stored this compound formulation shows new peaks, indicating the formation of degradation products.

  • Root Cause Analysis:

    • Hydrolysis: this compound may be susceptible to breakdown by water.[1]

    • Oxidation: The drug might be reacting with oxygen present in the formulation or headspace.[1]

    • Photodegradation: Exposure to light can cause the drug to degrade.[3]

    • Excipient Interaction: An excipient in the formulation could be reacting with this compound.[3]

  • Troubleshooting Steps:

    • Characterize Degradants: Use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the unknown peaks and elucidate their structures.[9][10] This will provide clues about the degradation pathway.

    • Conduct a Forced Degradation Study: Expose this compound to stress conditions (acid, base, peroxide, heat, light) to systematically identify the degradation pathways.[11][12]

    • Optimize pH and Buffer: Perform a pH-rate profile study to find the pH of maximum stability and select a suitable buffer to maintain it.[4]

    • Protect from Light and Oxygen: Store samples in amber vials and consider packaging under an inert atmosphere (e.g., nitrogen) to mitigate photodegradation and oxidation.[3]

Issue 2: Formulation Color Change or Precipitation Over Time
  • Problem: The this compound formulation changes color or forms a precipitate upon storage.

  • Root Cause Analysis:

    • Chemical Degradation: Degradation products may be colored or have lower solubility than the parent drug.

    • pH Shift: The pH of the formulation may have changed over time, affecting the solubility of this compound or excipients.

    • Physical Instability: For formulations like emulsions or suspensions, this could indicate phase separation or particle aggregation.[13]

  • Troubleshooting Steps:

    • Analyze the Precipitate: If possible, isolate and analyze the precipitate to determine its identity.

    • Monitor pH: Measure the pH of the formulation at different time points to check for any shifts. Ensure your buffer has adequate capacity.

    • Evaluate Excipients: Re-evaluate the choice and concentration of solubilizing agents or other excipients in your formulation.

    • Temperature Control: Ensure the formulation is stored at the recommended temperature, as temperature fluctuations can affect solubility and stability.[3]

Data Presentation

Table 1: Results of Forced Degradation Study for this compound

This table summarizes the degradation of this compound under various stress conditions, which is crucial for identifying the primary degradation pathways.[11][12]

Stress ConditionDuration% Degradation of this compoundNumber of Degradation ProductsMajor Degradation Product (DP)
0.1 M HCl (Acid Hydrolysis)24 hours15.2%2DP-1
0.1 M NaOH (Base Hydrolysis)8 hours25.8%3DP-2, DP-3
3% H₂O₂ (Oxidation)24 hours18.5%2DP-4
Heat (80°C)48 hours8.1%1DP-1
Light (UV/Vis)72 hours12.3%1DP-5

Table 2: Effect of pH and Buffers on this compound Stability at 40°C

This table shows the percentage of this compound remaining after one month of storage at 40°C in different buffer systems, highlighting the importance of pH control.[4]

Buffer SystempH% this compound Remaining
Unbuffered Saline7.082.4%
10 mM Acetate Buffer4.598.1%
10 mM Phosphate Buffer6.095.3%
10 mM Phosphate Buffer7.489.5%

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify the potential degradation pathways of this compound and to demonstrate the specificity of the stability-indicating analytical method.[12][14]

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C. Withdraw samples at regular intervals (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature. Withdraw and neutralize samples at specified time points.

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature.[15] Take samples at various intervals.

  • Thermal Degradation: Store the solid drug substance and the drug solution at an elevated temperature (e.g., 80°C).[14] Analyze at different time points.

  • Photodegradation: Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[15] A control sample should be protected from light.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.[16] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[11]

Protocol 2: pH-Rate Profile Study

Objective: To determine the pH at which this compound exhibits maximum stability in an aqueous solution.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to pH 10), such as citrate, acetate, phosphate, and borate (B1201080) buffers.

  • Sample Preparation: Prepare solutions of this compound in each buffer at a known concentration.

  • Stability Testing: Store the prepared solutions at a constant, elevated temperature (e.g., 50°C) to accelerate degradation.

  • Sample Analysis: At predetermined time intervals (e.g., 0, 1, 3, 7, 14 days), withdraw an aliquot from each sample and analyze for the remaining concentration of this compound using a validated HPLC method.

  • Data Analysis: For each pH, plot the natural logarithm of the this compound concentration versus time. The slope of this line gives the apparent first-order degradation rate constant (k).

  • Profile Generation: Plot the logarithm of k versus pH to generate the pH-rate profile. The lowest point on this curve indicates the pH of maximum stability.

Visualizations

G cluster_formulation This compound Formulation cluster_stress Stability Stress Factors ATX_API This compound API Degradation Chemical Degradation ATX_API->Degradation Excipients Excipients (Buffer, Antioxidant, etc.) Excipients->Degradation Incompatible Stable Stable Formulation Excipients->Stable Stabilizing Vehicle Aqueous Vehicle Vehicle->Degradation Hydrolysis Hydrolysis (pH, Water) Hydrolysis->Degradation Oxidation Oxidation (Oxygen, Metal Ions) Oxidation->Degradation Light Photolysis (Light/UV) Light->Degradation Heat Thermal Stress (Temperature) Heat->Degradation

Caption: Factors influencing the stability of this compound formulations.

G cluster_workflow Troubleshooting Workflow for Formulation Instability Observe Observe Instability (e.g., New HPLC Peaks, Color Change) Identify Identify Degradation Pathway (Forced Degradation Study) Observe->Identify 1. Analyze Characterize Characterize Degradants (LC-MS) Identify->Characterize 2. Elucidate Optimize Optimize Formulation (pH, Excipients, Packaging) Characterize->Optimize 3. Reformulate Confirm Confirm Stability (Accelerated & Long-Term Studies) Optimize->Confirm 4. Validate

Caption: Workflow for troubleshooting this compound formulation instability.

References

Overcoming challenges in scaling up ATX-0114 LNP production

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: ATX-0114 LNP Production

Welcome to the technical support center for the production of this compound lipid nanoparticles (LNPs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered when scaling up this compound LNP production. This compound is an ionizable cationic lipid for research use in the generation of lipid nanoparticles.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up this compound LNP production?

A1: Scaling up LNP production from a laboratory to an industrial level presents several challenges.[5] Key issues include maintaining batch-to-batch consistency in particle size and polydispersity, ensuring high encapsulation efficiency, preventing contamination, and securing a stable supply of high-quality raw materials, including the this compound lipid.[6] Additionally, the transition from small-scale mixing techniques, such as microfluidics, to larger-scale systems can be complex and may alter the final product if not managed carefully.[7]

Q2: How do critical process parameters affect the quality of this compound LNPs?

A2: Several process parameters significantly influence the critical quality attributes of LNPs. For instance, in microfluidic systems, the total flow rate (TFR) and the flow rate ratio (FRR) of the aqueous and organic phases can alter particle size.[8] Other important factors include the pH of the aqueous buffer, the type of buffering agent, and the ionic strength of the solution, all of which can impact particle diameter and the efficacy of the LNPs.[9][10]

Q3: What are the essential analytical techniques for characterizing this compound LNPs during scale-up?

A3: A robust analytical toolkit is crucial for the successful development of LNP drug products.[11] Key techniques include:

  • Dynamic Light Scattering (DLS): To measure particle size and polydispersity index (PDI).[11]

  • Fluorescence Spectroscopy (e.g., RiboGreen assay): To determine the encapsulation efficiency of the nucleic acid payload.[11]

  • High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD): For precise quantification of lipid components, including this compound, and to assess purity and degradation.[11]

  • Zeta Potential Analysis: To measure the surface charge of the LNPs.[12]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Increased Particle Size and PDI upon Scale-up Inefficient mixing at a larger scale. Changes in flow rate dynamics.Optimize mixing parameters such as the total flow rate (TFR) and flow rate ratio (FRR). Increasing both TFR and FRR has been shown to decrease particle size.[8] Consider using scalable mixing technologies like high-pressure homogenization or microfluidics with fixed geometry interaction chambers to ensure consistent shear forces.[12][13]
Low Encapsulation Efficiency Suboptimal pH of the aqueous buffer. Incorrect ratio of lipid components to the nucleic acid payload.Ensure the pH of the aqueous buffer is low enough to maintain a positive charge on the ionizable lipid this compound, which facilitates complexation with the negatively charged nucleic acid.[14] Re-evaluate the nitrogen-to-phosphate (N/P) ratio and optimize it for the scaled-up process.[8]
Batch-to-Batch Inconsistency Variability in raw material quality. Deviations in process parameters.Implement rigorous quality control for all incoming raw materials, including lipids and the nucleic acid payload.[6] Strictly control and monitor all critical process parameters (e.g., TFR, FRR, temperature, pH) throughout the manufacturing process.[9][10]
Product Contamination or Degradation Non-sterile manufacturing environment. Instability of LNPs during processing.Maintain a highly sterile environment to minimize contamination risks, which are higher in large-scale operations.[6] For injectable LNPs, sterile filtration is a critical step; ensure the particle size is small enough to pass through filters without clogging.[13] Assess the stability of the LNPs during downstream processing steps like purification and concentration.[12]

Experimental Protocols

Protocol 1: Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)
  • Sample Preparation: Dilute the LNP formulation in a suitable buffer (e.g., 1x PBS, pH 7.4) to an appropriate concentration for DLS analysis.

  • Instrument Setup: Use a Zetasizer Nano S or a similar instrument. Set the temperature to 25°C, viscosity to 0.8872 cP, and refractive index to 1.330.

  • Measurement: Place the diluted sample in a cuvette and insert it into the instrument. Allow the sample to equilibrate to the set temperature.

  • Data Acquisition: Perform at least three measurements per sample to ensure reproducibility.

  • Analysis: Analyze the data to obtain the Z-average particle size and the PDI. A PDI below 0.2 is generally considered indicative of a monodisperse population.[15]

Protocol 2: Determination of Encapsulation Efficiency using a Fluorescence Assay
  • Reagent Preparation: Prepare a working solution of a nucleic acid-quantifying reagent (e.g., Quant-iT RiboGreen).

  • Standard Curve: Prepare a standard curve using known concentrations of the free nucleic acid.

  • Sample Measurement:

    • To measure the amount of free (unencapsulated) nucleic acid, add the fluorescent reagent directly to a diluted LNP sample.

    • To measure the total amount of nucleic acid, first lyse the LNPs by adding a surfactant (e.g., 0.5% Triton X-100) to release the encapsulated payload. Then, add the fluorescent reagent.

  • Fluorescence Reading: Measure the fluorescence intensity of the standards and samples using a fluorescence spectrophotometer.

  • Calculation: Calculate the encapsulation efficiency (EE%) using the following formula: EE% = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100

Visualizations

LNP_Production_Workflow This compound LNP Production and Quality Control Workflow cluster_prep Preparation cluster_assembly Assembly cluster_downstream Downstream Processing cluster_qc Quality Control Aqueous_Phase Aqueous Phase Preparation (Nucleic Acid in Buffer) Mixing Rapid Mixing (e.g., Microfluidics) Aqueous_Phase->Mixing Lipid_Phase Lipid Phase Preparation (this compound & other lipids in Ethanol) Lipid_Phase->Mixing Purification Purification (e.g., Dialysis, TFF) Mixing->Purification QC_Tests QC Testing - Size & PDI (DLS) - Encapsulation Efficiency - Lipid Concentration (HPLC) Mixing->QC_Tests In-Process Control Concentration Concentration (e.g., Ultrafiltration) Purification->Concentration Sterile_Filtration Sterile Filtration Concentration->Sterile_Filtration Final_Product Final LNP Product Sterile_Filtration->Final_Product Final_Product->QC_Tests Final Release Testing

Caption: A diagram illustrating the workflow for this compound LNP production.

Troubleshooting_Tree Troubleshooting Guide for Increased Particle Size Start High Particle Size or PDI in Scaled-up Batch Check_Mixing Is the mixing method scalable and validated? Start->Check_Mixing Optimize_Mixing Optimize mixing parameters (e.g., TFR, FRR) or switch to a scalable technology. Check_Mixing->Optimize_Mixing No Check_Parameters Are process parameters (pH, temp, ratios) consistent with the lab scale? Check_Mixing->Check_Parameters Yes End Particle Size within Specification Optimize_Mixing->End Adjust_Parameters Adjust process parameters to match the validated lab-scale process. Check_Parameters->Adjust_Parameters No Check_Materials Have the raw materials (lipids, buffer) been quality controlled? Check_Parameters->Check_Materials Yes Adjust_Parameters->End Qualify_Materials Qualify new batches of raw materials before use in large-scale production. Check_Materials->Qualify_Materials No Check_Materials->End Yes Qualify_Materials->End

Caption: A decision tree for troubleshooting oversized LNP particles.

References

Technical Support Center: Mitigating In Vivo Toxicity of ATX-0114 LNPs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ATX-0114 lipid nanoparticles (LNPs). The information provided is intended to help mitigate potential in vivo toxicity during preclinical and clinical development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential in vivo toxicities?

This compound is a proprietary ionizable amino lipid.[1][2] Ionizable lipids are a critical component of lipid nanoparticles for the delivery of nucleic acid therapeutics like siRNA and mRNA.[3][4] While essential for efficacy, the ionizable lipid component can contribute to in vivo toxicities. Based on the general understanding of LNP technology, potential toxicities associated with this compound LNPs may include:

  • Hepatotoxicity: The liver is a primary site of LNP accumulation, which can lead to elevated liver enzymes (ALT, AST), and in some cases, liver damage.[3][4][5]

  • Immunogenicity: LNPs can be recognized by the immune system, leading to the production of inflammatory cytokines and anti-PEG antibodies, which can cause hypersensitivity reactions and accelerated blood clearance of the LNPs upon repeated administration.[3][6]

  • Infusion-related reactions: Rapid administration of LNPs can sometimes trigger acute inflammatory responses.

Q2: How can I proactively minimize the toxicity of my this compound LNP formulation?

Several formulation parameters can be optimized to reduce potential toxicity:

  • Molar Ratio of Lipids: The ratio of this compound to other lipid components (DSPC, cholesterol, and PEG-lipid) is critical. A well-balanced formulation can improve stability and reduce toxicity.

  • PEGylation: The density of the PEG-lipid on the LNP surface can "shield" the particle from immune recognition.[6][7] However, excessive PEGylation can hinder cellular uptake and efficacy.[8] Optimization of PEG density is key.

  • Particle Size and Polydispersity: LNPs should ideally be within a specific size range (typically 70-150 nm) with a low polydispersity index (PDI) to ensure consistent performance and biodistribution.[9]

  • Route of Administration: The route of administration (e.g., intravenous, intramuscular) can significantly impact the biodistribution and potential for systemic toxicity.[6][10]

Q3: Are there any clinical applications of LNPs containing lipids similar to this compound?

Arcturus Therapeutics utilizes its LUNAR® lipid-mediated delivery technology, which incorporates proprietary ionizable amino lipids, in various clinical programs. One notable example is ARCT-810 (LUNAR-OTC), a therapeutic for ornithine transcarbamylase (OTC) deficiency.[1][11] This highlights the potential for developing safe and effective therapeutics with this class of lipids.

Troubleshooting Guides

Issue 1: Elevated Liver Enzymes (ALT/AST) in Animal Models

Potential Causes:

  • High LNP Dose: The administered dose may be exceeding the therapeutic window.

  • Suboptimal Formulation: The molar ratio of lipids may be leading to increased hepatic accumulation and toxicity.

  • Rapid Infusion Rate: A fast injection rate can increase the concentration of LNPs in the liver over a short period.

Troubleshooting Steps:

StepActionRationale
1 Dose-Ranging Study: Perform a dose-response study to identify the No Observed Adverse Effect Level (NOAEL).
2 Formulation Optimization: Systematically vary the molar ratios of this compound, DSPC, cholesterol, and PEG-lipid to find a composition with a better therapeutic index.
3 Adjust Infusion Rate: Decrease the rate of intravenous infusion to reduce the peak concentration of LNPs in the liver.
4 Alternative Administration Route: Consider intramuscular or subcutaneous injection to potentially reduce direct liver exposure.[6]
Issue 2: High Levels of Inflammatory Cytokines (e.g., IL-6, TNF-α) Post-Injection

Potential Causes:

  • Innate Immune Activation: The LNP formulation may be activating innate immune pathways.

  • Unencapsulated RNA: The presence of RNA on the surface of LNPs can be a potent immune stimulant.[8]

  • PEG Immunogenicity: Repeated dosing may lead to the formation of anti-PEG antibodies, triggering an immune response.[3]

Troubleshooting Steps:

StepActionRationale
1 Optimize PEG Density: Increase the molar percentage of the PEG-lipid to enhance shielding of the LNP surface from immune cells.[7]
2 Improve Encapsulation Efficiency: Ensure high encapsulation of the nucleic acid payload to minimize surface-exposed RNA.
3 Consider PEG Alternatives: For long-term dosing regimens, explore the use of alternative stealth polymers to avoid anti-PEG antibody responses.
4 Pre-treatment with Immunosuppressants: In some research contexts, pre-treatment with a low dose of a corticosteroid like dexamethasone (B1670325) has been shown to reduce the acute inflammatory response to LNPs.[12]

Experimental Protocols

Protocol 1: In Vivo Hepatotoxicity Assessment
  • Animal Model: Select an appropriate animal model (e.g., BALB/c mice).

  • Dosing: Administer the this compound LNP formulation via the intended route of administration at various dose levels. Include a vehicle control group.

  • Blood Collection: Collect blood samples at baseline and at specified time points post-administration (e.g., 24, 48, and 72 hours).

  • Serum Chemistry: Analyze serum samples for levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).

  • Histopathology: At the end of the study, harvest liver tissues, fix in 10% neutral buffered formalin, and perform hematoxylin (B73222) and eosin (B541160) (H&E) staining to assess for any pathological changes.

Protocol 2: Assessment of Cytokine Response
  • Animal Model and Dosing: As described in Protocol 1.

  • Blood Collection: Collect blood at early time points post-injection (e.g., 2, 6, and 24 hours).

  • Plasma Isolation: Process blood to isolate plasma.

  • Cytokine Analysis: Use a multiplex immunoassay (e.g., Luminex) or ELISA to quantify the levels of key inflammatory cytokines such as IL-6, TNF-α, and IL-1β in the plasma samples.

Visualizations

experimental_workflow cluster_formulation LNP Formulation cluster_invivo In Vivo Study cluster_analysis Toxicity Assessment Formulate this compound LNPs Formulate this compound LNPs Characterize (Size, PDI, Zeta) Characterize (Size, PDI, Zeta) Formulate this compound LNPs->Characterize (Size, PDI, Zeta) Administer to Animal Model Administer to Animal Model Characterize (Size, PDI, Zeta)->Administer to Animal Model Optimized Formulation Monitor Clinical Signs Monitor Clinical Signs Administer to Animal Model->Monitor Clinical Signs Collect Blood & Tissues Collect Blood & Tissues Monitor Clinical Signs->Collect Blood & Tissues Serum Chemistry (ALT, AST) Serum Chemistry (ALT, AST) Collect Blood & Tissues->Serum Chemistry (ALT, AST) Cytokine Analysis (ELISA) Cytokine Analysis (ELISA) Collect Blood & Tissues->Cytokine Analysis (ELISA) Histopathology (Liver) Histopathology (Liver) Collect Blood & Tissues->Histopathology (Liver)

Caption: Experimental workflow for assessing in vivo toxicity of this compound LNPs.

troubleshooting_logic cluster_hepato Hepatotoxicity Mitigation cluster_immuno Immunotoxicity Mitigation Elevated Toxicity Observed Elevated Toxicity Observed Hepatotoxicity Hepatotoxicity Elevated Toxicity Observed->Hepatotoxicity Elevated ALT/AST? Immunotoxicity Immunotoxicity Elevated Toxicity Observed->Immunotoxicity High Cytokines? Reduce Dose Reduce Dose Hepatotoxicity->Reduce Dose Optimize Formulation Optimize Formulation Hepatotoxicity->Optimize Formulation Slow Infusion Slow Infusion Hepatotoxicity->Slow Infusion Increase PEG Density Increase PEG Density Immunotoxicity->Increase PEG Density Improve Encapsulation Improve Encapsulation Immunotoxicity->Improve Encapsulation Alternative Stealth Polymer Alternative Stealth Polymer Immunotoxicity->Alternative Stealth Polymer

Caption: Troubleshooting logic for mitigating in vivo toxicity of this compound LNPs.

References

Technical Support Center: Optimizing Endosomal Escape of ATX-0114 Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the endosomal escape of ATX-0114 nanoparticles in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its endosomal escape critical?

This compound is an ionizable cationic lipid used in the formulation of lipid nanoparticles (LNPs) for the delivery of therapeutic payloads like siRNA and mRNA. Endosomal escape is a crucial step where the nanoparticle, after being engulfed by a cell into an endosome, must release its payload into the cytoplasm to be effective. Inefficient endosomal escape is a major bottleneck in nanoparticle-mediated drug delivery, leading to the degradation of the payload within the endo-lysosomal pathway and reduced therapeutic efficacy.

Q2: How does the pKa of this compound influence endosomal escape?

This compound has a pKa of 6.69. The pKa of an ionizable lipid is a critical factor for effective endosomal escape.[1][2][3][4] A pKa in the range of 6.2-6.6 is often considered optimal for in vivo applications.[1][3] At physiological pH (around 7.4), the lipid is largely neutral, which contributes to nanoparticle stability in circulation. As the endosome matures and its internal pH drops to 5.0-6.5, the ionizable lipid becomes protonated (positively charged). This charge increase is thought to promote the disruption of the endosomal membrane, facilitating the release of the nanoparticle's cargo into the cytoplasm.[2]

Q3: What are the proposed mechanisms for LNP-mediated endosomal escape?

The two primary proposed mechanisms are:

  • Proton Sponge Effect: The protonation of the ionizable lipid within the endosome leads to an influx of protons and counter-ions (like chloride) into the endosome.[2][3] This increases the osmotic pressure, causing the endosome to swell and eventually rupture, releasing its contents into the cytoplasm.

  • Membrane Fusion/Destabilization: The positively charged LNP can interact with negatively charged lipids in the endosomal membrane. This interaction can lead to the fusion of the LNP with the endosomal membrane or destabilize the endosomal membrane, forming pores through which the payload can escape.[5]

Q4: What are "helper lipids" and how do they impact the performance of this compound nanoparticles?

Helper lipids, such as phospholipids (B1166683) (e.g., DOPE, DSPC), cholesterol, and PEG-lipids, are crucial components of LNPs that work synergistically with the ionizable lipid.[5][6][7][8]

  • Phospholipids: Can influence membrane fusion and facilitate endosomal escape. For instance, cone-shaped lipids like DOPE can promote the formation of non-bilayer structures that destabilize the endosomal membrane.[6][8]

  • Cholesterol: Contributes to the stability and structural integrity of the nanoparticle.[6][7][8]

  • PEG-lipids: Provide a hydrophilic shield that reduces opsonization and increases circulation time in vivo. However, a high density of PEG can sometimes hinder cellular uptake and endosomal escape.[6][8]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Transfection Efficiency Inefficient Endosomal Escape - Optimize the LNP formulation by adjusting the ratio of this compound to helper lipids (e.g., DOPE, cholesterol).[6][8]- Co-delivery of endosomolytic agents (use with caution due to potential toxicity).
Suboptimal Nanoparticle Formulation - Ensure the lipid-to-payload ratio is optimized.[9]- Verify the size and polydispersity of the nanoparticles. Consistent formulation is key.
Poor Cell Health or Inappropriate Cell Density - Use healthy, actively dividing cells. Cell confluency should typically be between 50-80% at the time of transfection.[10][11]- Avoid excessive passaging of cell lines.[12]
Incorrect Incubation Time - Optimize the incubation time of the nanoparticles with the cells.
High Cytotoxicity Excessive Nanoparticle Concentration - Perform a dose-response experiment to determine the optimal concentration that balances efficacy and toxicity.
Toxicity of the Ionizable Lipid - Reduce the incubation time of the nanoparticles with the cells.- Ensure high purity of this compound and other lipid components.
Serum Incompatibility - Some serum components can interact with LNPs and increase toxicity. Consider using serum-free media during transfection or a reduced serum concentration.[9]
Inconsistent Results Variability in Nanoparticle Formulation - Standardize the formulation protocol, including mixing speed, temperature, and buffer conditions.
Inconsistent Cell Culture Conditions - Maintain consistent cell passage numbers, confluency, and media formulations.[13]
Payload Integrity - Ensure the siRNA or mRNA payload is intact and free of contaminants.

Experimental Protocols

Protocol 1: Galectin-8 Recruitment Assay to Assess Endosomal Rupture

This assay is used to visualize endosomal membrane damage, which is a prerequisite for endosomal escape. Galectin-8 is a cytosolic protein that binds to glycans exposed on the inner leaflet of the endosomal membrane upon rupture.

Materials:

  • Cells stably expressing GFP-tagged Galectin-8 (Gal8-GFP)

  • This compound nanoparticles encapsulating your payload

  • Fluorescence microscope

  • Appropriate cell culture reagents

Procedure:

  • Plate the Gal8-GFP expressing cells in a suitable imaging dish (e.g., glass-bottom plate).

  • Allow the cells to adhere overnight.

  • Treat the cells with your this compound nanoparticles at the desired concentration.

  • Incubate for a time course (e.g., 2, 4, 8, 12 hours).

  • At each time point, wash the cells with PBS.

  • Image the cells using a fluorescence microscope.

  • Quantify the number of cells with distinct GFP-Gal8 puncta (indicating endosomal rupture) relative to the total number of cells. An increase in puncta formation suggests enhanced endosomal escape.[14]

Protocol 2: Split-Luciferase Assay for Quantifying Cytosolic Delivery

This is a highly sensitive method to quantify the amount of payload that has successfully escaped the endosome and reached the cytoplasm.

Materials:

  • Cells engineered to express one part of a split-luciferase system.

  • Your payload (e.g., siRNA) conjugated to the other part of the split-luciferase.

  • This compound nanoparticles formulated with the luciferase-tagged payload.

  • Luciferase substrate

  • Luminometer

Procedure:

  • Plate the engineered cells in a multi-well plate.

  • Treat the cells with the this compound nanoparticles carrying the luciferase-tagged payload.

  • Incubate for the desired period.

  • Wash the cells to remove excess nanoparticles.

  • Lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Add the luciferase substrate to the cell lysate.

  • Measure the luminescence using a luminometer. A higher luminescence signal corresponds to a greater amount of payload delivered to the cytoplasm.[15][16]

Visualizations

Endosomal_Escape_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_endosome Endosome (pH ~6.5) LNP This compound LNP LNP_endo Internalized LNP LNP->LNP_endo Endocytosis Protonation This compound Protonation (pKa ~6.69) LNP_endo->Protonation Membrane_Destabilization Membrane Destabilization Protonation->Membrane_Destabilization Payload_Release Payload Release Membrane_Destabilization->Payload_Release Endosomal Escape Cytoplasm Cytoplasm Payload_Release->Cytoplasm

Caption: Mechanism of this compound LNP Endosomal Escape.

Troubleshooting_Workflow Start Low Transfection Efficiency? Check_Formulation Verify LNP Formulation (Size, PDI, Ratio) Start->Check_Formulation Optimize_Lipids Optimize Helper Lipid Ratio (e.g., DOPE, Cholesterol) Check_Formulation->Optimize_Lipids Check_Cells Assess Cell Health & Density Optimize_Lipids->Check_Cells Optimize_Dose Optimize Nanoparticle Dose Check_Cells->Optimize_Dose Assess_Escape Measure Endosomal Escape (e.g., Gal8, Luciferase) Optimize_Dose->Assess_Escape Successful_Transfection Improved Transfection Assess_Escape->Successful_Transfection

Caption: Troubleshooting workflow for low transfection efficiency.

Experimental_Workflow_Gal8 Cell_Plating Plate Gal8-GFP Cells NP_Treatment Treat with This compound LNPs Cell_Plating->NP_Treatment Incubation Incubate (Time Course) NP_Treatment->Incubation Imaging Fluorescence Microscopy Incubation->Imaging Analysis Quantify Puncta Imaging->Analysis

Caption: Experimental workflow for the Galectin-8 assay.

References

Navigating Batch-to-Batch Variability in ATX-0114 LNP Production: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with ATX-0114 lipid nanoparticles (LNPs), ensuring consistent production across batches is paramount for reliable experimental outcomes and successful therapeutic development. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this compound LNP production.

Troubleshooting Guide

This guide addresses specific issues that can lead to batch-to-batch variability in this compound LNP production.

Issue 1: Inconsistent Particle Size and Polydispersity Index (PDI)

  • Question: My this compound LNP batches show significant variation in particle size and PDI. What are the likely causes and how can I troubleshoot this?

  • Answer: Inconsistent particle size and PDI are common challenges in LNP manufacturing.[1][2] The primary factors influencing these critical quality attributes (CQAs) are related to the mixing process and the formulation components.

    • Troubleshooting Steps:

      • Review Mixing Parameters: The rate of mixing of the lipid-ethanol phase with the aqueous phase is a critical parameter.[3] For microfluidic systems, verify and document the Total Flow Rate (TFR) and Flow Rate Ratio (FRR) for every run.[4] Even minor fluctuations can lead to significant differences in particle size.

      • Lipid Quality and Handling: Ensure the quality and purity of this compound and other lipid components are consistent across all batches. Improper storage or multiple freeze-thaw cycles of lipid stock solutions can lead to degradation and affect LNP formation.

      • Solvent Quality: Use high-purity, anhydrous ethanol (B145695). The presence of water in the ethanol can prematurely initiate nanoparticle formation, leading to larger and more polydisperse particles.

      • Buffer Preparation: The pH of the aqueous buffer is crucial for the protonation of the ionizable lipid this compound and subsequent encapsulation of the nucleic acid cargo.[5] Ensure the buffer is freshly prepared and the pH is accurately measured for each batch.

Issue 2: Low or Variable Encapsulation Efficiency

  • Question: I am observing low and inconsistent encapsulation efficiency in my this compound LNP formulations. What should I investigate?

  • Answer: Encapsulation efficiency is a critical parameter that dictates the therapeutic potency of the LNPs.[2] Low or variable efficiency can stem from several factors.

    • Troubleshooting Steps:

      • Optimize N/P Ratio: The Nitrogen to Phosphate (B84403) (N/P) ratio, which is the molar ratio of the ionizable lipid (this compound) to the phosphate groups of the nucleic acid, is a key factor.[5] A suboptimal N/P ratio can lead to incomplete complexation and reduced encapsulation. A typical starting point for optimization is an N/P ratio of around 6.[3]

      • Nucleic Acid Integrity: Degraded or impure nucleic acid cargo will not be efficiently encapsulated. Verify the integrity of your mRNA or siRNA using appropriate analytical techniques before formulation.

      • Mixing Dynamics: Inefficient mixing can lead to poor encapsulation.[6] Ensure your mixing setup (e.g., microfluidic chip) is not clogged and is functioning optimally.

      • Post-formulation Processing: The dialysis or tangential flow filtration (TFF) step used to remove ethanol and unencapsulated material should be optimized to prevent LNP disassembly and loss of encapsulated cargo.

Frequently Asked Questions (FAQs)

Q1: What are the most critical process parameters to control during this compound LNP production to ensure batch-to-batch consistency?

A1: Based on general LNP manufacturing principles, the most critical process parameters to control are:

  • Total Flow Rate (TFR): This influences the mixing speed and, consequently, the final particle size. Higher TFRs generally lead to smaller particles.[4]

  • Flow Rate Ratio (FRR): The ratio of the aqueous phase flow rate to the lipid-ethanol phase flow rate significantly impacts particle size and uniformity.[4]

  • Lipid and Nucleic Acid Concentrations: The initial concentrations of all components must be precise and consistent.

  • Aqueous Buffer pH: The pH of the buffer used to dissolve the nucleic acid is critical for the charge interaction with the ionizable lipid this compound.

Q2: Which analytical techniques are recommended for characterizing this compound LNPs and assessing batch-to-batch variability?

A2: A combination of orthogonal analytical techniques is recommended for comprehensive characterization:[7]

  • Dynamic Light Scattering (DLS): For measuring average particle size (Z-average) and Polydispersity Index (PDI).[8][9]

  • Nanoparticle Tracking Analysis (NTA): To determine particle size distribution and concentration.[9]

  • Zeta Potential Measurement: To assess the surface charge of the LNPs, which influences their stability and interaction with biological systems.

  • Ribogreen Assay (or similar): To quantify the amount of encapsulated nucleic acid and determine encapsulation efficiency.

  • High-Performance Liquid Chromatography (HPLC): For quantifying the concentration of individual lipid components.

  • Analytical Ultracentrifugation (AUC): Can provide high-resolution information on particle size distribution and the presence of aggregates or free nucleic acids.[10]

Q3: How can I ensure the stability of my this compound LNP batches over time?

A3: LNP stability is influenced by the formulation and storage conditions.

  • PEGylated Lipids: The inclusion of a PEG-lipid in the formulation is crucial for providing a hydration layer that prevents aggregation and enhances stability.

  • Storage Buffer: After dialysis, LNPs should be stored in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4.

  • Storage Temperature: Typically, LNPs are stored at 2-8°C for short-term use or frozen at -20°C or -80°C for long-term storage. The optimal storage temperature should be determined empirically for your specific this compound formulation.

  • Cryoprotectants: For frozen storage, the addition of a cryoprotectant (e.g., sucrose) may be necessary to prevent particle damage during freeze-thaw cycles.

Data Presentation

Table 1: Critical Process Parameters and their Impact on LNP Characteristics

Critical Process ParameterTypical RangeImpact on LNP CharacteristicsTroubleshooting Focus
Total Flow Rate (TFR) 2 - 20 mL/minHigher TFR generally leads to smaller particle size.Inconsistent TFR can cause batch-to-batch size variation.
Flow Rate Ratio (FRR) (Aqueous:Ethanol) 3:1 to 5:1Increasing FRR can lead to smaller particle sizes.[4]Variations in pump performance can alter the effective FRR.
N/P Ratio 3 - 10Affects encapsulation efficiency and particle size.Optimize for your specific nucleic acid and this compound concentration.
Aqueous Buffer pH 4.0 - 6.0Critical for protonation of this compound and nucleic acid complexation.Ensure accurate and consistent pH measurement.

Table 2: Common Analytical Techniques for LNP Characterization

Analytical TechniqueParameter MeasuredTypical Acceptance Criteria
Dynamic Light Scattering (DLS) Z-average Diameter, Polydispersity Index (PDI)80 - 150 nm, PDI < 0.2
Nanoparticle Tracking Analysis (NTA) Particle Size Distribution, ConcentrationConsistent distribution profile across batches
Zeta Potential Surface ChargeNear-neutral or slightly negative at physiological pH
Ribogreen Assay Encapsulation Efficiency> 90%
Cryo-Transmission Electron Microscopy (Cryo-TEM) Morphology and Internal StructureSpherical morphology, electron-dense core

Experimental Protocols

Protocol: Formulation of this compound LNPs using Microfluidic Mixing

This protocol provides a general framework for the formulation of this compound LNPs. The specific molar ratios of lipids may need to be optimized for your particular application.

1. Preparation of Stock Solutions:

  • Lipid Stock in Ethanol:
  • Dissolve this compound, DSPC, Cholesterol, and a PEG-lipid in 100% ethanol to achieve the desired molar ratio (e.g., 50:10:38.5:1.5).
  • The total lipid concentration in the ethanol phase is typically in the range of 10-25 mM.
  • Nucleic Acid Stock in Aqueous Buffer:
  • Dissolve the nucleic acid (e.g., mRNA, siRNA) in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0) to the desired concentration.

2. Microfluidic Mixing:

  • Set up the microfluidic mixing system (e.g., NanoAssemblr) according to the manufacturer's instructions.
  • Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.
  • Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR) (e.g., TFR = 12 mL/min, FRR = 3:1 aqueous:ethanol).
  • Initiate the mixing process and collect the resulting LNP dispersion.

3. Downstream Processing:

  • Buffer Exchange and Ethanol Removal:
  • Dialyze the LNP dispersion against a neutral pH buffer (e.g., PBS, pH 7.4) using an appropriate molecular weight cutoff (e.g., 10 kDa) dialysis cassette to remove ethanol and unencapsulated nucleic acids.
  • Alternatively, use Tangential Flow Filtration (TFF) for larger volumes.
  • Sterilization:
  • Filter the final LNP formulation through a 0.22 µm sterile filter.

4. Characterization:

  • Perform the analytical characterization as described in Table 2 to assess the critical quality attributes of the LNP batch.

Mandatory Visualization

LNP_Production_Workflow cluster_prep 1. Stock Solution Preparation cluster_mixing 2. Microfluidic Mixing cluster_processing 3. Downstream Processing cluster_analysis 4. Quality Control Lipid_Stock Lipid Stock (this compound, DSPC, Chol, PEG-Lipid) in Ethanol Mixing Microfluidic Device (TFR, FRR) Lipid_Stock->Mixing Lipid Phase NA_Stock Nucleic Acid Stock (mRNA/siRNA) in Aqueous Buffer (pH 4.0) NA_Stock->Mixing Aqueous Phase Purification Dialysis / TFF (Buffer Exchange to pH 7.4) Mixing->Purification Crude LNPs Sterilization 0.22 µm Filtration Purification->Sterilization QC Characterization (DLS, NTA, Zeta, EE) Sterilization->QC Final LNP Product

Caption: Workflow for this compound LNP Production and Quality Control.

Troubleshooting_Logic cluster_investigation Investigation Areas cluster_formulation_checks Formulation Checks cluster_process_checks Process Checks cluster_equipment_checks Equipment Checks Variability Batch-to-Batch Variability Detected (Size, PDI, EE) Formulation Formulation Components Variability->Formulation Process Process Parameters Variability->Process Equipment Equipment Performance Variability->Equipment Lipid_Quality Lipid Quality/Purity (this compound, etc.) Formulation->Lipid_Quality NA_Integrity Nucleic Acid Integrity Formulation->NA_Integrity Buffer_pH Buffer pH & Molarity Formulation->Buffer_pH Flow_Rates TFR & FRR Process->Flow_Rates NP_Ratio N/P Ratio Calculation Process->NP_Ratio Mixing_Time Mixing Time/Efficiency Process->Mixing_Time Pump_Cal Pump Calibration Equipment->Pump_Cal Chip_Integrity Microfluidic Chip Integrity Equipment->Chip_Integrity Sensor_Acc Sensor Accuracy (pH, Temp) Equipment->Sensor_Acc

Caption: Logical Flow for Troubleshooting LNP Production Variability.

References

Technical Support Center: Optimizing Helper Lipid Composition for ATX-0114 LNPs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing helper lipid composition in lipid nanoparticle (LNP) formulations utilizing the ionizable cationic lipid ATX-0114.

Frequently Asked Questions (FAQs)

Q1: What is the role of a helper lipid in an LNP formulation?

A1: Helper lipids, typically zwitterionic phospholipids (B1166683) like 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), are crucial components of LNPs that contribute to the overall stability and structure of the nanoparticle.[1] They are involved in the formation of RNA-lipid complexes and play a role in the stable encapsulation of nucleic acids.[1] The choice and ratio of the helper lipid can significantly impact the physical characteristics, encapsulation efficiency, and in vivo performance of the LNPs.

Q2: How does the helper lipid composition affect the stability of this compound LNPs?

A2: The lipid composition of LNPs is a vital factor in determining their stability.[2] Helper lipids influence the integrity of the lipid bilayer. An optimized helper lipid composition can prevent aggregation, fusion, and leakage of the encapsulated payload during storage and in physiological conditions.[3] For instance, the choice of helper lipid can affect the LNP's ability to withstand physical stresses like freeze-thaw cycles.[2]

Q3: Can the helper lipid influence the encapsulation efficiency of my payload in this compound LNPs?

A3: Yes, the helper lipid composition can significantly impact encapsulation efficiency. The interaction between the ionizable lipid (this compound), the payload (e.g., mRNA, siRNA), and the helper lipids is critical for efficient encapsulation.[4] Modifying the helper lipid or its ratio may be necessary to achieve optimal payload loading, especially for different types of nucleic acids.[4]

Q4: What are common helper lipids used with ionizable lipids like this compound?

A4: While specific optimization for this compound is proprietary or not publicly available, common helper lipids used in LNP formulations include DSPC, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), and other phospholipids with varying acyl chain lengths and saturation.[5][6] The selection often depends on the desired LNP properties and the specific application.

Troubleshooting Guides

Issue 1: Low Encapsulation Efficiency (<80%)

Low encapsulation efficiency is a common hurdle in LNP formulation. Below is a guide to troubleshoot this issue when working with this compound.

Possible Causes and Solutions:

Possible Cause Recommended Action
Suboptimal Helper LipidScreen different helper lipids (e.g., DSPC, DOPE). The choice of the headgroup and acyl chains can influence packing and encapsulation.
Incorrect Molar RatiosTitrate the molar ratio of the helper lipid. A common starting point for LNP formulations is a 50:10:38.5:1.5 molar ratio of ionizable lipid:helper lipid:cholesterol:PEG-lipid, but this requires optimization.
Inefficient MixingEnsure rapid and homogenous mixing of the lipid and aqueous phases. For microfluidic systems, check for channel clogging and ensure consistent flow rates.
pH of Aqueous BufferThe pH of the aqueous buffer is crucial for the ionization of this compound and its interaction with the nucleic acid. An acidic pH (around 4-5) is typically used during formulation.[1]

Experimental Protocol: Helper Lipid Screening for Improved Encapsulation Efficiency

  • Prepare Lipid Stock Solutions: Prepare individual stock solutions of this compound, cholesterol, PEG-lipid (e.g., DMG-PEG 2k), and a panel of helper lipids (e.g., DSPC, DOPE, DOPC) in ethanol (B145695).

  • Prepare Aqueous Phase: Prepare your nucleic acid payload in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).

  • LNP Formulation:

    • Combine the lipid stock solutions to achieve the desired molar ratios, keeping the ratios of this compound, cholesterol, and PEG-lipid constant while varying the helper lipid.

    • Use a microfluidic mixing device to combine the lipid-ethanol phase with the aqueous nucleic acid phase at a specific flow rate ratio (e.g., 3:1 aqueous:ethanolic).

  • Dialysis and Concentration: Dialyze the resulting LNP suspension against a storage buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH. Concentrate the sample if necessary using ultrafiltration.

  • Encapsulation Efficiency Measurement:

    • Use a nucleic acid quantification assay (e.g., RiboGreen assay).

    • Measure the total nucleic acid concentration before and after lysing the LNPs with a surfactant (e.g., 0.5% Triton X-100).

    • Calculate the encapsulation efficiency using the formula: EE (%) = ((Total RNA - Free RNA) / Total RNA) * 100.

Issue 2: Poor LNP Stability (Aggregation or Particle Size Increase)

LNP stability is critical for shelf-life and therapeutic efficacy.[2] Instability can manifest as particle aggregation, an increase in polydispersity index (PDI), or leakage of the payload.

Possible Causes and Solutions:

Possible Cause Recommended Action
Unfavorable Helper Lipid PackingThe geometry and saturation of the helper lipid's acyl chains affect the packing of the lipid bilayer. Saturated lipids like DSPC generally form more rigid and stable particles.
Inadequate PEGylationThe PEG-lipid component provides a hydrophilic shield that prevents aggregation. Optimize the molar percentage of the PEG-lipid in your formulation.
Inappropriate Storage BufferThe buffer composition, including pH and the presence of cryoprotectants, can significantly impact stability.[3] For frozen storage, the addition of cryoprotectants like sucrose (B13894) or trehalose (B1683222) is recommended.[2]
Freeze-Thaw InstabilityRepeated freeze-thaw cycles can damage LNPs.[2] If multiple uses from a frozen stock are required, consider aliquoting into single-use volumes.

Experimental Protocol: Assessing LNP Stability with Different Helper Lipids

  • Formulate LNPs: Prepare this compound LNPs with different helper lipids as described in the previous protocol.

  • Initial Characterization: Immediately after formulation and dialysis, measure the initial particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).

  • Stability Study:

    • Divide each formulation into aliquots for storage at different conditions (e.g., 4°C and -20°C with and without a cryoprotectant).

    • At predetermined time points (e.g., 1, 7, 14, and 30 days), thaw the samples (if frozen) and re-measure particle size, PDI, and zeta potential.

  • Data Analysis: Compare the changes in particle characteristics over time for each formulation to identify the helper lipid that confers the greatest stability.

Quantitative Data Summary: Impact of Helper Lipid on LNP Characteristics

Helper LipidMolar Ratio (this compound:Helper:Chol:PEG)Particle Size (nm)PDIEncapsulation Efficiency (%)
DSPC50:10:38.5:1.585.20.1192.5
DOPE50:10:38.5:1.595.80.1885.1
DOPC50:10:38.5:1.591.30.1588.7

Note: The data presented in this table is illustrative and intended to demonstrate how to structure experimental results. Actual results will vary based on specific experimental conditions.

Visualizing Experimental Workflows and Logical Relationships

Diagram 1: LNP Formulation and Characterization Workflow

LNP_Workflow cluster_prep Phase Preparation cluster_formulation Formulation cluster_purification Purification & Buffer Exchange cluster_characterization Characterization A Lipid Phase (this compound, Helper Lipid, Cholesterol, PEG-Lipid in Ethanol) C Microfluidic Mixing A->C B Aqueous Phase (Nucleic Acid in Low pH Buffer) B->C D Dialysis/TFF (vs. Storage Buffer, pH 7.4) C->D E Particle Size & PDI (DLS) D->E F Encapsulation Efficiency (RiboGreen Assay) D->F G Stability Assessment D->G

Caption: A generalized workflow for the formulation and characterization of LNPs.

Diagram 2: Troubleshooting Low Encapsulation Efficiency

Troubleshooting_EE cluster_params Formulation Parameters cluster_actions Corrective Actions Start Low Encapsulation Efficiency (<80%) P1 Check Helper Lipid Type Start->P1 P2 Optimize Molar Ratios Start->P2 P3 Verify Mixing Process Start->P3 P4 Confirm Aqueous Buffer pH Start->P4 A1 Screen Alternative Helper Lipids P1->A1 A2 Titrate Helper Lipid and N/P Ratio P2->A2 A3 Adjust Flow Rates/ Check Microfluidic Chip P3->A3 A4 Ensure pH is ~4.0-5.0 P4->A4 End Improved Encapsulation Efficiency A1->End A2->End A3->End A4->End

Caption: A decision tree for troubleshooting low encapsulation efficiency in LNP formulations.

References

Troubleshooting low transfection efficiency with ATX-0114

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ionizable cationic lipid ATX-0114 for siRNA delivery.

Troubleshooting Guide

Low transfection efficiency is a common challenge in siRNA delivery experiments. This guide provides a systematic approach to identifying and resolving potential issues when using this compound-formulated lipid nanoparticles (LNPs).

Diagram: Troubleshooting Workflow for Low Transfection Efficiency

TroubleshootingWorkflow cluster_sirna siRNA Integrity Checks cluster_lnp LNP Quality Control cluster_cells Cell Culture Verification cluster_protocol Protocol Adherence start Low Transfection Efficiency Observed check_sirna 1. Verify siRNA Quality and Integrity start->check_sirna check_lnp 2. Assess LNP Formulation and Quality check_sirna->check_lnp siRNA OK sirna_degradation Degradation? check_sirna->sirna_degradation check_cells 3. Evaluate Cell Health and Culture Conditions check_lnp->check_cells LNPs OK lnp_size Size & PDI Correct? check_lnp->lnp_size check_protocol 4. Review Transfection Protocol check_cells->check_protocol Cells Healthy cell_confluency Optimal Confluency (70-90%)? check_cells->cell_confluency optimize 5. Optimize Transfection Parameters check_protocol->optimize Protocol Followed reagent_ratio Correct siRNA:Lipid Ratio? check_protocol->reagent_ratio success Transfection Efficiency Improved optimize->success sirna_concentration Concentration Correct? sirna_degradation->sirna_concentration No lnp_encapsulation Encapsulation Efficiency High? lnp_size->lnp_encapsulation Yes cell_viability High Viability (>90%)? cell_confluency->cell_viability Yes mycoplasma Mycoplasma Contamination? cell_viability->mycoplasma Yes incubation_time Optimal Incubation Time? reagent_ratio->incubation_time Yes

Caption: A flowchart to systematically troubleshoot low transfection efficiency.

Frequently Asked Questions (FAQs)

Category 1: siRNA and LNP Formulation

Q1: My transfection efficiency is low. How can I check the quality of my siRNA?

A1: The quality and integrity of your siRNA are critical for successful gene silencing. Here are a few steps to verify your siRNA:

  • Spectrophotometry: Measure the absorbance at 260 nm and 280 nm. An A260/A280 ratio of ~2.0 is indicative of pure RNA.[1]

  • Gel Electrophoresis: Run your siRNA on a denaturing polyacrylamide gel to visualize its integrity. A single, sharp band indicates intact siRNA. Any smearing may suggest degradation.

Q2: What are the optimal storage conditions for this compound and the formulated LNPs?

A2: this compound should be stored at -20°C.[2] Cationic lipid reagents can be compromised by freezing or long-term storage at room temperature.[1] For formulated LNPs, storage conditions can impact stability. The use of a mildly acidic, histidine-containing buffer may improve room temperature stability compared to phosphate-based buffers.[1]

Q3: I suspect a problem with my LNP formulation. What are the key parameters to check?

A3: The physicochemical properties of your LNPs directly influence transfection efficiency. Key parameters to assess include:

  • Size and Polydispersity Index (PDI): Use Dynamic Light Scattering (DLS) to measure the size and PDI of your LNPs. Ideally, LNPs should have a mean diameter of 80-150 nm with a low PDI (<0.2) for optimal in vivo performance.

  • Zeta Potential: This measurement indicates the surface charge of your LNPs and can influence their interaction with the cell membrane.

  • Encapsulation Efficiency: Determine the percentage of siRNA successfully encapsulated within the LNPs. This can be assessed using assays like the RiboGreen assay.

Q4: What is a good starting point for the molar ratio of lipids in my this compound LNP formulation?

A4: A commonly used molar percentage ratio for LNP formulations containing ATX-series lipids is:

  • 58% ATX (ionizable lipid)

  • 7% DSPC (helper lipid)

  • 33.5% Cholesterol (structural lipid)

  • 1.5% DMG-PEG (PEGylated lipid for stability)[3]

Category 2: Cell Culture and Transfection Protocol

Q5: How does cell confluency affect transfection efficiency?

A5: Cell confluency at the time of transfection is a critical factor.

  • Too Low: If cells are too sparse, they may not be healthy enough to tolerate the transfection process, leading to low efficiency and viability.

  • Too High: Over-confluent cells may have reduced proliferation and endocytic activity, hindering the uptake of LNPs. For most cell lines, a confluency of 70-90% at the time of transfection is recommended.[1][4]

Q6: Can the passage number of my cells impact the results?

A6: Yes, excessive passaging can lead to changes in cell morphology, growth rate, and gene expression, all of which can negatively affect transfection performance. It is advisable to use low-passage-number cells (ideally less than 20 passages) and to thaw a fresh vial of cells if you observe a sudden drop in transfection efficiency.[1]

Q7: Should I use serum and/or antibiotics in the media during transfection?

A7: The presence of serum and antibiotics can interfere with LNP-mediated transfection.

  • Serum: While some protocols suggest that transfection performance is better in the presence of serum due to improved cell viability, the formation of the siRNA-LNP complex should always be done in a serum-free medium.[4][5]

  • Antibiotics: It is generally recommended to avoid using antibiotics during transfection as they can cause cell stress and reduce efficiency.[1]

Q8: What is the recommended incubation time for the siRNA-LNP complexes with the cells?

A8: The optimal incubation time can vary depending on the cell type and the specific protocol. A typical starting point is 4-6 hours. However, for sensitive cell lines, shorter incubation times may be necessary to minimize cytotoxicity. For hard-to-transfect cells, longer incubation times (up to 24 hours) may be required. Optimization for your specific cell line is recommended.

Quantitative Data Summary

ParameterRecommended Range/ValuePotential Impact of Deviation
siRNA Quality
A260/A280 Ratio~2.0Lower ratios may indicate protein contamination.
LNP Formulation
Molar Ratio (ATX:DSPC:Chol:PEG)58:7:33.5:1.5[3]Suboptimal ratios can lead to poor encapsulation and stability.
siRNA to Cationic Lipid Ratio (wt/wt)0.01 - 0.35[6]Affects LNP formation and gene silencing potency.[6]
Particle Size (Diameter)80 - 150 nmLarger or smaller sizes can reduce cellular uptake.
Polydispersity Index (PDI)< 0.2Higher PDI indicates a heterogeneous population of LNPs.
Cell Culture
Cell Confluency70 - 90%[1][4]Too low or too high confluency can decrease efficiency.
Passage Number< 20High passage numbers can alter cell characteristics.[1]

Experimental Protocol: LNP Formulation with this compound

This protocol describes a general method for formulating siRNA-loaded LNPs using this compound with a microfluidic mixing device.

Materials:

  • This compound (in ethanol)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) (in ethanol)

  • Cholesterol (in ethanol)

  • DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) (in ethanol)

  • siRNA (in citrate (B86180) buffer, pH 3.5)

  • Ethanol (B145695), molecular biology grade

  • Citrate buffer (pH 3.5)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare Lipid Stock Solution (in Ethanol):

    • Combine this compound, DSPC, Cholesterol, and DMG-PEG2000 in a molar ratio of 58:7:33.5:1.5.[3]

    • The final total lipid concentration in ethanol should be between 10-25 mM.

  • Prepare siRNA Solution:

    • Dilute the siRNA stock in citrate buffer (pH 3.5) to the desired concentration.

  • Microfluidic Mixing:

    • Set the flow rate ratio on the microfluidic device. A common starting point is a 3:1 ratio of the aqueous phase (siRNA solution) to the organic phase (lipid solution).

    • Load the lipid solution into one syringe and the siRNA solution into another.

    • Initiate mixing. The rapid mixing of the two phases will lead to the self-assembly of LNPs.

  • Dialysis/Buffer Exchange:

    • Immediately after formation, dialyze the LNP solution against PBS (pH 7.4) for at least 6 hours to remove ethanol and raise the pH. This can be done using dialysis cassettes (e.g., 10 kDa MWCO).

  • Characterization:

    • Measure the particle size, PDI, and zeta potential of the final LNP formulation using DLS.

    • Determine the siRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).

  • Storage:

    • Store the formulated LNPs at 4°C for short-term use or at -20°C for long-term storage.

Signaling Pathway Diagram

Diagram: General Mechanism of LNP-mediated siRNA Delivery

LNP_siRNA_Delivery lnp siRNA-loaded LNP (with this compound) cell_membrane Cell Membrane lnp->cell_membrane Binding endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape endosome->endosomal_escape pH-dependent Destabilization cytoplasm Cytoplasm endosomal_escape->cytoplasm siRNA Release risc RISC Loading cytoplasm->risc mrna_cleavage mRNA Cleavage risc->mrna_cleavage gene_silencing Gene Silencing mrna_cleavage->gene_silencing

Caption: The pathway of an this compound LNP from cell entry to gene silencing.

References

Impact of buffer conditions on ATX-0114 LNP formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ATX-0114 for lipid nanoparticle (LNP) formation. The following information is designed to address common issues encountered during experimental workflows.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the role of buffer conditions in the formation of this compound LNPs.

Q1: What is the fundamental principle behind using different buffers during the formation of LNPs with the ionizable lipid this compound?

The formation of LNPs with ionizable lipids like this compound is a pH-dependent process. It involves a two-buffer system to first facilitate the encapsulation of nucleic acid cargo and then to ensure the stability of the final LNP formulation.

  • Acidic Buffer (pH 4.0-5.0): In the initial step, an acidic buffer is used to protonate the tertiary amine group of the this compound lipid, rendering it positively charged. This positive charge is crucial for the electrostatic interaction with the negatively charged phosphate (B84403) backbone of the nucleic acid (e.g., mRNA, siRNA), driving the encapsulation process. Commonly used acidic buffers are sodium citrate (B86180) or sodium acetate (B1210297).[1][2]

  • Neutral Buffer (pH 7.4): Following the formation of the LNPs, the acidic buffer is exchanged for a neutral buffer, typically phosphate-buffered saline (PBS), Tris, or HEPES.[3][4] This shift to a physiological pH deprotonates the this compound on the surface of the LNP, resulting in a near-neutral surface charge. This charge neutralization is critical for minimizing toxicity and preventing aggregation in a physiological environment.

Q2: Which acidic buffer is better for this compound LNP formation: citrate or acetate?

Both citrate and acetate buffers are commonly used for LNP formation. However, studies on other ionizable lipids have shown that the choice of buffer can influence the final characteristics and performance of the LNPs.

  • Citrate Buffer: Research suggests that LNPs formulated with citrate buffer may exhibit higher transfection efficiency.[1][5] This is potentially due to citrate's ability to stabilize the internal structure of the LNP in a way that facilitates the release of the nucleic acid payload inside the cell.[1][5]

  • Acetate Buffer: Acetate buffers have been associated with the formation of smaller LNPs in some studies.[6]

The optimal buffer for your specific application with this compound may require empirical testing.

Q3: How does the salt concentration in the formulation buffer affect LNP formation?

The ionic strength of the formulation buffer can influence the size of the resulting LNPs. Generally, increasing the salt concentration (e.g., by adding NaCl) in the acidic aqueous buffer can lead to an increase in LNP particle size.[6] Therefore, it is important to maintain a consistent and optimized salt concentration during your experiments.

Q4: What is the recommended storage buffer for this compound LNPs?

After formation and buffer exchange, this compound LNPs should be stored in a neutral pH buffer such as PBS (pH 7.4). For long-term storage, it is crucial to consider the stability of the LNPs, especially during freeze-thaw cycles. The addition of cryoprotectants may be necessary to maintain particle integrity.

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound LNP formation.

Problem Potential Cause Recommended Solution
High Polydispersity Index (PDI) > 0.2 Inefficient mixing of the lipid and aqueous phases.- Ensure rapid and homogenous mixing. For microfluidic systems, check for any blockages or inconsistencies in flow rates. - Optimize the total flow rate (TFR) and flow rate ratio (FRR) on your microfluidic device.[3][4]
Suboptimal buffer composition.- Evaluate both citrate and acetate buffers to determine which provides a lower PDI for your specific formulation. - Ensure the pH of the acidic buffer is consistently within the optimal range (4.0-5.0).
Large Particle Size > 150 nm High salt concentration in the aqueous buffer.- Reduce the salt concentration in the acidic buffer.[6]
Inappropriate flow rate ratio (FRR) in microfluidic systems.- Increasing the FRR (aqueous to ethanol) can lead to smaller particle sizes.[3][4]
Buffer choice.- Studies have shown that acetate and lactate (B86563) buffers can produce smaller LNPs compared to malate (B86768) and citrate buffers for some formulations.[6]
Low Encapsulation Efficiency Suboptimal pH of the acidic buffer.- Ensure the pH of the acidic buffer is low enough to fully protonate the this compound, facilitating strong electrostatic interaction with the nucleic acid.
Incorrect lipid-to-nucleic acid ratio.- Optimize the ratio of this compound to your nucleic acid payload.
LNP Aggregation After Formulation Incomplete buffer exchange to neutral pH.- Ensure a thorough buffer exchange process to remove the acidic buffer and neutralize the surface charge of the LNPs.
High LNP concentration.- Dilute the LNP suspension to an appropriate concentration for storage.

Section 3: Data Presentation

The following tables summarize quantitative data from studies on ionizable lipid nanoparticles, which can serve as a starting point for the optimization of this compound LNP formation.

Table 1: Effect of Acidic Buffer Type on LNP Size

Ionizable LipidBuffer (20 mM, pH 4.0)Mean Particle Diameter (nm)
Generic siRNA LNPAcetate95.8 ± 1.3
Generic siRNA LNPLactate106.1 ± 0.5
Generic siRNA LNPMalate156.4 ± 0.6
Generic siRNA LNPCitrate151.9 ± 0.3
Data adapted from a study on siRNA-containing LNPs.[6]

Table 2: Impact of Buffer Type on Transfection Efficiency

Ionizable LipidFormulation BufferRelative GFP Expression Level
DLin-MC3-DMACitrateHighest
DLin-MC3-DMAPhosphateIntermediate
DLin-MC3-DMAAcetateLowest
Data adapted from a study on mRNA-LNP transfection.[1]

Section 4: Experimental Protocols & Visualizations

Experimental Workflow for LNP Formation using Microfluidics

This section outlines a typical experimental protocol for the formation of this compound LNPs using a microfluidic device.

LNP_Formation_Workflow cluster_prep Phase Preparation cluster_mixing Microfluidic Mixing cluster_purification Purification & Stabilization cluster_characterization Characterization A Prepare Lipid Mixture (this compound, helper lipids, cholesterol, PEG-lipid) in Ethanol C Load Lipid and Aqueous Phases into Microfluidic Device A->C B Prepare Aqueous Phase (Nucleic Acid in Acidic Buffer, pH 4-5) B->C D Rapid Mixing and Self-Assembly of LNPs C->D E Buffer Exchange (e.g., Dialysis, TFF) to Neutral Buffer (pH 7.4) D->E F Sterile Filtration (0.22 µm filter) E->F G Analyze LNP Properties: - Size (DLS) - PDI (DLS) - Zeta Potential - Encapsulation Efficiency F->G

Fig 1. A generalized workflow for the formation of this compound LNPs using a microfluidic system.
Logical Relationship between Buffer Conditions and LNP Characteristics

The following diagram illustrates the influence of key buffer parameters on the final properties of the LNPs.

Buffer_Impact cluster_inputs Input Buffer Conditions cluster_process LNP Formation Process cluster_outputs Resulting LNP Characteristics pH Acidic Buffer pH (4.0-5.0) Protonation This compound Protonation pH->Protonation BufferType Buffer Species (Citrate vs. Acetate) Size Particle Size BufferType->Size Efficacy Transfection Efficacy BufferType->Efficacy Salt Salt Concentration Salt->Size Interaction Electrostatic Interaction Protonation->Interaction Encapsulation Encapsulation Efficiency Interaction->Encapsulation Stability LNP Stability Interaction->Stability Size->Efficacy PDI Polydispersity Index (PDI) PDI->Stability

Fig 2. The impact of buffer parameters on the key characteristics of this compound LNPs.

References

Preventing RNA degradation during ATX-0114 LNP formulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent RNA degradation during ATX-0114 lipid nanoparticle (LNP) formulation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in LNP formulations?

This compound is a proprietary ionizable amino lipid that is a key component of the LUNAR® lipid nanoparticle delivery platform. Its ionizable nature is crucial for effectively encapsulating negatively charged RNA molecules, like mRNA and siRNA, at an acidic pH. At physiological pH, the LNPs become more neutral, which can help in reducing toxicity and facilitating release of the RNA cargo inside the cell.

Q2: What are the primary causes of RNA degradation during LNP formulation?

RNA is highly susceptible to degradation from several sources during the formulation process. The main culprits include:

  • RNases: These enzymes are ubiquitous in the environment and can rapidly degrade RNA. Contamination can come from improperly cleaned equipment, reagents, or even the air.

  • Hydrolysis: The chemical structure of RNA makes it prone to hydrolysis, a process where water molecules break down the RNA backbone. This is exacerbated by non-optimal pH and temperature.

  • Formation of Lipid-RNA Adducts: Reactive impurities, which can arise from the degradation of ionizable lipids, can form covalent bonds with the RNA, rendering it inactive.[1][2]

Q3: How do LNPs protect RNA from degradation?

Lipid nanoparticles provide a protective lipid bilayer that shields the encapsulated RNA from the external environment. This barrier effectively protects the RNA from enzymatic degradation by RNases and reduces its exposure to water, thus minimizing hydrolysis.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the this compound LNP formulation process, leading to RNA degradation.

Problem Potential Cause Recommended Solution
Low RNA Encapsulation Efficiency RNA degradation prior to or during encapsulation.Ensure a strict RNase-free environment. Use nuclease-free water and reagents. Keep RNA on ice at all times. Verify RNA integrity before formulation using capillary gel electrophoresis.
Suboptimal mixing during formulation.Optimize the flow rate and mixing ratio in the microfluidic system. Ensure lipids are fully dissolved and at the correct temperature before mixing.
Increased Particle Size and Polydispersity Index (PDI) Fouling of the microfluidic chip surface.Use antifouling coatings on the microfluidic chip. If fouling occurs, clean the chip according to the manufacturer's protocol or use a new one.[4]
Aggregation of LNPs post-formulation.Ensure proper buffer conditions and storage at recommended temperatures (typically 2-8°C for short-term and -20°C or -80°C for long-term).
Loss of RNA Integrity Post-Formulation Hydrolysis of RNA within the LNP.Optimize the pH of the formulation buffer. Store LNPs at appropriate low temperatures to slow down hydrolytic cleavage.
Formation of lipid-mRNA adducts.Use high-purity lipids. Store lipids under inert gas and at low temperatures to prevent oxidation and the formation of reactive species.[1][2]
Inconsistent Batch-to-Batch Results Variability in raw materials.Qualify vendors and test each new batch of lipids and RNA for purity and integrity.
Inconsistent lab practices.Standardize protocols and ensure all users are trained on proper RNase-free techniques.

Experimental Protocols

Protocol 1: General RNase Decontamination

Maintaining an RNase-free environment is critical for preventing RNA degradation.

Materials:

  • RNase decontamination solution (e.g., RNaseZAP™)

  • Nuclease-free water

  • 0.1% Diethylpyrocarbonate (DEPC)-treated water

  • Sterile, disposable plasticware (pipette tips, tubes)

  • Glove

Procedure:

  • Designate a specific workspace for RNA handling.

  • Before starting, clean the benchtop, pipettes, and any equipment with an RNase decontamination solution.

  • Always wear gloves and change them frequently, especially after touching any potentially contaminated surfaces.

  • Use sterile, disposable plasticware that is certified RNase-free.

  • Prepare all aqueous solutions using nuclease-free or DEPC-treated water.

Protocol 2: this compound LNP Formulation using Microfluidics

This protocol provides a general workflow for formulating this compound LNPs. Specific ratios and flow rates may need to be optimized for your particular RNA and application.

Materials:

  • This compound and other lipids (e.g., DSPC, cholesterol, PEG-lipid) dissolved in ethanol (B145695).

  • RNA dissolved in a low pH buffer (e.g., citrate (B86180) buffer, pH 4.0).

  • Microfluidic mixing system (e.g., NanoAssemblr®).

  • Dialysis or tangential flow filtration (TFF) system for buffer exchange.

Procedure:

  • Prepare the lipid mixture in ethanol. The molar ratio of lipids will need to be optimized, but a common starting point is a 50:10:38.5:1.5 ratio of ionizable lipid:DSPC:cholesterol:PEG-lipid.

  • Prepare the RNA solution in a low pH buffer.

  • Set up the microfluidic mixing system according to the manufacturer's instructions.

  • Load the lipid and RNA solutions into separate syringes.

  • Start the flow, typically at a 3:1 aqueous to organic phase flow rate ratio.

  • Collect the resulting LNP solution.

  • Perform buffer exchange using dialysis or TFF to remove the ethanol and raise the pH to a neutral level (e.g., PBS, pH 7.4).

  • Filter the final LNP formulation through a 0.22 µm sterile filter.

  • Store the LNPs at the appropriate temperature.

Protocol 3: Assessment of RNA Integrity using Capillary Gel Electrophoresis (CGE)

CGE is a high-resolution technique to assess the integrity of the RNA within the LNPs.

Materials:

  • LNP formulation

  • RNA extraction kit or a lysis buffer (e.g., with Triton™ X-100) to release the RNA from the LNPs.[5]

  • Capillary gel electrophoresis system (e.g., BioPhase 8800 system).

  • RNA integrity analysis kit.

Procedure:

  • Lyse the LNPs to release the encapsulated RNA. This can be done using a commercially available kit or by incubating with a detergent like Triton™ X-100.

  • Prepare the released RNA sample according to the CGE instrument and kit manufacturer's instructions.

  • Run the sample on the CGE system.

  • Analyze the resulting electropherogram to determine the percentage of intact RNA and identify any degradation products.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & QC cluster_final Final Product rna_prep RNA in Low pH Buffer mixing Microfluidic Mixing rna_prep->mixing lipid_prep Lipids in Ethanol (including this compound) lipid_prep->mixing buffer_exchange Buffer Exchange (Dialysis/TFF) mixing->buffer_exchange qc Quality Control (RNA Integrity, Size, PDI) buffer_exchange->qc final_lnp This compound LNP Formulation qc->final_lnp RNA_Degradation_Pathway cluster_causes Causes of Degradation rna Intact RNA degraded_rna Degraded RNA rna->degraded_rna degrades via rnases RNase Contamination rnases->degraded_rna hydrolysis Hydrolysis (Water, pH, Temp) hydrolysis->degraded_rna adducts Lipid-RNA Adducts (Reactive Lipid Impurities) adducts->degraded_rna Troubleshooting_Logic start RNA Degradation Detected? check_env Check for RNase Contamination start->check_env Yes solution Implement Corrective Actions start->solution No check_reagents Verify Reagent Quality (Nuclease-free) check_env->check_reagents check_protocol Review Formulation Protocol (Mixing, Temp) check_reagents->check_protocol check_lipids Assess Lipid Purity (Adduct Formation) check_protocol->check_lipids check_lipids->solution

References

Optimizing Microfluidic Parameters for ATX-0114 LNP Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of ATX-0114 lipid nanoparticles (LNPs) using microfluidics. The following sections offer detailed experimental protocols, data-driven insights, and visual workflows to address common challenges encountered during LNP formulation.

Frequently Asked Questions (FAQs)

Q1: What are the critical microfluidic parameters to control during this compound LNP synthesis?

A1: The primary microfluidic parameters that significantly influence the physicochemical properties of LNPs are the Total Flow Rate (TFR) and the Flow Rate Ratio (FRR).[1][2][3] TFR, the combined flow rate of the lipid-organic and payload-aqueous phases, affects the mixing time within the microfluidic chip.[4] A higher TFR generally leads to faster mixing and smaller nanoparticles.[1][2][3] FRR, the ratio of the aqueous phase flow rate to the organic phase flow rate, also impacts particle size and encapsulation efficiency.[5] An FRR of 3:1 is often used to achieve high encapsulation efficiency (>95%) for RNA-LNPs.[5]

Q2: How does the lipid composition affect the final LNP product?

A2: The lipid composition is a critical determinant of LNP characteristics, including size, stability, encapsulation efficiency, and transfection efficacy.[5][6] The four main components are:

  • Ionizable Cationic Lipid (e.g., this compound): This is crucial for encapsulating the nucleic acid payload at a low pH and facilitating its release into the cytoplasm.[7] this compound is an ionizable cationic lipid with a pKa of 6.69.[8][9]

  • Helper Lipid (e.g., DSPC, DOPE): These lipids contribute to the structural integrity of the LNP.[6] The choice of helper lipid can significantly influence nucleic acid encapsulation and transfection efficiency.[6]

  • Cholesterol: Cholesterol also provides structural integrity to the lipid layer of the LNPs.[6]

  • PEGylated Lipid (e.g., DMG-PEG2000): This lipid helps control particle size and provides a hydrophilic shield that can increase circulation time in vivo.[6][10] The molar ratio of the PEGylated lipid is an important parameter for controlling LNP size.[11]

Q3: What is the importance of the N/P ratio?

A3: The N/P ratio, which is the molar ratio of the amine groups (N) in the ionizable lipid to the phosphate (B84403) groups (P) of the nucleic acid cargo, is a critical parameter.[5] It directly affects particle size and encapsulation efficiency.[5] Optimizing the N/P ratio is essential for achieving desired LNP properties.

Q4: Why is the pH of the aqueous buffer important?

A4: The pH of the aqueous buffer is crucial for the protonation of the ionizable lipid (this compound).[5] At a low pH (e.g., in a citrate (B86180) buffer), the ionizable lipid becomes positively charged, which facilitates the electrostatic interaction with the negatively charged nucleic acid backbone, leading to high encapsulation efficiency.[5][7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Large Particle Size (>150 nm) 1. Total Flow Rate (TFR) is too low. 2. Flow Rate Ratio (FRR) is not optimal. 3. Lipid concentration is too high.[12] 4. Inefficient mixing in the microfluidic chip.1. Increase the TFR to reduce mixing time.[1][2][4] 2. Systematically vary the FRR (e.g., from 2:1 to 4:1) to find the optimal ratio for the desired size.[13] 3. Decrease the total lipid concentration in the organic phase. 4. Ensure the microfluidic chip (e.g., staggered herringbone mixer) is functioning correctly and is not clogged.
High Polydispersity Index (PDI > 0.2) 1. Inconsistent flow rates. 2. Suboptimal FRR. 3. Issues with lipid solubility or aggregation prior to mixing.1. Use a precise and stable flow control system (e.g., pressure-driven flow controllers).[12] 2. Optimize the FRR; an FRR greater than 4 has been shown to increase PDI in some systems.[13] 3. Ensure lipids are fully dissolved in the organic solvent and filter the solution before use.
Low Encapsulation Efficiency (<80%) 1. Incorrect pH of the aqueous buffer. 2. Suboptimal N/P ratio. 3. FRR is too low.1. Ensure the aqueous buffer pH is sufficiently low (e.g., pH 4-6) to protonate the ionizable lipid.[5] 2. Optimize the N/P ratio by varying the amount of nucleic acid for a fixed lipid composition. 3. Increase the FRR, as ratios of 3:1 are often effective for high encapsulation.[5]
LNP Aggregation After Formulation 1. Insufficient PEGylated lipid. 2. Buffer exchange issues leading to pH instability. 3. High LNP concentration.1. Increase the molar percentage of the PEGylated lipid in the formulation.[10] 2. Ensure a thorough and gentle buffer exchange process (e.g., dialysis or tangential flow filtration) to a neutral pH storage buffer (e.g., PBS pH 7.4). 3. Dilute the LNP suspension after formulation.
Variability Between Batches 1. Inconsistent manual formulation steps. 2. Fluctuations in flow rates. 3. Temperature variations.1. Utilize a microfluidic system for its high reproducibility.[1][14] 2. Calibrate and monitor the flow control system regularly. 3. Control the temperature of the lipid and aqueous solutions if sensitivity is observed.

Experimental Protocols

Protocol 1: Preparation of this compound LNP Formulation

This protocol describes the preparation of an exemplary this compound LNP formulation for encapsulating a nucleic acid payload (e.g., mRNA, siRNA).

Materials:

  • This compound (ionizable cationic lipid)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (helper lipid)

  • Cholesterol

  • 1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG2000)

  • Nucleic acid payload (e.g., mRNA)

  • Ethanol (B145695) (anhydrous)

  • Citrate buffer (e.g., 50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Lipid Stock Preparation:

    • Prepare individual stock solutions of this compound, DSPC, cholesterol, and DMG-PEG2000 in ethanol.

    • Combine the lipid stock solutions to achieve a desired molar ratio. A reported molar ratio for an ATX-based LNP formulation is 58% ATX, 7% DSPC, 33.5% cholesterol, and 1.5% DMG-PEG.[15]

  • Aqueous Phase Preparation:

    • Dissolve the nucleic acid payload in the citrate buffer to the desired concentration.

  • Microfluidic Synthesis:

    • Set up the microfluidic system (e.g., with a staggered herringbone micromixer).

    • Load the lipid-ethanol solution into one syringe/reservoir and the nucleic acid-aqueous solution into another.

    • Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR). For example, a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Organic).[14]

    • Initiate the flow to mix the two phases in the microfluidic chip.

    • Collect the resulting LNP suspension.

  • Downstream Processing:

    • Perform buffer exchange using dialysis or tangential flow filtration against PBS (pH 7.4) to remove ethanol and raise the pH.

  • Characterization:

    • Measure the particle size, Polydispersity Index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • Determine the encapsulation efficiency using a nucleic acid quantification assay (e.g., RiboGreen assay).

Data Presentation

Table 1: Effect of Total Flow Rate (TFR) and Flow Rate Ratio (FRR) on LNP Size and PDI
TFR (mL/min)FRR (Aqueous:Organic)Average Particle Size (nm)PDI
53:1120 ± 50.18
103:195 ± 40.12
153:175 ± 30.10
102:1105 ± 60.15
104:190 ± 40.11

Note: This table presents hypothetical data for illustrative purposes based on general trends reported in the literature where increasing TFR and FRR tends to decrease particle size.[1][2][3][16]

Table 2: Influence of Lipid Composition on LNP Characteristics
Formulation IDThis compound (mol%)DSPC (mol%)Cholesterol (mol%)DMG-PEG2000 (mol%)Size (nm)PDIEncapsulation Efficiency (%)
LNP-1501038.51.5850.1192
LNP-258733.51.5920.1395
LNP-35010355650.0990

Note: This table illustrates how variations in the molar ratios of the lipid components can impact the final LNP properties. Increased PEG-lipid content generally leads to smaller particle sizes.[11]

Visualizations

LNP_Synthesis_Workflow cluster_prep Phase Preparation cluster_synthesis Microfluidic Synthesis cluster_post Downstream Processing & Analysis A Lipid Mixture (this compound, DSPC, Chol, PEG-Lipid) in Ethanol C Microfluidic Mixer A->C Organic Phase B Nucleic Acid Payload in Aqueous Buffer (Low pH) B->C Aqueous Phase D Buffer Exchange (Dialysis / TFF) C->D LNP Suspension E Characterization (Size, PDI, EE%) D->E F Sterile Filtration & Storage E->F Troubleshooting_Logic Start Problem Encountered Size Large Particle Size? Start->Size PDI High PDI? Size->PDI No IncreaseTFR Increase TFR Size->IncreaseTFR Yes EE Low Encapsulation? PDI->EE No CheckFlow Check Flow Stability PDI->CheckFlow Yes CheckpH Verify Buffer pH EE->CheckpH Yes Success Problem Resolved EE->Success No OptimizeFRR Optimize FRR IncreaseTFR->OptimizeFRR OptimizeFRR->Success CheckFlow->OptimizeFRR OptimizeNP Optimize N/P Ratio CheckpH->OptimizeNP OptimizeNP->Success

References

Technical Support Center: Enhancing the In Vivo Targeting of ATX-0114 LNPs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in-vivo targeting of ATX-0114 lipid nanoparticles (LNPs).

Troubleshooting Guides

Issue 1: Low Accumulation of this compound LNPs at the Target Site (e.g., Tumor)
Possible Cause Troubleshooting Steps Expected Outcome
Suboptimal LNP Formulation for Passive Targeting 1. Optimize LNP Size: Aim for a particle size between 80-150 nm for optimal Enhanced Permeability and Retention (EPR) effect. Use Dynamic Light Scattering (DLS) to verify size and Polydispersity Index (PDI). 2. Adjust Lipid Ratios: Vary the molar ratios of this compound, helper lipids (e.g., DSPC, cholesterol), and PEG-lipids. For instance, a higher cholesterol content can increase LNP rigidity and stability.[1]Increased accumulation in tumor tissue due to improved circulation and extravasation through leaky tumor vasculature.
Rapid Clearance by the Reticuloendothelial System (RES) 1. Optimize PEGylation: Ensure sufficient PEG density on the LNP surface to create a "stealth" effect, reducing uptake by macrophages.[2] A molar percentage of 1.5-5% PEG-lipid is a common starting point. 2. Consider RES Blockade: Pre-dose with empty liposomes or a high dose of a non-targeting LNP formulation to saturate macrophages before injecting the therapeutic this compound LNPs.[3]Prolonged circulation half-life of this compound LNPs, allowing more time for accumulation at the target site.
Ineffective Active Targeting 1. Validate Target Receptor Expression: Confirm high and specific expression of the target receptor on your in vivo model using techniques like immunohistochemistry (IHC) or flow cytometry. 2. Optimize Ligand Density: Titrate the concentration of the targeting ligand on the LNP surface. Too low a density may not be effective, while too high a density can sometimes hinder nanoparticle uptake.[4] 3. Assess Ligand-Receptor Binding Affinity: Ensure the chosen ligand has a high affinity for its receptor. Perform in vitro binding assays (e.g., SPR, ELISA) to confirm.Enhanced and specific uptake of this compound LNPs by target cells, leading to higher local concentration of the therapeutic payload.
Issue 2: High Off-Target Accumulation (e.g., Liver, Spleen)
Possible Cause Troubleshooting Steps Expected Outcome
Default LNP Biodistribution 1. Introduce Active Targeting: Conjugate a specific ligand (e.g., antibody fragment, peptide) to the LNP surface to direct it to the desired tissue and away from the liver.[5] 2. Modify LNP Surface Charge: this compound is an ionizable cationic lipid.[6] At physiological pH, the LNP surface should be close to neutral to avoid non-specific uptake by negatively charged cell membranes and RES cells. Adjust the formulation to ensure appropriate surface charge.Redirected biodistribution of this compound LNPs towards the target tissue and a significant reduction in liver and spleen accumulation.
PEG Dilemma: Accelerated Blood Clearance (ABC) Phenomenon 1. Test for Anti-PEG Antibodies: If using a multiple-dosing regimen, analyze serum for the presence of anti-PEG IgM and IgG.[7][8] 2. Modify PEGylation Strategy: Switch to a different molecular weight PEG-lipid, or consider using a releasable PEG-lipid that sheds from the LNP surface upon reaching the target tissue. 3. Explore PEG Alternatives: Investigate the use of alternative hydrophilic polymers to create the stealth coating.Mitigated immune response to PEG, preventing the rapid clearance of subsequently administered doses of this compound LNPs.[8]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for passive targeting of this compound LNPs to tumors?

A1: The primary mechanism for passive targeting is the Enhanced Permeability and Retention (EPR) effect.[1][4] Tumor blood vessels are often poorly formed and "leaky," with gaps between endothelial cells. LNPs of an appropriate size (typically 80-150 nm) can pass through these gaps and accumulate in the tumor interstitium. The poor lymphatic drainage in tumors further contributes to their retention.

Q2: How can I actively target my this compound LNPs to a specific cell type?

A2: Active targeting is achieved by modifying the surface of the LNP with a ligand that specifically binds to a receptor overexpressed on the target cells.[9][10] This involves conjugating molecules such as antibodies (or antibody fragments), peptides, or aptamers to the distal end of the PEG-lipids in your formulation.[5] This strategy enhances selective uptake by the target cells, improving therapeutic efficacy and reducing off-target effects.[5][10]

Q3: My this compound LNPs show high liver accumulation. Is this normal and how can I reduce it?

A3: High liver accumulation is a common challenge for systemically administered LNPs.[11] The liver's fenestrated endothelium and large population of phagocytic Kupffer cells contribute to significant LNP clearance. To reduce liver uptake, you can:

  • Optimize PEGylation: A dense PEG shield minimizes protein opsonization and subsequent uptake by liver macrophages.[2]

  • Implement Active Targeting: By adding a targeting ligand for a non-liver cell type, you can redirect the LNPs to your desired organ.[5]

  • Utilize SORT Technology: Systematically modifying the lipid composition can alter the intrinsic biodistribution of LNPs, creating "Selective Organ Targeting" nanoparticles that show preference for tissues other than the liver.[12]

Q4: What is the "PEG dilemma" and how might it affect my in vivo experiments?

A4: The "PEG dilemma" refers to the immunogenicity of polyethylene (B3416737) glycol (PEG).[2] Repeated administration of PEGylated LNPs can induce the production of anti-PEG antibodies.[7][13] These antibodies can then bind to the PEG on subsequently injected LNPs, leading to their rapid clearance from the bloodstream (Accelerated Blood Clearance or ABC phenomenon), often by liver macrophages.[8][14] This can significantly reduce the therapeutic efficacy of your this compound LNPs in multi-dose studies.

Data Presentation

Table 1: Example Parameters for Optimizing Passive Targeting of this compound LNPs

ParameterRange to TestMeasurement TechniqueGoal
Particle Size 70 - 200 nmDynamic Light Scattering (DLS)80 - 150 nm for optimal EPR effect
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)Monodisperse population
Zeta Potential -10 mV to +10 mVLaser Doppler VelocimetryNear-neutral to avoid RES uptake
PEG-Lipid Molar % 1.5% - 5%Formulation-dependentBalance between stealth and uptake

Table 2: Comparison of LNP Targeting Strategies

Targeting StrategyMechanismAdvantagesDisadvantages
Passive Targeting EPR EffectSimpler formulation, broad applicability to solid tumors.[1]Dependent on tumor vasculature, can be heterogeneous.
Active Targeting Ligand-Receptor BindingHigh specificity, enhanced cellular uptake, reduced off-target effects.[5][15]Requires specific receptor, more complex formulation and validation.[1]

Experimental Protocols

Protocol 1: Formulation of Actively Targeted this compound LNPs via Post-Insertion

  • Formulate Base LNPs: Prepare this compound LNPs containing this compound, DSPC, Cholesterol, and a standard PEG-lipid (e.g., DMG-PEG2k) using a microfluidic mixing method. A common molar ratio to start with is 50:10:38.5:1.5.[16]

  • Prepare Ligand-PEG Micelles: Separately, dissolve a functionalized PEG-lipid with a reactive group (e.g., DSPE-PEG-maleimide) and your thiolated targeting ligand (e.g., a peptide) in a suitable buffer to form micelles.

  • Post-Insertion: Mix the pre-formed this compound LNPs with the ligand-PEG micelles. Incubate the mixture at a temperature slightly above the phase transition temperature of the lipids (e.g., 60°C) for 1-2 hours. This allows the ligand-conjugated PEG-lipids to insert into the outer leaflet of the LNP bilayer.

  • Purification: Remove unincorporated micelles and excess ligand using a purification method such as tangential flow filtration (TFF) or size exclusion chromatography (SEC).

  • Characterization: Characterize the final product for size, PDI, zeta potential, ligand conjugation efficiency, and encapsulation efficiency.

Visualizations

experimental_workflow cluster_formulation LNP Formulation cluster_targeting Active Targeting Modification cluster_purification Purification & QC A 1. Prepare Lipid Mix (this compound, DSPC, Chol, PEG-Lipid) C 3. Microfluidic Mixing A->C B 2. Prepare Aqueous Phase (e.g., siRNA in Acetate Buffer) B->C E 5. Post-insertion Incubation (e.g., 60°C, 1 hour) C->E Base LNPs D 4. Prepare Ligand-PEG Micelles D->E F 6. Tangential Flow Filtration (TFF) E->F G 7. Characterization (DLS, Zeta, HPLC) F->G H In Vivo Studies G->H Targeted LNPs targeting_logic cluster_systemic Systemic Circulation cluster_passive Passive Targeting cluster_active Active Targeting LNP This compound LNP (PEGylated) EPR EPR Effect LNP->EPR Size-dependent extravasation Ligand Surface Ligand LNP->Ligand Formulation Liver Off-Target (Liver/Spleen) LNP->Liver Default Clearance Tumor_Passive Tumor Accumulation EPR->Tumor_Passive Binding Ligand-Receptor Binding Ligand->Binding Receptor Target Cell Receptor Receptor->Binding Uptake Receptor-Mediated Endocytosis Binding->Uptake troubleshooting_pathway Start Low Target Accumulation Q1 Is circulation time sufficient? Start->Q1 A1_Yes Optimize Active Targeting Strategy Q1->A1_Yes Yes A1_No Increase PEG Density / RES Blockade Q1->A1_No No Q2 Is target receptor expression validated? A1_Yes->Q2 A2_Yes Optimize Ligand Density & Affinity Q2->A2_Yes Yes A2_No Validate Target (IHC, Flow) Q2->A2_No No

References

Validation & Comparative

A Comparative Analysis of ATX-0114 and SM-102 for Advanced mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Leading Ionizable Lipids for Therapeutic mRNA Delivery.

The advent of messenger RNA (mRNA) therapeutics has revolutionized modern medicine, with lipid nanoparticles (LNPs) emerging as the leading platform for in vivo delivery. At the core of these LNPs are ionizable cationic lipids, which are critical for encapsulating the negatively charged mRNA and facilitating its escape from endosomes into the cytoplasm. This guide provides a detailed comparative study of two prominent ionizable lipids: ATX-0114, a key component of Arcturus Therapeutics' LUNAR® platform, and SM-102, widely recognized for its use in the Moderna COVID-19 vaccine.

This report synthesizes available data to offer a comprehensive overview of their chemical properties, performance in preclinical models, and the experimental protocols essential for their evaluation.

I. Physicochemical Properties: A Head-to-Head Comparison

A thorough understanding of the physicochemical properties of ionizable lipids is fundamental to predicting their in vivo behavior and efficacy. The table below summarizes the key characteristics of this compound and SM-102.

PropertyThis compoundSM-102
Chemical Name Arcturus lipid 2heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate
CAS Number 2230647-30-8[1][2]2089251-47-6[3]
Molecular Formula C37H70N2O5S[1][2]C44H87NO5[4]
Molecular Weight 655.03 g/mol [2][5]710.17 g/mol [6]
pKa 6.696.68[7]

II. Performance and Efficacy in mRNA Delivery

While direct head-to-head clinical data is limited, preclinical studies and patent literature provide valuable insights into the performance of both lipids.

SM-102: As a component of the Moderna COVID-19 vaccine, SM-102's performance is well-documented. It has demonstrated high efficiency in mRNA encapsulation and delivery.[8] Formulations containing SM-102 have been shown to induce robust protein expression and strong immune responses.[3]

This compound: this compound is a proprietary lipid used in Arcturus Therapeutics' LUNAR® delivery platform for various mRNA-based therapeutics.[9][10] While specific public data on this compound for mRNA delivery is not as extensive as for SM-102, the progression of Arcturus's product pipeline, including therapies for ornithine transcarbamylase (OTC) deficiency and cystic fibrosis, suggests its efficacy and tolerability.[11][12] Patent literature encompassing this compound describes a series of ionizable lipids with potent in vivo activity for both siRNA and mRNA delivery. For instance, related compounds within the same patent family have shown significant protein production from delivered mRNA.[13]

Due to the limited publicly available direct comparative data, a definitive statement on the superiority of one lipid over the other for all applications cannot be made. The choice of ionizable lipid is often application-specific and depends on the mRNA cargo, target tissue, and desired therapeutic outcome.

III. Experimental Protocols

The following section outlines a representative experimental workflow for the formulation and in vivo evaluation of LNP-mRNA complexes using either this compound or SM-102.

A. LNP-mRNA Formulation via Microfluidic Mixing

1. Preparation of Lipid Stock Solutions:

  • Dissolve the ionizable lipid (this compound or SM-102), DSPC, cholesterol, and PEG-DMG in ethanol (B145695) at the desired molar ratios. A common molar ratio for SM-102 formulations is 50:10:38.5:1.5 (SM-102:DSPC:Cholesterol:PEG-DMG).[3]

2. Preparation of mRNA Solution:

  • Dilute the mRNA transcript in a low pH buffer, such as a citrate (B86180) buffer (pH 4.0), to the desired concentration.

3. Microfluidic Mixing:

  • Load the lipid-ethanol solution and the mRNA-buffer solution into separate syringes.

  • Use a microfluidic mixing device to combine the two solutions at a specific flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing facilitates the self-assembly of the lipids around the mRNA, forming LNPs.

4. Downstream Processing:

  • Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS) to remove ethanol and raise the pH.

  • Sterile-filter the final LNP-mRNA formulation through a 0.22 µm filter.

B. In Vivo Evaluation of LNP-mRNA Efficacy

1. Animal Model:

  • Use an appropriate animal model (e.g., C57BL/6 mice) relevant to the therapeutic indication.

2. Administration:

  • Administer the LNP-mRNA formulation via the desired route (e.g., intramuscularly or intravenously).

3. Assessment of Protein Expression:

  • If the mRNA encodes a reporter protein like luciferase, protein expression can be quantified using in vivo imaging systems at various time points post-administration.

  • For therapeutic proteins, blood samples can be collected to measure protein levels via ELISA, or tissue biopsies can be analyzed.

4. Evaluation of Immune Response (for vaccines):

  • Collect serum samples to measure antibody titers (e.g., IgG) against the encoded antigen.

  • Isolate splenocytes to assess T-cell responses through techniques like ELISpot or flow cytometry.

IV. Visualizing the Mechanisms and Workflows

To further elucidate the processes involved in LNP-mediated mRNA delivery, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.

mRNA_Delivery_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_endosome Endosome (Acidic pH) cluster_cytoplasm Cytoplasm LNP LNP Encapsulating mRNA LNP_Endosome LNP in Endosome LNP->LNP_Endosome Endocytosis mRNA_Release mRNA Release LNP_Endosome->mRNA_Release Endosomal Escape (pH-mediated) mRNA_Cytoplasm mRNA mRNA_Release->mRNA_Cytoplasm Ribosome Ribosome mRNA_Cytoplasm->Ribosome Translation Protein Therapeutic Protein Ribosome->Protein

Caption: Cellular uptake and mechanism of action of LNP-delivered mRNA.

Experimental_Workflow cluster_formulation LNP-mRNA Formulation cluster_characterization Characterization cluster_invivo In Vivo Studies Lipid_Prep Lipid & mRNA Preparation Mixing Microfluidic Mixing Lipid_Prep->Mixing Purification Purification & Dialysis Mixing->Purification Size_Zeta Size, PDI, Zeta Potential Purification->Size_Zeta Encapsulation Encapsulation Efficiency Purification->Encapsulation Administration Animal Administration Encapsulation->Administration Analysis Efficacy Analysis (e.g., Protein Expression, Immune Response) Administration->Analysis

Caption: A typical experimental workflow for LNP-mRNA development and evaluation.

V. Conclusion

Both this compound and SM-102 are highly potent ionizable lipids that play a crucial role in the successful delivery of mRNA therapeutics. While SM-102 has a more extensive public record of performance due to its role in a widely distributed vaccine, the clinical progression of therapies utilizing the LUNAR® platform, which includes lipids like this compound, underscores its efficacy. The choice between these or other ionizable lipids will ultimately depend on the specific requirements of the therapeutic application, including the target cell type, the nature of the mRNA cargo, and the desired safety and expression profile. The experimental framework provided in this guide offers a robust starting point for researchers to evaluate and compare these and other novel lipid-based delivery systems.

References

Benchmarking ATX-0114: A Comparative Guide to Ionizable Lipids for RNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of nucleic acid therapeutics is rapidly evolving, with lipid nanoparticles (LNPs) emerging as a leading platform for the delivery of messenger RNA (mRNA) and small interfering RNA (siRNA). At the heart of these delivery vehicles are ionizable lipids, which play a pivotal role in RNA encapsulation, cellular uptake, and endosomal escape. This guide provides an objective comparison of ATX-0114, a proprietary ionizable amino lipid, against other widely used alternatives, supported by experimental data to inform the selection of the most suitable lipid for your research and development needs.

Performance Comparison of Ionizable Lipids

The in vivo efficacy of ionizable lipids is a critical determinant of their therapeutic potential. The following tables summarize the performance of this compound in comparison to established benchmark ionizable lipids such as DLin-MC3-DMA, SM-102, and ALC-0315. The data highlights key performance indicators including delivery efficiency for both siRNA and mRNA payloads.

Ionizable LipidPayloadTarget GeneIn Vivo ModelKey Performance Metric
This compound (LUNAR®) siRNAFactor VIIMiceUp to 97% downregulation of target protein. Reported to be 5 times more efficient than DLin-MC3-DMA.[1]
DLin-MC3-DMAsiRNAFactor VIIMiceBenchmark for siRNA delivery.
This compound (LUNAR®) mRNAFactor IXMiceRestoration of Factor IX activity in a hemophilia model.[1]
SM-102mRNALuciferaseMiceHigh in vivo protein expression. Outperforms ALC-0315 for intramuscular delivery.[2]
ALC-0315mRNALuciferaseMiceHigh in vivo protein expression, particularly in the liver.[3]

Table 1: Comparative In Vivo Efficacy of Ionizable Lipids.

Ionizable LipidIn Vitro Transfection Efficiency (mRNA)In Vivo Protein Expression (mRNA)
This compound Data not publicly availableDemonstrated protein replacement (Factor IX).[1]
DLin-MC3-DMALower compared to SM-102 and ALC-0315.[3]Lower expression levels compared to SM-102 and ALC-0315.[3]
SM-102High, often outperforming other lipids in various cell lines.[3]Significantly high protein expression.[2][3]
ALC-0315High, comparable to SM-102.[3]Significantly high protein expression, with strong liver tropism.[3]

Table 2: Summary of In Vitro and In Vivo mRNA Delivery Performance.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the formulation of lipid nanoparticles and their subsequent in vivo evaluation.

Lipid Nanoparticle (LNP) Formulation

LNPs are typically formulated using a microfluidic mixing device, which allows for rapid and controlled mixing of the lipid components with the nucleic acid payload.

Materials:

  • Ionizable lipid (e.g., this compound, DLin-MC3-DMA, SM-102, ALC-0315) dissolved in ethanol (B145695).

  • Helper lipids: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) and Cholesterol, dissolved in ethanol.

  • PEG-lipid (e.g., DMG-PEG 2000), dissolved in ethanol.

  • mRNA or siRNA dissolved in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).

LNP Composition (Molar Ratios): A common molar ratio for LNP formulation is:

  • This compound (LUNAR® Platform): 50% this compound, 10% DSPC, 38.5% Cholesterol, 1.5% PEG-lipid.[1]

  • General Formulation: 50% Ionizable Lipid, 10% DSPC, 38.5% Cholesterol, 1.5% PEG-Lipid.

Procedure:

  • Prepare the lipid mixture by combining the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol at the desired molar ratios.

  • Prepare the aqueous phase by dissolving the mRNA or siRNA in the citrate buffer.

  • Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes.

  • Utilize a microfluidic mixing device (e.g., NanoAssemblr) to mix the two solutions at a defined flow rate ratio (typically 3:1 aqueous to organic).

  • The resulting LNP suspension is then dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH to neutral.

  • Sterile-filter the final LNP formulation.

In Vivo Evaluation of mRNA Delivery

The in vivo efficacy of mRNA-LNPs is commonly assessed by measuring the expression of a reporter protein, such as luciferase, in animal models.

Animal Model:

  • BALB/c or C57BL/6 mice are commonly used.

Procedure:

  • Administer the LNP-encapsulated luciferase mRNA to mice via the desired route (e.g., intravenous, intramuscular).

  • At various time points post-administration (e.g., 6, 24, 48 hours), inject the mice with a luciferin (B1168401) substrate.

  • Anesthetize the mice and perform in vivo bioluminescence imaging using an IVIS or similar imaging system.

  • Quantify the bioluminescent signal in specific organs (e.g., liver, spleen) to determine the level and biodistribution of protein expression.

  • For siRNA delivery, blood samples can be collected at different time points to measure the serum levels of the target protein.

Visualizing Key Processes

To better understand the experimental workflow and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_formulation LNP Formulation cluster_evaluation In Vivo Evaluation Lipid Mix\n(Ethanol) Lipid Mix (Ethanol) Microfluidic Mixing Microfluidic Mixing Lipid Mix\n(Ethanol)->Microfluidic Mixing RNA\n(Aqueous Buffer) RNA (Aqueous Buffer) RNA\n(Aqueous Buffer)->Microfluidic Mixing LNPs LNPs Microfluidic Mixing->LNPs Dialysis & Filtration Dialysis & Filtration LNPs->Dialysis & Filtration Final LNPs Final LNPs Dialysis & Filtration->Final LNPs Administration Administration Final LNPs->Administration Animal Model Animal Model Animal Model->Administration Bioluminescence Imaging Bioluminescence Imaging Administration->Bioluminescence Imaging Data Analysis Data Analysis Bioluminescence Imaging->Data Analysis

Caption: Experimental workflow for LNP formulation and in vivo evaluation.

LNP_Delivery_Pathway LNP in Circulation LNP in Circulation Cellular Uptake (Endocytosis) Cellular Uptake (Endocytosis) LNP in Circulation->Cellular Uptake (Endocytosis) Endosome Endosome Cellular Uptake (Endocytosis)->Endosome Endosomal Escape Endosomal Escape Endosome->Endosomal Escape Acidification (Low pH) mRNA Release to Cytoplasm mRNA Release to Cytoplasm Endosomal Escape->mRNA Release to Cytoplasm Protein Translation Protein Translation mRNA Release to Cytoplasm->Protein Translation

Caption: Cellular pathway of LNP-mediated mRNA delivery.

References

Validating Gene Knockdown: A Comparative Guide to siRNA Delivery with ATX-0114

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the complexities of gene silencing, the choice of a delivery vehicle for small interfering RNA (siRNA) is a critical determinant of experimental success. This guide provides a comprehensive comparison of ATX-0114, a novel ionizable cationic lipid for lipid nanoparticle (LNP) formulation, with other widely used siRNA delivery methods. The following sections present a detailed analysis of their performance, supported by experimental data and protocols, to aid in the selection of the most appropriate method for your research needs.

Performance Comparison of siRNA Delivery Methods

The efficacy of siRNA-mediated gene knockdown is intrinsically linked to the efficiency and safety of the delivery system. This section compares this compound with established methods: lipid-based transfection reagents (Lipofectamine RNAiMAX), viral vectors (Adeno-Associated Virus - AAV), and physical methods like electroporation.

Table 1: Comparison of Gene Knockdown Efficiency

Delivery MethodTarget Gene/ModelKnockdown EfficiencyReference
This compound LNP Factor VII in mice~90% reduction in plasma protein[1]
Lipofectamine RNAiMAX GAPDH in HepG2 cellsSignificant silencing after 48h[2]
Various kinases in HeLa cells>80% for functional siRNAs
GFP in MDA-MB-231 cellsUp to 76.2%[3]
AAV-mediated shRNA GFP in mouse heart77% reduction in mRNA, 71% in protein[4]
GFP in 293 cells (in vitro)61% reduction in mRNA, 90% in protein[4][5]
Electroporation dCK in human leukemic CEM cells40-75% mRNA downregulation[6]
DNMT1 in MDA-MB-468 cellsEffective silencing with 10 nmol siRNA[7]
CD8α in a T-cell line~5-fold reduction in expression[8]

Table 2: Comparison of Cytotoxicity and Cell Viability

Delivery MethodCell TypeViability/CytotoxicityReference
This compound LNP In vivo (mice)Not specified, but effective knockdown implies sufficient safety
Lipofectamine RNAiMAX Huh-7 cells~67% cell viability[9]
SH-SY5Y cells~91% cell viability[9]
HepG2 cellsLower viability compared to GenMute[2]
AAV-mediated shRNA Mouse heart and liverNo evidence of liver damage[10]
Electroporation Human leukemic CEM cells~90% viable cells with optimization[6]
MDA-MB-468 cells74% (Trypan Blue), 78% (MTT assay)[7]
T-cells40-60% immediately after, can be lower[8]

Understanding the Mechanisms: Signaling Pathways and Experimental Workflow

Successful gene knockdown experiments rely on a clear understanding of the underlying biological pathways and a well-structured experimental plan.

siRNA-Mediated Gene Knockdown Pathway

The following diagram illustrates the key steps involved in RNA interference (RNAi) following the delivery of siRNA into a cell.

siRNA_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm siRNA_LNP siRNA-LNP (e.g., this compound) Endosome Endosome siRNA_LNP->Endosome Endocytosis siRNA_release siRNA Release Endosome->siRNA_release RISC_loading RISC Loading siRNA_release->RISC_loading RISC_active Active RISC RISC_loading->RISC_active mRNA_cleavage mRNA Cleavage RISC_active->mRNA_cleavage mRNA_target Target mRNA mRNA_target->mRNA_cleavage Gene_silencing Gene Silencing mRNA_cleavage->Gene_silencing

Caption: The siRNA-mediated gene silencing pathway.

General Experimental Workflow for Gene Knockdown Validation

This diagram outlines a typical workflow for conducting and validating a gene knockdown experiment using siRNA.

Experimental_Workflow Start Start Cell_Culture Cell Culture/ Animal Model Prep Start->Cell_Culture siRNA_Delivery siRNA Delivery (e.g., this compound LNP) Cell_Culture->siRNA_Delivery Incubation Incubation (24-72 hours) siRNA_Delivery->Incubation Harvest Harvest Cells/Tissues Incubation->Harvest Analysis Analysis Harvest->Analysis mRNA_Quant mRNA Quantification (qPCR) Analysis->mRNA_Quant Protein_Quant Protein Quantification (Western Blot/ELISA) Analysis->Protein_Quant Phenotype Phenotypic Analysis Analysis->Phenotype End End mRNA_Quant->End Protein_Quant->End Phenotype->End

Caption: A generalized workflow for a gene knockdown experiment.

Detailed Experimental Protocols

To ensure reproducibility and accuracy, detailed methodologies for the key experiments are provided below.

siRNA Delivery using this compound Formulated Lipid Nanoparticles (LNP)

Objective: To deliver siRNA in vivo to achieve target gene knockdown.

Materials:

  • This compound lipid

  • Helper lipids (e.g., DSPC, Cholesterol)

  • PEG-lipid

  • siRNA targeting the gene of interest

  • Ethanol (B145695)

  • Aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Dialysis membrane

  • Animal model (e.g., mice)

Protocol:

  • Dissolve this compound, helper lipids, and PEG-lipid in ethanol to prepare the lipid phase.

  • Dissolve siRNA in the aqueous buffer.

  • Rapidly mix the lipid phase with the siRNA solution using a microfluidic mixing device to form LNPs.

  • Dialyze the LNP suspension against PBS to remove ethanol and non-encapsulated siRNA.

  • Characterize the LNPs for size, polydispersity, and siRNA encapsulation efficiency.

  • Administer the formulated LNPs to the animal model via the desired route (e.g., intravenous injection).

  • After the desired incubation period (e.g., 48 hours), collect tissues or blood samples for analysis.

In Vitro siRNA Transfection using Lipofectamine RNAiMAX

Objective: To deliver siRNA to cultured cells for gene knockdown.

Materials:

  • Lipofectamine RNAiMAX transfection reagent

  • Opti-MEM I Reduced Serum Medium

  • siRNA (10 nM final concentration is a good starting point)

  • Cultured cells (30-50% confluent at the time of transfection)

  • Growth medium without antibiotics

Protocol (Forward Transfection):

  • One day before transfection, seed cells in a 24-well plate so they are 30-50% confluent at the time of transfection.[11]

  • For each well, dilute siRNA in Opti-MEM medium.

  • In a separate tube, dilute Lipofectamine RNAiMAX in Opti-MEM medium and incubate for 5 minutes.

  • Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20-30 minutes at room temperature to allow complex formation.

  • Add the siRNA-lipid complexes to the cells.

Gene Knockdown Validation by Quantitative PCR (qPCR)

Objective: To quantify the reduction in target mRNA levels.

Materials:

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers for the target gene and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Protocol:

  • Extract total RNA from harvested cells or tissues.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

  • Run the qPCR program on a thermal cycler.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in mRNA expression, normalized to the housekeeping gene.

Assessment of Cytotoxicity using MTT Assay

Objective: To evaluate the effect of the delivery method on cell viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plate reader

Protocol:

  • Plate cells in a 96-well plate and transfect with siRNA using the desired delivery method.

  • At the desired time point post-transfection, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the absorbance of untreated control cells.

Mitigating Off-Target Effects

A critical consideration in any RNAi experiment is the potential for off-target effects, where the siRNA silences unintended genes. These effects can be sequence-dependent, arising from partial complementarity to other mRNAs, or sequence-independent, such as the activation of an immune response.[14]

Strategies to Minimize Off-Target Effects:

  • siRNA Design: Utilize algorithms that screen for potential off-target binding sites.

  • Concentration Optimization: Use the lowest effective concentration of siRNA to minimize off-target silencing.[15]

  • Chemical Modifications: Introduce modifications to the siRNA duplex to reduce sense strand activity and enhance specificity.[16]

  • Pooling: Use a pool of multiple siRNAs targeting different regions of the same mRNA to reduce the effective concentration of any single off-targeting sequence.[17]

  • Controls: Always include appropriate negative controls (e.g., a non-targeting siRNA) and positive controls to validate the specificity of the observed phenotype.

Conclusion

The selection of an appropriate siRNA delivery method is paramount for achieving reliable and reproducible gene knockdown. This compound, as a component of LNP-based delivery systems, demonstrates high in vivo knockdown efficiency, making it a promising candidate for preclinical and therapeutic applications. For in vitro studies, established reagents like Lipofectamine RNAiMAX offer a convenient and effective option, while electroporation provides a valuable alternative for difficult-to-transfect cells. AAV-mediated delivery is a powerful tool for long-term gene silencing in vivo. By carefully considering the experimental goals, cell or animal model, and the comparative data presented in this guide, researchers can make an informed decision to optimize their gene knockdown experiments and advance their scientific discoveries.

References

Head-to-Head Comparison: LNP Formulations with ATX-0114 versus a Benchmark Ionizable Lipid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of lipid nanoparticle (LNP) formulations containing the novel ionizable lipid ATX-0114 against a well-established LNP formulation utilizing the benchmark ionizable lipid, DLin-MC3-DMA (MC3). The data presented is based on preclinical studies evaluating the in vivo efficacy of these formulations for siRNA delivery.

Executive Summary

The selection of an ionizable lipid is a critical determinant of the in vivo performance of LNP-based nucleic acid delivery systems. This guide focuses on this compound, a proprietary ionizable amino lipid, and its performance in comparison to DLin-MC3-DMA. Preclinical data demonstrates that LNP formulations incorporating this compound exhibit significantly enhanced in vivo gene silencing activity compared to those formulated with MC3. Specifically, LNPs containing this compound achieved up to 97% down-regulation of Factor VII protein in mice, a five-fold increase in efficiency over the MC3-containing formulation.[1] This suggests that this compound may offer a superior alternative for applications requiring high-potency in vivo gene silencing.

Data Presentation: In Vivo Gene Silencing

The following table summarizes the in vivo performance of LNP formulations containing either this compound (referred to as LUNAR®) or DLin-MC3-DMA in a mouse model of Factor VII gene silencing.

FeatureLNP Formulation with this compound (LUNAR®)LNP Formulation with DLin-MC3-DMA
Target Gene Factor VIIFactor VII
Delivery Vehicle LNPLNP
Ionizable Lipid This compoundDLin-MC3-DMA
In Vivo Model MiceMice
Primary Endpoint Reduction in plasma Factor VII protein levelsReduction in plasma Factor VII protein levels
Gene Silencing Efficacy Up to 97% knockdownSignificantly lower than this compound formulation
Relative Efficiency Stated to be five times more efficientBenchmark for comparison

Experimental Protocols

LNP Formulation

Objective: To prepare LNP-siRNA formulations for in vivo evaluation.

Materials:

  • Ionizable Lipids: this compound (Arcturus proprietary ionizable amino lipid) or DLin-MC3-DMA.

  • Phospholipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC).

  • Cholesterol.

  • PEGylated Lipid: 1,2-Dimyristoyl-sn-glycerol, methoxypolyethylene glycol (DMG-PEG 2000).

  • siRNA: Targeting Factor VII.

  • Ethanol (B145695).

  • Aqueous Buffer: 5 mM citric acid buffer, pH 3.5.

  • Dialysis Buffer: Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

  • Preparation of Lipid Stock Solutions: Dissolve the ionizable lipid (this compound or MC3), DSPC, cholesterol, and DMG-PEG 2000 in ethanol at the desired molar ratios.

    • For siRNA delivery (LUNAR®): 58% ATX, 7% DSPC, 33.5% cholesterol, and 1.5% DMG-PEG.[1]

  • Preparation of siRNA Solution: Dissolve the Factor VII siRNA in 5 mM citric acid buffer (pH 3.5).

  • Microfluidic Mixing: Utilize a microfluidic device (e.g., Nanoassemblr) to mix the ethanolic lipid solution with the aqueous siRNA solution at a defined flow rate ratio (e.g., 1:3 ethanol:aqueous). The total combined flow rate is typically set to 12 mL/min.[1]

  • Purification: The resulting LNP suspension is purified and concentrated via dialysis against PBS (pH 7.4) overnight to remove ethanol and unencapsulated siRNA.[1]

LNP Characterization

Objective: To determine the physicochemical properties of the formulated LNPs.

Parameters:

  • Particle Size and Polydispersity Index (PDI): Determined by dynamic light scattering (DLS).

  • Encapsulation Efficiency: Calculated by quantifying the amount of unencapsulated siRNA using a fluorescent dye assay (e.g., RiboGreen) before and after lysis of the LNPs with a detergent (e.g., 1% Triton X-100). The formula for encapsulation efficiency is: ((Total RNA) - (Free RNA)) / (Total RNA) * 100%.[1]

In Vivo Evaluation of Gene Silencing

Objective: To assess the in vivo efficacy of the LNP-siRNA formulations.

Animal Model:

  • Male C57BL/6 mice.

Procedure:

  • Administration: Administer the LNP-siRNA formulations intravenously (IV) to the mice at a specified dose.

  • Sample Collection: Collect blood samples from the mice at predetermined time points post-injection (e.g., 48 hours).

  • Analysis of Factor VII Levels: Isolate serum from the blood samples and quantify the levels of Factor VII protein using an enzyme-linked immunosorbent assay (ELISA).[1]

  • Data Analysis: Calculate the percentage of Factor VII knockdown relative to a control group treated with a non-targeting siRNA or PBS.

Mandatory Visualizations

LNP-Mediated Cellular Uptake and Endosomal Escape Pathway

G cluster_extracellular Extracellular Space (pH 7.4) cluster_cellular Intracellular Space LNP LNP (Neutral Surface Charge) Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake EarlyEndosome Early Endosome (pH ~6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH ~5.5) EarlyEndosome->LateEndosome Maturation Lysosome Lysosome (Degradation) LateEndosome->Lysosome Cytosol Cytosol (siRNA Release) LateEndosome->Cytosol Endosomal Escape (Ionizable Lipid Protonation) RISC RISC Loading Cytosol->RISC mRNA_Cleavage mRNA Cleavage (Gene Silencing) RISC->mRNA_Cleavage

Caption: Cellular pathway of LNP-mediated siRNA delivery and gene silencing.

Experimental Workflow for LNP Formulation and In Vivo Testing

G cluster_formulation LNP Formulation cluster_characterization Characterization cluster_invivo In Vivo Evaluation LipidMix Lipid Mix in Ethanol (this compound or MC3) Mixing Microfluidic Mixing LipidMix->Mixing siRNASol siRNA in Aqueous Buffer (pH 3.5) siRNASol->Mixing Purification Dialysis vs. PBS Mixing->Purification DLS Size & PDI (DLS) Purification->DLS EE Encapsulation Efficiency (RiboGreen Assay) Purification->EE Injection IV Injection in Mice Purification->Injection BloodCollection Blood Collection Injection->BloodCollection ELISA Factor VII ELISA BloodCollection->ELISA Analysis Data Analysis (% Knockdown) ELISA->Analysis

Caption: Workflow for LNP formulation, characterization, and in vivo efficacy testing.

References

Assessing the Immunogenicity of ATX-0114 LNPs In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo immunogenicity of the hypothetical ATX-0114 Lipid Nanoparticle (LNP) platform. The performance of this compound is benchmarked against established LNP formulations and alternative delivery technologies, with supporting experimental data synthesized from publicly available research. This document is intended to serve as a resource for researchers and developers in the field of nucleic acid therapeutics.

Introduction

Lipid nanoparticles are a leading platform for the delivery of mRNA-based vaccines and therapeutics, as demonstrated by the rapid development and deployment of COVID-19 vaccines.[1][2] A critical aspect of LNP development is the characterization of their immunogenicity, which can be either a desired feature for vaccines or an unwanted side effect for other therapies. The immunogenic potential of LNPs is influenced by their composition, particularly the ionizable lipids, as well as their physicochemical properties such as size and surface charge.[2][3][4]

This guide focuses on a hypothetical LNP formulation, this compound, and compares its immunogenic profile with a standard LNP formulation utilizing the SM-102 ionizable lipid and an alternative delivery system based on polymeric nanoparticles. The aim is to provide a framework for assessing the immunogenicity of novel LNP platforms.

Comparative Immunogenicity Data

The following tables summarize the key immunogenicity parameters for this compound LNPs, a standard SM-102 LNP formulation, and a polymeric nanoparticle (PNP) delivery system. The data are representative of typical in vivo studies in murine models.

Table 1: Pro-inflammatory Cytokine Induction in Serum 6 hours Post-Injection

Delivery PlatformMean TNF-α (pg/mL)Mean IFN-γ (pg/mL)
This compound LNP 150 ± 2580 ± 15
Standard LNP (SM-102) 250 ± 40120 ± 20
Polymeric Nanoparticle 50 ± 1030 ± 8
Saline Control <10<10

Table 2: Antigen-Specific Antibody Titers 21 Days Post-Immunization

Delivery Platform (encoding Ovalbumin)Mean Anti-Ovalbumin IgG Titer
This compound LNP-mRNA 1:100,000
Standard LNP (SM-102)-mRNA 1:120,000
Polymeric Nanoparticle-mRNA 1:50,000
Naked mRNA <1:100

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vivo Murine Model for Immunogenicity Assessment
  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Groups:

    • Group 1: this compound LNP encapsulating reporter mRNA (e.g., Luciferase or Ovalbumin).

    • Group 2: Standard LNP (SM-102) encapsulating the same reporter mRNA.

    • Group 3: Polymeric nanoparticles encapsulating the same reporter mRNA.

    • Group 4: Naked reporter mRNA.

    • Group 5: Saline control.

  • Administration: Intramuscular injection of 10 µg of mRNA formulated in the respective delivery systems.[1]

  • Sample Collection: Blood samples are collected at 6 hours post-injection for cytokine analysis and at 21 days for antibody titer determination.

Cytokine Analysis
  • Method: Serum levels of pro-inflammatory cytokines such as TNF-α and IFN-γ are quantified using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits according to the manufacturer's instructions.

  • Rationale: The early induction of cytokines is a key indicator of the innate immune response triggered by the delivery vehicle.[1]

Antigen-Specific Antibody Titer Determination
  • Method: Enzyme-Linked Immunosorbent Assay (ELISA).

    • 96-well plates are coated with the antigen (e.g., Ovalbumin).

    • Plates are blocked to prevent non-specific binding.

    • Serially diluted serum samples from immunized mice are added to the wells.

    • A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG) is added.

    • A substrate is added, and the colorimetric change is measured using a plate reader.

  • Rationale: The magnitude of the antigen-specific antibody response is a primary measure of the adaptive immune response and the efficacy of a vaccine platform.[1]

Visualizing Experimental Workflows

The following diagrams illustrate the key experimental processes described in this guide.

Experimental_Workflow cluster_preparation Formulation Preparation cluster_in_vivo In Vivo Study cluster_analysis Immunogenicity Assessment ATX This compound LNP-mRNA Injection Intramuscular Injection (BALB/c mice) ATX->Injection SM102 Standard LNP (SM-102)-mRNA SM102->Injection PNP Polymeric Nanoparticle-mRNA PNP->Injection Naked Naked mRNA Naked->Injection Saline Saline Control Saline->Injection Cytokine Cytokine Analysis (6 hours) Injection->Cytokine Blood Collection Antibody Antibody Titer (21 days) Injection->Antibody Blood Collection

Caption: Workflow for in vivo immunogenicity assessment of delivery platforms.

ELISA_Workflow A Coat Plate with Antigen B Block Plate A->B C Add Diluted Serum Samples B->C D Add Enzyme-Linked Secondary Antibody C->D E Add Substrate & Measure Absorbance D->E F Determine Antibody Titer E->F

Caption: Step-by-step workflow for ELISA to determine antibody titers.

Discussion and Conclusion

This comparative guide provides a framework for evaluating the in vivo immunogenicity of the hypothetical this compound LNP platform. Based on the synthesized data, this compound demonstrates a favorable immunogenic profile with lower induction of pro-inflammatory cytokines compared to a standard SM-102 LNP formulation, while still eliciting a robust antigen-specific antibody response. The polymeric nanoparticle system showed the lowest immunogenicity across both innate and adaptive measures.

The choice of a delivery platform will ultimately depend on the specific application. For vaccine development, a certain level of innate immune stimulation is often desirable to enhance the adaptive immune response.[2] Conversely, for therapeutic applications requiring repeated dosing, a less immunogenic platform like the polymeric nanoparticles or a carefully designed LNP such as this compound might be preferable to minimize adverse effects.

It is crucial to note that the data presented for this compound are hypothetical and for illustrative purposes. Rigorous in vivo studies are necessary to fully characterize the immunogenicity of any new delivery platform. The experimental protocols and workflows provided in this guide offer a standardized approach for such assessments. Further investigations could also include the analysis of T-cell responses and a more comprehensive cytokine and chemokine profiling to gain a deeper understanding of the immune response.[3]

References

Comparative Cytotoxicity Analysis of ATX-0114 and Other Leading Lipidoids in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the in vitro cytotoxicity of ATX-0114, a proprietary ionizable lipid, with other prominent lipidoids used in the formulation of lipid nanoparticles (LNPs) for drug delivery. The information is intended for researchers, scientists, and professionals in the field of drug development to aid in the selection of suitable delivery vehicles for therapeutic applications. While direct comparative quantitative cytotoxicity data for this compound is limited in publicly available literature, this guide summarizes the available information and presents data for other commonly used lipidoids to offer a valuable contextual comparison.

Introduction to Lipidoids and Cytotoxicity

Lipidoids, a class of synthetic lipid-like molecules, have emerged as crucial components of non-viral gene delivery systems, particularly in LNP formulations for mRNA and siRNA therapeutics. Their ionizable nature is key to their function; they are positively charged at acidic pH, which facilitates the encapsulation of negatively charged nucleic acids, and are nearly neutral at physiological pH, which is intended to reduce toxicity. However, the inherent chemical structures of these lipidoids can still contribute to cellular toxicity, a critical consideration in the development of safe and effective drug delivery platforms. Common in vitro methods to assess cytotoxicity include assays that measure cell viability (e.g., MTT, MTS, WST-8 assays) and cell membrane integrity (e.g., lactate (B86563) dehydrogenase (LDH) assay).

This compound: A Proprietary Ionizable Lipid

This compound is a proprietary ionizable amino lipid developed by Arcturus Therapeutics and is a key component of their LUNAR® lipid-mediated delivery platform. This platform is utilized for the delivery of siRNA and DNA.[1] While specific quantitative cytotoxicity data such as IC50 values for this compound are not widely published, studies involving LNP formulations containing ATX lipids have consistently reported them to be well-tolerated.[2]

Comparative Cytotoxicity of Commercially Available Lipidoids

To provide a framework for evaluating the potential cytotoxicity of this compound, this section presents available data for other widely used ionizable lipids in LNP formulations. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, including the specific LNP composition, cell lines used, and assay methods.

LipidoidCell LineAssayKey Findings
SM-102 A549, SH-SY5YNot specifiedNegligible cytotoxicity observed in the 0.5-2 µl LNP per 100 µl media range.[3]
DLin-MC3-DMA HeLaNot specifiedLNPs formulated with DLin-MC3-DMA did not cause cytotoxicity at any tested dosage (20, 50, and 200 ng/mL mRNA).[4]
C12-200 Primary Dorsal Root Ganglion NeuronsNot specifiedsiRNA-LNPs formulated with C12-200 were safely tolerated by the neurons.[5]
Cdoids Not specifiedMTTExhibited superior biocompatibility compared to commercial ionizable lipids like SM-102, ALC-0315, DOTAP, and MC3.[6]

Experimental Protocols

Detailed methodologies for common cytotoxicity assays are crucial for the accurate interpretation and replication of results. Below are generalized protocols for the MTT and LDH assays, which are frequently employed to assess the cytotoxicity of lipid nanoparticles.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Remove the culture medium and add fresh medium containing various concentrations of the lipidoid-LNP formulations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

LDH Assay Protocol

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.

Materials:

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Cell culture medium

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and treat with lipidoid-LNP formulations as described in the MTT assay protocol.

  • After the incubation period, centrifuge the plate at 250 x g for 10 minutes.

  • Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add the reaction mixture to each well containing the supernatant and incubate for up to 30 minutes at room temperature, protected from light.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to a positive control (cells lysed to achieve maximum LDH release).

Signaling Pathways and Experimental Workflows

To visualize the experimental workflow for assessing lipidoid cytotoxicity, the following diagram was generated using the DOT language.

Cytotoxicity_Assay_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate lnp_prep Prepare Lipidoid-LNP Dilutions treatment Treat Cells with LNPs lnp_prep->treatment incubation Incubate for 24-72h treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt collect_supernatant Collect Supernatant incubation->collect_supernatant solubilize Solubilize Formazan add_mtt->solubilize read_mtt Read Absorbance (570nm) solubilize->read_mtt calculate_viability Calculate % Cell Viability read_mtt->calculate_viability add_reagents Add LDH Reagents collect_supernatant->add_reagents read_ldh Read Absorbance (490nm) add_reagents->read_ldh calculate_cytotoxicity Calculate % Cytotoxicity read_ldh->calculate_cytotoxicity

Cytotoxicity Assay Workflow

Conclusion

The selection of an appropriate ionizable lipid is a critical determinant of the safety and efficacy of LNP-based drug delivery systems. While quantitative cytotoxicity data for this compound remains proprietary, the available information suggests that LNP formulations utilizing this lipidoid are generally well-tolerated. The comparative data provided for other leading lipidoids such as SM-102, DLin-MC3-DMA, and C12-200 indicate that low cytotoxicity is a common and achievable characteristic for this class of molecules. Researchers are encouraged to perform their own in vitro cytotoxicity assessments using standardized protocols, such as the MTT and LDH assays detailed in this guide, to determine the optimal lipidoid for their specific therapeutic application.

References

Comparative Analysis of Endosomal Escape Efficiency: ATX-0114 Versus Other Market-Leading Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The effective delivery of nucleic acid-based therapeutics is critically dependent on the ability of their carrier systems, often lipid nanoparticles (LNPs), to escape the endosome and release their cargo into the cytoplasm. This process, known as endosomal escape, is a major bottleneck in drug delivery, with the efficiency of this step directly impacting therapeutic efficacy. This guide provides a comparative overview of the endosomal escape efficiency of the ionizable cationic lipid ATX-0114 against other widely used lipids in LNP formulations: DLin-MC3-DMA, ALC-0315, and SM-102.

It is important to note that as of the time of this publication, there is a lack of publicly available experimental data specifically quantifying the endosomal escape efficiency of this compound. This compound is an ionizable cationic lipid that has been utilized in the generation of lipid nanoparticles for the in vivo delivery of siRNA. A patent associated with this lipid suggests its role in RNA delivery. However, without direct comparative studies, a quantitative assessment against other lipids is not feasible. This guide, therefore, focuses on the available data for DLin-MC3-DMA, ALC-0315, and SM-102, providing a framework for understanding the landscape of endosomal escape efficiency.

Comparative Data on Endosomal Escape Efficiency

The endosomal escape efficiency of LNPs is notoriously low, with studies often citing that less than 10% of internalized nanoparticles successfully release their cargo into the cytosol. The following table summarizes the available information on the comparative performance of DLin-MC3-DMA, ALC-0315, and SM-102.

LipidReported Endosomal Escape EfficiencyComparative Performance Notes
This compound No publicly available dataUsed for siRNA delivery in vivo.
DLin-MC3-DMA Generally low (<10%)Serves as a benchmark in many studies.
ALC-0315 Generally low (<10%)In some studies, LNPs with ALC-0315 demonstrated a two-fold and ten-fold greater knockdown of target proteins compared to LNPs with MC3, suggesting potentially higher endosomal escape.
SM-102 Generally low (<10%)Some studies suggest that SM-102 is moderately more efficient in mRNA delivery compared to ALC-0315.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the processes involved in evaluating endosomal escape, the following diagrams illustrate the key mechanisms and experimental procedures.

Endosomal_Escape_Pathway cluster_cell Target Cell LNP Lipid Nanoparticle (LNP) Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake Early_Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome Maturation Lysosome Lysosome (pH ~4.5-5.0) Late_Endosome->Lysosome Fusion Cargo_Release Cargo Release (mRNA/siRNA) Late_Endosome->Cargo_Release Endosomal Escape Degradation Cargo Degradation Lysosome->Degradation Cytoplasm Cytoplasm Cargo_Release->Cytoplasm

Caption: General mechanism of LNP endosomal escape.

Experimental_Workflow Start Start: LNP Formulation Cell_Culture Cell Seeding and Culture Start->Cell_Culture LNP_Incubation Incubation of Cells with LNPs Cell_Culture->LNP_Incubation Assay_Selection Select Endosomal Escape Assay LNP_Incubation->Assay_Selection Hemolysis_Assay Hemolysis Assay Assay_Selection->Hemolysis_Assay Membrane Disruption FRET_Assay FRET-based Assay Assay_Selection->FRET_Assay Cargo Release Galectin8_Assay Galectin-8 Assay Assay_Selection->Galectin8_Assay Endosomal Rupture Data_Acquisition Data Acquisition (e.g., Spectrophotometry, Microscopy) Hemolysis_Assay->Data_Acquisition FRET_Assay->Data_Acquisition Galectin8_Assay->Data_Acquisition Data_Analysis Data Analysis and Quantification Data_Acquisition->Data_Analysis Comparison Compare Efficiency of Different Lipids Data_Analysis->Comparison

Caption: Experimental workflow for evaluating endosomal escape.

Experimental Protocols

Accurate assessment of endosomal escape is crucial for the development of effective LNP-based therapeutics. Several in vitro assays are commonly employed to quantify this process.

Hemolysis Assay

The hemolysis assay is a widely used indirect method to assess the membrane-disruptive potential of LNPs, which correlates with their endosomal escape capability. The principle is that LNPs that can disrupt the endosomal membrane at acidic pH will also lyse red blood cells (RBCs) under similar pH conditions.

Protocol:

  • Preparation of Red Blood Cells (RBCs):

    • Collect fresh whole blood from a suitable donor (e.g., mouse or human) in tubes containing an anticoagulant (e.g., heparin).

    • Centrifuge the blood at a low speed (e.g., 500 x g) for 5-10 minutes at 4°C to pellet the RBCs.

    • Carefully remove the supernatant (plasma and buffy coat).

    • Wash the RBC pellet with a buffered saline solution (e.g., PBS, pH 7.4) by resuspension and centrifugation. Repeat this washing step 3-4 times until the supernatant is clear.

    • Resuspend the final RBC pellet in the appropriate buffer to a desired concentration (e.g., 2% v/v).

  • Incubation with LNPs:

    • Prepare a series of LNP dilutions in buffers with different pH values, typically pH 7.4 (physiological) and pH 5.5-6.5 (endosomal).

    • In a 96-well plate, mix the RBC suspension with the LNP dilutions.

    • Include positive (e.g., Triton X-100 for 100% hemolysis) and negative (buffer only for 0% hemolysis) controls.

    • Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).

  • Quantification of Hemolysis:

    • After incubation, centrifuge the plate to pellet the intact RBCs.

    • Carefully transfer the supernatant to a new 96-well plate.

    • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm) using a spectrophotometer.

    • Calculate the percentage of hemolysis for each LNP concentration relative to the positive and negative controls.

Fluorescence Resonance Energy Transfer (FRET)-based Assays

FRET-based assays provide a more direct and dynamic measurement of cargo release from LNPs within the cellular environment. These assays rely on the principle that FRET occurs between a donor and an acceptor fluorophore when they are in close proximity. The disruption of the LNP and release of its cargo leads to a separation of the fluorophores and a loss of FRET.

Protocol:

  • Preparation of FRET-labeled Cargo:

    • Synthesize or purchase nucleic acid cargo (e.g., mRNA, siRNA) labeled with a FRET pair of fluorophores (e.g., Cy3 and Cy5). The fluorophores should be positioned such that they are in close proximity when the cargo is encapsulated within the LNP.

  • LNP Formulation:

    • Formulate LNPs encapsulating the FRET-labeled cargo using the desired lipid compositions.

  • Cell Culture and Treatment:

    • Seed cells in a suitable format for microscopy (e.g., glass-bottom dishes).

    • Treat the cells with the FRET-labeled LNPs and incubate for various time points.

  • Imaging and Analysis:

    • Visualize the cells using a confocal microscope or a fluorescence lifetime imaging microscopy (FLIM) system.

    • Acquire images in the donor and acceptor channels.

    • Quantify the FRET efficiency or the donor fluorescence lifetime. A decrease in FRET efficiency or an increase in the donor lifetime indicates the release of the cargo from the LNP into the cytoplasm.

Galectin-8 Assay for Endosomal Rupture

The Galectin-8 assay is a powerful method to visualize and quantify the rupture of endosomal membranes. Galectin-8 is a cytosolic protein that binds to glycans exposed on the inner leaflet of the endosomal membrane upon its rupture. By using a fluorescently tagged Galectin-8, its recruitment to damaged endosomes can be observed as distinct puncta.

Protocol:

  • Cell Line Preparation:

    • Use a cell line that stably expresses a fluorescently tagged Galectin-8 (e.g., Gal8-YFP or Gal8-mRuby). If such a cell line is not available, it can be generated by transfection or transduction.

  • Cell Culture and LNP Treatment:

    • Seed the Galectin-8 reporter cells in a format suitable for live-cell imaging.

    • Treat the cells with the LNPs of interest.

  • Live-Cell Imaging:

    • Image the cells using a confocal or high-content imaging system.

    • Acquire time-lapse images to observe the dynamic recruitment of Galectin-8 to endosomes.

  • Image Analysis:

    • Quantify the formation of Galectin-8 puncta over time. The number, size, and intensity of the puncta are indicative of the extent of endosomal membrane damage and, consequently, endosomal escape.

Conclusion

While a direct quantitative comparison of the endosomal escape efficiency of this compound with DLin-MC3-DMA, ALC-0315, and SM-102 is currently hampered by the lack of public data for this compound, the available information suggests that all these lipids mediate relatively low levels of endosomal escape. The comparative success of ALC-0315 and SM-102 in clinical applications underscores that even modest improvements in endosomal escape can have a significant impact on therapeutic outcomes. The detailed experimental protocols provided in this guide offer a robust framework for researchers to conduct their own comparative studies and to further elucidate the mechanisms governing this critical step in intracellular drug delivery. Future studies that include a direct comparison of this compound will be invaluable to the field.

Navigating the Maze of LNP Stability: A Comparative Guide to Ionizable Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of Lipid Nanoparticles (LNPs) is a critical determinant of therapeutic efficacy and shelf-life. At the heart of LNP formulation and stability lies the choice of the ionizable lipid. This guide provides a comparative analysis of LNP stability conferred by different ionizable lipids, supported by experimental data and detailed methodologies to aid in your formulation development.

The landscape of nucleic acid therapeutics, particularly mRNA-based vaccines and therapies, has been revolutionized by the success of LNPs as delivery vehicles.[1][2] The ionizable lipid is a cornerstone component of these formulations, playing a pivotal role in encapsulating the nucleic acid payload, facilitating endosomal escape, and ultimately, influencing the overall stability of the nanoparticle.[3][4][5] This guide delves into the nuances of how different ionizable lipids impact LNP stability, offering a data-driven comparison to inform your selection process.

The Crucial Role of Ionizable Lipids in LNP Stability

Ionizable lipids are cationic at a low pH, which facilitates the encapsulation of negatively charged nucleic acids during LNP formation.[4] At physiological pH, they become neutral, contributing to the stability of the LNP in circulation and reducing potential toxicity.[5][] The specific chemical structure of the ionizable lipid, including its headgroup, linker, and tail domains, significantly influences the physicochemical properties and, consequently, the stability of the LNP.[] Factors such as the pKa of the ionizable lipid, its ability to interact with other lipid components like cholesterol and phospholipids, and its susceptibility to chemical degradation all contribute to the long-term integrity of the LNP.[5][7]

Comparative Stability Analysis of LNPs with Different Ionizable Lipids

The stability of LNPs is a multi-faceted attribute, commonly assessed by monitoring key parameters over time and under various storage conditions. These parameters include particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Impact of Ionizable Lipids on Physicochemical Stability

Different ionizable lipids can lead to distinct stability profiles. For instance, studies comparing LNPs formulated with ALC-0315 and SM-102, the ionizable lipids used in the Pfizer-BioNTech and Moderna COVID-19 vaccines respectively, have revealed differences in their structural arrangement and stability.[3] Molecular dynamics simulations suggest that the lipids in SM-102-containing LNPs are more densely packed and better arranged compared to those with ALC-0315, which may contribute to the different storage temperature requirements for the two vaccines (-20°C for Moderna versus -80°C for Pfizer-BioNTech).[3]

A study investigating the impact of storage conditions on LNPs formulated with different ionizable lipids, including a novel lipid TOT-28, MC3, and ALC, found that the chemical structure of the ionizable lipid affects not only the microviscosity of the LNP but also its response to changes in temperature and pH.[8] For example, TOT-28-based LNPs exhibited higher microviscosity and were less sensitive to pH changes at 4°C compared to MC3 and ALC-based LNPs, suggesting a more ordered and stable structure at lower temperatures.[8]

Table 1: Comparative Physicochemical Stability of mRNA-LNPs with Different Ionizable Lipids under Various Storage Conditions

Ionizable LipidStorage Temperature (°C)Storage DurationChange in Particle Size (nm)Change in PDIChange in Encapsulation Efficiency (%)Reference
DLin-MC3-DMA47 daysMaintainedMaintainedMaintained[9]
DLin-MC3-DMA257 daysMaintainedMaintainedMaintained[9]
DLin-MC3-DMA-807 daysIncreaseIncreaseDecrease[9][10]
ALC-0315-208 weeksStable with sucrose-P188Stable with sucrose-P188Stable with sucrose-P188[11][12]
SM-10248 weeksStable with mannitol-F127Stable with mannitol-F127Improved mRNA integrity[12]
TOT-2848 weeksLess sensitive to pH changeHigher microviscosityLess hydrated[8][13]
MC348 weeksMore sensitive to pH changeLower microviscosity at pH 5.0More hydrated[8]
ALC48 weeksMore sensitive to pH changeSlightly higher microviscosity at pH 5.0More hydrated[8]

Note: This table summarizes findings from multiple studies and direct quantitative comparisons should be made with caution due to variations in experimental conditions.

Experimental Protocols for Assessing LNP Stability

Accurate and reproducible assessment of LNP stability is crucial for formulation development. Below are detailed methodologies for key experiments.

Measurement of Particle Size, PDI, and Zeta Potential

Method: Dynamic Light Scattering (DLS)

Protocol:

  • Dilute the LNP suspension to an appropriate concentration (e.g., 1:50) in a suitable buffer (e.g., 10 mM HEPES, pH 7.4) to minimize multiple scattering effects.[8]

  • Equilibrate the sample to the desired measurement temperature (e.g., 25°C).

  • Measure the particle size (Z-average), polydispersity index (PDI), and zeta potential using a DLS instrument (e.g., Malvern Zetasizer).

  • Perform measurements at specified time points throughout the stability study.

  • For zeta potential, dilute the LNPs in a low-ionic-strength buffer to ensure accurate measurements.[13]

Determination of Encapsulation Efficiency

Method: RiboGreen Assay

Protocol:

  • Prepare two sets of LNP samples.

  • To the first set, add a buffer without detergent (e.g., 1X TE buffer) to measure the amount of unencapsulated (free) RNA.[12][14]

  • To the second set, add a buffer containing a lysis agent (e.g., 2% Triton X-100) to disrupt the LNPs and measure the total amount of RNA.[12][14]

  • Add the RiboGreen reagent to both sets of samples and incubate in the dark according to the manufacturer's protocol.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = [(Total RNA fluorescence - Free RNA fluorescence) / Total RNA fluorescence] x 100

Assessment of mRNA Integrity

Method: Capillary Gel Electrophoresis (CGE)

Protocol:

  • Extract the mRNA from the LNP formulation using a suitable RNA extraction kit.

  • Analyze the extracted mRNA using a capillary gel electrophoresis system.

  • The resulting electropherogram will show peaks corresponding to intact and fragmented mRNA.

  • Calculate the percentage of intact mRNA by determining the area under the peak for the full-length mRNA relative to the total area of all peaks.[8]

Visualizing Experimental Workflows and Logical Relationships

To provide a clearer understanding of the processes involved in LNP stability assessment, the following diagrams have been generated using Graphviz.

LNP_Stability_Assessment_Workflow cluster_formulation LNP Formulation cluster_storage Stability Study cluster_analysis Analysis at Time Points cluster_outcome Outcome Formulation LNP Formulation (Varying Ionizable Lipids) Storage Storage at Different Conditions (T, pH) Formulation->Storage DLS DLS Analysis (Size, PDI, Zeta) Storage->DLS Time points RiboGreen RiboGreen Assay (Encapsulation Efficiency) Storage->RiboGreen Time points CGE CGE Analysis (mRNA Integrity) Storage->CGE Time points Data Comparative Stability Data DLS->Data RiboGreen->Data CGE->Data

Caption: Workflow for Comparative LNP Stability Assessment.

Ionizable_Lipid_Impact_on_Stability cluster_lipid Ionizable Lipid Structure cluster_properties Physicochemical Properties cluster_stability LNP Stability Headgroup Headgroup (pKa) Packing Lipid Packing Density Headgroup->Packing Linker Linker Moiety Degradation Chemical Degradability Linker->Degradation Tail Lipid Tails (Saturation, Length) Tail->Packing Fluidity Membrane Fluidity Tail->Fluidity Physical Physical Stability (Size, PDI) Packing->Physical Fluidity->Physical Chemical Chemical Stability (Encapsulation, Integrity) Degradation->Chemical

Caption: Impact of Ionizable Lipid Structure on LNP Stability.

Conclusion

The selection of an appropriate ionizable lipid is a critical decision in the development of stable and effective LNP-based therapeutics. This guide highlights that the stability of LNPs is intrinsically linked to the chemical structure of the ionizable lipid and the formulation's storage conditions. By understanding the comparative stability profiles and employing robust analytical methodologies, researchers can optimize their LNP formulations for enhanced shelf-life and therapeutic performance. The provided data and protocols serve as a valuable resource for navigating the complexities of LNP formulation and stability testing. Further research into novel ionizable lipids and advanced formulation strategies will continue to push the boundaries of LNP stability and expand their therapeutic applications.[15][16]

References

Validating the Reproducibility of ATX-0114 LNP Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of RNA-based therapeutics has underscored the critical need for robust and reproducible drug delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for nucleic acid delivery, with their success exemplified by the rapid development and deployment of mRNA-based COVID-19 vaccines. Central to the efficacy and safety of these delivery vehicles is the ionizable lipid, a key component that dictates encapsulation efficiency, stability, and intracellular release. ATX-0114 is a proprietary ionizable cationic lipid developed by Arcturus Therapeutics, utilized in their LNP formulations for the delivery of siRNA and other nucleic acid payloads.[1][2]

This guide provides a comparative overview of the synthesis of LNPs utilizing this compound, with a focus on validating reproducibility. While specific batch-to-batch reproducibility data for this compound LNP synthesis is not extensively published, this document will detail established synthesis methodologies known to enhance consistency, present typical performance benchmarks from widely-used alternative ionizable lipids, and provide standardized protocols for characterization. This information will enable researchers to effectively evaluate and implement LNP synthesis processes, ensuring the generation of consistent and reliable nanoparticles for preclinical and clinical applications.

Key Performance Indicators in LNP Synthesis

The reproducibility of LNP synthesis is assessed by the consistency of several key physicochemical characteristics across different batches. These include:

  • Particle Size (Z-average): Influences the biodistribution and cellular uptake of the LNPs. A consistent size is crucial for predictable in vivo performance.

  • Polydispersity Index (PDI): A measure of the heterogeneity of particle sizes within a sample. A low PDI (typically < 0.2) indicates a monodisperse and uniform population of nanoparticles, which is essential for consistent product quality.[3]

  • Encapsulation Efficiency (%EE): The percentage of the nucleic acid payload that is successfully encapsulated within the LNPs. High and consistent encapsulation efficiency is critical for therapeutic potency and minimizing potential side effects from unencapsulated material.

Comparative Data of LNP Formulations

While specific, publicly available reproducibility data for this compound LNPs is limited, the following table presents typical characterization data for LNPs formulated with other well-established ionizable lipids, such as DLin-MC3-DMA and SM-102. This data serves as a benchmark for what is considered acceptable and reproducible in the field. These LNPs are typically synthesized using microfluidic mixing, a technique renowned for its ability to produce highly consistent nanoparticles.

Ionizable LipidMolar Ratio (Ionizable:DSPC:Chol:PEG-Lipid)Particle Size (nm)PDIEncapsulation Efficiency (%)Reference
DLin-MC3-DMA50:10:38.5:1.5~65≤ 0.22>85[4]
SM-10248:10:40:2~80-100< 0.2>90[5]
ATX Lipid 58:7:33.5:1.5 Data Not Publicly Available Data Not Publicly Available Data Not Publicly Available [6]

Note: The molar ratio for the ATX lipid formulation is based on a publication from Arcturus Therapeutics for a DNA vaccine.[6] Specific characterization data for this formulation was not provided in the reference.

Experimental Protocols

Reproducibility in LNP synthesis is highly dependent on the manufacturing process. Microfluidics-based methods have become the gold standard due to their precise control over mixing parameters, leading to high batch-to-batch consistency.

Detailed Methodology for Reproducible LNP Synthesis via Microfluidics

This protocol describes a representative method for the synthesis of LNPs encapsulating a nucleic acid payload using a microfluidic system. This method can be adapted for use with various ionizable lipids, including this compound.

1. Preparation of Lipid Stock Solution (Organic Phase):

  • Dissolve the ionizable lipid (e.g., this compound), DSPC, cholesterol, and a PEG-lipid in ethanol (B145695) at the desired molar ratio.
  • Ensure complete dissolution of all lipid components. Gentle heating may be required for some lipids.
  • The total lipid concentration in the ethanolic solution is a critical parameter that can influence particle size.

2. Preparation of Nucleic Acid Solution (Aqueous Phase):

  • Dissolve the nucleic acid (e.g., siRNA, mRNA) in an acidic aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0). The acidic pH ensures that the ionizable lipid is protonated, facilitating complexation with the negatively charged nucleic acid.

3. Microfluidic Mixing:

  • Set up a microfluidic mixing device (e.g., NanoAssemblr Benchtop).
  • Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.
  • Pump the two solutions through the microfluidic cartridge at a defined total flow rate (TFR) and flow rate ratio (FRR). These parameters are critical for controlling the nanoprecipitation process and, consequently, the final LNP size and polydispersity. A common FRR is 3:1 (aqueous:organic).

4. Downstream Processing (Buffer Exchange and Concentration):

  • The resulting LNP suspension contains ethanol, which must be removed. This is typically achieved through tangential flow filtration (TFF) or dialysis against a neutral buffer (e.g., phosphate-buffered saline, pH 7.4).
  • This step also serves to concentrate the LNP suspension to the desired final concentration.

5. Sterile Filtration:

  • Filter the final LNP formulation through a 0.22 µm sterile filter for removal of any potential microbial contamination.

Characterization of LNP Formulations

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Utilize Dynamic Light Scattering (DLS) to determine the Z-average particle size and PDI.
  • Dilute the LNP sample in a suitable buffer (e.g., PBS) to an appropriate concentration for DLS analysis.

2. Encapsulation Efficiency (%EE) Determination:

  • Quantify the total and free nucleic acid concentration using a fluorescent dye-based assay (e.g., RiboGreen assay).
  • To measure the total nucleic acid, disrupt the LNPs using a surfactant (e.g., Triton X-100) to release the encapsulated cargo.
  • Measure the fluorescence of the intact LNP sample (to quantify free nucleic acid) and the disrupted LNP sample (to quantify total nucleic acid).
  • Calculate the %EE using the following formula: %EE = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100

Mandatory Visualizations

LNP_Synthesis_Workflow cluster_prep Phase Preparation cluster_synthesis LNP Formation cluster_purification Purification & Finalization Lipid_Stock Lipid Stock Solution (Ethanol) - Ionizable Lipid (this compound) - DSPC - Cholesterol - PEG-Lipid Microfluidics Microfluidic Mixing (Controlled TFR & FRR) Lipid_Stock->Microfluidics NA_Solution Nucleic Acid Solution (Aqueous Buffer, pH 4.0) - siRNA / mRNA NA_Solution->Microfluidics Buffer_Exchange Buffer Exchange (TFF / Dialysis) - Remove Ethanol - Neutralize pH Microfluidics->Buffer_Exchange Sterile_Filtration Sterile Filtration (0.22 µm) Buffer_Exchange->Sterile_Filtration Final_LNP Final_LNP Sterile_Filtration->Final_LNP Final LNP Product

Caption: Workflow for reproducible LNP synthesis using microfluidics.

Reproducibility_Factors cluster_formulation Formulation Parameters cluster_process Process Parameters cluster_characterization Analytical Methods Reproducibility Reproducibility Lipid_Composition Lipid Composition - Ionizable Lipid Type - Molar Ratios Lipid_Composition->Reproducibility NA_Cargo Nucleic Acid Cargo - Type (siRNA, mRNA) - Concentration NA_Cargo->Reproducibility Mixing_Method Mixing Method - Microfluidics - T-junction vs. Herringbone Mixing_Method->Reproducibility Flow_Parameters Flow Parameters - Total Flow Rate (TFR) - Flow Rate Ratio (FRR) Flow_Parameters->Reproducibility Analytics Consistent Characterization - DLS for Size/PDI - RiboGreen for %EE Analytics->Reproducibility

Caption: Key factors influencing the reproducibility of LNP synthesis.

Conclusion

References

A Cross-Platform Guide to the Characterization of ATX-0114 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the cross-platform characterization of lipid nanoparticles (LNPs) formulated with the ionizable lipid ATX-0114. While direct comparative experimental data for this compound LNPs across multiple platforms is not extensively published, this document outlines the essential analytical methodologies and presents a comparative analysis based on established LNP characterization techniques. The provided data tables, while illustrative, are based on typical performance parameters of similar LNP systems and serve as a practical guide for researchers conducting their own evaluations.

Introduction to this compound and LNP Characterization

This compound is an ionizable cationic lipid that has been utilized in the formulation of lipid nanoparticles for the delivery of siRNA. The physicochemical properties of these LNPs, such as size, surface charge, and encapsulation efficiency, are critical quality attributes (CQAs) that dictate their in vivo performance, including biodistribution, cellular uptake, and therapeutic efficacy. A thorough characterization using orthogonal and complementary analytical techniques is therefore essential for the development and quality control of this compound LNP-based therapeutics.

This guide focuses on a multi-platform approach to characterize key LNP attributes, providing a robust understanding of the nanoparticle system.

Comparative Physicochemical Characterization of this compound LNPs

A comprehensive characterization of LNPs involves the assessment of multiple parameters. Below is a comparative summary of hypothetical characterization data for this compound LNPs versus a well-established LNP formulation utilizing the ionizable lipid DLin-MC3-DMA. This data is presented to illustrate the expected outcomes from a cross-platform analysis.

Table 1: Particle Size and Polydispersity Index (PDI) Comparison
Analytical PlatformThis compound LNP (Mean Diameter ± SD, nm)This compound LNP (PDI ± SD)DLin-MC3-DMA LNP (Mean Diameter ± SD, nm)DLin-MC3-DMA LNP (PDI ± SD)
Dynamic Light Scattering (DLS)85.2 ± 1.50.12 ± 0.0282.5 ± 1.80.11 ± 0.03
Nanoparticle Tracking Analysis (NTA)78.9 ± 5.4 (Mode)N/A76.3 ± 6.1 (Mode)N/A
Cryo-Transmission Electron Microscopy (Cryo-TEM)75.1 ± 8.2N/A73.9 ± 7.9N/A
Table 2: Zeta Potential and Encapsulation Efficiency
ParameterAnalytical MethodThis compound LNP (Result ± SD)DLin-MC3-DMA LNP (Result ± SD)
Zeta Potential (mV) at pH 7.4Electrophoretic Light Scattering (ELS)-5.8 ± 1.2-6.5 ± 1.5
Zeta Potential (mV) at pH 5.0Electrophoretic Light Scattering (ELS)+15.2 ± 2.1+18.9 ± 2.5
Encapsulation Efficiency (%)RiboGreen Assay92 ± 3%94 ± 2%

Experimental Protocols

Detailed methodologies are crucial for reproducible LNP characterization. The following sections outline the standard operating procedures for the key analytical techniques.

Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)
  • Sample Preparation: Dilute the LNP formulation in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a concentration within the instrument's linear range (typically 0.1-1 mg/mL lipid concentration). Filter the buffer using a 0.22 µm filter before use.

  • Instrument Setup: Equilibrate the DLS instrument (e.g., Malvern Zetasizer) to the desired temperature (typically 25°C). Set the measurement parameters, including the dispersant viscosity and refractive index, and the material refractive index.

  • Measurement: Transfer the diluted sample to a clean, dust-free cuvette. Place the cuvette in the instrument and allow it to equilibrate for at least 1 minute. Perform at least three replicate measurements.

  • Data Analysis: The instrument software calculates the Z-average diameter and the polydispersity index (PDI) from the correlation function of the scattered light intensity fluctuations.

Particle Concentration and Size Distribution by Nanoparticle Tracking Analysis (NTA)
  • Sample Preparation: Dilute the LNP suspension in filtered PBS to achieve a particle concentration suitable for NTA analysis (typically 10^7 to 10^9 particles/mL).

  • Instrument Setup: Prime the NTA instrument (e.g., Malvern NanoSight) with the filtered buffer. Adjust the camera level and focus to clearly visualize the nanoparticles.

  • Measurement: Inject the diluted sample into the sample chamber. Capture at least three videos of 60 seconds each.

  • Data Analysis: The NTA software tracks the Brownian motion of individual particles to determine their hydrodynamic diameter and calculates the particle concentration.

Morphological Analysis by Cryo-Transmission Electron Microscopy (Cryo-TEM)
  • Sample Preparation: Apply a small aliquot (3-4 µL) of the LNP dispersion to a glow-discharged TEM grid (e.g., lacey carbon).

  • Vitrification: Plunge-freeze the grid into liquid ethane (B1197151) using a vitrification robot (e.g., Vitrobot). This process rapidly freezes the sample, preventing the formation of ice crystals and preserving the native structure of the LNPs.

  • Imaging: Transfer the vitrified grid to a cryo-TEM holder and image at cryogenic temperatures. Acquire images at various magnifications to observe the overall morphology and lamellar structure of the LNPs.

  • Data Analysis: Analyze the images to determine the size, shape, and internal structure of the nanoparticles.

Zeta Potential Measurement by Electrophoretic Light Scattering (ELS)
  • Sample Preparation: Dilute the LNP formulation in an appropriate buffer of known ionic strength and pH (e.g., 10 mM NaCl at pH 7.4 and pH 5.0).

  • Instrument Setup: Use a DLS instrument equipped with an ELS module. Use a dedicated folded capillary cell for zeta potential measurements.

  • Measurement: Inject the sample into the cell, ensuring no air bubbles are present. Apply an electric field and measure the electrophoretic mobility of the particles.

  • Data Analysis: The instrument software calculates the zeta potential from the electrophoretic mobility using the Henry equation.

Encapsulation Efficiency Determination by RiboGreen Assay
  • Standard Curve Preparation: Prepare a standard curve of the free nucleic acid (e.g., siRNA) in TE buffer.

  • Sample Preparation:

    • Total Nucleic Acid: Lyse a known amount of the LNP formulation by adding a surfactant (e.g., 0.5% Triton X-100) to disrupt the lipid bilayer and release the encapsulated nucleic acid.

    • Free Nucleic Acid: Use an untreated sample of the LNP formulation.

  • Assay: Add the RiboGreen reagent to both the standards and the prepared samples. Incubate in the dark for 5 minutes.

  • Measurement: Measure the fluorescence intensity using a plate reader (excitation ~480 nm, emission ~520 nm).

  • Calculation:

    • Determine the concentration of total and free nucleic acid from the standard curve.

    • Encapsulation Efficiency (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100.

Visualizing Workflows and Relationships

To further clarify the processes and concepts discussed, the following diagrams are provided.

LNP_Characterization_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Platforms cluster_output Characterization Parameters LNP_Formulation This compound LNP Formulation Dilution Dilution in Filtered Buffer LNP_Formulation->Dilution Lysis Lysis with Detergent LNP_Formulation->Lysis CryoTEM Cryo-TEM LNP_Formulation->CryoTEM Direct Application DLS DLS/ELS Dilution->DLS NTA NTA Dilution->NTA Fluorescence Fluorescence Spectroscopy Dilution->Fluorescence For Free RNA Lysis->Fluorescence Size_PDI Size & PDI DLS->Size_PDI Zeta Zeta Potential DLS->Zeta NTA->Size_PDI Concentration Concentration NTA->Concentration Morphology Morphology CryoTEM->Morphology EE Encapsulation Efficiency Fluorescence->EE

Caption: Experimental workflow for LNP characterization.

Signaling_Pathway LNP This compound LNP (siRNA-cargo) Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape (pH-mediated) Endosome->Endosomal_Escape siRNA_Release siRNA Release Endosomal_Escape->siRNA_Release RISC RISC Loading siRNA_Release->RISC mRNA_Target Target mRNA RISC->mRNA_Target Cleavage mRNA Cleavage mRNA_Target->Cleavage Protein_Downregulation Protein Downregulation Cleavage->Protein_Downregulation

Caption: Hypothetical siRNA-mediated signaling pathway.

Logical_Comparison cluster_lnp LNP Formulations cluster_platforms Characterization Platforms cluster_params Key Performance Parameters ATX0114 This compound LNP DLS DLS ATX0114->DLS NTA NTA ATX0114->NTA CryoTEM Cryo-TEM ATX0114->CryoTEM Alternative Alternative LNP (e.g., DLin-MC3-DMA) Alternative->DLS Alternative->NTA Alternative->CryoTEM Size Size DLS->Size PDI PDI DLS->PDI NTA->Size CryoTEM->Size Morphology Morphology CryoTEM->Morphology

Navigating the Translational Gap: A Comparative Guide to ATX-0114 LNP Performance and the In Vitro-In Vivo Correlation Challenge

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The translation of in vitro results to in vivo efficacy is a critical hurdle in the development of siRNA therapeutics. This guide provides a comparative overview of ATX-0114, an ionizable lipid component of lipid nanoparticles (LNPs), and explores the broader challenge of correlating laboratory data with preclinical outcomes. By presenting available performance data, outlining experimental methodologies, and contextualizing the complexities of LNP-based delivery, this document aims to equip researchers with a deeper understanding of the factors governing the success of novel RNAi delivery platforms.

Performance Snapshot: this compound LNP and Alternatives

This compound, also known as Lipid 2,2(8,8) 4C CH3, is an ionizable cationic lipid integral to the formation of LNPs for siRNA delivery.[1][2][3] In vivo studies have demonstrated the potential of this compound-containing LNPs. When encapsulating siRNA targeting Factor VII, these LNPs achieved a significant 90% reduction in plasma Factor VII protein levels in murine models.[1][3] Furthermore, the LUNAR® delivery platform, which utilizes biodegradable ionizable ATX lipids, has been reported to be five times more efficient for Factor VII siRNA delivery compared to the well-established DLin-MC3-DMA.[4]

While direct head-to-head comparative data for this compound against a wide array of alternatives is limited in publicly available literature, a comparison with other prominent ionizable lipids used in clinically advanced formulations provides valuable context.

Ionizable LipidNotable Application/FormulationKey Performance Characteristics/NotespKa
This compound Preclinical siRNA delivery (e.g., LUNAR® platform)Demonstrated 90% in vivo knockdown of Factor VII in mice; reported to be 5x more potent than DLin-MC3-DMA for this target.[1][3][4]6.69[1][3]
DLin-MC3-DMA (MC3) Onpattro® (Patisiran) - FDA-approved siRNA therapeuticA benchmark for hepatic siRNA delivery.[5][6]~6.44
SM-102 Spikevax® (Moderna COVID-19 vaccine)Showed higher in vitro protein expression than ALC-0315, but similar in vivo expression in some studies.[7]~6.7
ALC-0315 Comirnaty® (Pfizer-BioNTech COVID-19 vaccine)Widely used in mRNA vaccines.[7]~6.09
ATX-0126 Preclinical siRNA deliveryIntravenous administration of LNPs with ATX-0126 demonstrated a decrease in Factor VII blood levels in mice.[8]6.38[8]
Genevant CL1 (Lipid 10) Preclinical mRNA deliveryAfforded more than double the in vivo expression of either approved lipid (SM-102, ALC-0315) in one study.[8]Not specified

The In Vitro-In Vivo Correlation: A Persistent Challenge

A recurring theme in LNP development is the often-poor correlation between in vitro and in vivo performance.[8][9] A study comparing 281 different LNPs found that in vitro delivery did not effectively predict in vivo outcomes.[8] This disconnect arises from the complex biological environment encountered by LNPs in vivo, which is not fully recapitulated in cell culture. Factors such as protein corona formation, interaction with blood components, biodistribution, and clearance by the reticuloendothelial system all play a crucial role in the ultimate efficacy of an LNP formulation.

However, research suggests that certain biophysical characteristics of LNPs may offer better predictive value. For instance, a more ordered internal nanostructure, which can be characterized by techniques like Small Angle X-ray Scattering (SAXS), has been shown to correlate with higher in vitro activity.[10][11] This highlights the importance of comprehensive physical characterization in the LNP development workflow.

Experimental Workflows and Methodologies

Effective evaluation of LNP performance requires robust and well-defined experimental protocols. Below are generalized methodologies for key in vitro and in vivo assays, followed by a visual representation of the typical experimental workflow.

LNP Formulation and Characterization Workflow

LNP_Workflow cluster_formulation LNP Formulation cluster_characterization Physicochemical Characterization cluster_evaluation Performance Evaluation lipid_prep Lipid Stock Preparation (Ethanol) mixing Microfluidic Mixing lipid_prep->mixing rna_prep siRNA Preparation (Aqueous Buffer, pH 4) rna_prep->mixing dialysis Purification & Buffer Exchange (Dialysis/TFF) mixing->dialysis dls Size & PDI (DLS) dialysis->dls zeta Zeta Potential dialysis->zeta ribogreen Encapsulation Efficiency (RiboGreen Assay) dialysis->ribogreen tem Morphology (TEM/cryo-TEM) dialysis->tem invitro In Vitro Screening (Cell Culture) ribogreen->invitro tem->invitro invivo In Vivo Validation (Animal Models) invitro->invivo Lead Candidate Selection

Figure 1. A generalized workflow for the formulation, characterization, and evaluation of siRNA-LNP.
Methodology: In Vitro siRNA Delivery and Knockdown Assay

  • Cell Culture: Plate target cells (e.g., hepatocytes for Factor VII studies) in a suitable format (e.g., 96-well plates) and allow them to adhere overnight.

  • LNP-siRNA Treatment: Dilute LNP-encapsulated siRNA formulations to the desired concentrations in cell culture medium. Remove the old medium from the cells and add the LNP-containing medium.

  • Incubation: Incubate the cells for a specified period (e.g., 24-72 hours) at 37°C and 5% CO2.

  • Cell Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer.

  • RNA Extraction and Quantification: Extract total RNA from the cell lysates.

  • Gene Expression Analysis: Perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA levels of the target gene (e.g., Factor VII) relative to a housekeeping gene. The percentage of knockdown is calculated by comparing the target mRNA levels in treated cells to those in cells treated with a negative control siRNA.[12]

Methodology: In Vivo LNP-siRNA Delivery in a Murine Model
  • Animal Model: Utilize appropriate mouse models (e.g., C57BL/6 mice). Acclimatize the animals before the study. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

  • LNP Administration: Administer the LNP-siRNA formulations intravenously (e.g., via tail vein injection) at a specified dose (e.g., in mg of siRNA per kg of body weight).[13]

  • Sample Collection: At a predetermined time point post-injection (e.g., 48-72 hours), collect blood samples via a method like retro-orbital bleeding.

  • Plasma/Serum Isolation: Process the blood samples to isolate plasma or serum.

  • Protein Quantification: Measure the level of the target protein (e.g., Factor VII) in the plasma or serum using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Calculate the percentage of protein reduction by comparing the protein levels in the treated group to a control group that received saline or LNPs with a non-targeting control siRNA.[13]

Mechanism of Action: Targeting the Coagulation Cascade

The in vivo efficacy of this compound LNPs has been demonstrated through the silencing of Factor VII, a key initiator of the extrinsic pathway of blood coagulation.[5] An siRNA targeting the mRNA of Factor VII leverages the endogenous RNA interference (RNAi) pathway to achieve post-transcriptional gene silencing.

Factor VII Silencing via RNAi

RNAi_Pathway cluster_cell Hepatocyte cluster_blood Bloodstream lnp This compound LNP (siRNA-FVII) endosome Endosome lnp->endosome Endocytosis siRNA_release Endosomal Escape & siRNA Release endosome->siRNA_release risc RISC Loading siRNA_release->risc cleavage mRNA Cleavage risc->cleavage mrna_fvii Factor VII mRNA mrna_fvii->cleavage no_translation No FVII Protein Translation cleavage->no_translation fvii_protein Factor VII Protein no_translation->fvii_protein Inhibition of Synthesis coagulation Coagulation Cascade (Extrinsic Pathway) fvii_protein->coagulation

Figure 2. Mechanism of action for Factor VII silencing by siRNA delivered via this compound LNP.

Once the LNP is taken up by a hepatocyte, the encapsulated siRNA is released into the cytoplasm. There, it is loaded into the RNA-induced silencing complex (RISC). The siRNA guide strand then directs the RISC to the complementary sequence on the Factor VII messenger RNA (mRNA). This binding leads to the cleavage and subsequent degradation of the mRNA, preventing its translation into Factor VII protein.[] The resulting reduction in circulating Factor VII protein levels disrupts the initiation of the coagulation cascade.[5]

References

Comparative Analysis of AMX0114 in Preclinical Amyotrophic Lateral Sclerosis (ALS) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

AMX0114 is an investigational antisense oligonucleotide (ASO) under development by Amylyx Pharmaceuticals for the treatment of amyotrophic lateral sclerosis (ALS).[1][2] It is designed to target and reduce the expression of calpain-2 (CAPN2), a calcium-activated protease implicated in the axonal degeneration that is a hallmark of ALS pathology.[1][3][4] Preclinical studies have demonstrated the potential of AMX0114 to mitigate neuronal damage in various in vitro models of the disease. This guide provides a comparative analysis of AMX0114's performance in these models, supported by available experimental data.

Efficacy of AMX0114 in Cellular Models of ALS

AMX0114 has been evaluated in several in vitro models using human induced pluripotent stem cell (iPSC)-derived neurons to assess its ability to reduce CAPN2 expression and protect against neurodegeneration. The primary endpoints in these studies included the reduction of CAPN2 mRNA and protein levels, prevention of neurite degeneration, reduction of the axonal damage biomarker neurofilament light chain (NfL), and improvement of neuronal survival.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of AMX0114.

Table 1: CAPN2 Knockdown Efficiency of AMX0114

Cell TypeMetricResultSource
Human iPSC-derived glutamatergic neuronsCAPN2 mRNA reduction≥74%[5]
Human iPSC-derived motor neuron cell lineCAPN2 mRNA reduction≥99%[5]
Human iPSC-derived motor neuron cell linePotency (EC50)~40 nM[5]
Not SpecifiedCAPN2 mRNA Knockdown (Reduction vs. Control)77.25% - 94.47%[1]
Not SpecifiedCalpain-2 Protein Knockdown (Reduction vs. Control)23.32% - 51.07%[1]

Table 2: Neuroprotective Effects of AMX0114 in ALS Disease Models

Disease ModelKey FindingResultSource
Neurotoxin-induced neuronal injury (vincristine, rotenone, colchicine)Reduction in extracellular NfL levelsSignificant reduction with AMX0114 pretreatment[1][6]
Neurotoxin-induced neuronal injury (vincristine, rotenone, colchicine)Rescue of neurite degenerationSignificant rescue with AMX0114 pretreatment[5]
Oxidant-induced cell death (hydrogen peroxide)Improved neuronal survivalStatistically significant improvement in survival[1]
TDP-43 (M337V) mutation model of ALSImproved neuronal survival~60% reduction in cell death relative to untreated mutant neurons[1]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for key experiments cited in the preclinical assessment of AMX0114.

In Vitro ASO Efficacy Screening in Human iPSC-Derived Neurons
  • Objective: To assess the ability of AMX0114 to reduce CAPN2 mRNA levels in human neurons.

  • Cell Lines:

    • Human induced pluripotent stem cell (iPSC)–derived glutamatergic neurons (ioGlutamatergic Neurons; bit.bio).[5]

    • iPSC–derived human spinal motor neuron cell line (iCell Motor Neurons; FUJIFILM Cellular Dynamics, Inc.).[5]

  • ASO Application: ASOs were applied to the neurons via gymnosis (naked ASO delivery without transfection reagents).[7]

  • Incubation: Neurons were incubated with varying concentrations of AMX0114 for 48 hours.[7]

  • Analysis of CAPN2 mRNA Levels:

    • Total RNA was extracted from the treated neurons.

    • CAPN2 mRNA levels were quantified using real-time quantitative polymerase chain reaction (RT-qPCR).[5]

  • Cytotoxicity Assessment: Cell viability was assessed using Hoechst (5 μg/mL) staining and imaging 48 hours after ASO treatment.[7]

Neuroprotection Assays in Neurotoxin-Induced Injury Models
  • Objective: To evaluate the neuroprotective effects of AMX0114 against neurotoxic triggers.

  • Cell Line: iPSC-derived motor neurons.[1]

  • Experimental Procedure:

    • Neurons were pre-treated with AMX0114.[1]

    • Neuronal injury was induced by exposing the cells to varying concentrations of neurotoxic compounds such as vincristine, rotenone, and colchicine.[1]

  • Endpoint Analysis:

    • Neurite Degeneration: Changes in neurite morphology and integrity were assessed, likely through immunocytochemistry for neuronal markers like βIII-tubulin and subsequent imaging analysis.[6]

    • Neurofilament Light Chain (NfL) Excretion: The concentration of NfL in the cell culture supernatant was measured as a biomarker of axonal damage.[1][5]

Neuronal Survival Assay in a TDP-43 ALS Model
  • Objective: To determine if AMX0114 can improve the survival of neurons with an ALS-linked mutation.

  • Model: iPSC-derived neurons expressing a pathogenic TDP-43 mutation (M337V), which increases the risk of cell death.[1][8]

  • Treatment: Neurons were treated with varying concentrations of AMX0114 (as low as 0.01 µM).[1]

  • Analysis: Neuronal survival was monitored over time, likely using longitudinal fluorescence microscopy to track individual cells. Cell death was quantified, and survival curves were generated.[1][8]

Visualizing Pathways and Workflows

Diagrams illustrating the mechanism of action and experimental designs provide a clearer understanding of the scientific rationale and approach.

Calpain2_Signaling_Pathway cluster_Neuron Motor Neuron cluster_Therapeutic_Intervention Therapeutic Intervention Ca_influx ↑ Intracellular Ca²⁺ Calpain2_active Active Calpain-2 Ca_influx->Calpain2_active activates Calpain2_inactive Pro-Calpain-2 Cytoskeletal_Proteins Cytoskeletal Proteins (e.g., Spectrin, Neurofilaments) Calpain2_active->Cytoskeletal_Proteins cleaves TDP43 TDP-43 Calpain2_active->TDP43 cleaves Cleaved_Proteins Cleaved Fragments TDP43_cleaved Cleaved TDP-43 Axonal_Degeneration Axonal Degeneration Cleaved_Proteins->Axonal_Degeneration TDP43_Aggregation TDP-43 Aggregation TDP43_cleaved->TDP43_Aggregation TDP43_Aggregation->Axonal_Degeneration AMX0114 AMX0114 (ASO) CAPN2_mRNA CAPN2 mRNA AMX0114->CAPN2_mRNA binds & degrades Translation Translation Translation->Calpain2_inactive produces

Caption: Calpain-2 signaling pathway in ALS and the mechanism of action of AMX0114.

Experimental_Workflow cluster_Endpoints Endpoint Analysis start iPSC-derived Motor Neurons pretreatment Pre-treatment with AMX0114 or Vehicle Control start->pretreatment injury Induce Neuronal Injury (e.g., Neurotoxins, Oxidative Stress) pretreatment->injury incubation Incubation injury->incubation nfl_analysis Measure Extracellular NfL incubation->nfl_analysis neurite_imaging Image and Quantify Neurite Integrity incubation->neurite_imaging survival_assay Assess Neuronal Survival incubation->survival_assay

Caption: General experimental workflow for assessing the neuroprotective effects of AMX0114.

Comparative Discussion

Direct, head-to-head comparisons of AMX0114 with other ALS therapeutics in the same preclinical models are not yet publicly available. However, the existing data allows for a discussion of its potential advantages and unique mechanism of action.

  • Targeting a Downstream Effector: Many ALS therapeutic strategies focus on upstream targets such as SOD1 or C9orf72 mutations. AMX0114 targets calpain-2, a downstream effector in the neurodegenerative cascade that is implicated in both genetic and sporadic forms of ALS.[3] This approach may offer a broader therapeutic window and applicability across different patient populations.

  • Neurofilament Light Chain (NfL) Reduction: The ability of AMX0114 to reduce NfL levels in vitro is a promising finding, as NfL is a well-established biomarker of axonal damage in ALS and other neurodegenerative diseases.[1][9] This provides a quantifiable measure of neuroprotection that is clinically relevant.

  • Efficacy in a TDP-43 Model: The demonstration of improved neuronal survival in a TDP-43 mutation model is significant, as TDP-43 pathology is a hallmark of over 95% of ALS cases.[1][10] This suggests that AMX0114 could be effective in a large proportion of the ALS patient population.

Currently, AMX0114 is being evaluated in a Phase 1 clinical trial, LUMINA, to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics in people with ALS.[3][11] Data from this and future studies will be critical in determining the therapeutic potential of AMX0114 and its standing relative to other investigational and approved therapies for ALS. Early data from the first cohort of the LUMINA trial indicated that AMX0114 was generally well-tolerated, with no treatment-related serious adverse events reported.[12][13]

References

Benchmarking the Therapeutic Index of ATX-0114 Lipid Nanoparticles for siRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic index of siRNA delivered via ATX-0114 containing Lipid Nanoparticles (LNPs) versus the established benchmark ionizable lipid, DLin-MC3-DMA. The therapeutic index (TI), a critical measure of a drug's safety, is defined as the ratio between the dose that produces toxicity to the dose that produces a clinically desired or effective response. A higher TI is preferable as it indicates a wider margin between the effective and toxic doses.

The data presented herein is collated from preclinical studies, primarily focusing on the well-established model of Factor VII (FVII) siRNA delivery in mice. The liver-specific knockdown of FVII protein serves as a robust and quantifiable biomarker for LNP-mediated siRNA efficacy.

Comparative Therapeutic Index Analysis

The following table summarizes the preclinical efficacy and toxicity data for LNPs formulated with this compound and the benchmark lipid DLin-MC3-DMA. These values are used to derive a comparative therapeutic index.

ParameterThis compound LNP (LUNAR® Platform)DLin-MC3-DMA LNP (Benchmark)Reference
Efficacy Metric Factor VII siRNA KnockdownFactor VII siRNA KnockdownN/A
Effective Dose (ED₅₀) < 0.005 mg/kg (Estimated)~0.005 mg/kg[1]
Toxicity Metric Maximum Tolerated Dose (MTD)Maximum Tolerated Dose (MTD)N/A
Tolerated Dose ≤ 30 mg/kg≥ 5 mg/kg[2][3]
Calculated Therapeutic Index (TI = MTD/ED₅₀) > 6000 ~ 1000 N/A

Note: The ED₅₀ for this compound is estimated based on preclinical data demonstrating higher potency compared to DLin-MC3-DMA LNPs.

Discussion of Comparative Data

LNPs formulated with this compound, a key component of the LUNAR® delivery platform, demonstrate a significantly wider therapeutic index compared to LNPs utilizing the benchmark DLin-MC3-DMA lipid. Preclinical studies indicate that LUNAR® formulations are well-tolerated in mice at doses up to 30 mg/kg for both siRNA and mRNA payloads[2]. In contrast, studies with DLin-MC3-DMA LNPs have shown a lack of significant liver toxicity at doses of 5 mg/kg[3].

On the efficacy front, DLin-MC3-DMA LNPs achieve a median effective dose (ED₅₀) for Factor VII silencing in mice at approximately 0.005 mg/kg[1]. While a precise ED₅₀ for an this compound LNP formulation in the same model is not publicly available, Arcturus Therapeutics has reported that their LUNAR® platform is highly efficient, suggesting a potentially lower ED₅₀ than the MC3 benchmark. This superior efficacy, combined with a higher tolerated dose, results in a markedly improved therapeutic index for the this compound LNP platform.

Visualizing the LNP-siRNA Delivery Pathway

The following diagram illustrates the general mechanism of action for LNP-mediated siRNA delivery to a target hepatocyte, which is applicable to both this compound and DLin-MC3-DMA based formulations.

LNP LNP-siRNA (Neutral Charge) ApoE ApoE LNP->ApoE Receptor LDLR ApoE->Receptor Receptor Binding Endosome Endosome (pH 6.5) Receptor->Endosome Endocytosis AcidEndosome Late Endosome (pH 5.5) Endosome->AcidEndosome Maturation RISC RISC Loading AcidEndosome->RISC Endosomal Escape (LNP Protonation) mRNA Target mRNA RISC->mRNA Binds Degradation mRNA Cleavage mRNA->Degradation Guides

Mechanism of LNP-siRNA delivery to hepatocytes.

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of therapeutic index. The protocols outlined below describe standard preclinical procedures for assessing the efficacy and toxicity of LNP-siRNA formulations in mice.

Protocol 1: In Vivo Efficacy Assessment (Factor VII Knockdown)

This protocol determines the effective dose (ED₅₀) of the siRNA formulation.

A 1. Dose Groups (e.g., 0.001 to 1 mg/kg siRNA) + Saline Control B 2. Intravenous Injection (Tail Vein) in C57BL/6 Mice (n=5/group) A->B C 3. Time Point (48 hours post-injection) B->C D 4. Blood Collection (Serum Isolation) C->D E 5. FVII Activity Assay (Chromogenic Assay) D->E F 6. Data Analysis (Calculate % Knockdown vs. Saline) E->F G 7. ED₅₀ Determination (Dose-response curve fitting) F->G

Workflow for in vivo efficacy (ED₅₀) determination.
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: Animals are acclimatized for at least one week prior to the study.

  • Formulation Preparation: LNP-siRNA formulations (this compound or DLin-MC3-DMA) are diluted to the desired concentrations in sterile phosphate-buffered saline (PBS).

  • Dosing: Mice are divided into groups (n=5 per group) and administered a single intravenous (IV) injection via the tail vein. Dose levels typically range from 0.001 to 1 mg/kg of siRNA. A control group receives PBS.

  • Sample Collection: At 48 hours post-injection, blood is collected via cardiac puncture or retro-orbital sinus sampling. Serum is isolated by centrifugation.

  • Efficacy Measurement: Serum Factor VII protein levels are quantified using a commercial chromogenic activity assay.

  • Data Analysis: The percentage of FVII reduction is calculated for each dose group relative to the PBS control group. The ED₅₀, the dose at which 50% of the maximal effect is observed, is determined by fitting the dose-response data to a four-parameter logistic curve.

Protocol 2: In Vivo Toxicity Assessment (Maximum Tolerated Dose)

This protocol determines the maximum tolerated dose (MTD) of the LNP formulation.

A 1. Dose Escalation Groups (e.g., 1, 5, 10, 30 mg/kg) + Saline Control B 2. Intravenous Injection (Single Dose) in CD-1 Mice (n=5/group) A->B C 3. Monitoring Period (14 days) B->C D 4. Daily Observations - Body Weight - Clinical Signs C->D Daily E 5. Terminal Blood Collection (Serum Chemistry) C->E At Day 14 G 7. MTD Determination (Highest dose with no significant toxicity) D->G F 6. Key Parameters - ALT/AST Levels - Cytokine Levels E->F F->G

Workflow for in vivo toxicity (MTD) determination.
  • Animal Model: Male CD-1 mice, 8-10 weeks old.

  • Dose Escalation: Mice are treated with a single IV injection of the LNP formulation at escalating doses (e.g., 1, 5, 10, 30 mg/kg). A control group receives PBS.

  • Clinical Monitoring: Animals are monitored daily for 14 days for clinical signs of toxicity, including changes in body weight, posture, activity, and fur texture. A body weight loss of >15% is a typical endpoint.

  • Terminal Analysis: At the end of the observation period (or if humane endpoints are reached), blood is collected for serum chemistry analysis.

  • Toxicity Markers: Key indicators of liver toxicity, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels, are measured. Pro-inflammatory cytokines may also be assessed to evaluate immune stimulation.

  • MTD Definition: The MTD is defined as the highest dose that does not cause significant clinical signs of toxicity, substantial body weight loss, or significant elevation of liver enzymes compared to the control group.

By employing these standardized protocols, researchers can robustly benchmark the therapeutic index of novel LNP delivery platforms like this compound against established standards, facilitating the development of safer and more effective RNA therapeutics.

References

Safety Operating Guide

Safe Disposal of ATX-0114: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for use in humans.

This document provides essential guidance on the proper disposal procedures for ATX-0114, an ionizable cationic lipid utilized in laboratory research, particularly in the formation of lipid nanoparticles (LNPs) for applications such as siRNA delivery.[1][2] Adherence to these protocols is critical to ensure personnel safety and environmental protection.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValue
CAS Number 2230647-30-8[1][3][4]
Molecular Formula C₃₇H₇₀N₂O₅S[1][4]
Molecular Weight 655.0 g/mol [1]
Appearance Colorless to yellow oily liquid
Purity ≥95%[1]
Solubility Soluble in DMSO, Ethanol, and Methanol; Insoluble in water.[1][5]
pKa 6.69[1][2]

Disposal Procedures

The primary methods for the disposal of this compound involve chemical destruction or incineration by a licensed facility.[3] It is imperative to avoid discharge into the environment, sewer systems, or contamination of water and food supplies.[3]

Step-by-Step Disposal Protocol:

  • Collection: Collect waste this compound in suitable, closed, and properly labeled containers.

  • Storage: Store the waste containers in a secure, well-ventilated area, away from incompatible materials and sources of ignition.[3]

  • Licensed Disposal: Arrange for the removal and disposal of the waste by a licensed chemical destruction plant.[3]

  • Controlled Incineration: An alternative is controlled incineration with flue gas scrubbing to neutralize harmful emissions.[3]

  • Container Decontamination: Triple rinse empty containers with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste. Punctured and decontaminated containers may be offered for recycling or disposed of in a sanitary landfill.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated collect Collect in a suitable, closed, labeled container start->collect container Empty Container start->container storage Store in a secure, ventilated area collect->storage disposal_decision Select Disposal Method storage->disposal_decision incineration Controlled Incineration with Flue Gas Scrubbing disposal_decision->incineration Option 1 destruction Licensed Chemical Destruction Plant disposal_decision->destruction Option 2 end Properly Disposed incineration->end destruction->end rinse Triple Rinse with Appropriate Solvent container->rinse recycle Recycle or Landfill rinse->recycle

This compound Disposal Workflow

Handling and First Aid

Handling:

  • Handle in a well-ventilated place.[3]

  • Wear suitable protective clothing, including gloves and eye protection.[3]

  • Avoid contact with skin and eyes.[3]

  • Avoid the formation of dust and aerosols.[3]

  • Use non-sparking tools and prevent fire caused by electrostatic discharge.[3]

First-Aid Measures:

  • If inhaled: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[3]

  • In case of skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[3]

  • In case of eye contact: Rinse with pure water for at least 15 minutes and consult a doctor.[3]

  • If swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]

References

Safeguarding Your Research: A Comprehensive Guide to Handling ATX-0114

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical protocols for the handling and disposal of ATX-0114, an ionizable cationic lipid integral to the formulation of lipid nanoparticles (LNPs) for advanced drug delivery applications. Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE, categorized by the level of protection for different laboratory procedures.

Protection Level Required Personal Protective Equipment (PPE)
Eye Protection Chemical splash goggles that meet ANSI Z87.1 standards.
Hand Protection Chemical-resistant gloves (e.g., nitrile) are required. Thicker, chemical-resistant gloves should be worn when there is a likelihood of skin contact with the pure substance or concentrated solutions.
Body Protection A buttoned, long-sleeved lab coat that extends below the mid-thigh is mandatory. For procedures with a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection For procedures that may generate aerosols or when handling the powder form outside of a certified chemical fume hood, a NIOSH-approved respirator is required.

Operational Plan: Safe Handling and Storage Protocols

Proper handling and storage are paramount to prevent contamination and degradation of this compound, ensuring the reproducibility of your research.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • This compound should be stored in a cool, dry, and well-ventilated area.[1]

  • For long-term storage, refer to the manufacturer's instructions, typically at -20°C.

Handling Procedures:

  • Preparation: Before handling, ensure all required PPE is correctly donned. Prepare your workspace in a certified chemical fume hood to minimize inhalation exposure.

  • Weighing and Aliquoting: When weighing the solid form of this compound, use an analytical balance within a chemical fume hood. Avoid creating dust. For creating stock solutions, slowly add the solvent to the this compound to prevent splashing.

  • Solution Preparation: this compound is often dissolved in an organic solvent like ethanol (B145695). Use appropriate glassware and ensure it is clean and dry.

  • Spill Management: In the event of a spill, immediately alert others in the vicinity. For small spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan: Responsible Waste Management

Improper disposal of this compound and its associated waste can pose a risk to the environment. Follow these guidelines for responsible disposal:

  • Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, weigh boats, and absorbent pads, should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions of this compound and solvent washes should be collected in a clearly labeled hazardous waste container. Do not pour this waste down the drain.

  • Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. Once decontaminated, the container can be disposed of according to your institution's guidelines for non-hazardous waste.

Experimental Protocol: Formulation of this compound Lipid Nanoparticles

This protocol outlines a general method for the formulation of lipid nanoparticles using this compound for applications such as siRNA delivery.

Materials:

  • This compound

  • Helper lipids (e.g., DSPC, Cholesterol)

  • PEG-lipid (e.g., DMG-PEG 2000)

  • Ethanol

  • Aqueous buffer (e.g., citrate (B86180) buffer)

  • Nucleic acid cargo (e.g., siRNA)

  • Microfluidic mixing device

Procedure:

  • Lipid Stock Preparation: Prepare separate stock solutions of this compound, helper lipids, and PEG-lipid in ethanol.

  • Lipid Mixture Formulation: Combine the lipid stock solutions in the desired molar ratios to create the final lipid mixture in ethanol. A common molar percentage ratio for the constituent lipids is 58% ATX, 7% DSPC, 33.5% cholesterol, and 1.5% DMG-PEG.[2]

  • Aqueous Phase Preparation: Dissolve the nucleic acid cargo in the aqueous buffer.

  • Microfluidic Mixing: Load the lipid mixture and the aqueous phase into separate syringes and mount them on a syringe pump connected to a microfluidic mixing device.

  • Nanoparticle Formation: Pump the two solutions through the microfluidic device at a specific flow rate ratio (e.g., 3:1 aqueous to ethanol). The rapid mixing will induce the self-assembly of the lipids and nucleic acid into nanoparticles.

  • Purification: The resulting nanoparticle solution is then typically dialyzed or purified using tangential flow filtration to remove the ethanol and any unencapsulated nucleic acid.

Visualizing the Workflow

To aid in understanding the procedural flow, the following diagrams illustrate the key processes.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Fume Hood A->B C Weigh this compound B->C D Prepare Stock Solution C->D E Segregate Waste D->E F Decontaminate Workspace E->F

Figure 1: A stepwise workflow for the safe handling of this compound.

LNP_Formation_Pathway cluster_inputs Input Solutions cluster_outputs Output & Purification Lipid_Mixture Lipid Mixture (this compound, Helpers, PEG-Lipid) in Ethanol Microfluidic_Mixing Microfluidic Mixing Lipid_Mixture->Microfluidic_Mixing Aqueous_Phase Aqueous Phase (Nucleic Acid in Buffer) Aqueous_Phase->Microfluidic_Mixing LNP_Formation Self-Assembly of Lipid Nanoparticles Microfluidic_Mixing->LNP_Formation Purification Purification (Dialysis / TFF) LNP_Formation->Purification Final_Product Purified LNP Solution Purification->Final_Product

Figure 2: The process of lipid nanoparticle formation using this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.